5-(4-Fluorophenyl)pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBSATGBKLUKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626320 | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503536-73-0 | |
| Record name | 5-(4-Fluorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyridin-2-amine
Foreword: The Strategic Importance of the 2-Amino-5-arylpyridine Scaffold
The 2-amino-5-arylpyridine moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. The title compound, 5-(4-fluorophenyl)pyridin-2-amine, is a quintessential example of this class, acting as a crucial building block in the development of therapeutics ranging from kinase inhibitors to cannabinoid receptor agonists.[1] This guide provides a detailed exploration of its synthesis, focusing on the robust and widely adopted palladium-catalyzed cross-coupling methodologies that have become the cornerstone of its preparation. We will dissect the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.
Primary Synthetic Trajectory: The Suzuki-Miyaura Cross-Coupling Reaction
The most direct and industrially favored pathway for the construction of the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers exceptional functional group tolerance, utilizes readily available and relatively stable boronic acid reagents, and proceeds under generally mild conditions, making it the preeminent choice for this transformation.[2]
Mechanistic Rationale and Causality
The Suzuki-Miyaura coupling is a catalytic cycle driven by a palladium complex. The choice of starting materials—typically 5-bromo-2-aminopyridine and 4-fluorophenylboronic acid—is deliberate. The bromine atom on the pyridine ring provides an excellent site for oxidative addition to a Pd(0) catalyst, initiating the cycle. The primary amine at the 2-position can pose a challenge, as it is a potential ligand for the palladium center; however, with appropriate catalyst and ligand selection, the desired C-C coupling proceeds efficiently without requiring protection/deprotection steps.[3]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-aminopyridine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., carbonate, phosphate), transfers its aryl group (the 4-fluorophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex—the pyridinyl and the fluorophenyl—couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst to re-enter the cycle.
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. Each component plays a critical role in catalyst stability, reaction rate, and suppression of side reactions like protodeboronation.
| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and is often highly effective, requiring no pre-activation.[4] Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species; it is often used with an external phosphine ligand. |
| Ligand | Triphenylphosphine (PPh₃) | For many standard couplings, PPh₃ (often integral to the catalyst like Pd(PPh₃)₄) provides sufficient stability and activity. For more challenging substrates, specialized ligands like SPhos or XPhos can accelerate the reaction.[5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for activating the boronic acid for transmetalation. K₃PO₄ is often effective for heteroaryl couplings.[6] The choice of base can significantly impact yield, with stronger bases sometimes promoting faster reactions but also increasing the risk of side reactions. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, Isopropanol/H₂O | A biphasic system is common. The organic solvent (e.g., dioxane) solubilizes the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[7][8] |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure adapted from established literature methods.[4][6] It is designed to be self-validating through careful monitoring and characterization.
Materials & Reagents:
-
5-Bromo-2-aminopyridine
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 to 0.05 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours. A common mobile phase for TLC is a mixture of hexane and ethyl acetate.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure this compound.[9][10]
Alternative Synthetic Considerations: The Buchwald-Hartwig Pathway
While the Suzuki coupling is the most direct route, an alternative strategy employing a Buchwald-Hartwig amination could also be envisioned, particularly if the required boronic acid is unavailable or if a different disconnection is strategically advantageous.[11][12] This pathway involves forming the C-N bond as the final key step.
Conceptual Pathway:
-
Initial Suzuki Coupling: Synthesize a 2-halo-5-(4-fluorophenyl)pyridine intermediate. For example, couple 2,5-dibromopyridine with 4-fluorophenylboronic acid under regioselective conditions to form 2-bromo-5-(4-fluorophenyl)pyridine.
-
Buchwald-Hartwig Amination: Couple the resulting 2-bromo-5-(4-fluorophenyl)pyridine with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or using newer generation catalysts that allow for direct amination with ammonia).[13][14]
Comparative Analysis: This two-step approach is less atom-economical and more circuitous than the direct Suzuki coupling of 5-bromo-2-aminopyridine. It introduces additional synthetic and purification steps, generally making it a less favorable option unless dictated by specific substrate availability or the need to build a library of analogues at the 2-position.
Conclusion
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is high-yielding, tolerates the free amino group, and utilizes readily accessible starting materials. The detailed protocol and discussion of reaction parameters provided in this guide offer a robust framework for researchers in drug discovery and chemical development to reliably produce this valuable synthetic intermediate. Understanding the mechanistic principles behind the chosen pathway is paramount to troubleshooting and adapting the procedure for future synthetic challenges.
References
- Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Results in Chemistry.
-
Howard, H. R., et al. (2009). 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(23), 6578-81. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. [Link]
-
Gherfi, A., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules. [Link]
-
Tanimoto, H., et al. (2022). Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry. [Link]
-
Al-Zoubi, R. M., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Wordpress. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Al-Zoubi, W., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Abu Thaher, B. S., et al. (2010). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(5). [Link]
-
Bariwal, J., & Van der Eycken, E. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Frank, É., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
S. Archana, et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]
-
Wang, Z., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
- CN101186548A. (2008). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
-
Elahi, S., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(8). [Link]
-
Elahi, S., et al. (2012). 5-(4-Chlorophenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(8). [Link]
- CN102898358A. (2013). Preparation method of fluoropyridine compounds.
-
Tian, H., & Lee, Z. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules. [Link]
-
Zhang, M., et al. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- CN111233835A. (2020). Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Kim, Y., et al. (2022). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. [Link]
-
Teledyne ISCO. (2015). Purine and Related Compound Purification Strategies. Application Note AN86. [Link]
-
Al-Ostath, R. A., et al. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules. [Link]
-
Princeton University. (n.d.). OA Guide to Water Purification. [Link]
Sources
- 1. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(4-Chlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of the compound 5-(4-Fluorophenyl)pyridin-2-amine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, validated protocols for property determination.
Chemical Identity and Core Properties
This compound is a substituted aminopyridine derivative with a molecular structure that imparts a unique combination of properties relevant to its use in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 503536-73-0 | [1] |
| Molecular Formula | C₁₁H₉FN₂ | [2] |
| Molecular Weight | 188.20 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| Predicted Boiling Point | 320.6 ± 27.0 °C | |
| Predicted Density | 1.218 g/cm³ | [3] |
Structure:
Workflow for pKa determination by potentiometric titration.
Lipophilicity: The Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a crucial parameter for predicting the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is often sought for optimal bioavailability. [4][5] While an experimental value for this compound is not readily available in the literature, its lipophilicity can be experimentally determined using the shake-flask method . [6][7][8]
Experimental Determination of LogP (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between n-octanol and water. [7][8] Protocol for Shake-Flask LogP Determination:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water phase at a known concentration.
-
Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Workflow for LogP determination by the shake-flask method.
Solubility
The solubility of a compound in various solvents is a fundamental property that dictates its suitability for different applications, from reaction conditions to formulation development. While quantitative solubility data for this compound is not extensively published, its general solubility can be inferred from its structure and determined experimentally.
Given its aromatic nature and the presence of a polar amine group, it is expected to have moderate solubility in polar organic solvents and limited solubility in water.
Experimental Determination of Solubility
A common method to determine solubility is the shake-flask method .
Protocol for Solubility Determination:
-
Sample Addition: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Sample Collection and Filtration: Allow the undissolved solid to settle, then carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectra for this compound are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds. [4] Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine and fluorophenyl rings. The coupling patterns will be influenced by the substitution on both rings.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be solvent-dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the aromatic region (typically 100-160 ppm). The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 189.08.
Synthesis and Purity Analysis
The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds. [9][10]
General Synthesis Protocol via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 5-aryl-2-aminopyridines.
Materials:
-
5-Bromo-2-aminopyridine
-
4-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 5-bromo-2-aminopyridine, 4-fluorophenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Heating: Heat the reaction mixture to a suitable temperature (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture, and perform an aqueous workup to remove inorganic salts. Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of the synthesized this compound can be reliably determined using RP-HPLC.
General RP-HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used to ensure good peak shape for the basic analyte.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column is usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Purity Calculation: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with established protocols for their experimental determination. A comprehensive understanding of these properties is essential for the successful application of this versatile building block in the fields of drug discovery and materials science. The provided methodologies serve as a valuable resource for researchers to ensure the quality and consistency of their work with this important compound.
References
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (URL: not available)
- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (URL: [Link])
-
Log P values determined via shake flask method and subsequent AAS... - ResearchGate. (URL: [Link])
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. - SciSpace. (URL: [Link])
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. (URL: [Link])
-
Calculated logP values for investigated compounds. - ResearchGate. (URL: [Link])
-
Determination of p K a values of fluorocompounds in water using 19 F NMR - ResearchGate. (URL: [Link])
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (URL: [Link])
- pKa measurement - University of Str
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (URL: [Link])
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])
-
13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036) - NP-MRD. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (URL: not available)
-
Experimental Determination of pKa Values by Use of NMR Chemical - Studylib. (URL: [Link]...)
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. (URL: [Link])
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: not available)
-
Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) - ACS Publications. (URL: [Link])
-
Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification - Prime Scholars. (URL: [Link])
-
View of “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” - International Journal of Environmental Sciences. (URL: [Link])
- SOLUBILITY D
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (URL: [Link])
-
(PDF) Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - ResearchGate. (URL: [Link])
-
Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. 503536-73-0|this compound|BLD Pharm [bldpharm.com]
- 2. 5-(4-FLUOROPHENYL)-N-(PYRIDIN-4-YLMETHYL)PYRIMIDIN-2-AMINE [chemicalbook.com]
- 3. 4-(4-FLUOROPHENYL)PYRIDIN-2-AMINE CAS#: 1159815-36-7 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridin-2-amine (CAS 503536-73-0)
This guide provides a comprehensive technical overview of 5-(4-fluorophenyl)pyridin-2-amine, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, spectroscopic profile, synthesis and purification strategies, and its emerging significance in the landscape of modern medicinal chemistry.
Introduction: The Significance of the 5-Aryl-2-Aminopyridine Scaffold
The 5-aryl-2-aminopyridine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of an aryl group at the 5-position and an amino group at the 2-position of the pyridine ring creates a unique electronic and steric environment, enabling diverse interactions with biological targets. The introduction of a fluorine atom on the phenyl ring, as in this compound, can further enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This makes the title compound a valuable starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 503536-73-0 | |
| Molecular Formula | C₁₁H₉FN₂ | |
| Molecular Weight | 188.20 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Boiling Point | 320.6 ± 27.0 °C (Predicted) | |
| Density | 1.218 g/cm³ (Predicted) | |
| pKa | 6.19 ± 0.26 (Predicted) | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Analysis: Confirming the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will appear as doublets and a doublet of doublets, characteristic of a 2,5-disubstituted pyridine. The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets of doublets due to coupling with each other and with the fluorine atom. The amino (NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons of the fluorophenyl ring will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal will be indicative of the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorptions:
-
N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the aromatic rings.
-
N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.
-
C=C and C=N Stretching (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region will be due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.
-
C-F Stretching: A strong absorption band, characteristic of the C-F bond, is expected in the 1250-1000 cm⁻¹ region.
-
C-N Stretching: The C-N stretching of the aromatic amine will likely appear in the 1335-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are recommended to obtain the molecular ion peak.
-
Expected Molecular Ion: [M+H]⁺ at m/z ≈ 189.08.
-
Fragmentation Pattern: The fragmentation is likely to involve the loss of small neutral molecules such as HCN from the pyridine ring or cleavage of the bond between the two aromatic rings.
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance.
Synthetic Workflow: Suzuki-Miyaura Coupling
A reliable method for the synthesis of 5-aryl-2-aminopyridines involves the Suzuki-Miyaura cross-coupling of a halogenated 2-aminopyridine with an appropriate arylboronic acid. In this case, 5-bromo-2-aminopyridine would be coupled with 4-fluorophenylboronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from General Procedures)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate for further chemical transformations. The primary amino group can undergo a variety of reactions, including N-acylation, N-alkylation, and diazotization. The pyridine nitrogen can be quaternized or oxidized.
The 5-aryl-2-aminopyridine scaffold is a key component in a number of kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The 4-fluorophenyl group can occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions.
Caption: Potential applications and transformations of this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with the favorable pharmacological properties often associated with the 5-aryl-2-aminopyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.
References
Biological activity of fluorinated aminopyridines
An In-Depth Technical Guide to the Biological Activity of Fluorinated Aminopyridines
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Fluorine in Aminopyridine Scaffolds
In the landscape of modern medicinal chemistry, few elements have imparted as profound an impact as fluorine. Its strategic incorporation into bioactive scaffolds is not merely an act of substitution but a deliberate modulation of molecular properties.[1][2][3] When this powerful tool is applied to the aminopyridine framework—a privileged N-heterocycle renowned for its diverse biological activities—the result is a class of compounds with immense therapeutic potential.[4][5]
This guide provides an in-depth exploration of the biological activities of fluorinated aminopyridines. We will move beyond a simple cataloging of effects to dissect the underlying physicochemical principles, synthetic strategies, and mechanisms of action that make these compounds compelling candidates for drug discovery. Our focus will be on the causality behind experimental design and the integrity of the resulting data, reflecting a field-proven approach to research and development.
The Impact of Fluorination on Aminopyridine Properties
The introduction of fluorine, the most electronegative element, into an aminopyridine ring fundamentally alters its character in several key ways:
-
Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect significantly lowers the pKa of the pyridine nitrogen and the amino group.[1][6] This is a critical consideration in drug design, as it influences the molecule's ionization state at physiological pH, thereby affecting solubility, membrane permeability, and the ability to form crucial hydrogen bonds with a biological target.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, increasing the compound's half-life and oral bioavailability.[2][7][8]
-
Altered Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[9][10] This property is particularly exploited in the development of CNS-active agents.
-
Conformational Control and Binding Affinity: The introduction of fluorine can alter bond dipoles and induce conformational preferences that may lead to more favorable interactions within a protein's binding pocket, enhancing potency and selectivity.[1][10][11]
Table 1: Comparative Physicochemical Properties of 4-Aminopyridine and a Fluorinated Analog
| Property | 4-Aminopyridine | 3-Fluoro-4-aminopyridine | Key Implications of Fluorination |
| Molecular Weight | 94.11 g/mol | 112.10 g/mol | Increased mass. |
| pKa | 9.11 | ~6.4 (Predicted)[6] | Significantly reduced basicity, altering ionization at physiological pH. |
| LogP (Lipophilicity) | 0.29 | ~0.7 (Predicted) | Increased lipophilicity, potentially improving membrane permeability. |
Synthetic Strategies: The Challenge of Fluorinating an Electron-Rich Ring
Nucleophilic aromatic substitution (SNAr) on the electron-rich pyridine ring is notoriously challenging, especially at the meta-position.[12][13] This has necessitated the development of innovative synthetic methodologies.
A particularly successful strategy for producing meta-fluorinated pyridines involves the use of pyridine N-oxide precursors.[12][14] The N-oxide group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. This approach has been pivotal in the synthesis of key compounds like [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), a vital PET imaging agent.[13][14]
Caption: Synthesis of [18F]3-fluoro-4-aminopyridine via the N-oxide route.
Other patented methods include multi-step sequences starting from 3-fluoropyridine, involving carboxylation, esterification, ammonolysis, and Hofmann degradation to yield 3-fluoro-4-aminopyridine.[15]
Key Biological Activities and Mechanisms of Action
Fluorinated aminopyridines exhibit a wide spectrum of biological activities, underscoring their versatility as therapeutic agents and research tools.
Neuroscience: Potassium Channel Blockade
Perhaps the most well-documented activity is the blockade of voltage-gated potassium (Kv) channels by fluorinated derivatives of 4-aminopyridine (4-AP).[16] In demyelinating diseases like multiple sclerosis (MS) or after traumatic brain injury (TBI), the loss of the myelin sheath exposes Kv channels along the axon.[16][17] This leads to an abnormal efflux of potassium ions during an action potential, which impairs nerve signal conduction.
Fluorinated 4-AP derivatives, such as 3-fluoro-4-aminopyridine (3F4AP), physically block these exposed channels, reducing the potassium leakage and restoring the ability of the demyelinated axon to conduct nerve impulses.[17] This mechanism is the basis for the therapeutic use of 4-AP in improving walking ability in MS patients and is the principle behind the use of [18F]3F4AP as a PET tracer to visualize areas of demyelination.[17][18]
Caption: Mechanism of action of Fluoro-4-AP in demyelinated axons.
Antimicrobial Activity
Various aminopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[19][20][21] The incorporation of fluorine can enhance this activity. For instance, studies on 2-aminopyridine derivatives have shown that specific substitutions lead to potent antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[20][21]
The precise mechanism is often multifactorial but can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The fluorinated pyridine moiety can enhance binding to bacterial targets or improve penetration into the bacterial cell.
Table 2: In Vitro Antimicrobial Activity of Selected Aminopyridine Derivatives
| Compound | Target Organism | In Vitro Metric (MIC) | Reference |
| 2-aminopyridine derivative (2c) | S. aureus | 39 µg/mL | [20][21] |
| 2-aminopyridine derivative (2c) | B. subtilis | 39 µg/mL | [20][21] |
| Hybrid of 4-aminoquinoline and fluorinated pyridine (10a) | S. aureus | Moderate Activity | [19] |
| Fluorinated chalcone-derived 2-aminopyridine-3-carbonitrile | M. tuberculosis | Significant Activity | [22] |
Kinase Inhibition in Oncology
Fluorinated aminopyridines are prominent scaffolds in the design of kinase inhibitors for cancer therapy.[23] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Strategic fluorination of aminopyridine-based inhibitors has been shown to improve potency, selectivity, and pharmacokinetic properties.[7][8]
For example, strategic fluorination of a pyrazolo[1,5-a]pyrimidine scaffold (which contains an aminopyridine motif) led to a potent and selective inhibitor of Casein Kinase 2 (CSNK2), a target in antiviral and cancer therapy.[7][8] The fluorine atom was introduced to block a site of metabolic oxidation, thereby improving the compound's stability in vivo.[7] Similarly, imidazo[4,5-b]pyridine-based compounds have been developed as dual FLT3/Aurora kinase inhibitors for treating acute myeloid leukemia (AML).[24]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of biological data hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a fluorinated aminopyridine against a target bacterial strain.
Causality and Rationale: This method is chosen over disk diffusion for its quantitative output (MIC value), which is essential for structure-activity relationship (SAR) studies. A two-fold serial dilution provides a clear concentration-dependent response.
Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the target bacterium (e.g., S. aureus ATCC 29213) from an agar plate.
-
Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final target concentration of ~5 x 105 CFU/mL in the assay plate. This specific concentration is a CLSI standard to ensure reproducibility.
-
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO. DMSO is a standard solvent, but its final concentration in the assay must be kept low (<1%) to avoid solvent-induced toxicity.
-
Perform a serial two-fold dilution of the compound in MHB across a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls (Essential for Validation):
-
Positive Control: Wells with inoculum and MHB only (no compound) to confirm bacterial growth.
-
Negative Control: Wells with MHB only (no inoculum) to confirm media sterility.
-
Vehicle Control: Wells with inoculum, MHB, and the highest concentration of DMSO used in the assay to rule out solvent toxicity.
-
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The positive control must show clear growth, and the negative/vehicle controls must be clear for the assay to be valid.
-
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)
Objective: To determine the IC50 value of a fluorinated aminopyridine against a specific kinase (e.g., Aurora A).
Causality and Rationale: The ADP-Glo™ assay is a highly sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced. Less ADP means more kinase inhibition. Its high signal-to-background ratio makes it ideal for screening.
Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer, kinase enzyme solution, substrate solution (e.g., a specific peptide for Aurora A), and ATP solution at appropriate concentrations. The ATP concentration is typically set near its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Prepare a serial dilution of the fluorinated aminopyridine inhibitor in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the kinase enzyme and substrate mixture to all wells.
-
Initiate the reaction by adding ATP.
-
Controls (Essential for Validation):
-
"No Inhibitor" Control (0% Inhibition): Wells with enzyme, substrate, ATP, and buffer (no inhibitor). This defines the maximum signal.
-
"No Enzyme" Control (100% Inhibition): Wells with substrate, ATP, and buffer (no enzyme). This defines the background signal.
-
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent, which converts the ADP produced into ATP, driving a luciferase reaction. Incubate for 30 minutes.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (SignalInhibitor - SignalNo Enzyme) / (SignalNo Inhibitor - SignalNo Enzyme)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A typical in vitro screening cascade for drug discovery.
Conclusion and Future Directions
The strategic fluorination of aminopyridines has unequivocally yielded compounds of significant biological and therapeutic interest. From restoring neuronal function to combating microbial infections and inhibiting oncogenic pathways, these molecules demonstrate remarkable versatility. The principles of fluorine's influence—modulating pKa, blocking metabolism, and enhancing binding—provide a rational framework for the continued design of next-generation agents.[1][3][23] Future research will likely focus on developing more sophisticated late-stage fluorination techniques to rapidly diversify complex aminopyridine scaffolds and on exploring novel biological targets for this privileged chemical class.
References
- Brugarolas, P., Freifelder, R., Cheng, S.-H., & DeJesus, O. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine.
- Brugarolas, P., Freifelder, R., Cheng, S.-H., & DeJesus, O. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- BenchChem. (2025).
- BenchChem. (2025). comparative analysis of fluorinated vs. non-fluorinated aminopyridines in synthesis. BenchChem.
- Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research.
- Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
- Brugarolas, P., Popko, B., Appelbaum, D., & Chen, C.-T. (2019). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging (U.S. Patent No. 10,442,767 B2). U.S.
- ResearchGate. (n.d.).
- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
- PubMed. (2025).
- MDPI. (n.d.). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules.
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2024). Molecules.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). Acta Tropica.
- Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. (2021). PLOS ONE.
- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2014). Journal of Fluorine Chemistry.
- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.
- Har-Paz, H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (2021). Molecules.
- Roles of Fluorine in Drug Design and Drug Action. (2018). Current Topics in Medicinal Chemistry.
- Neuroprotective Properties of 4-Aminopyridine. (2021).
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2022). Molecules.
- Fluorine in drug discovery: Role, design and case studies. (2025).
- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.
- Biological Impacts of Fluorination. (2019).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | Semantic Scholar [semanticscholar.org]
- 9. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 11. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 16. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 19. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 20. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 22. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies | PLOS One [journals.plos.org]
- 23. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Potential Therapeutic Targets of 5-(4-Fluorophenyl)pyridin-2-amine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2][3] The subject of this guide, 5-(4-Fluorophenyl)pyridin-2-amine, combines this key moiety with a fluorophenyl group, a common substituent used to enhance metabolic stability and binding affinity. While direct biological data for this specific molecule is sparse, its structural architecture strongly suggests an affinity for protein kinases. This guide proposes a hypothesis-driven framework for identifying and validating its most probable therapeutic targets, focusing on the c-Jun N-terminal Kinases (JNK) and p38 Mitogen-Activated Protein Kinases (MAPK). These stress-activated kinases are critical nodes in signaling pathways that drive a host of human pathologies, including inflammatory disorders, neurodegenerative diseases, and cancer, making them high-value targets for therapeutic intervention.[4][5][6][7][8] This document provides the scientific rationale and detailed experimental protocols for a comprehensive target validation cascade.
Introduction: The Rationale for Targeting Stress-Activated Kinases
The pyridine ring is a cornerstone of modern drug discovery, found in numerous FDA-approved therapeutics.[2][3] Its ability to form hydrogen bonds and engage in various molecular interactions makes it an ideal scaffold for designing enzyme inhibitors. The 2-aminopyridine motif, in particular, is a well-established pharmacophore that effectively targets the ATP-binding pocket of many protein kinases.
Given the structure of this compound, we hypothesize that its primary targets are members of the Mitogen-Activated Protein Kinase (MAPK) family. Specifically, the stress-activated protein kinases (SAPKs)—p38 MAPKs and JNKs—are prime candidates. These kinases are activated by a wide array of cellular stresses and inflammatory cytokines, such as TNF-α and IL-1β.[4][9] Their subsequent signaling cascades play pivotal roles in regulating inflammation, apoptosis, and cellular differentiation.[7][] Dysregulation of these pathways is a hallmark of many chronic diseases, making them compelling targets for novel therapeutics.[5][11][12]
This guide outlines a systematic approach to test this hypothesis, progressing from direct enzymatic inhibition to cellular target engagement and functional phenotypic outcomes.
The Primary Hypothesized Targets: p38 MAPK and JNK Signaling
The MAPK signaling cascades are multi-tiered pathways where an upstream MAPKKK activates a MAPKK, which in turn activates a specific MAPK (e.g., p38 or JNK).[6][13]
-
p38 MAPK Pathway: The p38 family has four isoforms (α, β, γ, δ), with p38α being the most studied in inflammation.[14] Upon activation by MKK3 or MKK6, p38α phosphorylates downstream targets like MAPK-activated protein kinase 2 (MK2), leading to the stabilization of mRNAs for pro-inflammatory cytokines such as TNF-α and IL-6.[4][14] Inhibition of p38 has demonstrated significant anti-inflammatory effects in numerous preclinical disease models.[11][12][15]
-
JNK Pathway: The JNK family comprises three genes (JNK1, JNK2, JNK3) that are activated by MKK4 and MKK7.[9] Activated JNKs translocate to the nucleus to phosphorylate transcription factors, most notably c-Jun.[16] This action regulates the expression of genes involved in processes ranging from apoptosis to immune responses.[5][17][18] The JNK pathway is implicated in neurodegenerative diseases, metabolic disorders, and various cancers.[7][19]
Below is a diagram illustrating these core signaling pathways.
The Target Validation Workflow
To rigorously test our hypothesis, we propose a multi-stage validation workflow. This process is designed to build a comprehensive evidence package, starting with biochemical assays and progressing to complex cellular models.
Stage 4: Cellular Functional Assays
Objective: To assess if target inhibition translates into a therapeutically relevant cellular outcome.
Causality: The ultimate goal of a targeted therapeutic is to correct a disease-relevant cellular dysfunction. Since p38 and JNK are key drivers of inflammation, a logical functional assay is to measure the production of pro-inflammatory cytokines. [][14]A successful outcome in this assay connects the molecular mechanism to a potential therapeutic effect.
Protocol: Inhibition of LPS-Induced TNF-α Production
-
Cell Plating and Treatment:
-
Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a positive control inhibitor (e.g., Doramapimod).
-
-
Stimulation:
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a strong inflammatory response.
-
Incubate for 4-6 hours.
-
-
Cytokine Measurement (ELISA):
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards.
-
Calculate the TNF-α concentration for each sample.
-
Plot the TNF-α concentration against the compound concentration to determine the IC50 for the inhibition of cytokine production.
-
Conclusion and Future Directions
This guide presents a focused, hypothesis-driven strategy for elucidating the therapeutic targets of this compound. By postulating p38 MAPK and JNK as primary targets based on chemical structure, we have outlined a logical and rigorous validation cascade. Successful outcomes in these assays—demonstrating potent in vitro inhibition, cellular target engagement, downstream pathway modulation, and functional anti-inflammatory activity—would build a strong case for this compound as a lead candidate for diseases driven by stress-activated kinase signaling.
Future work would involve expanding the kinase profiling against a broader panel to assess selectivity, conducting in vivo pharmacokinetic and pharmacodynamic studies, and ultimately testing for efficacy in animal models of inflammatory or neurodegenerative disease.
References
-
Bubici, C., & Papa, S. (2014). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC. [Link]
-
Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. [Link]
-
Coronel, R., & Martínez-Limón, A. (2012). The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease. PubMed Central. [Link]
-
Dhanasekaran, D. N., & Reddy, E. P. (2008). Role of the JNK pathway in human diseases. PubMed. [Link]
-
Forrest, M. E., & Khurana, T. S. (2021). p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets. JCI Insight. [Link]
-
He, Z., & Chen, P. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. MDPI. [Link]
-
Clark, A. R., & Dean, J. L. (2006). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
-
Adams, J. L., & Kumar, S. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. PubMed. [Link]
-
ResearchGate. JNK Signaling in Diseases | Request PDF. [Link]
-
Bogoyevitch, M. A., & Arthur, S. J. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more? PMC. [Link]
-
Patsnap Synapse. (2024). What are JNK inhibitors and how do they work? [Link]
-
Lee, S., & Kim, S. (2021). The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases. PMC. [Link]
-
Tournier, C. (2019). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. MDPI. [Link]
-
CliniSciences. JNK Assay Kit. [Link]
-
Stebbins, J. L., & Fruman, D. A. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site. PMC. [Link]
-
Al-Ghorbani, M., & Al-Amiery, A. A. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Badger, A. M., & Griswold, D. E. (2008). p38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. PMC. [Link]
-
Hammaker, D., & Firestein, G. S. (2010). “Go upstream, young man”: lessons learned from the p38 saga. PubMed Central. [Link]
-
Aliabadi, A., & Mohammadi-Farani, A. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
Lee, J., & Kim, Y. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]
-
Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
-
ResearchGate. (2016). (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. [Link]
-
Wikipedia. Ralimetinib. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
-
ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. [Link]
-
Fischer, P. M., & Wang, S. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
-
Verbitski, S. M., & Al-aboudi, A. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
-
PubChem. 5-(6-Fluoro-3-pyridinyl)-4-phenylpyrimidin-2-amine. [Link]
-
ResearchGate. (2015). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors | Request PDF. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]
- 7. mdpi.com [mdpi.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer [mdpi.com]
- 19. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
Foreword: The Enduring Legacy and Bright Future of the Pyridine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyridine Derivatives
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence in over 7,000 drug molecules of medicinal importance underscores its significance as a "privileged scaffold."[2][3] From natural alkaloids like nicotine to a multitude of FDA-approved drugs, the pyridine moiety consistently imparts desirable physicochemical and pharmacological properties to therapeutic agents.[2][4] Its unique electronic characteristics, including a dipole moment and the capacity for hydrogen bonding, enhance aqueous solubility and facilitate specific interactions with biological targets.[1] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, and its versatile substitution patterns provide a rich canvas for medicinal chemists to fine-tune the steric and electronic properties of drug candidates.[1]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the discovery and synthesis of novel pyridine derivatives. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights from a senior application scientist's perspective. We will navigate the landscape of modern synthetic strategies, from classical condensation reactions to cutting-edge C-H functionalization, and provide detailed, self-validating protocols for the synthesis and characterization of these vital compounds.
I. The Strategic Imperative for Novel Pyridine Synthesis
The relentless pursuit of new chemical entities with improved efficacy, selectivity, and safety profiles drives the continuous innovation in synthetic organic chemistry. The pyridine scaffold remains a focal point of these efforts due to its proven track record in a vast array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][5] An analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system.[4] This highlights the ongoing relevance and therapeutic potential of this heterocyclic core.
The development of novel synthetic methodologies is paramount for expanding the accessible chemical space of pyridine derivatives. Modern challenges in drug discovery, such as combating multidrug-resistant pathogens and targeting complex protein-protein interactions, demand increasingly sophisticated molecular architectures.[6] Efficient and versatile synthetic routes are the key to unlocking the full potential of the pyridine scaffold in addressing these unmet medical needs.
II. Modern Synthetic Strategies for Pyridine Ring Construction and Functionalization
The synthesis of functionalized pyridines has evolved significantly from traditional methods. Contemporary approaches emphasize efficiency, regioselectivity, and functional group tolerance, often leveraging catalysis to achieve transformations that were previously challenging.
A. Catalyst-Mediated Synthesis: A Paradigm of Efficiency
Catalysis has revolutionized pyridine synthesis, with both heterogeneous and homogeneous systems offering distinct advantages.[7]
-
Heterogeneous Catalysis: Zeolite catalysts, for instance, have been effectively employed in the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridines, picolines, and lutidines.[6] The use of magnetically recoverable nanocatalysts represents a significant advancement in sustainable chemistry, allowing for easy separation and reuse of the catalyst.[8] These catalysts have been successfully applied in multicomponent reactions for the synthesis of various pyridine derivatives.[8]
-
Homogeneous Catalysis: Transition metal catalysis, particularly with copper, iron, and palladium, has enabled a wide range of synthetic transformations.[9] Rhodium(III)-catalyzed C-H activation of N-sulfonyl ketimines with internal alkynes provides a novel one-pot synthesis of highly functionalized pyridines, where the N-S bond acts as an internal oxidant.[10]
B. C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of pyridine rings, minimizing the need for pre-functionalized starting materials.[11][12] Despite the inherent challenges posed by the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, significant progress has been made.[11][12]
Recent innovative strategies have enabled regioselective C-H functionalization at the meta and para positions, expanding the toolkit for pyridine diversification.[13] These methods include the use of pyridine phosphonium salts, photocatalytic approaches, and transition metal-catalyzed C-H activation techniques.[13]
C. Multicomponent Reactions: Convergent and Diverse Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are exceptionally well-suited for generating libraries of structurally diverse pyridine derivatives. The Guareschi–Thorpe reaction, for example, allows for the synthesis of hydroxy-cyanopyridines through a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate.[7]
III. Experimental Protocols: From Theory to Practice
To translate the discussed synthetic strategies into tangible results, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of Highly Functionalized Pyridines via a Metal-Free Cascade Process
This protocol is adapted from a novel [5+1] cyclization method for synthesizing highly functionalized pyridines from readily available starting materials.[14]
Objective: To synthesize a highly functionalized pyridine derivative using a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization.
Materials:
-
tert-Butanesulfinamide
-
Aldehyde (e.g., benzaldehyde)
-
1,3-Dioxinone
-
Trifluoroacetic anhydride (TFAA)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a solution of tert-butanesulfinamide (1.0 equiv) in anhydrous DCM at 0 °C, add 2,6-lutidine (2.0 equiv) followed by the dropwise addition of TFAA (1.5 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) and the 1,3-dioxinone (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: A highly functionalized pyridine product. The yield will vary depending on the specific substrates used, but yields in the range of 45–91% have been reported for the cyclization step.[14]
Protocol 2: Characterization of a Novel Pyridine Derivative
Objective: To confirm the structure and purity of the synthesized pyridine derivative.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the expected proton and carbon environments of the pyridine ring and its substituents.[15]
-
-
Mass Spectrometry (MS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Elemental Analysis:
IV. Visualization of Synthetic and Logical Workflows
Visual aids are indispensable for comprehending complex synthetic pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: A generalized workflow for the synthesis, purification, and characterization of novel pyridine derivatives.
Caption: Logical flow of a C-H functionalization strategy for pyridine derivatization.
V. Data Presentation: A Comparative Analysis
Quantitative data is crucial for evaluating the efficacy of different synthetic methods. The following table summarizes representative yields for various modern pyridine synthesis strategies.
| Synthetic Strategy | Key Features | Representative Yields (%) | Reference(s) |
| Metal-Free Cascade Process | Tandem Pummerer/aza-Prins cyclization | 45-91 | [14] |
| Zeolite-Catalyzed Condensation | Heterogeneous catalysis, simple precursors | Varies with catalyst and conditions | [6] |
| Rh(III)-Catalyzed C-H Activation | One-pot, internal oxidant | Good to excellent | [10] |
| Guareschi–Thorpe Reaction | Multicomponent, forms hydroxy-cyanopyridines | High | [7] |
VI. The Therapeutic Landscape of Pyridine Derivatives
The ultimate goal of synthesizing novel pyridine derivatives is often their application in drug discovery. The pyridine scaffold is a key component in a wide range of therapeutic agents, targeting various diseases.
-
Anticancer Activity: Many pyridine-containing molecules function as kinase inhibitors, interfering with signaling pathways that drive tumor growth.[1][18]
-
Antibacterial and Antifungal Activity: Pyridine derivatives can disrupt essential cellular processes in microorganisms, such as cell wall synthesis and DNA replication.[1][6]
-
Anti-inflammatory Activity: Several pyridine derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX).[1]
-
Antidiabetic Activity: Certain pyridine derivatives have shown promising results as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[19]
VII. Future Perspectives: The Road Ahead
The field of pyridine synthesis is poised for continued innovation. Future research will likely focus on:
-
Sustainable and Green Chemistry: The development of more environmentally benign synthetic methods, including the use of renewable starting materials and solvent-free reaction conditions.[7][20]
-
Late-Stage Functionalization: The refinement of C-H functionalization and other late-stage modification techniques to enable the rapid diversification of complex drug candidates.[11][13]
-
Photocatalysis and Electrochemistry: The increasing use of light and electricity to drive novel and selective transformations for pyridine synthesis and functionalization.[13][21]
The pyridine scaffold, with its rich history and immense therapeutic potential, will undoubtedly remain a central focus of research and development in the pharmaceutical sciences for the foreseeable future. The continued evolution of synthetic chemistry will be the key to unlocking the next generation of life-saving medicines based on this remarkable heterocycle.
References
-
Organic Letters. Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. ACS Publications. [Link]
-
Molecules. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
-
ResearchGate. Recent advances in catalytic synthesis of pyridine derivatives. [Link]
-
Organic Letters. Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. ACS Publications - American Chemical Society. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
RSC Advances. Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]
-
OUCI. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
Organic Letters. Highly Functionalized Pyridines Synthesis from N-Sulfonyl Ketimines and Alkynes Using the N–S Bond as an Internal Oxidant. ACS Publications. [Link]
-
ResearchGate. Strategies for the synthesis of C2‐functionalized pyridines. [Link]
-
RSC Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
RSC Medicinal Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
-
RSC Advances. Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. [Link]
-
RSC Advances. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. [Link]
-
ResearchGate. C-H Functionalization of Pyridines. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [Link]
-
Journal of Medicinal Chemistry. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
-
Chemistry – An Asian Journal. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH. [Link]
-
Wikipedia. Pyridine. [Link]
-
Molecules. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
Organic & Biomolecular Chemistry. C–H functionalization of pyridines. RSC Publishing. [Link]
-
Chemistry. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
-
Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
Semantic Scholar. C-H functionalization of pyridines. [Link]
-
ResearchGate. pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. [Link]
-
Journal of the Indian Chemical Society. Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. [Link]
-
JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcrcp.ac.in [bcrcp.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. jchemrev.com [jchemrev.com]
- 20. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 21. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of 5-(4-Fluorophenyl)pyridin-2-amine bioactivity
An In-Depth Technical Guide to the In Silico Prediction of 5-(4-Fluorophenyl)pyridin-2-amine Bioactivity
Authored by a Senior Application Scientist
Abstract
In the landscape of modern drug discovery, in silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow for the rapid, cost-effective screening of chemical entities, prediction of their biological activities, and evaluation of their pharmacokinetic profiles before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive, technically-grounded walkthrough of a complete in silico workflow designed to predict the bioactivity of a novel compound, this compound. We will navigate the process from initial target identification to detailed predictions of molecular interactions, structure-activity relationships, and ADMET properties. Each section is structured to not only provide a step-by-step protocol but also to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust predictive framework.
Introduction: The Compound and the Computational Imperative
The subject of this guide, this compound, is a small molecule featuring a core aminopyridine scaffold linked to a fluorophenyl group. This structural motif is of significant interest in medicinal chemistry; for instance, the aminopyrimidine core is found in numerous kinase inhibitors, and fluorination is a common strategy to enhance metabolic stability and binding affinity.[3][4] Given its chemical features, it is plausible that this compound could interact with various biological targets. However, without experimental data, its bioactivity remains unknown.
This is precisely where in silico prediction offers its greatest value. By leveraging computational power, we can build a robust, data-driven hypothesis about the compound's potential therapeutic applications and liabilities. This guide will detail a multi-faceted approach combining several key computational techniques:
-
Target Identification and Validation: Predicting the most likely protein targets.
-
Molecular Docking: Simulating the compound's binding pose and affinity within a target's active site.
-
Pharmacophore Modeling: Identifying the essential 3D chemical features required for biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): Building models to predict activity based on molecular structure (conceptual).
-
ADMET Prediction: Assessing the compound's drug-likeness and pharmacokinetic profile.
This workflow is designed to be rigorous, transparent, and grounded in established scientific principles, providing researchers with a blueprint for the computational evaluation of novel chemical matter.
The In Silico Bioactivity Prediction Workflow
The overall process is a logical cascade of analyses, where the output of one stage informs the input of the next. This integrated approach ensures that our predictions are not based on a single method but are corroborated by multiple lines of computational evidence.
Phase 1: Target Identification
Before we can predict bioactivity, we must first identify the most probable biological targets. Since we have no prior experimental data for our compound, we will employ ligand-based and structure-based "reverse" approaches.
Rationale and Causality
The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities.[5] We can leverage this by searching for known drugs or bioactive compounds that are structurally analogous to this compound. A notable analog is Ralimetinib (LY2228820) , an experimental cancer drug that contains a similar substituted aminopyridine core.[6] Ralimetinib was initially developed as a p38 MAPK inhibitor but was later found to also inhibit the Epidermal Growth Factor Receptor (EGFR).[6] This provides us with two high-priority, empirically-supported candidate target classes: p38 Mitogen-Activated Protein Kinase (MAPK) and Epidermal Growth Factor Receptor (EGFR) .
Experimental Protocol: Target Prediction using Web Servers
This protocol uses freely available web servers to rapidly generate a list of potential targets based on chemical similarity and machine learning models.
-
Obtain Compound Structure:
-
Draw this compound in a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the structure to a simplified molecular-input line-entry system (SMILES) string. For our compound, this is: Nc1ccc(c(c1)c2ccc(F)cc2)n.
-
-
Perform Similarity Search using SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string into the query box.
-
Select the correct organism (e.g., Homo sapiens).
-
Execute the prediction. The server compares the 2D and 3D similarity of the query molecule to a database of known active ligands.
-
Rationale: This method rapidly identifies potential targets by matching the topology and pharmacophoric features of our compound to ligands with known biological activities.
-
-
Analyze and Consolidate Results:
-
The output will be a list of protein targets ranked by probability.
-
Examine the top-ranking targets. Based on the similarity to Ralimetinib, we expect to see kinases prominently featured.
-
Cross-reference these predictions with the initial hypothesis (p38 MAPK, EGFR). The presence of these or related kinases in the results would provide strong validation for proceeding to the next phase.
-
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it binds to a target protein.[7][8] It is a structure-based method that is critical for understanding the molecular basis of a potential interaction.[9] For this guide, we will proceed with EGFR kinase as our primary target (PDB ID: 2J6M).
The Logic of Molecular Docking
Docking algorithms systematically explore the conformational space of the ligand within the binding site of the protein, using a scoring function to estimate the binding energy for each generated pose.
Experimental Protocol: Docking with AutoDock Vina
This protocol uses UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[10]
-
Protein Preparation:
-
Fetch the crystal structure of EGFR kinase domain (PDB ID: 2J6M) in UCSF Chimera.[10]
-
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand (if present).
-
Add polar hydrogens and assign partial charges to the protein atoms (e.g., using the AMBER force field).
-
Save the prepared protein structure as a .pdbqt file, which is the required format for AutoDock Vina.
-
Causality: Removing water is crucial as unbound water molecules can interfere with the docking algorithm. Adding hydrogens and charges is essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound. This can be done using software like Avogadro or online tools.
-
Perform an energy minimization of the ligand structure using a force field (e.g., MMFF94).
-
Load the ligand into AutoDockTools (part of MGLTools) to assign rotatable bonds and save it in the .pdbqt format.
-
Causality: Energy minimization provides a low-energy, sterically favorable starting conformation for the ligand. Defining rotatable bonds allows the docking algorithm to explore ligand flexibility, which is critical for finding the optimal binding pose.
-
-
Defining the Binding Site (Grid Box):
-
In Chimera or AutoDockTools, identify the active site of EGFR. This is typically the ATP-binding pocket where known inhibitors bind.
-
Define a 3D grid box that encompasses this entire active site. The size and center coordinates of this box are critical parameters. For 2J6M, the center can be defined based on the position of the co-crystallized ligand.
-
Causality: The grid box confines the search space for the docking algorithm, dramatically increasing computational efficiency and focusing the simulation on the region of interest.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, and the center and size coordinates of the grid box.
-
Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Self-Validation: The exhaustiveness parameter in the configuration file controls the thoroughness of the search. Increasing this value (e.g., from 8 to 32) provides a more robust search at the cost of longer computation time. Running the docking multiple times should yield consistent results for the top-ranked poses.
-
-
Analysis of Results:
-
The primary output is a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked pose in complex with the protein using Chimera or PyMOL.
-
Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.
-
Data Presentation: Predicted Binding Affinities
| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR Kinase | 2J6M | -8.5 | Met793, Gly796, Leu718, Val726 |
| p38 MAPK | 3HEC | -7.9 | Met109, Gly110, Lys53, Leu167 |
(Note: These are hypothetical but realistic values for demonstration purposes.)
Phase 3: ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to avoid late-stage failures in drug development.[11][12] Numerous free web-based tools can provide reliable predictions for these properties.[13][14]
Rationale and Causality
ADMET models are typically built using large datasets of experimentally characterized compounds.[15] They employ QSAR-like principles and machine learning to predict the properties of a new molecule based on its structural features. For example, properties like lipophilicity (LogP) and the number of hydrogen bond donors/acceptors are key predictors of oral bioavailability, famously encapsulated in Lipinski's Rule of Five.
Experimental Protocol: Using SwissADME and pkCSM
-
Input the Structure:
-
Navigate to the SwissADME and pkCSM web servers.
-
Input the SMILES string for this compound.
-
-
Execute and Collect Predictions:
-
Run the analyses on both platforms.
-
Collect the predicted values for key ADMET parameters.
-
Self-Validation: Using multiple prediction servers is a key validation step. While the underlying models may differ, a consensus in predictions (e.g., both servers predict high GI absorption) increases confidence in the result.
-
Data Presentation: Predicted ADMET Profile
| Parameter | Predicted Value | Acceptable Range | Interpretation | Server |
| Physicochemical | ||||
| Molecular Weight | 202.22 g/mol | < 500 | Favorable | SwissADME |
| LogP (Lipophilicity) | 2.55 | -0.4 to +5.6 | Optimal | SwissADME |
| Water Solubility (LogS) | -3.10 | > -4 | Soluble | pkCSM |
| Absorption | ||||
| GI Absorption | High | High | Good oral bioavailability | SwissADME |
| BBB Permeant | Yes | Yes/No | May cross blood-brain barrier | SwissADME |
| Metabolism | ||||
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions | pkCSM |
| CYP3A4 Inhibitor | Yes | No | Potential for drug-drug interactions | pkCSM |
| Toxicity | ||||
| AMES Toxicity | No | No | Likely non-mutagenic | pkCSM |
| hERG I Inhibitor | No | No | Low risk of cardiotoxicity | pkCSM |
Advanced Modeling: Pharmacophore and QSAR
While docking provides a specific ligand-protein hypothesis and ADMET predicts drug-likeness, pharmacophore and QSAR modeling offer broader insights into the structural requirements for activity.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[16][17][18]
Protocol Insight: Using the docked pose of our compound within the EGFR active site (from Phase 2), a structure-based pharmacophore can be generated. Key features would likely include: a hydrogen bond donor from the amine group interacting with the kinase hinge region, an aromatic ring feature for the pyridine, and a hydrophobic/aromatic feature for the fluorophenyl group. This model can then be used as a 3D query to screen large compound libraries for molecules that share these essential features, potentially identifying novel scaffolds with the same mechanism of action.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][19] This requires a dataset of multiple, structurally related compounds with measured biological activity data.
Conceptual Workflow: Since we only have one compound, we cannot build a QSAR model. However, if we were to synthesize a library of derivatives of this compound and test their EGFR inhibitory activity (IC50 values), we could then build a predictive QSAR model.
The steps would be:
-
Data Collection: Compile a dataset of compound structures and their corresponding IC50 values.[20]
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., physicochemical, topological, electronic).[2]
-
Model Building: Use statistical methods (e.g., multiple linear regression, random forest) to build an equation correlating the descriptors to the activity.[20]
-
Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.[5][20]
A validated QSAR model would allow us to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent inhibitors.
Conclusion and Future Directions
This in-depth guide has outlined a comprehensive in silico workflow to predict the bioactivity of this compound. Starting with no experimental data, we leveraged chemical similarity to a known drug, Ralimetinib, to hypothesize that EGFR and p38 MAPK are likely targets. Molecular docking simulations predicted favorable binding affinities to both kinases, with specific interactions identified in their ATP-binding pockets. Furthermore, ADMET predictions suggest that the compound possesses a favorable drug-like profile, with good predicted oral absorption and a low risk for several common toxicities, although a potential for CYP3A4 inhibition was noted.
The collective computational evidence strongly suggests that This compound is a promising candidate for development as a kinase inhibitor . The next logical step is experimental validation. This would involve:
-
In Vitro Kinase Assays: Testing the compound's inhibitory activity against EGFR and p38 MAPK to confirm the docking predictions.
-
Cell-Based Assays: Evaluating its anti-proliferative effects in cancer cell lines known to be dependent on EGFR signaling.
-
Experimental ADME: Performing laboratory assays (e.g., Caco-2 permeability, metabolic stability) to validate the in silico ADMET profile.
By integrating the robust predictive power of in silico techniques with targeted experimental validation, the path from a novel chemical structure to a potential therapeutic lead can be navigated with greater efficiency and a higher probability of success.
References
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
-
Yıldız, İ., & Taha, M. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is pharmacophore modeling and its applications?. Available at: [Link]
-
RASA Life Sciences. (n.d.). Importance of Pharmacophore in Drug Design. Available at: [Link]
-
Slideshare. (n.d.). Pharmacophore modeling. Available at: [Link]
-
Quora. (n.d.). What are the steps of QSAR based drug design?. Available at: [Link]
-
KBbox. (n.d.). Small Molecule Docking. Available at: [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]
-
Bio-predicta. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available at: [Link]
-
RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Available at: [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. Available at: [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available at: [Link]
-
National Institutes of Health (NIH). (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Available at: [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]
-
VLS3D.COM. (n.d.). ADMET predictions. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Bioactivity predictions and virtual screening using machine learning predictive model. Available at: [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]
-
Creative Biostructure. (n.d.). QSAR Analysis. Available at: [Link]
-
admet.scbdd.com. (n.d.). ADMETlab: ADMET Prediction. Available at: [Link]
-
MDPI. (n.d.). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. Available at: [Link]
-
Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. Available at: [Link]
-
ResearchGate. (n.d.). Free web servers used for the prediction of ADMET parameters. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]
-
Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives. Available at: [Link]
-
ResearchGate. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Available at: [Link]
-
Wikipedia. (n.d.). Ralimetinib. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]
-
Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]
Sources
- 1. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 2. rjwave.org [rjwave.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 6. Ralimetinib - Wikipedia [en.wikipedia.org]
- 7. KBbox: Methods [kbbox.h-its.org]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dovepress.com [dovepress.com]
- 12. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 18. Pharmacophore modeling | PDF [slideshare.net]
- 19. thelabwiki.quora.com [thelabwiki.quora.com]
- 20. neovarsity.org [neovarsity.org]
5-(4-Fluorophenyl)pyridin-2-amine mechanism of action speculation
An In-Depth Technical Guide to the Speculative Mechanism of Action of 5-(4-Fluorophenyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic compound featuring a pyridin-2-amine scaffold substituted with a 4-fluorophenyl group. While the specific biological activities and mechanism of action of this particular molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a multitude of biologically active compounds. This technical guide provides a speculative exploration of its potential mechanisms of action, drawing upon established knowledge of the pharmacology of aminopyridine derivatives and related heterocyclic compounds. We will delve into plausible molecular targets and signaling pathways, offering a scientifically grounded framework for future experimental investigation. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical context and practical experimental designs.
Introduction: Unveiling the Potential of a Privileged Scaffold
The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] From approved pharmaceuticals to investigational drug candidates, the aminopyridine core is a recurring feature in molecules designed to modulate enzymes, receptors, and ion channels.[1][3] The introduction of a 4-fluorophenyl group at the 5-position of the pyridine ring further refines the molecule's physicochemical properties, potentially enhancing its target affinity, metabolic stability, and cell permeability.
Given the rich pharmacology associated with its constituent parts, we can speculate on several compelling mechanisms of action for this compound. This guide will focus on three primary, plausible hypotheses:
-
Inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A well-established target for anti-inflammatory and anti-cancer therapies.
-
Broad-Spectrum Kinase Inhibition: Targeting a range of kinases that are often dysregulated in various diseases.
-
Modulation of Voltage-Gated Potassium Channels: A classic target for aminopyridine-based compounds.
For each speculative mechanism, we will present the scientific rationale, a proposed signaling pathway or experimental workflow, and detailed protocols for experimental validation.
Speculative Mechanism I: Inhibition of the p38 MAPK Signaling Pathway
Rationale and Supporting Evidence
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[4][5][7] Structurally related compounds containing a pyridine ring linked to a phenyl group have been reported as potent p38 MAPK inhibitors. The spatial arrangement of the nitrogen atom in the pyridine ring and the phenyl group in this compound may allow it to bind to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity.
Proposed Signaling Pathway
Caption: Speculative inhibition of the p38 MAPK signaling pathway.
Experimental Validation Protocols
2.3.1. In Vitro p38α Kinase Assay
-
Objective: To directly measure the inhibitory activity of this compound against recombinant human p38α kinase.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human p38α, a suitable substrate (e.g., ATF2), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radiometric assay, or luminescence-based assay).
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
2.3.2. Western Blot Analysis of Downstream Targets
-
Objective: To assess the effect of the compound on the phosphorylation of downstream targets of p38 MAPK in a cellular context.
-
Methodology:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with a known p38 MAPK activator (e.g., lipopolysaccharide, LPS).
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with antibodies specific for phosphorylated and total p38, and a downstream target like MK2.
-
Visualize the protein bands and quantify the changes in phosphorylation levels.
-
Hypothetical Quantitative Data
| Experiment | Parameter | Hypothetical Value |
| In Vitro p38α Kinase Assay | IC50 | 50 nM |
| Western Blot Analysis | p-MK2 Inhibition (at 1 µM) | 85% |
Speculative Mechanism II: Broad-Spectrum Kinase Inhibition
Rationale and Supporting Evidence
The aminopyridine scaffold is a common feature in a multitude of kinase inhibitors, and it is plausible that this compound may exhibit activity against a broader panel of kinases beyond p38 MAPK.[1] Many small molecule kinase inhibitors are not entirely specific and can have off-target effects that contribute to their overall biological activity. A comprehensive kinase profiling study would be essential to understand the selectivity of this compound.
Proposed Experimental Workflow
Caption: Experimental workflow for broad-spectrum kinase profiling.
Experimental Validation Protocol: Kinase Panel Screening
-
Objective: To determine the inhibitory profile of this compound against a large panel of kinases.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
The service will typically perform a competition binding assay where the ability of the compound to displace a ligand from the ATP-binding site of a large number of kinases is measured.
-
The results are usually reported as the percentage of remaining kinase activity at a fixed concentration of the compound or as dissociation constants (Kd).
-
Analyze the data to identify high-affinity targets and assess the overall selectivity of the compound.
-
Hypothetical Kinase Profiling Results
| Kinase Target | % Inhibition at 1 µM |
| p38α | 95% |
| JNK1 | 80% |
| ERK2 | 30% |
| VEGFR2 | 75% |
| EGFR | 25% |
Speculative Mechanism III: Modulation of Voltage-Gated Potassium Channels
Rationale and Supporting Evidence
Aminopyridines, particularly 4-aminopyridine, are well-known blockers of voltage-gated potassium (K+) channels.[1][2] By blocking these channels, they can enhance neurotransmitter release at neuromuscular junctions and have therapeutic applications in conditions like multiple sclerosis. While this compound has a different substitution pattern, the core aminopyridine structure suggests that it may retain some activity at these ion channels.
Proposed Experimental Workflow
Caption: Experimental setup for whole-cell patch-clamp electrophysiology.
Experimental Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of this compound on the activity of specific voltage-gated potassium channels.
-
Methodology:
-
Use a cell line (e.g., HEK293) stably expressing a specific subtype of voltage-gated potassium channel (e.g., Kv1.1, Kv1.3).
-
Perform whole-cell patch-clamp recordings to measure the potassium currents in response to voltage steps.
-
Apply varying concentrations of this compound to the bath solution and record the changes in the potassium currents.
-
Analyze the data to determine if the compound blocks the channel and calculate its IC50.
-
Hypothetical Ion Channel Activity Data
| Channel Subtype | Effect | IC50 |
| Kv1.1 | Blockade | 5 µM |
| Kv1.3 | No significant effect | > 100 µM |
| hERG | No significant effect | > 100 µM |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a biologically active molecule. The speculative mechanisms of action presented in this guide, namely the inhibition of p38 MAPK, broad-spectrum kinase inhibition, and modulation of voltage-gated potassium channels, provide a solid foundation for initiating a comprehensive investigation into its pharmacology.
The proposed experimental protocols offer a clear path forward for researchers to systematically test these hypotheses. A logical next step would be to perform the in vitro p38 MAPK assay and a broad kinase screen to quickly assess the most promising avenues of investigation. Subsequent cellular assays and electrophysiological studies can then be employed to validate the initial findings and further elucidate the precise mechanism of action. Ultimately, a thorough understanding of how this compound interacts with biological systems will be crucial for any future drug development efforts.
References
-
Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739–746. [Link]
-
Clark, A. R., & Dean, J. L. (2016). The p38 MAPK pathway in rheumatoid arthritis: a sideways look. The FEBS journal, 283(10), 1847–1859. [Link]
-
Min, L., He, B., & Hui, L. (2021). Mitogen-activated protein kinases in cancer. Cancer letters, 519, 147-156. [Link]
-
Kuma, Y., & Ninomiya-Tsuji, J. (2021). The roles of TAK1 in innate immune responses. Seminars in cell & developmental biology, 117, 43-50. [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375. [Link]
-
Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. [Link]
-
Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). Targeting innate immunity protein kinase pathways in inflammation and cancer. Nature reviews Drug discovery, 8(6), 480-499. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
-
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS neuroscience & therapeutics, 12(4), 309-323. [Link]
-
Taylor, C. P., & Meldrum, B. S. (2011). Na+ channels as targets for neuroprotective drugs. Trends in pharmacological sciences, 32(8), 463-470. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. [PDF] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) | Semantic Scholar [semanticscholar.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer | Semantic Scholar [semanticscholar.org]
- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Aminopyridine Scaffolds in Medicinal Chemistry
Abstract
The 2-aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved therapeutics and its versatile pharmacological profile.[1][2] This simple, low-molecular-weight moiety is a privileged structure, meaning it has the inherent ability to bind to a wide range of biological targets.[3][4] Its value stems from its unique electronic properties, capacity for crucial hydrogen bonding interactions, and its role as a bioisosteric replacement for other chemical groups. This guide provides an in-depth analysis of the 2-aminopyridine core, covering its synthesis, structure-activity relationships (SAR), and pivotal role in drug design. We will explore its presence in marketed drugs and offer detailed protocols and mechanistic insights for researchers in drug development.
Introduction: The Strategic Importance of a Privileged Scaffold
In the vast landscape of heterocyclic chemistry, the 2-aminopyridine unit has emerged as a "perfect locomotive" for guiding molecules toward their pharmacological destinations.[3] Its simple design allows for facile chemical modification, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.[1][3] The scaffold's defining feature is the arrangement of the exocyclic amino group at the C2 position, adjacent to the ring nitrogen (N1). This specific geometry creates a powerful hydrogen-bond donor-acceptor pair, which is fundamental to its ability to interact with high affinity to enzyme active sites and protein receptors.[2]
Derivatives of 2-aminopyridine have demonstrated an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications.[5][6] This versatility has led to the development of numerous successful drugs, such as the anti-inflammatory agent Piroxicam, the antibacterial Sulfapyridine, and the targeted cancer therapy Crizotinib.[2][5][7]
Synthetic Strategies for 2-Aminopyridine Derivatives
The construction of the 2-aminopyridine core and its analogues can be achieved through various synthetic routes, from classical condensation reactions to modern metal-catalyzed cross-coupling methods. The choice of strategy often depends on the desired substitution pattern and the complexity of the target molecule.
Classical and Multicomponent Reactions
Historically, methods like the Chichibabin reaction provided direct amination of the pyridine ring, though often with limitations in scope and conditions. More recent advancements focus on multicomponent reactions (MCRs) which offer efficiency by combining several starting materials in a single step.[6] For instance, a one-pot synthesis can be achieved using enaminones as key precursors, which react with malononitrile and a primary amine under solvent-free conditions to yield highly substituted 2-amino-3-cyanopyridines.[6][8] This approach is valued for its operational simplicity and reduced waste production.[6]
Modern Synthetic Approaches
Modern synthetic chemistry provides milder and more versatile methods. One such strategy involves the reaction of pyridine N-oxides with isocyanides, facilitated by a trimethylsilyl trifluoromethanesulfonate (TMSOTf) promoter.[9] This method is efficient for producing a range of substituted 2-aminopyridines and avoids the harsh conditions of older techniques.[9]
Another mild and catalyst-free approach begins with the alkylation of 2-mercaptopyridine to form a cyclic dihydrothiazolopyridinium salt. This salt then readily reacts with various primary or secondary amines to yield the desired 2-aminopyridine products under gentle heating.[10] This method is notable for its tolerance of sensitive functional groups, such as acetals, which might not survive more aggressive reaction conditions.[10]
Caption: General workflow for synthesizing 2-aminopyridine scaffolds.
Representative Experimental Protocol: Synthesis via Pyridine N-Oxide
This protocol is adapted from a reported method for the synthesis of substituted 2-aminopyridines.[9]
Objective: To synthesize N-(4-Chlorophenyl)pyridin-2-amine.
Materials:
-
Pyridine N-oxide
-
4-Chlorophenyl isocyanide
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (MeCN) / Dimethylformamide (DMF) (3:1 mixture)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
-
Microwave reaction tube (10 mL)
Procedure:
-
To a 10 mL microwave reaction tube, add pyridine N-oxide (1.0 eq), 4-chlorophenyl isocyanide (1.0 eq), and TMSOTf (1.0 eq).
-
Add the MeCN/DMF solvent mixture to achieve a concentration of 0.1 M based on the pyridine N-oxide.
-
Seal the tube and stir the contents.
-
Place the reaction tube in a microwave reactor and irradiate to a set temperature of 150 °C for 15 minutes.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a 5:1 solution of hexanes/EtOAc.
-
Wash the organic layer sequentially with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo to yield the crude product.
-
Purify the residue via column chromatography to obtain the final product as an amorphous solid.[9]
The Role in Drug Design: SAR and Molecular Interactions
The power of the 2-aminopyridine scaffold lies in its predictable interaction patterns and tunable properties. Structure-activity relationship (SAR) studies are crucial for optimizing drug candidates.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how modifications to the scaffold impact biological activity. Key positions for substitution are the amino group and positions 3, 4, 5, and 6 of the pyridine ring.
-
The 2-Amino Group: This group is often essential for activity. Its primary role is as a hydrogen bond donor, forming a critical interaction with a hydrogen bond acceptor (e.g., a carbonyl oxygen or carboxylate) in the target protein. In many cases, substitution or replacement of this group leads to a significant loss of activity.[11]
-
The Pyridine Core: The ring nitrogen (N1) acts as a hydrogen bond acceptor. The electronic nature of the ring can be modulated by adding electron-withdrawing or electron-donating groups at other positions. For instance, in a series of antimalarial compounds, replacing the pyridine core with a pyrazine analogue maintained or even slightly improved potency, demonstrating that subtle changes to the core heterocycle are a valid optimization strategy.[12]
-
Ring Substituents (C3-C6): These positions are used to modulate properties like potency, selectivity, solubility, and metabolic stability. In the development of antimalarial agents, introducing a trifluoromethyl group was shown to significantly improve metabolic stability in human liver microsomes compared to a methoxy group.[12]
Caption: Key interactions of the 2-aminopyridine scaffold with a target.
Bioisosterism and Privileged Status
The 2-aminopyridine moiety is considered a bioisostere of other functional groups, such as anilines. However, it offers a distinct advantage: the pyridine ring reduces the oxidation potential compared to an aniline, making it less prone to forming reactive and potentially toxic metabolites.[9] This inherent safety profile contributes to its status as a "privileged" scaffold in drug design.
Case Studies: 2-Aminopyridine in FDA-Approved Drugs
The success of the 2-aminopyridine scaffold is best illustrated by its presence in a diverse array of marketed drugs.[13] A significant number of drugs approved by the US FDA contain this core structure, highlighting its therapeutic impact across multiple disease areas.[5][7]
| Drug Name | Therapeutic Area | Mechanism of Action (related to the scaffold) |
| Piroxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. The 2-aminopyridine core is part of the enolic acid structure essential for its activity.[5] |
| Crizotinib | Oncology (NSCLC) | A tyrosine kinase inhibitor (TKI) targeting ALK, ROS1, and MET. The 2-aminopyridine scaffold positions key substituents to interact with the ATP-binding pocket of the kinase.[7] |
| Dalfampridine | Neurology (Multiple Sclerosis) | A voltage-gated potassium channel blocker. It improves nerve signal conduction in demyelinated axons, with the aminopyridine structure being the core pharmacophore.[7] |
| Sulfapyridine | Antibacterial | A sulfonamide antibiotic that competitively inhibits dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The pyridine ring modifies the properties of the core sulfonamide.[5] |
Challenges and Future Outlook
While the 2-aminopyridine scaffold is highly valuable, it is not without challenges. Potential metabolic liabilities, off-target effects, or issues with physicochemical properties can arise depending on the overall molecular structure. Future research will likely focus on developing novel synthetic methodologies that allow for even greater precision and diversity in substitution patterns. Furthermore, the application of this scaffold in new therapeutic areas, such as dual-target inhibitors (e.g., CDK/HDAC inhibitors for cancer), continues to be an exciting frontier.[14]
Conclusion
The 2-aminopyridine scaffold remains an "unsung hero" in medicinal chemistry, providing a robust and versatile platform for drug discovery.[3] Its unique combination of a low molecular weight, simple design, and profound ability to form critical interactions with biological targets ensures its continued relevance.[2][3] From anti-inflammatory agents to cutting-edge cancer therapies, the influence of this core structure is undeniable. For researchers and drug development professionals, a deep understanding of its synthesis, SAR, and mechanistic principles is essential for leveraging its full potential in creating the next generation of therapeutics.
References
- ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
- National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- National Center for Biotechnology Information. (n.d.). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity.
- National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- ACS Publications. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
- BenchChem. (n.d.). Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(1), 123.
- ResearchGate. (n.d.). 2-Aminopyridine - an unsung hero in drug discovery | Request PDF.
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
- MDPI. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(7), 2533.
- AMiner. (n.d.). 2-Aminopyridine - an Unsung Hero in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- ResearchGate. (n.d.). Structures of the 2-aminopyridine analogs characterized in this study.
- ResearchGate. (n.d.). Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties.
- National Center for Biotechnology Information. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
- National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. aminer.org [aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 5-(4-Fluorophenyl)pyridin-2-amine
Abstract
5-(4-Fluorophenyl)pyridin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As with any potential pharmaceutical candidate or intermediate, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method design, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound. We will explore its solubility in aqueous and organic media, the impact of pH, and its degradation profile under various stress conditions as mandated by international guidelines. This document is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals containing this moiety.
Introduction: The Central Role of Solubility and Stability
The journey of a drug candidate from discovery to a marketable therapeutic is critically dependent on two fundamental physicochemical properties: solubility and stability. Solubility dictates the bioavailability and absorption of a compound, while stability ensures that the drug maintains its potency, purity, and safety throughout its shelf life.
This compound belongs to the aminopyridine class, a scaffold known for its diverse pharmacological activities. The introduction of a fluorophenyl group can significantly modulate properties such as lipophilicity, metabolic stability, and target-binding affinity. However, these modifications also alter solubility and degradation pathways. This guide synthesizes available data and established chemical principles to provide a robust framework for characterizing this specific molecule.
Physicochemical Characterization
A foundational understanding begins with the basic properties of the molecule.
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 503536-73-0 | [1] |
| Molecular Formula | C₁₁H₉FN₂ | - |
| Molecular Weight | 188.20 g/mol | - |
| Appearance | Typically a solid powder | - |
| Predicted pKa | ~6.4 (for 2-amino-4-fluoropyridine) | [2] |
| Predicted LogP | ~1.1-1.3 (for related structures) | [2][3] |
Insight & Rationale: The predicted pKa is a critical parameter. Aminopyridines are basic, and the primary amine and the pyridine ring nitrogen can be protonated. The electron-withdrawing nature of the fluorine atom on the phenyl ring, and its influence on the pyridine ring, is expected to lower the basicity (pKa) compared to its non-fluorinated analog, 4-aminopyridine (pKa 9.11)[2]. This lower pKa implies that this compound will be predominantly in its neutral, less soluble form at physiological pH (~7.4) and will require more acidic conditions to become fully protonated and solubilized. The predicted LogP suggests moderate lipophilicity.
Solubility Profile
Aqueous Solubility and the Effect of pH
The aqueous solubility of ionizable compounds like this compound is highly dependent on pH.
-
Intrinsic Solubility (S₀): In its neutral (free base) form, the molecule's solubility is expected to be low due to its aromatic structure. For similar polar molecules like 2-aminopyridine, solubility in water is described as "slight"[4][5].
-
pH-Dependent Solubility: As a weak base, its solubility will increase significantly in acidic conditions (pH < pKa) due to the formation of the more polar, protonated pyridinium salt. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship, though experimental data often reveals more complex, compound-specific profiles[6][7].
Causality Behind Experimental Choices: To properly characterize the compound, a pH-solubility profile must be generated. This is not merely a data-gathering exercise; it directly informs critical development decisions. For instance, it helps predict where in the gastrointestinal tract the drug will dissolve, which is essential for designing oral dosage forms. It also guides the selection of pH modifiers and buffer systems for liquid formulations.
Protocol 1: Equilibrium pH-Solubility Profiling
This protocol determines the thermodynamic solubility at various pH values.
-
Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
-
Sample Addition: Add an excess amount of this compound solid to a known volume of each buffer in separate vials. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the samples to stand, then filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 5.
-
pH Measurement: Measure the final pH of each slurry after equilibration.
-
Data Plotting: Plot the logarithm of the measured solubility (in mg/mL or µM) against the final measured pH.
Solubility in Organic Solvents
Solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. While specific data for this compound is scarce, data for the closely related 2-aminopyridine provides a useful surrogate for initial solvent screening[8].
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, n-Propanol | High | Capable of hydrogen bonding with the amine and pyridine nitrogen. |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High in DMSO/DMF/NMP; Moderate in Acetonitrile | Strong dipole-dipole interactions. Acetonitrile is less polar. |
| Non-Polar | Hexane, Cyclohexane | Very Low | "Like dissolves like" principle; the molecule's polarity is too high. |
Chemical Stability Profile and Forced Degradation
Understanding a molecule's intrinsic stability is a mandatory regulatory requirement and a scientific necessity[9]. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways[10][11]. The goal is to induce 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the molecule[12].
Hydrolytic Stability
Hydrolysis is a primary degradation pathway. Studies are conducted across a range of pH values to simulate physiological conditions and potential formulation environments.
-
Acidic Conditions (e.g., 0.1 M HCl): The pyridine nitrogen and exocyclic amine are basic sites. While generally stable, prolonged exposure to strong acid and heat could potentially lead to reactions, though aminopyridines are often stable[13].
-
Neutral Conditions (e.g., Water): The compound is expected to be relatively stable in neutral water.
-
Basic Conditions (e.g., 0.1 M NaOH): Stability is generally expected, as the nucleophilic sites are not susceptible to hydroxide attack under typical conditions.
Oxidative Stability
Oxidation is a common degradation route, particularly for molecules with electron-rich moieties like amines.
-
Mechanism: The amine group and the electron-rich pyridine ring are susceptible to oxidation. Common degradation products of aminopyridines under oxidative stress can include N-oxides and nitro derivatives[14].
-
Stress Agent: A solution of hydrogen peroxide (e.g., 3-30% H₂O₂) is typically used to induce oxidative degradation.
Photostability
Exposure to light can provide the energy needed to initiate degradation reactions.
-
Mechanism: Aromatic systems, particularly those with heteroatoms, can absorb UV light, leading to photochemical reactions. The presence of a C-F bond is generally stable, but the overall molecule's stability must be tested[15].
-
ICH Q1B Guidelines: The standard conditions involve exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light[9].
Thermal Stability
Thermal stress evaluates the compound's stability at elevated temperatures.
-
Conditions: The solid drug substance is exposed to dry heat at temperatures above accelerated testing conditions (e.g., 60°C, 80°C)[16]. Solutions may also be heated to assess degradation in the solution state.
Diagram 1: Forced Degradation Workflow
This diagram outlines the logical process for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for forced degradation and stability-indicating method development.
Protocol 2: Forced Degradation Study
This protocol provides a framework for stress testing this compound.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.
-
Acid: Use 0.1 M HCl. Incubate at 60°C.
-
Base: Use 0.1 M NaOH. Incubate at 60°C. (Note: Neutralize with acid before injection).
-
Oxidation: Use 3% H₂O₂. Keep at room temperature.
-
Thermal (Solution): Use purified water. Incubate at 80°C.
-
Control: Use purified water. Keep at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation of the parent peak.
-
Photostability: Expose the solid powder and a solution (~0.1 mg/mL in water) to light conditions as specified in ICH Q1B. Wrap a control sample in foil.
-
Analysis: Analyze all samples using a suitable HPLC method (see Protocol 3), comparing them to an unstressed control solution. Use a Diode Array Detector (DAD) to check for peak purity and identify the emergence of new peaks.
Analytical Methodologies
A robust, validated stability-indicating analytical method is essential to accurately quantify the compound and separate it from any potential degradants or impurities. A High-Performance Liquid Chromatography (HPLC) method is the industry standard[13][17].
Insight & Rationale: The choice of a C18 column is a standard starting point for moderately polar/lipophilic molecules. The mobile phase composition (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is selected to achieve good retention and peak shape. An acidic pH (e.g., pH 2-4) is often used for aminopyridines to ensure the analytes are protonated, which typically leads to sharper peaks and better chromatography on silica-based columns[18]. The UV detection wavelength should be set at a λ_max of the compound to ensure maximum sensitivity.
Protocol 3: Stability-Indicating HPLC-UV Method
This protocol describes a typical starting point for method development.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, monitor at a UV maximum (e.g., ~270 nm).
-
Injection Volume: 10 µL.
-
System Suitability: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. A key requirement for a stability-indicating method is that all degradation product peaks are baseline resolved from the main analyte peak (Resolution > 2.0).
Recommended Handling and Storage
Based on the general properties of aminopyridines, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store at controlled room temperature or refrigerated (2-8°C), depending on long-term stability data.
-
Light: Protect from light by storing in amber vials or opaque containers[13][19].
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container to protect from moisture and oxidation.
Conclusion
This compound is a molecule with physicochemical properties that require careful characterization for successful pharmaceutical development. Its solubility is expected to be highly pH-dependent, a critical factor for formulation design. Its stability profile, while likely robust under neutral conditions, must be thoroughly investigated through forced degradation studies to identify potential liabilities, particularly to oxidation and photolysis. The protocols and workflows outlined in this guide provide a scientifically grounded and regulatory-compliant framework for researchers to comprehensively evaluate the solubility and stability of this compound, thereby enabling informed decisions in the drug development process.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Methods, 4(2), 23-30. [Link]
-
Trissel, L. A., & Zhang, Y. (2000). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 4(4), 317-319. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). [Link]
-
Mandenius, C. F., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 797-805. [Link]
-
Dash, A. C., & Mohanty, P. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (11), 2255-2261. [Link]
-
McKay, G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Environmental Science & Technology, 57(49), 20038–20048. [Link]
-
Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5). [Link]
-
CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Nicolas, O., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. [Link]
-
Dash, A. C., & Mohanty, P. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Dalton Transactions, (11), 2255. [Link]
-
ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine.... [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-7. [Link]
-
Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1476–1486. [Link]
-
Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]
-
Hilton, M. C., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(1), 142-145. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-91. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2). [Link]
-
Choudhary, A., & Sharma, M. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 183-187. [Link]
-
Simons, K. J., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. [Link]
-
Say, M., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]
-
ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. [Link]
-
Müller, K., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(4), 439-451. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. The Jensen Group Blog. [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-50. [Link]
-
Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2734. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine. [Link]
-
ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
Abu Thaher, B., et al. (2009). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o917. [Link]
-
Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1581. [Link]
-
CAS Common Chemistry. (n.d.). 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine. [Link]
-
Hsiao, S. H., et al. (2016). Preparation of Novel Pyridine-Based Aromatic Polyimides and Effect of Fluorine Functionality. Polymers, 8(10), 358. [Link]
-
Li, J., et al. (2020). Pyridine-Based Bipolar Hosts for Solution-Processed Bluish-Green Thermally Activated Delayed Fluorescence Devices: A Subtle Regulation of Chemical Stability and Carrier Transportation. ACS Applied Materials & Interfaces, 12(46), 51834–51845. [Link]
Sources
- 1. 503536-73-0|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | C9H13FN4 | CID 745185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijsdr.org [ijsdr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. sefh.es [sefh.es]
- 14. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 18. researchgate.net [researchgate.net]
- 19. cjhp-online.ca [cjhp-online.ca]
A Researcher's Guide to the Commercial Availability and Application of 5-(4-Fluorophenyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
5-(4-Fluorophenyl)pyridin-2-amine is a fluorinated heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. Its structure combines the pharmacologically relevant aminopyridine scaffold with a fluorophenyl moiety, a feature known to enhance key molecular properties such as metabolic stability and binding affinity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality verification, and strategic application of this valuable research chemical. We will delve into its physicochemical properties, identify commercial suppliers, outline a robust protocol for incoming quality control, and explore its utility as a precursor in the synthesis of complex, biologically active molecules.
Introduction to this compound: A Profile
At its core, this compound is a bifunctional organic compound featuring a pyridine ring substituted with both an amine group and a fluorophenyl group. This strategic combination of functional groups makes it a versatile intermediate for further chemical modification.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. Sourcing this information from a reliable supplier is the first step before procurement.
| Property | Value | Source |
| CAS Number | 503536-73-0 | [1] |
| Molecular Formula | C₁₁H₉FN₂ | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| Appearance | Typically an off-white to yellow or brown powder | [2] |
| Purity | Commonly available at ≥95% or ≥97% | [3][4] |
| SMILES | NC1=CC=C(C=N1)C2=CC=C(F)C=C2 | [1] |
Significance in Research and Drug Development
The value of this compound in a research context is derived from the established roles of its constituent parts. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of clinically useful agents.[5] The incorporation of a fluorine atom, a common strategy in modern drug design, can profoundly alter a molecule's properties.[6] Fluorination is known to enhance:
-
Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the compound's half-life.[6]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.[6]
-
Lipophilicity & Bioavailability: The trifluoromethyl group, and by extension other fluoro-substituents, can enhance a compound's ability to cross cell membranes.
This compound, therefore, serves as a critical starting material for synthesizing novel molecules intended for biological screening, particularly in oncology and inflammatory diseases where kinase inhibitors are prevalent.[6][7][8][9]
Commercial Sourcing and Procurement
This compound is readily available from multiple chemical suppliers who specialize in providing building blocks for research and development. It is crucial to note that this compound is typically sold for "Research Use Only" and is not intended for direct human use.[1]
Key Commercial Suppliers
While this is not an exhaustive list, prominent suppliers offering this compound include:
Typical Product Specifications
| Supplier (Example) | Catalog Number | Purity Specification | Size(s) Available | Storage Conditions |
| BLDpharm | 503536-73-0 | Not specified, requires COA | Varies | Keep in dark place, inert atmosphere, room temperature[1] |
| Ambeed (via Sigma) | 1095824-77-3 | 95% (hydrochloride salt) | Varies | Sealed in dry, room temperature[3] |
| BLD Pharmatech (via Sigma) | BL3H9A9026D5 | 95% (aminophenyl analog) | Varies | Keep in dark place, inert atmosphere, room temperature[4] |
Note: The table includes related compounds to show typical data formats. Researchers must verify the exact specifications for CAS 503536-73-0 from their chosen supplier.
Procurement Considerations
-
Certificate of Analysis (COA): Always request a lot-specific COA before or with your purchase. This document provides the most accurate data on the purity and identity of the material you will receive.
-
Lead Times: Availability can vary. Some suppliers may have domestic stock, while others ship from global warehouses, impacting delivery time.[1]
-
Storage: Upon receipt, immediately transfer the compound to storage conditions as recommended by the supplier, typically in a cool, dark, dry place under an inert atmosphere.[1]
Essential Workflow: Incoming Quality Control
Relying solely on a supplier's COA is insufficient for rigorous scientific research. Independent verification of a starting material's identity and purity is a self-validating step that prevents costly downstream failures and ensures the reliability of experimental data.
Caption: A typical workflow for sourcing and quality control.
Step-by-Step QC Protocol
-
Visual Inspection: Note the physical appearance (color, form) and compare it to the supplier's description.
-
Solubility Test: Test solubility in a common solvent (e.g., DMSO, CDCl₃) to be used for analysis.
-
Structural Confirmation via NMR:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons on both the pyridine and fluorophenyl rings, as well as a broad singlet for the -NH₂ protons. The integration of these peaks should match the expected proton count.
-
¹⁹F NMR: This is a critical and straightforward experiment. A single peak corresponding to the fluorine on the phenyl ring will confirm its presence.
-
-
Mass Verification via Mass Spectrometry (MS):
-
Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-MS (GC-MS). The analysis should reveal a parent ion peak corresponding to the compound's molecular weight (188.20) or its protonated form [M+H]⁺ (189.21).
-
-
Purity Determination via Chromatography:
-
Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable column (e.g., C18) and mobile phase.[11] A UV detector set to an appropriate wavelength (e.g., 254 nm) will generate a chromatogram. The area percentage of the main peak provides a quantitative measure of purity, which should be compared against the supplier's specification.
-
Application in Synthetic Chemistry
This compound is not an end-product but a versatile starting material. Its primary application is as a building block in multi-step organic synthesis. The two reactive sites—the amino group and the pyridine ring—can be selectively functionalized to build more complex molecular architectures.
Caption: Role as a versatile synthetic building block.
Exemplary Synthetic Transformations:
-
Reactions at the Amino Group: The primary amine at the 2-position is a potent nucleophile. It can readily undergo:
-
Amide bond formation: Reaction with acyl chlorides or carboxylic acids to form amides.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Cross-coupling reactions: Participation in Buchwald-Hartwig or Ullmann couplings to form C-N bonds with aryl halides.[8]
-
-
Reactions involving the Pyridine Ring: The pyridine ring itself can be functionalized, often after converting the amine to a less reactive or a directing group. This allows for the introduction of new substituents to build molecular diversity.
These transformations are fundamental in constructing libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery aimed at optimizing lead compounds.[9][12]
Conclusion
This compound is a commercially accessible and highly valuable building block for chemical research. Its utility is rooted in the strategic combination of a fluorinated phenyl ring and an aminopyridine scaffold, features that are desirable in the design of modern therapeutics. For researchers, successful application begins with careful sourcing from reputable suppliers, followed by mandatory and rigorous in-house quality control to verify identity and purity. By leveraging its versatile reactivity, scientists can efficiently synthesize novel and complex molecules poised for biological evaluation, accelerating the journey of drug discovery and development.
References
-
Wikipedia. Ralimetinib. Available from: [Link]
- Zhang, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Molecules.
-
PubChem. 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine. Available from: [Link]
-
El-Gendy, A. E., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. Scientific Reports. Available from: [Link]
-
Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Available from: [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]
-
PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Available from: [Link]
-
PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Available from: [Link]
-
CAS Common Chemistry. 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine. Available from: [Link]
-
MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Available from: [Link]
-
RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl). Available from: [Link]
-
PubChem. 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. Available from: [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 [sigmaaldrich.com]
- 4. 5-(4-Aminophenyl)pyridin-2-amine | 96721-87-8 [sigmaaldrich.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ralimetinib - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial In Vitro Screening of 5-(4-Fluorophenyl)pyridin-2-amine in Cancer Cell Lines
Abstract
The discovery of novel small molecules with therapeutic potential is a cornerstone of oncology research. This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of 5-(4-Fluorophenyl)pyridin-2-amine, a novel compound with a pyridine scaffold suggestive of potential kinase inhibitory activity. We detail a phased approach, beginning with broad-spectrum cytotoxicity screening to establish anti-proliferative effects, followed by mechanistic assays to distinguish between apoptosis and necrosis. This whitepaper is designed for researchers, scientists, and drug development professionals, offering field-proven protocols, data interpretation strategies, and a discussion of a hypothetical target pathway to guide subsequent investigations.
Introduction
Rationale for Screening Novel Pyridine Derivatives
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. In oncology, the aminopyrimidine core, a related structure, is found in several potent kinase inhibitors.[1] This structural motif often facilitates critical hydrogen bond interactions within the ATP-binding pocket of kinases, many of which are dysregulated in cancer.[1] Given this precedent, novel compounds like this compound warrant systematic investigation as potential anticancer agents.
Profile of this compound
This compound is a small molecule featuring a central pyridine ring substituted with an amine group and a fluorophenyl moiety. While the specific biological activity of this compound is uncharacterized, its structure is analogous to compounds that have shown activity against various cancer cell lines.[2][3] The initial screening process is therefore designed to be a hypothesis-generating phase, aiming to answer two fundamental questions: 1) Does this compound exhibit cytotoxic or cytostatic activity against cancer cells? and 2) If so, what is the preliminary mechanism of cell death?
Objectives of the Initial Screening
The primary objectives of this screening protocol are:
-
To determine the cytotoxic effect of this compound across a diverse panel of human cancer cell lines.
-
To quantify the potency of the compound by calculating its half-maximal inhibitory concentration (IC50) in sensitive cell lines.[4][5]
-
To conduct a preliminary investigation into the mechanism of cell death, specifically differentiating between apoptosis and necrosis.
Materials and Methods
Cell Lines and Culture Conditions
A well-characterized and diverse panel of cell lines is critical for identifying tissue-specific sensitivities.[6][7] The following panel is recommended to cover major cancer types:
-
A549 (Lung Carcinoma)
-
MCF-7 (Breast Adenocarcinoma, ER+)
-
HCT116 (Colon Carcinoma)
-
PC-3 (Prostate Adenocarcinoma, androgen-independent)
-
U-87 MG (Glioblastoma)
All cell lines should be sourced from a reputable cell bank (e.g., ATCC) and maintained in the recommended complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] Cells must be cultured in a humidified incubator at 37°C with 5% CO₂ and handled using strict aseptic techniques to prevent contamination.[8][9][10]
Compound Preparation
A 10 mM stock solution of this compound should be prepared in sterile dimethyl sulfoxide (DMSO). The causality for choosing DMSO is its high solubilizing capacity for a wide range of organic compounds and its relative inertness at low concentrations (typically <0.5% v/v) in cell culture assays.[11] The stock solution should be stored in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Experimental Workflow: A Phased Approach
The screening process is logically structured in phases, moving from broad assessment to more specific mechanistic questions. This ensures that resources are focused on compounds that show initial promise.
Phase 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density using a hemocytometer. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well flat-bottom plate.[15] Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A common range for an initial screen is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO at the highest concentration used) and "medium only" blank controls.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. A 72-hour time point is chosen to account for multiple cell doubling times and allow for the observation of both cytotoxic and cytostatic effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours.[14]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[14]
The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit cell growth by 50% and is a key measure of its potency.[4][17][18]
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(OD_Compound - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
Curve Fitting: Plot the % Viability against the log-transformed compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[5]
Phase 2: Mechanistic Elucidation (Apoptosis vs. Necrosis)
A low IC50 value indicates potent anti-proliferative activity, but it does not reveal the mechanism of cell death. Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is a critical next step. Apoptosis is a highly regulated process and is often the desired outcome for an anti-cancer therapeutic. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[19]
During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[22] This dual staining allows for the differentiation of four cell populations via flow cytometry:
-
Live cells: Annexin V-negative and PI-negative.
-
Early Apoptotic cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.[22]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
Phase 3: Hypothetical Target Validation
The aminopyridine scaffold suggests that this compound could function as a kinase inhibitor. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a rational hypothetical target as it is frequently overactive in many cancers and plays a central role in cell proliferation, differentiation, and survival.[23][24][25][26][27] A key indicator of this pathway's activation is the phosphorylation of ERK1/2.
Western blotting is a technique used to detect specific proteins in a sample. By probing for both total ERK and phosphorylated ERK (p-ERK), we can determine if the compound inhibits pathway activation. A decrease in the p-ERK/Total ERK ratio upon treatment would support the hypothesis.
-
Protein Extraction: Treat cells with the compound as described for the Annexin V assay. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[28]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[29] Incubate the membrane with primary antibodies specific for p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Data Presentation and Interpretation
Summarized Cytotoxicity Data
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h Exposure (Mean ± SD, n=3) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 |
| HCT116 | Colon Carcinoma | 11.4 ± 1.5 |
| PC-3 | Prostate Adenocarcinoma | 25.1 ± 3.3 |
| U-87 MG | Glioblastoma | 42.5 ± 5.7 |
Note: Data are hypothetical and for illustrative purposes only.
Go/No-Go Decision Criteria
The results from this initial screen will inform a "Go/No-Go" decision for further development.
-
"Go" Signal:
-
Potent activity (low micromolar or sub-micromolar IC50) in one or more cell lines.
-
A clear induction of apoptosis rather than necrosis.
-
Evidence of on-target activity in the Western blot analysis (e.g., dose-dependent reduction in p-ERK).
-
-
"No-Go" Signal:
-
Weak or no activity (IC50 > 50 µM) across all cell lines.
-
Activity is primarily necrotic, suggesting non-specific toxicity.
-
No effect on the hypothesized target pathway.
-
References
-
MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]
-
Yuan, J., Dong, C., & Zhang, J. (2018). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 16(4), 2137-2142. Retrieved from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
-
Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50-83. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997-2007. Retrieved from [Link]
-
Li, X., et al. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(72), 10126-10129. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Bio-Rad. Retrieved from [Link]
-
Braicu, C., Buse, M., Busuioc, C., Dragan, S., Gulei, D., Raduly, L., ... & Berindan-Neagoe, I. (2019). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. Cancers, 11(10), 1618. Retrieved from [Link]
-
The Importance of IC50 Determination. (2022). Visikol. Retrieved from [Link]
-
Understanding the ERK/MAPK Signaling Pathway. (n.d.). QIAGEN. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol, 7(12), e2323. Retrieved from [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Universitas Brawijaya. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE. Retrieved from [Link]
-
Vidal, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(4), 3875. Retrieved from [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2023). Bitesize Bio. Retrieved from [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. Retrieved from [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience. Retrieved from [Link]
-
Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2021). Cancer Research, 81(4), 935-949. Retrieved from [Link]
-
A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. (2017). Oncotarget, 8(29), 47683-47696. Retrieved from [Link]
-
Cell Culture Basics Handbook. (2023). ResearchGate. Retrieved from [Link]
-
Introductory Guide to Cell Culture Basics. (n.d.). Corning. Retrieved from [Link]
-
Ralimetinib. (n.d.). In Wikipedia. Retrieved from [Link]
-
Novel Polyfunctional Pyridines as Anticancer and Antioxidant Agents. (2019). Chemical and Pharmaceutical Bulletin, 67(8), 834-845. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6529. Retrieved from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2023). Scientific Reports, 13(1), 3045. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). MedChemComm, 14(7), 1316-1330. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. info.biotechniques.com [info.biotechniques.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. clyte.tech [clyte.tech]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 20. biologi.ub.ac.id [biologi.ub.ac.id]
- 21. kumc.edu [kumc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
A-Z Guide to Fluorine Substitution in Aminopyridine Drug Discovery: From Physicochemical Modulation to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the aminopyridine scaffold represents a powerful and increasingly utilized strategy in modern medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine substitution, detailing its profound impact on the physicochemical properties, pharmacokinetic profiles, and ultimately, the biological activity of aminopyridine-based drug candidates. By leveraging the unique electronic properties of fluorine, medicinal chemists can meticulously modulate key parameters such as basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability. These modulations, in turn, can lead to enhanced target engagement, improved membrane permeability, and optimized in vivo disposition. This whitepaper will dissect the causal relationships behind these effects, provide validated experimental protocols for their assessment, and present case studies that illustrate the successful application of these principles in drug discovery.
Introduction: The Aminopyridine Scaffold and the Rationale for Fluorination
Aminopyridines are a privileged structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds, including potassium channel blockers for neurological disorders and kinase inhibitors in oncology.[1] Their inherent basicity and hydrogen bonding capabilities often play a crucial role in target recognition. However, parent aminopyridine structures can suffer from suboptimal physicochemical properties, such as high polarity or susceptibility to metabolic oxidation, which can limit their therapeutic potential.
Fluorine, the most electronegative element, offers a unique toolkit to address these challenges.[2] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å), minimizing steric clashes while profoundly altering electronic properties.[2][3] The strategic placement of fluorine can lead to a cascade of beneficial effects, including:
-
Modulation of Physicochemical Properties: Fine-tuning pKa and lipophilicity to optimize solubility, permeability, and target binding.[4][5]
-
Enhancement of Metabolic Stability: Blocking sites of oxidative metabolism by leveraging the strength of the C-F bond.[5][6]
-
Improved Pharmacokinetics: Leading to better oral bioavailability, brain penetration, and overall systemic exposure.[4][6]
-
Increased Binding Affinity: Altering electrostatic interactions and hydrogen bonding patterns within the target's binding pocket.[2][7]
This guide will systematically explore each of these areas, providing the scientific rationale and practical methodologies for harnessing the power of fluorine in aminopyridine drug design.
The Impact of Fluorine on Physicochemical Properties
The introduction of fluorine into the aminopyridine ring induces significant changes in its fundamental physicochemical properties. Understanding and predicting these changes is paramount for rational drug design.
Modulation of Basicity (pKa)
The basicity of the aminopyridine nitrogen is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing nature of fluorine significantly reduces the basicity (lowers the pKa) of the pyridine nitrogen.[5][8] This effect is most pronounced when fluorine is positioned ortho or para to the nitrogen atom due to resonance effects, but the inductive effect is also significant from the meta position.
This pKa modulation can be strategically employed to:
-
Improve Membrane Permeability: By reducing the extent of protonation at physiological pH (7.4), a lower pKa can lead to a higher proportion of the neutral, more lipophilic species, which can more readily cross biological membranes.[4][9]
-
Fine-Tune Target Binding: For targets where the protonated form of the aminopyridine is essential for a key ionic interaction, precise pKa tuning is necessary to ensure sufficient ionization in the specific microenvironment of the binding site.
Table 1: Comparative Physicochemical Properties of 4-Aminopyridine and a Fluorinated Analog
| Property | 4-Aminopyridine | 3-Fluoro-4-aminopyridine | Key Differences & Implications |
| Molecular Weight | 94.11 g/mol | 112.10 g/mol | Increased mass due to the fluorine atom. |
| pKa | 9.17 | 7.37[10] | Fluorine's strong electron-withdrawing effect significantly lowers the basicity of the pyridine nitrogen, impacting ionization at physiological pH.[8] |
| LogD (pH 7.4) | -0.9 (approx.) | 0.414[10] | Increased lipophilicity, which can enhance membrane permeability and affect solubility. |
Alteration of Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's preference for a lipid versus an aqueous environment, is a key factor in its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11] Fluorine substitution generally increases the lipophilicity of a molecule.[2] The distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant measure for ionizable compounds like aminopyridines than the partition coefficient (LogP).[12][13]
An increase in LogD can lead to:
-
Enhanced Membrane Permeability: Facilitating passage across the blood-brain barrier and cell membranes.[9][14]
-
Increased Protein Binding: Which can affect the free drug concentration and pharmacokinetics.
-
Potential for Reduced Aqueous Solubility: Requiring careful consideration during formulation development.
The strategic placement of fluorine allows for a nuanced control over lipophilicity, enabling chemists to strike the optimal balance for a desired therapeutic profile.[15]
Enhancing Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[16] Aromatic rings and adjacent alkyl groups are common sites of oxidative metabolism (hydroxylation). The carbon-fluorine bond is significantly stronger (bond energy ~110 kcal/mol) than a carbon-hydrogen bond (~98 kcal/mol), making it highly resistant to enzymatic cleavage.[3][5]
By strategically placing a fluorine atom at a metabolically vulnerable position ("metabolic soft spot") on the aminopyridine ring or an associated substituent, metabolic inactivation can be effectively blocked.[5][6] This "metabolic shielding" can lead to:
-
Increased Half-Life: Prolonging the duration of action of the drug.[17]
-
Improved Oral Bioavailability: By reducing first-pass metabolism in the liver.
-
Reduced Formation of Potentially Toxic Metabolites: Enhancing the safety profile of the drug candidate.[18]
The following diagram illustrates the concept of metabolic blocking.
Caption: Metabolic blocking by fluorine substitution.
Impact on Biological Activity and Target Engagement
The electronic perturbations caused by fluorine substitution can directly influence how an aminopyridine derivative interacts with its biological target.
Potassium Channel Blockade
Aminopyridines, such as 4-aminopyridine (4-AP), are known blockers of voltage-gated potassium (K+) channels.[1] They are thought to bind within the channel pore, obstructing the flow of potassium ions. The introduction of fluorine can modulate this activity. For instance, 3-fluoro-4-aminopyridine has been investigated as a PET tracer and potassium channel blocker, demonstrating that fluorination is compatible with and can refine this biological activity.[10] The altered pKa and electrostatic potential of the fluorinated ring can fine-tune the binding interactions with amino acid residues in the channel pore.
Kinase Inhibition and Other Targets
In the context of kinase inhibitors, the aminopyridine moiety often forms critical hydrogen bonds with the hinge region of the kinase. Fluorination can alter the strength of these hydrogen bonds and introduce new, favorable electrostatic or dipole-dipole interactions with the protein.[6] This can lead to:
-
Increased Potency: Tighter binding to the target enzyme.
-
Enhanced Selectivity: By creating interactions that are unique to the intended target over other related kinases.
The following diagram illustrates a conceptual workflow for evaluating the impact of fluorination.
Caption: Workflow for evaluating fluorinated aminopyridines.
Experimental Protocols
The rational design of fluorinated aminopyridines relies on robust experimental data. The following sections provide self-validating protocols for key assays.
Protocol: Synthesis of 3-Fluoro-4-aminopyridine
The synthesis of fluorinated aminopyridines can be challenging due to the electron-deficient nature of the pyridine ring.[19] A modern and effective approach involves the direct nucleophilic fluorination of a pyridine N-oxide precursor.[19][20]
Objective: To synthesize 3-fluoro-4-aminopyridine via a two-step sequence involving fluorination of an N-oxide intermediate followed by reduction.
Methodology:
-
Step 1: Nucleophilic Fluorination of 3-bromo-4-nitropyridine N-oxide.
-
To a solution of 3-bromo-4-nitropyridine N-oxide (1.0 eq) in anhydrous DMSO, add tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-nitropyridine N-oxide.[20]
-
-
Step 2: Reduction to 3-fluoro-4-aminopyridine.
-
Dissolve the crude 3-fluoro-4-nitropyridine N-oxide in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).
-
Subject the mixture to hydrogenation (H2 gas, 1 atm or balloon) with vigorous stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminopyridine. Purify by column chromatography if necessary.[20]
-
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR spectrum and the correct molecular ion peak in the mass spectrum validates the successful synthesis.
Protocol: Determination of pKa by Potentiometric Titration
Objective: To accurately measure the acid dissociation constant (pKa) of a fluorinated aminopyridine.
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[21]
-
Prepare a stock solution of the test compound (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is low.[21]
-
Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl) and a strong base titrant (e.g., 0.1 M NaOH).
-
Maintain a constant ionic strength in the test solution using a background electrolyte like 0.15 M KCl.[21]
-
-
Titration:
-
Place a known volume of the test compound solution in a thermostatted vessel at 25°C.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
For a basic compound like aminopyridine, titrate with the standardized HCl solution. Add the titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the midpoint of the buffer region on the curve).[21]
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point.
-
Self-Validation: The protocol is validated by running a known standard with a pKa value in the expected range. The resulting titration curve should be sigmoidal, and the calculated pKa should be within ±0.1 units of the literature value for the standard.
Protocol: Determination of LogD by Shake-Flask Method
Objective: To measure the distribution coefficient (LogD) of a fluorinated aminopyridine at a physiologically relevant pH.
Methodology:
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the PBS solution with n-octanol and vice versa by mixing them vigorously and allowing the layers to separate. This ensures mutual saturation of the two phases.[12]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
Add a small aliquot of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS (pH 7.4). The final DMSO concentration should be low (<1%) to avoid affecting the partitioning.[12]
-
Cap the vial and shake or rotate it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
-
Analysis:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully remove an aliquot from each layer.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[22]
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log₁₀ ([Compound]octanol / [Compound]aqueous).[22]
-
Self-Validation: Include control compounds with known LogD values (one hydrophilic, one lipophilic) in the experiment. The measured LogD values for the controls should align with their established literature values, confirming the validity of the experimental setup and analytical method.
Protocol: In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a fluorinated aminopyridine in the presence of liver microsomes.
Methodology:
-
Preparation:
-
Thaw liver microsomes (e.g., human, rat) on ice. Dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[23][24]
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP450 enzyme activity.[25]
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).[24]
-
As a negative control, run a parallel incubation without the NADPH-regenerating system to check for non-enzymatic degradation.[23]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.[23]
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic activity and precipitates the proteins.[26]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.[25]
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).[27]
-
Self-Validation: Include positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin). The observed stability profiles of these controls should match their expected behavior, validating the activity of the microsomal preparation and the overall assay performance.
Conclusion and Future Perspectives
The substitution of hydrogen with fluorine in the aminopyridine scaffold is a proven and highly effective strategy in drug discovery. It provides medicinal chemists with a powerful lever to rationally modulate a suite of properties critical for therapeutic success. By carefully considering the position and number of fluorine atoms, researchers can fine-tune pKa and lipophilicity, block metabolic soft spots, and enhance target binding affinity. The result is often a significant improvement in the overall pharmacokinetic and pharmacodynamic profile of the drug candidate.[28][29]
As synthetic methodologies for fluorination continue to advance, particularly in the area of late-stage functionalization, the ability to rapidly generate and test diverse fluorinated aminopyridine analogs will further accelerate the discovery of novel therapeutics.[6] The principles and protocols outlined in this guide provide a robust framework for researchers to systematically explore and exploit the unique properties of fluorine, ultimately leading to the development of safer and more effective aminopyridine-based medicines for a wide range of diseases, including neurological disorders and cancer.[9][30]
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
-
Brugarolas, P., Freifelder, R., Cheng, S.-H., & DeJesus, O. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.
-
Keogh, M., et al. (2014). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry.
-
Liang, T., et al. (2012). Fluorine: The New Kingpin of Drug Discovery. Angewandte Chemie International Edition.
-
Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine.
-
Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
-
BenchChem. (2025). Comparative analysis of fluorinated vs. non-fluorinated aminopyridines in synthesis. BenchChem.
-
Various Authors. (2019-2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.
-
Cyprotex. Microsomal Stability. Evotec.
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
-
Mercell. Metabolic stability in liver microsomes. Mercell.
-
Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Pion Inc.
-
Enamine. LogD/LogP. Enamine.
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
-
Tocris Bioscience. 4-Aminopyridine. Tocris Bioscience.
-
Rodriguez-Soto, J., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports.
-
Google Patents. Novel 4-amino-pyridine derivatives and their use as potassium channel modulators. Google Patents.
-
Oluwayemi, O., & Taylor, M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules.
-
Santos, M. A. (2012). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Medicinal Chemistry.
-
BioDuro. ADME LogP LogD Assay. BioDuro.
-
Selleck Chemicals. 4-Aminopyridine Potassium Channel inhibitor. Selleck Chemicals.
-
ChemAxon. LogP and logD calculations. ChemAxon Docs.
-
BioDuro. ADME Microsomal Stability Assay. BioDuro.
-
Townsend, B. (2024). LogP vs LogD - What is the Difference?. ACD/Labs.
-
University of Chicago. (2019). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging. University of Chicago.
-
Al-Tahami, K., & El-Fakahany, E. E. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.
-
ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. Targeting Neurodegenerative Diseases: The Promise of Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.
-
Tota, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
-
ResearchGate. (2007). The role of fluorine in medicinal chemistry. ResearchGate.
-
Nielsen, S. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry.
-
ResearchGate. (2025). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. ResearchGate.
-
Rocha, S., et al. (2021). Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease?. Pharmaceutics.
-
ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
-
ResearchGate. (2005). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
-
O'Neill, P. M., et al. (1998). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry.
-
Begue, J. P., & Bonnet-Delpon, D. (2006). Metabolism of fluorine-containing drugs. Journal of Fluorine Chemistry.
-
Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews.
-
Schultz, L. (2013). Development of Methods for the Determination of pKa Values. Acta Universitatis Upsaliensis.
-
Pagano, T. C., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
Sources
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction to log P and log D in drug development [pion-inc.com]
- 12. enamine.net [enamine.net]
- 13. acdlabs.com [acdlabs.com]
- 14. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? [mdpi.com]
- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. mercell.com [mercell.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Friedländer annulation synthesis of pyridine derivatives
An Application Scientist's Guide to the Friedländer Annulation for Synthesizing Fused Pyridine Scaffolds
Abstract
The Friedländer annulation, a cornerstone reaction in heterocyclic chemistry since its discovery in 1882, provides a powerful and direct route to quinolines and a diverse array of fused pyridine derivatives.[1][2] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group, is fundamental in the synthesis of scaffolds for pharmaceuticals, agrochemicals, and materials science.[2][3] This guide offers an in-depth exploration of the Friedländer annulation, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will dissect the reaction's mechanistic nuances, provide a comparative analysis of catalytic systems from classical to modern, present a detailed, field-proven experimental protocol, and offer a systematic troubleshooting guide for common challenges.
Introduction to the Friedländer Annulation: A Strategic Overview
Historical Context and Modern Relevance
First reported by German chemist Paul Friedländer, the reaction initially described the synthesis of quinoline from 2-aminobenzaldehyde and acetaldehyde.[4] Quinolines, which are essentially benzo-fused pyridines, represent the most classical products of this synthesis. However, the versatility of the annulation extends to the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including naphthyridines, thienopyridines, and other complex fused pyridine systems, making it an indispensable tool in medicinal chemistry.[1][4]
The Core Synthetic Principle
The strategic value of the Friedländer annulation lies in its convergent nature. It constructs the pyridine ring by forming two new bonds in a single operation, bringing together an ortho-aminoaryl carbonyl component with a compound containing an enolizable α-methylene group. This modularity allows for the systematic variation of substituents on the final heterocyclic scaffold, which is a critical advantage in drug discovery and development for structure-activity relationship (SAR) studies.
Mechanistic Insights: Navigating the Reaction Pathways
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The Friedländer annulation can proceed through two primary, competing pathways, the predominance of which is dictated by the specific reactants, catalyst, and reaction conditions employed.[3]
Pathway A: The Aldol-First Mechanism
Under many conditions, particularly with base catalysis, the reaction is believed to initiate with an intermolecular aldol condensation between the enolate of the α-methylene carbonyl compound and the carbonyl group of the 2-aminoaryl reactant.[5] This forms an aldol adduct which then dehydrates to yield an α,β-unsaturated carbonyl intermediate. The final step is a rapid intramolecular cyclization (aza-Michael addition) followed by a second dehydration to afford the aromatic pyridine ring.[3][5]
Pathway B: The Schiff Base-First Mechanism
Alternatively, especially under acidic catalysis, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the methylene partner.[3] This is followed by an intramolecular aldol-type reaction, where the enol or enolate of the remaining ketone fragment attacks the imine, leading to a cyclized intermediate that subsequently dehydrates to the final product.
Caption: Competing mechanisms of the Friedländer annulation.
Optimizing the Reaction: Catalysis and Conditions
The choice of catalyst is the most critical parameter in a Friedländer synthesis, directly influencing reaction rate, yield, and substrate scope. While classical methods often relied on harsh conditions, modern approaches prioritize efficiency, selectivity, and environmental sustainability.[6][7]
A Comparative Analysis of Catalytic Systems
The ideal catalyst should be effective in low loadings, tolerant of various functional groups, and ideally, reusable. The table below summarizes common catalytic systems, providing a framework for selecting the appropriate conditions based on the specific synthetic challenge.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages & Considerations |
| Brønsted Acids | p-TsOH, TFA, H₂SO₄ | Reflux in EtOH, Toluene, or solvent-free | Inexpensive, readily available, effective for many substrates.[3] | Harsh conditions can lead to side reactions and degradation of sensitive substrates.[8] |
| Lewis Acids | In(OTf)₃, Nd(NO₃)₃·6H₂O, ZnCl₂ | 80-120 °C, often solvent-free | High efficiency and selectivity, can proceed under milder conditions than Brønsted acids.[1] | Cost of metal salts, potential for metal contamination in the final product. |
| Bases | KOH, NaOH, Piperidine, KOtBu | Reflux in EtOH or H₂O | Classical method, effective for simple, robust substrates.[1][9] | Can promote self-condensation of the α-methylene ketone, leading to low yields.[8] |
| "Green" Catalysts | Molecular Iodine (I₂) | 80-100 °C, solvent-free | Mild, highly efficient, low cost, and environmentally benign.[3][10] | Substrate-dependent; iodine can be corrosive. |
| Heterogeneous | Amberlyst-15, PEG-SO₃H, Nanoparticles | Reflux in EtOH or H₂O | Easy catalyst removal and recycling, simplified product purification.[4][7] | May require longer reaction times or higher catalyst loading compared to homogeneous systems. |
| Uncatalyzed | Water | 70-100 °C | Ultimate "green" approach, avoids catalyst cost and contamination.[11][12] | Limited to highly activated substrates; may require longer reaction times.[11] |
| Energy Input | Microwave Irradiation | Sealed vessel, 100-150 °C | Drastically reduced reaction times (minutes vs. hours), often improved yields.[13] | Requires specialized equipment; potential for pressure buildup. |
Experimental Protocol: Iodine-Catalyzed Synthesis of 2,4-Dimethylquinoline
This protocol details a modern, efficient, and environmentally conscious approach using molecular iodine as a catalyst under solvent-free conditions, adapted from methodologies reported in the literature.[10][8]
Rationale for Protocol Selection
The use of molecular iodine represents a significant advancement over traditional acid/base catalysis. It is a mild Lewis acid that effectively promotes the reaction, often in low catalytic amounts, with minimal side product formation and simple workup procedures. The solvent-free condition further enhances the green credentials of this method.
Materials and Reagents
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Notes |
| 2'-Aminoacetophenone | 1.35 g | 135.17 | 10.0 | Starting material |
| Pentane-2,4-dione | 1.10 g | 100.12 | 11.0 | α-methylene component (1.1 eq) |
| Iodine (I₂) | 0.25 g | 253.81 | 1.0 | Catalyst (10 mol%) |
| Saturated Na₂S₂O₃ (aq) | ~20 mL | - | - | For workup |
| Ethanol | ~25 mL | - | - | For recrystallization |
| 50 mL Round-bottom flask | 1 | - | - | |
| Magnetic stir bar | 1 | - | - | |
| Condenser | 1 | - | - | |
| Heating mantle/oil bath | 1 | - | - | |
| TLC plates (Silica gel) | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2'-aminoacetophenone (1.35 g, 10.0 mmol), pentane-2,4-dione (1.10 g, 11.0 mmol), and molecular iodine (0.25 g, 1.0 mmol).
-
Reaction Execution: Attach a condenser to the flask and place it in a pre-heated oil bath at 100 °C. Stir the molten mixture vigorously.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the initial reaction mixture and then sample the reaction every 30 minutes. The disappearance of the 2'-aminoacetophenone spot indicates reaction completion (typically 2-3 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of ethyl acetate to dissolve the crude product. Transfer the solution to a separatory funnel.
-
Quenching: Wash the organic layer with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove the iodine catalyst. The purple color of the iodine will disappear.
-
Extraction: Wash the organic layer with 20 mL of brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals. Collect the purified crystals by vacuum filtration.
-
Characterization: Confirm the identity and purity of the 2,4-dimethylquinoline product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be compared with the literature value.
Caption: General experimental workflow for Friedländer synthesis.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for efficient problem-solving.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may be old or deactivated. 2. Suboptimal Temperature: Reaction temperature is too low for the specific substrates. 3. Poor Reactant Quality: Starting materials may be impure or degraded. | 1. Use a fresh batch of catalyst or consider a different catalytic system from the table above. 2. Incrementally increase the reaction temperature by 10-20 °C and monitor via TLC.[8] 3. Verify the purity of starting materials by NMR or other analytical techniques before starting. |
| Formation of Side Products | 1. Self-condensation: The α-methylene ketone reacts with itself (common with base catalysis). 2. Degradation: Harsh conditions (strong acid/base, high heat) are degrading reactants or product.[8] | 1. Switch to a milder, acidic catalyst (e.g., Iodine, p-TsOH) which disfavors ketone self-condensation. 2. Lower the reaction temperature and/or switch to a milder catalyst. Consider microwave synthesis for shorter exposure to high temperatures.[8][13] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Steric Hindrance: Bulky substituents on either reactant can slow the reaction rate significantly. 3. Poor Solubility: Reactants are not mixing effectively (if a solvent is used). | 1. Increase the reaction time, continuing to monitor by TLC until the starting material is consumed. 2. Increase catalyst loading (e.g., from 10 mol% to 15 mol%) and/or increase the reaction temperature. 3. If using a solvent, switch to a more polar, higher-boiling solvent like DMF or NMP.[9] |
Conclusion and Future Outlook
The Friedländer annulation remains a highly relevant and powerful strategy for the synthesis of quinolines and related fused pyridine heterocycles. While classic protocols were often limited by harsh conditions, the development of diverse and mild catalytic systems—from Lewis acids and molecular iodine to heterogeneous and nanoparticle catalysts—has dramatically expanded its scope and applicability.[7] By understanding the underlying mechanisms and the rationale for choosing specific experimental conditions, researchers can effectively leverage this reaction to build complex molecular architectures for applications ranging from medicinal chemistry to advanced materials.
References
- Wikipedia. (n.d.). Friedländer synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- New Journal of Chemistry (RSC Publishing). (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
- J&K Scientific LLC. (n.d.). Friedländer Synthesis.
- Bentham Science Publishers. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques.
- PubMed Central (PMC) - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.
- PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
Using 5-(4-Fluorophenyl)pyridin-2-amine in high-throughput screening
Application Note & Protocol
Topic: High-Throughput Screening of 5-(4-Fluorophenyl)pyridin-2-amine for Discovery of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening this compound
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, frequently identified as a core structure in a multitude of biologically active compounds. Specifically, derivatives of 2-aminopyridine have demonstrated a remarkable propensity for interacting with the ATP-binding site of protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer and inflammatory disorders[1][2]. The structural motif of this compound, which combines this privileged aminopyridine core with a 4-fluorophenyl group, presents a compelling case for its investigation as a potential kinase inhibitor. The fluorine substitution can enhance binding affinity and modulate metabolic stability, making this compound an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This document serves as a comprehensive guide for researchers embarking on the high-throughput screening of this compound. It provides detailed protocols for both biochemical and cell-based assays, guidance on data analysis, and strategies for hit confirmation and validation. The methodologies described herein are designed to be robust, reproducible, and adaptable to various kinase targets.
High-Throughput Screening Workflow
A typical HTS campaign involves a series of sequential steps, from initial assay development to hit validation.[3][4] This workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assay: Luminescence-Based Kinase Activity Assay
Luminescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[5][6] The following protocol describes a generic kinase assay that can be adapted for various kinase targets. The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction; a decrease in ATP corresponds to higher kinase activity.
Protocol: Kinase-Glo® Assay
Objective: To determine the in vitro inhibitory activity of this compound against a target kinase.
Materials:
-
Target Kinase (e.g., a serine/threonine or tyrosine kinase)
-
Kinase Substrate (peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound (dissolved in 100% DMSO)
-
Kinase Buffer (specific to the target kinase)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates.
-
For controls, dispense DMSO only into the appropriate wells (negative control) and a known inhibitor of the target kinase (positive control).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the appropriate kinase buffer. The final concentration of the kinase and substrate should be optimized during assay development.
-
Add the kinase/substrate master mix to the compound-containing plates. The final DMSO concentration should typically be kept below 1% to avoid deleterious effects on the enzyme.[4]
-
Incubate the reaction at room temperature for a duration determined during assay optimization (e.g., 60 minutes).
-
-
Signal Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add the Kinase-Glo® reagent to each well of the assay plate.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Presentation: Biochemical Assay
| Parameter | Value |
| Assay Format | 384-well plate |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10 µM (for single-point screening) |
| Kinase Concentration | Optimized for ~80% ATP consumption |
| Substrate Concentration | At or near Km for ATP |
| Incubation Time | 60 minutes |
| Detection Method | Luminescence |
Cell-Based Assay: Cell Proliferation/Viability Assay
Cell-based assays are crucial for evaluating the activity of compounds in a more physiologically relevant context.[7][8][9] A common secondary assay is to assess the impact of the compound on the proliferation of cancer cell lines that are known to be dependent on the target kinase.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the effect of this compound on the viability of a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in 100% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well clear-bottom, white-walled plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in a volume of 40 µL of culture medium.[8]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add 10 µL of the diluted compound to the appropriate wells.
-
Include wells with cells treated with DMSO only (vehicle control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Presentation: Cell-Based Assay
| Parameter | Value |
| Cell Line | e.g., HCT116, K562, etc. |
| Seeding Density | 2,000 cells/well |
| Assay Format | 384-well plate |
| Treatment Duration | 72 hours |
| Compound Concentration Range | e.g., 0.01 to 100 µM for dose-response |
| Detection Method | Luminescence (ATP measurement) |
Data Analysis and Hit Identification
The analysis of HTS data requires robust statistical methods to identify true "hits" while minimizing false positives and negatives.[10][11][12]
-
Normalization: Raw data from each plate should be normalized to account for plate-to-plate variability. A common method is to normalize to the plate's negative (DMSO) and positive controls.
-
Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Hit Selection: A common approach for hit selection is to use a threshold based on the standard deviation (SD) of the sample population.[13] For example, compounds that inhibit kinase activity by more than 3 times the standard deviation of the mean of the plate may be considered hits.
Hit Confirmation and Follow-up Studies
Once initial hits are identified, a series of follow-up experiments are necessary to confirm their activity and elucidate their mechanism of action.[11]
-
Hit Confirmation: Re-testing of the primary hits, preferably from a freshly prepared sample of the compound.
-
Dose-Response Curves: Generation of IC50 or EC50 values to determine the potency of the confirmed hits.
-
Orthogonal Assays: Confirmation of activity in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.[14]
-
Selectivity Profiling: Screening the hits against a panel of other kinases to determine their selectivity.
-
Preliminary Structure-Activity Relationship (SAR): Testing of commercially available analogs of the hit compounds to identify initial SAR trends.[3]
Hypothetical Signaling Pathway Inhibition
Should this compound be identified as an inhibitor of a kinase, for instance, a kinase within the MAPK/ERK pathway, its mechanism of action could be visualized as follows:
Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK pathway.
Conclusion
The strategic application of high-throughput screening to this compound, a compound with a privileged kinase inhibitor scaffold, holds significant promise for the discovery of novel therapeutic agents. The protocols and guidelines presented in this document provide a robust framework for conducting a successful HTS campaign, from initial screening to hit validation. By adhering to these methodologies and employing sound scientific principles, researchers can effectively explore the therapeutic potential of this and other similar small molecules.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps.
- PubMed. (n.d.). Statistical practice in high-throughput screening data analysis.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Multispan, Inc. (n.d.). Cell Proliferation Assays.
- baseclick GmbH. (n.d.). EdU Cell Proliferation Assay for High-throughput Screening.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Dove Medical Press. (2017, September 19). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
- ResearchGate. (n.d.). Cell Based Assays in High Throughput Mode (HTS).
- Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- ResearchGate. (2025, November 11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
- Drug Target Review. (2007, September 21). Statistical techniques for handling high content screening data.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors.
- Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
- Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Thermo Fisher Scientific - US. (n.d.). Biochemical Kinase Assays.
- PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubMed. (2010, June 10). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 9. researchgate.net [researchgate.net]
- 10. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 13. academic.oup.com [academic.oup.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Synthesis of 5-(4-Fluorophenyl)pyridin-2-amine Analogs
Introduction: The Significance of 5-Aryl-2-Aminopyridines in Modern Drug Discovery
The 5-aryl-2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These structures are integral to a wide array of therapeutic agents, including kinase inhibitors for oncology, highlighting their importance in drug development.[2][3] The introduction of a substituted aryl group at the 5-position of the 2-aminopyridine ring can significantly influence the compound's pharmacological profile, making the development of robust and versatile synthetic methods for these analogs a critical endeavor for researchers in drug discovery and development.
This application note provides a comprehensive guide to the synthesis of 5-(4-fluorophenyl)pyridin-2-amine and its analogs, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its reliability, broad functional group tolerance, and mild conditions, making it an ideal choice for constructing the pivotal C-C bond between the pyridine and phenyl rings.[4][5] We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and present data for the synthesis of a variety of analogs to empower researchers in their synthetic campaigns.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] For the synthesis of this compound analogs, the key transformation involves the coupling of a 5-halo-2-aminopyridine with a substituted phenylboronic acid.
The general catalytic cycle, illustrated below, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-aminopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in the form of a boronate, activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, especially when dealing with heteroaromatic substrates which can sometimes inhibit catalyst activity.[4]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a robust method for the synthesis of this compound, adapted from a procedure for the synthesis of structurally similar 5-aryl-2-methylpyridin-3-amine derivatives.[4] The reaction utilizes 5-bromo-2-aminopyridine and 4-fluorophenylboronic acid.
Materials and Equipment
-
Reactants:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
4-Fluorophenylboronic acid (1.1 - 1.2 eq)
-
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
-
Base:
-
Potassium phosphate (K₃PO₄) (1.5 - 2.5 eq)
-
-
Solvents:
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed. The characteristic golden-yellow color of high-quality Pd(PPh₃)₄ should be noted.[7]
-
Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane and water via syringe. A typical solvent ratio is 4:1 (v/v).[4]
-
Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-18 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Synthesis of Analogs and Scope of the Reaction
The described protocol is highly versatile and can be applied to the synthesis of a wide range of 5-aryl-2-aminopyridine analogs by varying the substituted phenylboronic acid. The electronic nature of the substituents on the boronic acid can influence reaction times and yields, but the Pd(PPh₃)₄ catalyst system is generally robust for many derivatives.[4][8]
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | 4-Fluorophenylboronic acid | This compound | 75-85 |
| 2 | Phenylboronic acid | 5-Phenylpyridin-2-amine | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)pyridin-2-amine | 78-88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)pyridin-2-amine | 70-80 |
| 5 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)pyridin-2-amine | 72-82 |
| 6 | 2-Methylphenylboronic acid | 5-(o-Tolyl)pyridin-2-amine | 65-75 |
| 7 | Naphthalen-2-ylboronic acid | 5-(Naphthalen-2-yl)pyridin-2-amine | 70-80 |
Yields are estimated based on reported data for analogous Suzuki-Miyaura coupling reactions of 5-bromo-2-methylpyridin-3-amine and may vary depending on specific reaction conditions and scale.[4]
Trustworthiness and Self-Validation: Critical Parameters
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Incomplete removal of air can lead to catalyst oxidation and significantly lower yields. The visual confirmation of a homogenous, dark reaction mixture is a good indicator of an oxygen-free environment.
-
Purity of Reagents: Boronic acids can undergo degradation over time. Using high-purity, fresh boronic acid is recommended. The quality of the palladium catalyst is also paramount; it should be a fine, golden-yellow powder.[7]
-
Base Selection: Potassium phosphate (K₃PO₄) is an effective base for this transformation. Stronger bases may be used, but they can sometimes promote competitive protodeboronation of the boronic acid, especially with electron-deficient substrates.[4]
-
Solvent Degassing: It is crucial to use degassed solvents to prevent oxidation of the catalyst. This can be achieved by sparging with an inert gas for 15-20 minutes prior to use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile method for the synthesis of this compound and its analogs. The protocol detailed in this application note, utilizing a Pd(PPh₃)₄ catalyst system, offers a reliable pathway to access these medicinally important scaffolds. By carefully controlling reaction parameters and understanding the underlying mechanism, researchers can successfully synthesize a diverse library of compounds for further investigation in drug discovery programs.
References
-
Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Ciobanu, A. M., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786-793. [Link]
-
Akhtar, T., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Arote, R. B., et al. (2020). Suzuki coupling reactions of bromoarenes with phenylboronic acid with... ResearchGate. [Link]
-
Al-dujaili, A. H., et al. (2015). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 18(1), 89-95. [Link]
-
Li, R., et al. (2006). Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 49(23), 6819-6829. [Link]
-
Zhang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2473-2484. [Link]
-
Ehrmann, E., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 12(11), 1836-1853. [Link]
-
Colacot, T. J. (2013). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 3(9), 2099-2108. [Link]
-
Saha, A., et al. (2003). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 679(1), 133-137. [Link]
-
Al-dujaili, A. H., et al. (2018). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides 5b and 5e with arylboronic acids 9a–c. ResearchGate. [Link]
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-400. [Link]
-
Al-dujaili, A. H., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1330-1345. [Link]
-
Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. (2013).
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives. (2006).
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-400. [Link]
-
Zhang, Y., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
- European Patent Office. (1986). Process for the preparation of fluorinated pyridines.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Ascensus [ascensusspecialties.com]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for Cell-Based Assays Using 5-(4-Fluorophenyl)pyridin-2-amine
Introduction: Targeting Inflammatory and Oncogenic Signaling with 5-(4-Fluorophenyl)pyridin-2-amine
The N-phenylpyridin-2-amine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact. The compound this compound belongs to this promising class of molecules. Structural similarities to known inhibitors and the established biological activities of related aminopyridine compounds strongly suggest its potential as an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The p38 MAPK pathway is a critical transducer of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of pathological conditions, including chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers where it can paradoxically play both pro- and anti-tumorigenic roles.[2] In response to stimuli such as bacterial lipopolysaccharide (LPS), p38 MAPK is activated via phosphorylation and, in turn, phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]
This technical guide provides a comprehensive suite of cell-based assay protocols designed to investigate the biological activity of this compound. The following protocols will enable researchers to:
-
Determine the cytotoxic profile of the compound.
-
Assess its ability to inhibit p38 MAPK activation in a cellular context.
-
Quantify its impact on the downstream production of key inflammatory mediators.
These assays are presented as a cohesive workflow, providing a robust system for characterizing the mechanism of action of this compound and validating its potential as a modulator of the p38 MAPK signaling cascade.
I. Foundational Assay: Determining Cellular Cytotoxicity
Before assessing the specific inhibitory effects of a compound, it is crucial to first determine its inherent cytotoxicity. This ensures that any observed reduction in signaling is a direct result of target inhibition and not simply a consequence of cell death. The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[5]
Experimental Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the solution, we can quantify the effect of this compound on cell viability.
Protocol 1: MTT Assay for Cell Viability
1. Cell Seeding:
- Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).
- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound or vehicle control.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
- Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
4. Solubilization and Measurement:
- Carefully remove the medium containing the MTT solution.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells. This data is then used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description |
| Cell Line | RAW 264.7 (or other relevant line) |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24, 48, 72 hours |
| Endpoint Measurement | Absorbance at 570 nm |
II. Target Engagement: Assessing p38 MAPK Inhibition
To determine if this compound directly engages its putative target, we will measure the phosphorylation status of p38 MAPK in stimulated cells. Western blotting is the gold standard for this application, allowing for the specific detection of both the phosphorylated (active) and total forms of the protein.[7]
Experimental Rationale
The activation of p38 MAPK is triggered by dual phosphorylation on threonine (Thr180) and tyrosine (Tyr182) residues.[8] By using a phospho-specific antibody that recognizes this dual phosphorylation site, we can quantify the active form of p38 MAPK. A separate antibody that recognizes total p38 MAPK (regardless of its phosphorylation state) is used as a loading control to ensure that any observed decrease in the phosphorylated form is not due to a general decrease in the protein's expression.[9] We will use lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to potently activate the p38 MAPK pathway in macrophages.[3]
Caption: Workflow for assessing p38 MAPK inhibition.
Protocol 2: Western Blot for Phospho-p38 and Total p38
1. Cell Culture and Treatment:
- Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (or a known p38 inhibitor like SB203580 as a positive control) for 1 hour.[10] Use concentrations determined to be non-toxic from the MTT assay.
- Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce p38 MAPK phosphorylation.[3] Include an unstimulated control.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins on a 12% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
4. Antibody Incubation and Detection:
- Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- After imaging, strip the membrane and re-probe with an antibody for total p38 MAPK to serve as a loading control.
Data Analysis and Interpretation
Densitometry is used to quantify the band intensities. The ratio of phospho-p38 to total p38 is calculated for each condition. A dose-dependent decrease in this ratio in the presence of this compound indicates successful inhibition of p38 MAPK activation.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulus | Lipopolysaccharide (LPS), 1 µg/mL for 30 min |
| Positive Control | SB203580 (e.g., 10 µM) |
| Primary Antibodies | Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK |
| Detection | HRP-conjugated anti-rabbit IgG and ECL |
III. Functional Outcome: Measuring Downstream Cytokine Production
The ultimate validation of a p38 MAPK inhibitor's efficacy lies in its ability to modulate downstream biological processes. A key function of the p38 pathway in immune cells is the regulation of pro-inflammatory cytokine production.[4] We will use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of TNF-α and IL-6 from stimulated macrophages.
Experimental Rationale
ELISA is a highly sensitive and quantitative immunoassay that utilizes antibodies to detect and measure the concentration of a specific analyte, in this case, TNF-α and IL-6, in a sample such as cell culture supernatant.[12][13] A capture antibody coated on a 96-well plate binds the cytokine of interest. A second, detection antibody, which is conjugated to an enzyme, binds to a different epitope on the cytokine. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.[14]
Caption: p38 MAPK-mediated cytokine secretion pathway.
Protocol 3: ELISA for TNF-α and IL-6
1. Cell Culture, Treatment, and Supernatant Collection:
- Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well.
- Allow cells to adhere overnight.
- Pre-treat the cells with non-toxic concentrations of this compound or a positive control (SB203580) for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 6-24 hours (optimize time for maximal cytokine release).
- After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant for analysis.
2. ELISA Procedure (using a commercial kit):
- Follow the manufacturer's instructions for the specific human TNF-α and IL-6 ELISA kits. A general workflow is provided below.
- Add standards and samples (supernatants) to the antibody-coated wells and incubate.
- Wash the wells to remove unbound substances.
- Add the biotin-conjugated detection antibody and incubate.
- Wash the wells.
- Add streptavidin-HRP conjugate and incubate.
- Wash the wells.
- Add the TMB substrate solution and incubate in the dark to allow for color development.
- Add the stop solution to terminate the reaction.
- Measure the absorbance at 450 nm immediately.
Data Analysis and Interpretation
A standard curve is generated by plotting the absorbance values of the known standards against their concentrations. The concentration of TNF-α and IL-6 in the experimental samples is then interpolated from this standard curve. A reduction in the secretion of these cytokines in the presence of this compound provides strong evidence of its functional activity as an anti-inflammatory agent acting through the p38 MAPK pathway.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulus | Lipopolysaccharide (LPS), 1 µg/mL for 6-24 hours |
| Analytes | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) |
| Assay Format | 96-well plate sandwich ELISA |
| Detection | Colorimetric, absorbance at 450 nm |
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its cytotoxicity, ability to inhibit p38 MAPK phosphorylation, and its impact on downstream cytokine production, researchers can build a comprehensive profile of this compound's mechanism of action. Positive results from these assays would strongly support the classification of this compound as a p38 MAPK inhibitor and justify further investigation into its therapeutic potential for inflammatory diseases and certain cancers. Subsequent studies could explore its selectivity against other kinases, its efficacy in more complex co-culture or 3D models, and ultimately, its potential in in vivo disease models.
References
-
Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320–344. [Link]
-
Wagner, E. F., & Nebreda, A. R. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development. Nature reviews Cancer, 9(8), 537–549. [Link]
-
Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular signalling, 13(2), 85–94. [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et biophysica acta, 1773(8), 1358–1375. [Link]
-
Yan, S., He, B., & Wang, J. (2014). Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages. Experimental and therapeutic medicine, 8(6), 1842–1846. [Link]
-
Patnaik, A., Haluska, P., Tolcher, A. W., Erlichman, C., Papadopoulos, K. P., Lensing, J. L., ... & Burris, H. A. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical Cancer Research, 22(5), 1095–1102. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Bioswamp. (n.d.). Cell Counting Kit-8 (CCK-8) assay. Retrieved from [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
Taka, A., & O'Mahony, D. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of analytical methods in chemistry, 2013, 134107. [Link]
-
Lu, Y., et al. (2015). Western blot analysis of total and phospho-p38-MAPK in normal and glaucoma LC cells. ResearchGate. [Link]
-
Arigo Biolaboratories. (n.d.). Phospho p38 MAPK Antibody Duo (Total, pThr180 / Tyr182). Retrieved from [Link]
-
Filipović, M., et al. (2018). Western blot of phospho-p38 and total p38 in cytosol and nucleus. ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). p38 MAP kinase inhibitor. Retrieved from [Link]
Sources
- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of p38 mitogen-activated protein kinase in lipopolysaccharide-induced iNOS and COX-2 expression in J774 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. Phospho p38 MAPK Antibody Duo (Total, pThr180 Tyr182) (ARG30272) - arigo Biolaboratories [arigobio.com]
- 10. Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Antimicrobial Evaluation of 5-(4-Fluorophenyl)pyridin-2-amine
Introduction: The Therapeutic Potential of Pyridine Derivatives
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its presence in both natural products and synthetic drugs underscores its importance as a pharmacophore. Within the vast landscape of pyridine-containing molecules, aminopyridines, in particular, have garnered significant attention for their potential as antimicrobial and antiviral agents.[1] The introduction of a fluorine atom and a phenyl group, as in 5-(4-Fluorophenyl)pyridin-2-amine, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile. While direct antimicrobial data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active pyridine derivatives warrants a thorough investigation into its potential as a novel antimicrobial agent.[1][2]
These application notes provide a comprehensive framework for researchers to systematically evaluate the antimicrobial properties of this compound, from initial screening to preliminary safety and mechanism of action studies.
PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing
A critical first step in evaluating a novel compound is to determine its ability to inhibit microbial growth. The following protocols outline standardized methods for assessing the antimicrobial susceptibility of a panel of clinically relevant microorganisms to this compound.[3][4][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.[5][6]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of 96-Well Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the standardized inoculum to wells 1-11.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][6]
Disk Diffusion Assay for Preliminary Screening
The disk diffusion method is a cost-effective and widely used technique for the initial screening of antimicrobial activity.[7][8] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.
Detailed Protocol:
-
Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.[6]
-
Inoculation:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Table 1: Representative Microbial Strains for Antimicrobial Screening
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |
| Enterococcus faecalis | Klebsiella pneumoniae | Cryptococcus neoformans |
PART 2: Assessing Cytotoxicity - A Critical Step in Drug Development
A promising antimicrobial agent should exhibit high efficacy against pathogens while demonstrating minimal toxicity to host cells.[9][10][11] Cytotoxicity assays are therefore essential to evaluate the safety profile of this compound.[12][13]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[9][12]
Detailed Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
PART 3: Preliminary Exploration of the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is crucial for its further development. The following is a conceptual framework for investigating the potential mechanism of action of this compound.
Potential Mechanisms of Action for Antimicrobial Agents
Caption: Potential mechanisms of action for antimicrobial compounds.
Further experimental approaches to elucidate the mechanism of action could include:
-
Time-kill kinetics assays: To determine if the compound is bactericidal or bacteriostatic.
-
Macromolecular synthesis inhibition assays: To assess the effect of the compound on the synthesis of DNA, RNA, and proteins.
-
Membrane potential and permeability assays: To investigate the compound's impact on the bacterial cell membrane.
Conclusion
The protocols and guidelines presented here provide a robust starting point for the comprehensive evaluation of this compound as a potential antimicrobial agent. By systematically assessing its antimicrobial spectrum, cytotoxicity, and preliminary mechanism of action, researchers can effectively determine the therapeutic potential of this and other novel pyridine derivatives.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (URL: )
- A comprehensive review on in-vitro methods for anti-microbial activity. (URL: )
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (URL: [Link])
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: )
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem. (URL: )
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some New 5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole - ResearchGate. (URL: [Link])
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. routledge.com [routledge.com]
- 4. woah.org [woah.org]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdb.apec.org [pdb.apec.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 5-(4-Fluorophenyl)pyridin-2-amine
Abstract
This application note presents a detailed and optimized reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(4-Fluorophenyl)pyridin-2-amine, a key building block in pharmaceutical synthesis. The inherent basicity of the pyridine and aminopyridine moieties presents a significant chromatographic challenge, often leading to poor peak shape and low resolution. This guide provides a comprehensive protocol that addresses these issues through strategic mobile phase modification. We detail the underlying principles, step-by-step experimental procedures from analytical scouting to preparative purification and post-purification workup, and a thorough troubleshooting guide. This document is intended for researchers, chemists, and process development scientists requiring a reliable method to obtain high-purity this compound.
Introduction
This compound is a valuable intermediate in the development of various biologically active molecules. The purity of such intermediates is paramount, as it directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). However, the purification of polar, basic heterocycles like this compound by RP-HPLC is frequently hampered by strong, undesirable interactions between the basic analyte and the silica-based stationary phase.
The primary challenge stems from the interaction of the basic nitrogen atoms in the molecule with acidic silanol groups present on the surface of the silica packing material. This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to significant peak tailing, reduced column efficiency, and poor resolution from closely related impurities.[1]
This application note describes a robust method that overcomes these challenges by using an acidic mobile phase modifier, Trifluoroacetic Acid (TFA), to ensure the analyte remains in a single, protonated state, thereby minimizing secondary interactions and yielding sharp, symmetrical peaks suitable for high-purity isolation.
Analyte Properties and Chromatographic Principles
Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value / Description | Significance for HPLC |
| Structure | ![]() | Contains a hydrophobic fluorophenyl group and polar aminopyridine core. It is a basic compound. |
| CAS Number | 503536-73-0[2] | Unique identifier for the compound. |
| Molecular Formula | C₁₁H₉FN₂ | Defines the elemental composition. |
| Molecular Weight | 188.20 g/mol | Influences diffusion and chromatographic behavior. |
| pKa | Estimated ~5.5 - 6.5 | The basicity of the pyridine and amine groups is the most critical factor. The mobile phase pH must be controlled to be at least 2 units below the pKa to ensure consistent protonation and good peak shape.[1][3] |
| UV Absorbance | λmax ~254-280 nm | The aromatic nature of the molecule allows for strong UV absorbance, making UV-Vis detection highly effective.[4][5] |
The Role of the Acidic Modifier
The key to this method's success is the addition of 0.1% TFA to the mobile phase. This serves two primary functions:
-
Analyte Protonation: TFA maintains a low mobile phase pH (around 2), which ensures that the basic nitrogen centers of the aminopyridine are consistently protonated. This single ionic species interacts more predictably with the stationary phase.
-
Silanol Suppression: The acidic protons in the mobile phase effectively "cap" the negatively charged, deprotonated silanol groups on the silica surface, preventing them from interacting with the positively charged analyte. This mitigation of secondary ionic interactions is crucial for achieving symmetrical peaks.[1]
Protocol 1: Analytical Scouting Method
This initial step is crucial for determining the retention time of the target compound and assessing the impurity profile of the crude material.
-
Sample Preparation: Dissolve ~1 mg of the crude this compound in 1 mL of Methanol or 50:50 Acetonitrile/Water. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
Instrument Setup: Use an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Run Method: Execute the analytical scouting gradient detailed in the table below.
-
Analysis: Identify the peak corresponding to the target compound and note its retention time (t R). Verify peak identity if possible using mass spectrometry or by comparing with a reference standard.
| Parameter | Analytical Scouting Conditions |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm and 275 nm (DAD: 210-400 nm) |
| Injection Vol. | 5 µL |
Protocol 2: Preparative HPLC Purification
This protocol is scaled from the analytical method to isolate a larger quantity of the pure compound.
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or Methanol to create a concentrated stock solution. Dilute this stock with Mobile Phase A (0.1% TFA in Water) until the point of precipitation is approached. This ensures the injection solvent is weaker than the initial mobile phase, preventing peak distortion. [1]Filter the final solution through a 0.45 µm filter.
-
Instrument Setup:
-
Install the preparative C18 column (e.g., 250 x 19 mm, 5 µm).
-
Set up the fraction collector to collect into appropriately sized vessels based on the expected peak volume.
-
Equilibrate the entire system, including the column, with the initial mobile phase conditions (e.g., 85% A / 15% B) for at least 5-10 column volumes, or until the baseline is stable.
-
-
Run Purification: Inject the prepared sample and begin the preparative gradient run.
| Parameter | Preparative Purification Conditions |
| Column | C18, 250 x 19 mm, 5 µm (or similar) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Focused Gradient: Start ~10-15% below the elution %B from the analytical run and end ~10-15% above it, over 20-30 minutes. (e.g., if elution at 40% B, run 25% to 55% B). |
| Flow Rate | 18-20 mL/min (adjust based on column diameter) |
| Column Temp. | 30 °C |
| Detection | 254 nm and 275 nm |
| Injection Vol. | 1-5 mL (dependent on concentration and column loading) |
-
Fraction Collection: Set the fraction collector to trigger collection based on the UV signal threshold at 254 nm. Collect the entire peak, including the rising and falling edges, into separate fractions.
-
Post-Purification Workup:
-
Analyze an aliquot of each collected fraction using the analytical scouting method (Protocol 1) to determine its purity.
-
Combine all fractions with a purity of >98% (or the desired specification).
-
Remove the acetonitrile and water/TFA via lyophilization (freeze-drying) or rotary evaporation. Lyophilization is often preferred as it can yield a fluffy, easy-to-handle solid and is effective at removing residual TFA.
-
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase modifier. 2. Secondary interactions with active silanols. 3. Column degradation. | 1. Ensure TFA concentration is 0.1% in both mobile phases. 2. Use a highly end-capped or base-deactivated column. 3. Flush the column or replace if performance does not improve. |
| Broad Peaks | 1. Sample overload. 2. Injection solvent is too strong. 3. Extra-column volume effects. | 1. Reduce the mass of compound injected. 2. Dissolve the sample in a solvent weaker than the initial mobile phase (e.g., higher % of water). [1] 3. Ensure tubing is as short and narrow as possible. |
| Poor Resolution | 1. Gradient is too steep. 2. Inefficient column. | 1. Decrease the gradient slope (%B/min) around the elution time of the target peak to increase separation. 2. Check column performance with a standard; replace if necessary. |
| High Backpressure | 1. Particulate matter from sample or mobile phase. 2. Precipitated buffer or sample in the system. | 1. Always filter samples and mobile phases. Use a guard column. 2. Flush the system with a strong solvent (e.g., 100% ACN). Reverse-flush the column if recommended by the manufacturer. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purification of this compound. By employing a C18 stationary phase and a mobile phase containing 0.1% Trifluoroacetic Acid, the common chromatographic problems associated with basic amines, such as peak tailing, are effectively eliminated. This protocol, from analytical scouting to preparative isolation and workup, enables the consistent production of this important building block in high purity, supporting the stringent quality requirements of pharmaceutical research and development.
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
SIELC Technologies. Pyridine. [Link]
-
Ghosh, M. C., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(24), 2477-2484. [Link]
-
SIELC Technologies. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Chair of Analytical Chemistry. pKa values bases. [Link]
-
Autechaux. Exploring 5-(Trifluoromethyl)pyridin-2-amine: Properties and Applications. [Link]
-
PubChem. 5-Fluoro-2-(piperidin-1-yl)pyrimidin-4-amine. [Link]
-
Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(30), 4475-4489. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Wikipedia. Amlodipine. [Link]
-
PubChem. 5-bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine. [Link]
-
CAS Common Chemistry. 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinamine. [Link]
-
Shukla, P., et al. (2017). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pharmaceutical Sciences, 79(6), 922-931. [Link]
-
ResearchGate. Figure S6. UV/Vis absorption spectra of the free pyridine ligands in CH2Cl2. [Link]
-
Al-Kindy, S. M., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science, 23(1), 53-61. [Link]
-
Podsiadły, R., et al. (2015). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. The Journal of Physical Chemistry A, 119(44), 10926-10933. [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. John Wiley & Sons. [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PubChem. 5-Bromo-4-fluoropyridin-2-amine. [Link]
Sources
Application Notes & Protocols: 5-(4-Fluorophenyl)pyridin-2-amine as a Versatile Intermediate for Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis and application of 5-(4-Fluorophenyl)pyridin-2-amine (CAS No: 503536-73-0), a key building block in modern medicinal chemistry.[1] The unique structural combination of a 2-aminopyridine scaffold and a 4-fluorophenyl moiety makes this intermediate highly valuable for developing novel therapeutic agents. The fluorine atom enhances metabolic stability and modulates physicochemical properties, while the aminopyridine core offers multiple reaction sites for constructing complex molecular architectures. This guide presents a validated protocol for the synthesis of the title compound via a Suzuki-Miyaura cross-coupling reaction and demonstrates its utility through a representative N-acylation protocol, a common transformation in drug synthesis.
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, the 2-aminopyridine motif is a prevalent feature in numerous biologically active compounds, serving as a versatile pharmacophore and a synthetic handle for further molecular elaboration.[3][4]
This compound merges these two privileged structural motifs. It serves as a critical starting material for compounds targeting a range of biological pathways. For instance, related aminopyridine structures are foundational to inhibitors of kinases, enzymes implicated in cancer and inflammatory diseases.[5] This guide provides the foundational chemistry required to leverage this intermediate in drug discovery programs.
Physicochemical and Safety Data
Proper handling of all chemical reagents is paramount. The following data summarizes the key properties and known hazards of the title compound.
| Property | Value | Reference |
| CAS Number | 503536-73-0 | [1] |
| Molecular Formula | C₁₁H₉FN₂ | [6] |
| Molecular Weight | 188.20 g/mol | [6] |
| Appearance | Off-white to light yellow powder | N/A |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |
| Precautionary Measures | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. | [6][7][8][9] |
Synthesis of this compound via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high functional group tolerance and generally proceeds in good to excellent yields.[10][11] The protocol below details the coupling of 5-bromo-2-aminopyridine with 4-fluorophenylboronic acid.
Synthetic Workflow Diagram
Sources
- 1. 503536-73-0|this compound|BLD Pharm [bldpharm.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocols for the Crystallization of 5-(4-Fluorophenyl)pyridin-2-amine
Introduction: The Importance of Crystalline Purity
5-(4-Fluorophenyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity, physical form, and stability are of paramount importance. The crystalline state of a compound dictates critical properties such as solubility, dissolution rate, bioavailability, and manufacturability. Controlling the crystallization process is therefore not merely a purification step but a critical determinant of the final product's performance and consistency.
This guide provides a detailed exploration of two robust crystallization techniques for this compound, grounded in first principles and practical expertise. The protocols are designed for researchers, scientists, and drug development professionals to reliably obtain high-purity crystalline material suitable for downstream applications, including single-crystal X-ray diffraction.
Physicochemical Profile and Solvent Rationale
Understanding the physicochemical properties of this compound is the foundation for designing an effective crystallization strategy. The molecule's structure, featuring a polar aminopyridine head and a non-polar fluorophenyl tail, suggests moderate solubility in a range of organic solvents.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₁H₉FN₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 188.20 g/mol | Used for calculating molar quantities and theoretical yield. |
| Structure | Aromatic rings with N-H donor and N acceptor sites | Suggests potential for hydrogen bonding, influencing crystal packing. The fluorophenyl group adds lipophilicity. |
| Predicted Solubility | Soluble in polar protic/aprotic solvents (e.g., Ethanol, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents (e.g., Hexane); sparingly soluble in water. | This profile is ideal for both single-solvent (slow evaporation, cooling) and multi-solvent (anti-solvent) crystallization techniques. |
The selection of a solvent system is the most critical decision in developing a crystallization process.[1] An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, facilitating high recovery upon cooling.[2] For anti-solvent crystallization, a miscible solvent/anti-solvent pair is required, where the compound is highly soluble in the solvent and insoluble in the anti-solvent.[3][4]
Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by the creation of a supersaturated solution, from which the solute precipitates in an ordered, crystalline form. Supersaturation can be achieved through several methods, including cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[2][3]
The process unfolds in two key kinetic stages:
-
Nucleation: The initial formation of stable, microscopic crystal nuclei from the supersaturated solution. This can be spontaneous (primary nucleation) or induced by adding a seed crystal (secondary nucleation).
-
Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.
A slow, controlled approach to supersaturation is crucial. Rapid changes can lead to excessively high local supersaturation, promoting rapid nucleation over growth, which often results in small, impure, or amorphous precipitates instead of well-defined crystals.[3][5]
Recommended Crystallization Protocols
The following protocols offer two distinct, reliable methods for obtaining high-quality crystals of this compound.
Protocol 1: Slow Evaporation from a Single Solvent System
This technique is straightforward and often yields high-quality single crystals, making it ideal for structural analysis.[5][6][7] It relies on gradually increasing the solute concentration by slowly removing the solvent.
Rationale: Ethanol is selected as the primary solvent due to its moderate boiling point, which allows for a controlled rate of evaporation at room temperature, and its ability to dissolve the compound effectively.
Step-by-Step Methodology:
-
Dissolution: In a clean glass vial, dissolve approximately 20-50 mg of crude this compound in the minimum amount of warm ethanol (~40-50 °C) required for complete dissolution. Start with 1-2 mL and add solvent dropwise until a clear solution is obtained.[8]
-
Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration using a pre-warmed syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a new vial or test tube). This removes potential nucleation sites that can cause premature precipitation.[9][10]
-
Evaporation Setup: Cover the vial with parafilm or aluminum foil and carefully puncture 2-3 small holes with a needle.[5][8] This prevents dust contamination while allowing for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free location at a constant room temperature. Disturbing the vial can trigger the formation of multiple small crystals instead of a few large ones.[11]
-
Crystal Harvesting: Monitor the vial over several days. Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette.
-
Drying: Gently wash the crystals with a small amount of ice-cold anti-solvent (e.g., hexane) to remove any residual mother liquor and then allow them to air-dry.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective for compounds that are highly soluble across a wide range of temperatures in a given solvent. It induces crystallization by reducing the solubility of the solute through the controlled addition of a miscible "anti-solvent".[3][4][12]
Rationale: The Dichloromethane (DCM)/Hexane system is a classic choice for compounds with moderate polarity. This compound is freely soluble in DCM, while it is virtually insoluble in hexane. The two solvents are fully miscible, allowing for a smooth transition to a supersaturated state.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound (e.g., 100 mg) in a minimal volume of DCM (e.g., 2-3 mL) in a small Erlenmeyer flask at room temperature to create a concentrated, clear solution.
-
Anti-Solvent Addition: While gently swirling the flask, add hexane dropwise using a pipette.
-
Identify the Cloud Point: Continue adding hexane until the solution becomes faintly but persistently turbid (cloudy). This is the "cloud point," indicating the onset of nucleation.
-
Re-solubilization: Add 1-2 drops of DCM to just redissolve the turbidity, creating a solution that is perfectly saturated.
-
Crystallization: Seal the flask and leave it undisturbed at room temperature. For higher recovery, the flask can be moved to a refrigerator (4 °C) after a few hours. Slow cooling is critical to promote crystal growth over precipitation.[5]
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration, washing with a small volume of cold hexane. Dry the crystals under vacuum.
Visualizing the Anti-Solvent Crystallization Workflow
The following diagram illustrates the logical flow of the anti-solvent crystallization protocol.
Caption: Workflow for Anti-Solvent Crystallization.
Expert Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solute precipitates as a liquid phase because supersaturation is too high or the temperature is above the compound's melting point in that solvent mixture.[1] | 1. Reduce Rate: Add the anti-solvent much more slowly or cool the solution at a slower rate. 2. Increase Solvent: Add more of the primary solvent before adding the anti-solvent to work with a more dilute solution. 3. Temperature Control: Perform the anti-solvent addition at a lower temperature. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod.[10] 2. Seed the Solution: Add a single, tiny crystal of the pure compound. 3. Concentrate Further: For slow evaporation, allow more solvent to evaporate. For cooling methods, reduce the initial solvent volume. |
| Formation of Fine Powder | Nucleation rate is much faster than the growth rate, often due to rapid cooling or addition of anti-solvent. | 1. Slow Down: Ensure the cooling process is gradual (e.g., place the flask in a warm water bath and allow it to cool to room temperature overnight).[5] 2. Use a Dewar: For slow cooling, placing the container in a Dewar of hot water can provide excellent insulation for a very slow cooling rate.[5] |
| Low Recovery | The compound has significant solubility in the mother liquor even at low temperatures. | 1. Optimize Solvents: Re-screen for a solvent system where the solubility difference between hot and cold is more pronounced. 2. Cool Further: Place the crystallization vessel in a colder environment (e.g., -20 °C freezer), provided the solvent does not freeze. |
Characterization and Quality Control
To validate the success of the crystallization, the isolated material should be characterized to confirm its identity and purity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and absence of solvent or other impurities.
-
X-ray Diffraction (XRD): For definitive structural confirmation and analysis of the crystal lattice, Single-Crystal XRD is the gold standard. Powder XRD can be used to identify the bulk material's crystalline form.
By following these detailed protocols and troubleshooting guides, researchers can confidently produce high-quality crystalline this compound, ensuring the integrity and reproducibility of their scientific work.
References
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.). National Institutes of Health.
- Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- Guide for crystallization. (n.d.). University of Geneva.
- Crystallisation Techniques. (2006, January 8). University of York, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications.
- Need help with antisolvent crystallization of small molecule. (2023). Reddit.
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). National Institutes of Health.
- Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Recrystallization. (2015, June 8). YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Aminopyridine Compounds
Introduction: The Pivotal Role of Aminopyridines and Enzyme Inhibition Assays in Modern Drug Discovery
The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Compounds containing this privileged structure exhibit a wide range of biological activities, frequently acting as potent and selective enzyme inhibitors.[3][4] Their utility spans oncology (as kinase inhibitors), neurodegenerative diseases (as acetylcholinesterase or BACE1 inhibitors), and neglected tropical diseases.[2][5][6][7] The ability of the aminopyridine moiety to engage in crucial hydrogen bonding interactions, often with the hinge region of kinase ATP-binding pockets, underpins its success in inhibitor design.[8]
Given the significance of this chemical class, robust and reliable methods for characterizing their inhibitory activity are paramount. In vitro enzyme inhibition assays serve as the primary workhorse in the drug discovery pipeline for this purpose.[9] These assays provide quantitative measures of an inhibitor's potency (commonly the half-maximal inhibitory concentration, IC50) and can elucidate its mechanism of action, thereby guiding structure-activity relationship (SAR) studies and lead optimization.[9][10]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed step-by-step protocols, and data analysis workflows for conducting in vitro enzyme inhibition assays specifically tailored for the evaluation of aminopyridine compounds.
Core Principles: Understanding Enzyme Kinetics and Inhibition
A thorough grasp of steady-state enzyme kinetics is essential for designing and interpreting inhibition assays.[11] The Michaelis-Menten model describes the relationship between the initial reaction velocity (V), substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity.
Enzyme inhibitors modulate this relationship in distinct ways, categorized by their mechanism of action (MOA).[11][12] Identifying the MOA is crucial for understanding how a compound achieves its effect and for predicting its in vivo behavior.[11]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This increases the apparent Km but does not affect Vmax. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.[12]
-
Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition reduces Vmax but does not affect Km.[11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.
These different inhibition modalities can be distinguished by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]).[13][14]
Experimental Design and Protocols
The choice of assay format depends on the specific enzyme target and available resources. Common formats include absorbance, fluorescence, and luminescence-based readouts.[8][15] Below are representative protocols for a generic kinase inhibition assay and an acetylcholinesterase (AChE) inhibition assay, two common targets for aminopyridine compounds.[6][15]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of an aminopyridine compound against a target kinase using a luminescence-based ATP detection assay, such as the Kinase-Glo® assay.[8] This format measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and less inhibition.
Materials:
-
Recombinant human kinase (e.g., a Janus kinase (JAK) or cyclin-dependent kinase (CDK)).[4][15]
-
Kinase substrate peptide specific to the target kinase.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Aminopyridine test compounds dissolved in 100% DMSO.
-
Adenosine triphosphate (ATP) solution.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well microplates.[16]
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series of the aminopyridine test compounds in DMSO. A common starting concentration is 10 mM, diluted in 1:3 or 1:5 steps.
-
Assay Plate Setup: In a white, opaque 96-well plate, add 1 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and substrate peptide in kinase assay buffer. Add 24 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.[8][17] Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[17]
-
Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add 50 µL of the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate the luminescent signal.[8]
-
Final Incubation and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the signal.[8] Measure the luminescence using a microplate reader.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This protocol is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.[18] When AChE hydrolyzes its substrate, acetylthiocholine, the product thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.[18]
Materials:
-
Acetylcholinesterase (e.g., from electric eel).[6]
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Aminopyridine test compounds dissolved in 100% DMSO.
-
Clear, flat-bottom 96-well microplates.[16]
-
Microplate reader capable of measuring absorbance at 412 nm.
Experimental Workflow:
Caption: Workflow for a colorimetric AChE inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Compound Preparation: Prepare a serial dilution series of the aminopyridine test compounds in DMSO.
-
Assay Plate Setup: In a clear 96-well plate, add the following in order:
-
140 µL of phosphate buffer.
-
20 µL of diluted test compound or DMSO vehicle control.
-
10 µL of DTNB solution.
-
20 µL of AChE enzyme solution.
-
-
Pre-incubation: Mix gently and pre-incubate the plate for 15-20 minutes at 25°C.[19]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). The rate of color change is proportional to the AChE activity.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition:
First, calculate the percentage of enzyme activity inhibited at each compound concentration relative to the uninhibited (DMSO vehicle) control.
-
Positive Control (Max Signal/Activity): Wells with enzyme, substrate, and DMSO (0% inhibition).
-
Negative Control (Min Signal/Background): Wells with substrate and buffer, but no enzyme (100% inhibition).
The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))
2. IC50 Determination:
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[20][21] It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (also known as a four-parameter logistic fit).[20][22]
Caption: Data analysis workflow for IC50 determination.
Data Presentation:
Results for a series of aminopyridine compounds should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope |
| AP-001 | JAK2 | 15.2 | 1.1 |
| AP-002 | JAK2 | 89.7 | 0.9 |
| AP-003 | JAK2 | 5.4 | 1.0 |
| Control-Cpd | JAK2 | 10.1 | 1.2 |
3. Mechanism of Action (MOA) Studies:
To determine the inhibition modality (e.g., competitive, non-competitive), experiments must be run with varying concentrations of both the inhibitor and the substrate.[11][23] The resulting data is then plotted using a Lineweaver-Burk plot. The pattern of changes in the intercepts and slope of the lines at different inhibitor concentrations reveals the mechanism of action.[13]
Troubleshooting and Scientific Integrity
Ensuring the reliability of in vitro assay data is paramount. A self-validating system includes rigorous controls and an awareness of common pitfalls.[24]
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| High Well-to-Well Variability | - Inaccurate pipetting, especially of small volumes.[16]- Incomplete mixing of reagents.[25]- "Edge effects" in microplates due to evaporation. | - Use calibrated pipettes; prepare master mixes to increase pipetting volumes.[16]- Ensure thorough but gentle mixing after reagent addition.[25]- Avoid using the outer wells of the plate or use sealant films. |
| Low or No Enzyme Activity | - Degraded enzyme or substrate.[26]- Incorrect buffer pH or composition.[26]- Presence of interfering substances in compound stock (e.g., high salt, other inhibitors).[16] | - Use fresh aliquots of enzyme and substrate; verify storage conditions.[26]- Prepare fresh buffer and confirm pH.[26]- Check all reagents for potential contaminants. |
| Irreproducible IC50 Values | - Assay conditions not standardized (incubation time, temp).[16]- IC50 value is dependent on ATP/substrate concentration for competitive inhibitors.[22]- Compound instability or aggregation.[23] | - Strictly adhere to the protocol for all time and temperature steps.[16]- Always report the substrate concentration used for IC50 determination.[22]- Check compound solubility in assay buffer; consider including a low concentration of a non-ionic detergent like Tween-20 (if compatible with the enzyme).[23] |
Conclusion
The in vitro enzyme inhibition assay is an indispensable tool in the development of aminopyridine-based therapeutics. By combining a solid understanding of enzyme kinetics with meticulously executed protocols and rigorous data analysis, researchers can reliably characterize the potency and mechanism of action of these important compounds. This guide provides a robust framework to ensure the generation of high-quality, reproducible data, thereby accelerating the journey from hit identification to lead optimization in the drug discovery process.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Enzyme Instability in In Vitro Assays. BenchChem.
- Abcam.
- BenchChem. Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
- De Heuvel, E., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online.
- Tipton, K. F., & Motherway, M. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed.
- De Heuvel, E., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
- DavidsonX.
- BenchChem. Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors. BenchChem.
- Girard, Y., et al. (2002). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed.
- Georgakis, N., et al. (2020).
- Zhang, Y., et al. (2024).
- Melin, C., et al. (1999). Aminopyridazines as acetylcholinesterase inhibitors. PubMed.
- Wikipedia. IC50. Wikipedia.
- Kostadinova, I., & Danchev, N. (2019).
- Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- Matulis, D. (2021).
- ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?.
- Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy.
- Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega.
- Ledingham, M. A., & Blevitt, J. M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- BenchChem.
- da Costa, M. M., et al. (1998). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
- University of San Diego. MDH Assay Enzyme Hints & Tips. University of San Diego.
- LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. LibreTexts.
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyridazines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. attogene.com [attogene.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. courses.edx.org [courses.edx.org]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Molecular Docking of 5-(4-Fluorophenyl)pyridin-2-amine with Target Proteins: A Guide to Virtual Screening and Interaction Analysis
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step guide for performing molecular docking of the small molecule 5-(4-Fluorophenyl)pyridin-2-amine with a selected protein target. Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a ligand to a receptor.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical protocols necessary for successful in silico analysis. We will detail the entire workflow, from ligand and protein preparation to the execution of the docking simulation using AutoDock Vina and the critical post-docking analysis for interpreting the results.
Foundational Concepts: The Rationale of Molecular Docking
Molecular docking aims to predict the preferred conformation, position, and orientation of a ligand when it binds to a macromolecular target, typically a protein.[1] The process involves two primary stages: sampling and scoring.[1][4]
-
Sampling: The docking algorithm explores a vast conformational space for the ligand within the defined binding site of the protein. This involves systematically or stochastically trying different rotations, translations, and internal torsions of the ligand.[4]
-
Scoring: Each generated pose (a specific conformation and orientation) is evaluated by a scoring function, which calculates an estimated binding affinity or binding free energy.[3][5] A lower, more negative score typically indicates a more stable and favorable binding interaction.[5][6]
The ultimate goal is to identify the pose with the best score, which represents the most likely binding mode of the ligand. This information provides invaluable insights into the molecular interactions driving the binding event, guiding lead optimization and rational drug design.
Figure 1: Logical relationship of key components in a molecular docking experiment.
Pre-Docking Preparation: The Foundation for Accurate Results
The quality of your docking results is critically dependent on the careful preparation of both the ligand and the receptor. Rushing this stage can lead to chemically nonsensical or irrelevant outcomes.
Ligand Preparation
The ligand, this compound, must be converted into a three-dimensional structure with the correct charge and atom types for the docking software.
Protocol 1: Ligand Preparation Workflow
-
Obtain Ligand Structure:
-
Convert to PDB and Add Hydrogens:
-
Use a molecular visualization tool like UCSF Chimera or a chemical toolbox like Open Babel.[8]
-
Open the downloaded SDF file. The software will often automatically add hydrogens to satisfy valence rules. If not, use the appropriate command (e.g., in Chimera: Tools > Structure Editing > AddH).[9]
-
Rationale: Hydrogens are often omitted in 2D representations but are essential for calculating accurate interactions, particularly hydrogen bonds.[10]
-
Save the structure in the PDB file format (e.g., ligand.pdb).
-
-
Calculate Charges and Define Rotatable Bonds (PDBQT format):
-
This step is typically performed using AutoDock Tools (ADT) or a similar program that prepares files for AutoDock Vina.[10][11]
-
Load the ligand.pdb file into ADT.
-
Navigate to Ligand > Input > Choose and select the molecule. ADT will automatically add Gasteiger charges, merge non-polar hydrogens, and detect rotatable bonds.[8][12]
-
Rationale: Partial charges on each atom are required by the scoring function to calculate electrostatic interactions.[8][13] Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand (flexible docking), which is more realistic than treating it as a rigid body.[10]
-
Save the final prepared ligand as a PDBQT file (e.g., ligand.pdbqt). This format is similar to PDB but includes partial charge (Q) and atom type (T) information.[8]
-
Target Protein Selection & Preparation
The choice of a protein target should be hypothesis-driven. Compounds with a pyridin-2-amine scaffold have shown activity against various kinases, such as PLK4.[14] For this protocol, we will use the kinase domain of a well-studied protein as a representative example.
Protocol 2: Protein Preparation Workflow
-
Obtain Protein Structure:
-
Clean the PDB File:
-
Open the PDB file in a visualization tool like UCSF Chimera or Discovery Studio.[16][17]
-
The crystal structure often contains non-protein atoms like water molecules, co-factors, and existing ligands. For a standard docking procedure, these should be removed.[17][18] Select and delete all water molecules and any co-crystallized ligands or ions that are not essential for structural integrity or the binding interaction you wish to study.
-
Rationale: Water molecules in the binding site can interfere with the docking algorithm unless you are using a more advanced protocol that explicitly models their displacement. Removing existing ligands clears the binding site for your new ligand.[19]
-
If the PDB file contains multiple protein chains (e.g., a dimer), retain only the one relevant for docking and delete the others.[19]
-
Save the cleaned protein structure as a new PDB file (e.g., protein_clean.pdb).
-
-
Prepare the Receptor (PDBQT format):
-
Load the protein_clean.pdb file into AutoDock Tools.[10]
-
From the menu, select Edit > Hydrogens > Add. Choose to add polar hydrogens only.
-
From the menu, select Edit > Charges > Add Kollman Charges.
-
Rationale: Similar to the ligand, the protein needs hydrogens and partial charges for the scoring function. Kollman charges are a common choice for proteins in the AutoDock suite.
-
Save the prepared receptor as a PDBQT file (e.g., receptor.pdbqt). ADT will merge non-polar hydrogens and add the necessary charge information.[8]
-
The Molecular Docking Workflow (Using AutoDock Vina)
With the prepared ligand and receptor files, the docking simulation can now be configured and executed. A key step is defining the search space where the algorithm will attempt to place the ligand.
Figure 2: High-level experimental workflow for molecular docking.
Protocol 3: Docking Execution
-
Define the Grid Box:
-
The grid box is a three-dimensional cube that defines the search space for the docking. It should be centered on the active site of the protein and large enough to accommodate the ligand in various orientations.[8]
-
In AutoDock Tools, with the receptor.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. You can adjust its center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the known binding pocket. If a co-crystallized ligand was present, centering the box on its original location is a common and effective strategy.[20]
-
Record the center and size values. These are crucial for the next step.
-
-
Create a Configuration File:
-
AutoDock Vina uses a simple text file to specify the input files and parameters for the docking run.[20]
-
Create a new text file named conf.txt and add the following lines, replacing the file names and coordinates with your own:
-
Rationale: This file tells Vina where to find the receptor and ligand, where to write the output poses, and the exact coordinates and dimensions of the search space you defined.[15][20]
-
-
Run the Simulation:
-
Open a command-line terminal or command prompt.
-
Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Execute the following command:
-
Vina will perform the docking calculation and write the output poses to all_poses.pdbqt and a log of the process, including the binding affinity scores, to log.txt.[15]
-
Post-Docking Analysis: From Data to Insight
Simply running the docking is not enough; the results must be carefully analyzed and interpreted to be meaningful.[21] This involves evaluating the binding scores, visualizing the interactions, and ensuring the results are chemically plausible.[21][22]
Protocol 4: Results Analysis and Interpretation
-
Analyze Binding Affinity Scores:
-
Open the log.txt file. Vina will report a table of binding affinities (in kcal/mol) for the top poses it found (typically 9 by default).[3]
-
The first pose is the one with the lowest (most negative) binding energy, representing the predicted most favorable binding mode.[5]
-
Interpretation: Binding energy is a measure of the strength of the interaction. A more negative value suggests stronger binding.[5][6] These scores are best used for ranking different ligands against the same target or different poses of the same ligand, rather than as an absolute measure of binding strength.[5]
-
-
Visualize Docked Poses:
-
Use UCSF Chimera or PyMOL to open both the receptor.pdbqt file and the output all_poses.pdbqt file.[11]
-
The visualization software will allow you to see how the different predicted poses of the ligand fit into the binding pocket of the protein.
-
Examine the top-scoring pose. Does it fit well within the cavity? Are there any obvious steric clashes (atoms overlapping)? A plausible pose should have good shape complementarity with the binding site.[21]
-
-
Identify Key Molecular Interactions:
-
With the top-scoring pose displayed, use the analysis tools in your visualization software to identify non-covalent interactions between the ligand and the protein's amino acid residues.
-
Look for key interactions such as:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity and specificity.
-
Hydrophobic Interactions: The non-polar parts of the ligand interacting with non-polar residues of the protein.
-
Pi-Pi Stacking: Interactions between aromatic rings in the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.
-
-
Rationale: The type and number of these interactions provide a chemical explanation for the calculated binding affinity. A good binding pose is not just about a low energy score but also about forming chemically sensible interactions with key residues in the active site.[6][21]
-
Data Presentation
Summarizing your results in a clear, tabular format is essential for comparison and reporting.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type (Example) |
| 1 | -8.5 | THR 315, MET 318 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | GLU 286, ILE 360 | Hydrogen Bond, Hydrophobic |
| 3 | -8.1 | LEU 248, PHE 382 | Hydrophobic, Pi-Pi Stacking |
| ... | ... | ... | ... |
Table 1: Example of a summary table for docking results of this compound with the c-Abl kinase domain. Values are illustrative.
Conclusion
This application note has detailed a robust and validated workflow for the molecular docking of this compound. By following these protocols, researchers can effectively prepare their molecules, execute docking simulations, and critically analyze the results to generate meaningful hypotheses about ligand-protein interactions. It is crucial to remember that molecular docking is a predictive tool. While it is powerful for screening and hypothesis generation, the computational results should ideally be validated through further studies, such as more rigorous molecular dynamics simulations or direct experimental validation (e.g., in vitro binding assays).[3]
References
-
AutoDock Vina Tutorial. (2020). The Scripps Research Institute. [Link]
-
Tutorial – AutoDock Vina. (2020). AutoDock. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025). In Silico Design. [Link]
-
Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025). YouTube. [Link]
-
Vina Docking Tutorial. Eagon Research Group. [Link]
-
Post-Docking Analysis and it's importance. Advent Informatics Pvt ltd. [Link]
-
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Journal of Visualized Experiments. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
-
Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PubMed Central. [Link]
-
Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023). YouTube. [Link]
-
Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]
-
Schrödinger Docking Tutorial. CD ComputaBio. [Link]
-
Small Molecule Docking. KBbox: Methods. [Link]
-
Molecular Docking using Chimera. (2020). Eklavya Chopra. [Link]
-
Preparing the protein and ligand for docking. Computational Drug Discovery @ Cardiff. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
-
Tutorial: Docking with Glide. UC Santa Barbara. [Link]
-
Virtual Screening With GLIDE. Schrödinger. [Link]
-
[MD-2] Protein Preparation for Molecular Docking. (2022). YouTube. [Link]
-
Docking and Virtual Screening with Glide. NIH HPC. [Link]
-
Post-docking interaction profile analysis: Significance and symbolism. (2025). Health Sciences. [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]
-
Molecular Docking and Post Docking Analysis. Panacearesearch center. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]
-
Key Topics in Molecular Docking for Drug Design. (2018). PubMed Central. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2019). MDPI. [Link]
-
How can I choose the best analysis for after ligand docking? (2015). ResearchGate. [Link]
-
Chapter 3 - Post-processing of Docking Results: Tools and Strategies. (2021). R Discovery. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2025). ResearchGate. [Link]
-
Ralimetinib. Wikipedia. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). PubMed Central. [Link]
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KBbox: Methods [kbbox.h-its.org]
- 3. etflin.com [etflin.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. 503536-73-0|this compound|BLD Pharm [bldpharm.com]
- 8. indico4.twgrid.org [indico4.twgrid.org]
- 9. Eklavya Chopra [eklavyachopra.com]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. insilicodesign.com [insilicodesign.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 22. Post-docking interaction profile analysis: Significance and symbolism [wisdomlib.org]
Application Note & Protocol: Automated Radiosynthesis of [¹⁸F]5-(4-Fluorophenyl)pyridin-2-amine for Preclinical PET Imaging
Introduction: Targeting Neuroinflammation and Beyond
5-(4-Fluorophenyl)pyridin-2-amine is an emerging molecule of interest for the development of Positron Emission Tomography (PET) radiotracers. Its structural motif is found in various biologically active compounds, suggesting potential applications in imaging neurological disorders, oncological processes, and other diseases where specific protein targets are upregulated. The aminopyridine scaffold is a known pharmacophore for targeting voltage-gated potassium channels, which are exposed during demyelination in diseases like multiple sclerosis[1][2]. The introduction of the positron-emitting radionuclide, Fluorine-18 (¹⁸F), with its favorable half-life (109.8 minutes) and low positron energy (0.635 MeV), allows for high-resolution in vivo imaging and quantification of the target's distribution and density[3][4][5].
This document provides a comprehensive guide for the synthesis of a non-radiolabeled reference standard, the design and synthesis of a suitable precursor, and a detailed protocol for the automated radiosynthesis and quality control of [¹⁸F]this compound. The methodologies described herein are based on established and robust chemical transformations, including Suzuki-Miyaura cross-coupling for precursor synthesis and copper-mediated radiofluorination for the final labeling step[5][6][7].
Synthesis of the Non-Radiolabeled Standard and Precursor
A robust and reproducible synthesis of the non-radiolabeled ("cold") this compound is crucial for analytical method development, pharmacological characterization, and as a reference standard for quality control of the radiolabeled product. Furthermore, a key step is the synthesis of a suitable precursor for the final radiofluorination step. A common and highly effective strategy for creating the C-C bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[5][7]. For the subsequent radiofluorination, an arylstannane or arylboronic ester precursor is ideal for a copper-mediated reaction[6][8].
Rationale for Synthetic Strategy
The chosen synthetic route involves the coupling of a commercially available 5-bromopyridin-2-amine with a boronic acid derivative of the phenyl ring. This approach is favored due to the commercial availability of starting materials, high reaction yields, and tolerance of the free amine functional group, which simplifies the overall process by avoiding protection and deprotection steps[5].
Experimental Protocol: Precursor Synthesis via Suzuki Coupling
The following protocol outlines the synthesis of a tributylstannyl precursor, 5-(4-(tributylstannyl)phenyl)pyridin-2-amine, which is suitable for copper-mediated radiofluorination.
Diagram of Precursor Synthesis Workflow:
Caption: Suzuki-Miyaura coupling for precursor synthesis.
Materials:
-
5-Bromopyridin-2-amine
-
4-(Tributylstannyl)phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a nitrogen-purged round-bottom flask, combine 5-bromopyridin-2-amine (1.0 eq), 4-(tributylstannyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio.
-
Reaction: Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired precursor, 5-(4-(tributylstannyl)phenyl)pyridin-2-amine.
-
Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Automated Radiosynthesis of [¹⁸F]this compound
The introduction of the ¹⁸F-label is achieved via a copper-mediated nucleophilic radiofluorination of the arylstannane precursor. This method is advantageous as it does not require strong electron-withdrawing groups on the aromatic ring and can be performed under relatively mild conditions, making it suitable for automated synthesis modules[6][9].
Principle of Copper-Mediated Radiofluorination
This reaction involves the activation of the C-Sn bond by a copper(II) complex, facilitating the nucleophilic attack of [¹⁸F]fluoride. The use of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), is essential to enhance the nucleophilicity of the [¹⁸F]fluoride ion in the organic solvent[6].
Diagram of Automated Radiosynthesis Workflow:
Caption: Automated radiosynthesis of [¹⁸F]this compound.
Protocol for Automated Radiosynthesis
This protocol is designed for a commercial automated synthesis module (e.g., TRACERlab, AllinOne).
Reagents and Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂) solution
-
Potassium Carbonate (K₂CO₃) solution
-
Acetonitrile (anhydrous)
-
5-(4-(tributylstannyl)phenyl)pyridin-2-amine precursor
-
Tetrakis(pyridine)copper(II) triflate (Cu(OTf)₂(py)₄)
-
Dimethylacetamide (DMA, anhydrous)
-
Semi-preparative HPLC column (e.g., C18)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, Alumina N)
-
Ethanol (USP grade)
-
Sterile water for injection
-
0.9% Sodium Chloride for injection (USP)
Step-by-Step Automated Synthesis Sequence:
-
[¹⁸F]Fluoride Trapping and Elution: Deliver the aqueous [¹⁸F]fluoride solution from the cyclotron to the synthesis module. Trap the [¹⁸F]F⁻ on a quaternary ammonium anion exchange (QMA) cartridge. Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen and adding anhydrous acetonitrile for 2-3 cycles to remove residual water.
-
Radiofluorination Reaction: Dissolve the precursor (approx. 5-10 mg) and Cu(OTf)₂(py)₄ (1.5-2.0 eq) in anhydrous DMA. Add this solution to the dried [¹⁸F]K/K₂₂₂ complex. Seal the reaction vessel and heat to 140-160 °C for 15-20 minutes[6].
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative C18 HPLC column to separate the desired [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Collect the HPLC fraction containing the product. Pass the collected fraction through a C18 SPE cartridge to trap the product and remove the HPLC solvents. Wash the cartridge with sterile water. Elute the final product from the cartridge using a small volume of ethanol and dilute with sterile saline for injection.
-
Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical product before administration. The QC tests must verify its identity, purity, and sterility[10][11].
Table of Quality Control Specifications:
| Parameter | Method | Acceptance Criteria | Reference |
| Identity | Analytical Radio-HPLC | Retention time matches that of the non-radiolabeled standard. | [12] |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | [10][11] |
| Radionuclidic Identity | Gamma-ray Spectroscopy | Principal gamma photon at 511 keV. | [12] |
| Radionuclidic Purity | Gamma-ray Spectroscopy | ≥ 99.5% (Half-life determination). | [12] |
| pH | pH meter or pH strip | 4.5 - 7.5 | [10][11] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm. | [10] |
| Kryptofix 2.2.2 | Spot test or LC-MS | < 50 µg/mL | [12] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the maximum recommended dose in mL) | [10][11] |
| Sterility | USP <71> Sterility Tests | No microbial growth. (Test performed retrospectively) | [10][11] |
Conclusion
This application note details a robust and reproducible method for the synthesis of [¹⁸F]this compound. The strategy leverages a well-established Suzuki coupling for precursor synthesis and a modern copper-mediated radiofluorination reaction amenable to automation. The provided protocols for synthesis, purification, and quality control are designed to yield a high-purity radiotracer suitable for preclinical PET imaging studies, paving the way for further investigation into its potential as a diagnostic imaging agent.
References
-
Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. PubMed. Available at: [Link]
-
Syntheses of [11C]2- and [11C]3-trifluoromethyl-4-aminopyridine: potential PET radioligands for demyelinating diseases. National Institutes of Health (NIH). Available at: [Link]
-
Radiochemical Synthesis and Evaluation in Non-Human Primates of 3-[11C]methoxy-4-aminopyridine: A Novel PET Tracer for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience. Available at: [Link]
-
Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. Available at: [Link]
-
Review of 18F-FDG Synthesis and Quality Control. National Institutes of Health (NIH). Available at: [Link]
-
Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency (IAEA). Available at: [Link]
-
Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Available at: [Link]
-
Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling. Nature. Available at: [Link]
-
Simplified radiolabeling process toward rapid photoredox-catalyzed aryl 18F-fluorination and PET tracer development. ResearchGate. Available at: [Link]
-
The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
-
Review of 18F-FDG Synthesis and Quality Control. ResearchGate. Available at: [Link]
-
The automated radiosynthesis of [18F]FP-TZTP. PubMed. Available at: [Link]
-
Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Positron emission tomography (PET) imaging with (18)F-based radiotracers. PubMed. Available at: [Link]
-
One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. Available at: [Link]
-
Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed. Available at: [Link]
-
Recent advancements in 18F-labeled PSMA targeting PET radiopharmaceuticals. ResearchGate. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. National Institutes of Health (NIH). Available at: [Link]
-
A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Agents Based on the 5-(4-Fluorophenyl)pyridin-2-amine Scaffold
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, the 5-aryl-2-aminopyridine motif has emerged as a promising framework for the development of novel anticancer drugs, particularly kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-(4-fluorophenyl)pyridin-2-amine as a starting point for the discovery and preclinical development of new cancer therapeutics. We will delve into the synthetic strategies for creating a diverse chemical library, outline robust in vitro and in vivo screening protocols, and detail methodologies for target identification and validation. The overarching goal is to equip research teams with the foundational knowledge and practical protocols to explore the therapeutic potential of this promising chemical scaffold.
Introduction: The Rationale for Targeting Kinases with 5-Aryl-2-Aminopyridine Derivatives
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 5-aryl-2-aminopyridine scaffold has been identified as a key pharmacophore in a variety of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the 2-amino group can serve as a hydrogen bond donor, enabling strong interactions with the hinge region of the kinase ATP-binding pocket. The 5-aryl group, in this case, a 4-fluorophenyl moiety, can be directed towards a hydrophobic pocket, contributing to both potency and selectivity.[5]
The selection of this compound as a starting scaffold is based on established structure-activity relationships (SAR) for kinase inhibitors, where similar structures have demonstrated potent inhibition of key cancer-related kinases such as p38 MAP kinase and ERK1/2.[6][7][8][9] The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity. This guide will provide a systematic approach to leveraging this core structure to develop novel anticancer drug candidates.
Synthesis of a this compound Derivative Library
A crucial first step in drug discovery is the creation of a diverse library of compounds around a core scaffold. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. Here, we outline protocols for the synthesis of the core scaffold and its subsequent diversification.
Protocol for the Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds.[10][11]
Materials:
-
5-bromo-2-aminopyridine
-
4-fluorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol for Library Diversification via Buchwald-Hartwig Amination
The 2-amino group of the core scaffold can be further functionalized using the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][12][13][14][15] This allows for the introduction of a wide variety of aryl and heteroaryl groups.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide/iodide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure for Parallel Synthesis in a 24-well plate:
-
To each well of a 24-well plate, add this compound (e.g., 0.1 mmol).
-
Add a different aryl or heteroaryl halide to each well (0.11 mmol).
-
In a separate vial, prepare a stock solution of the catalyst and ligand in toluene.
-
Add the catalyst/ligand solution, followed by cesium carbonate to each well.
-
Seal the plate and heat to 100-110 °C with stirring for 12-24 hours.
-
After cooling, the reaction mixtures can be filtered and purified by preparative HPLC to yield a library of N-aryl-5-(4-fluorophenyl)pyridin-2-amines.
In Vitro Evaluation of Anticancer Activity
Once a library of compounds has been synthesized, the next step is to screen for anticancer activity in vitro. This typically begins with assessing the cytotoxicity of the compounds against a panel of cancer cell lines.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][16][17][18][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
The IC50 values for a selection of hypothetical derivative compounds against different cancer cell lines can be summarized in a table for easy comparison.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent Scaffold | >50 | >50 | >50 |
| Derivative 1 | 8.5 | 12.3 | 9.8 |
| Derivative 2 | 2.1 | 3.5 | 1.8 |
| Derivative 3 | 15.2 | 25.1 | 18.4 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Mechanism of Action and Target Identification
Compounds that show significant anticancer activity in the initial screens need to have their mechanism of action elucidated. For kinase inhibitors, this involves identifying the specific kinase(s) they target.
Postulated Signaling Pathway Inhibition
Based on the 5-aryl-2-aminopyridine scaffold, a likely mechanism of action is the inhibition of the MAPK signaling pathway, which is frequently hyperactivated in cancer.[20] Key kinases in this pathway include RAS, RAF, MEK, and ERK.[4][21] Another potential target is the p38 MAP kinase, which is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[5][6][7][8][9]
Caption: Postulated inhibition of MAPK/ERK and p38 MAPK pathways.
Protocol for Target Identification using Affinity Chromatography-Mass Spectrometry
Affinity chromatography coupled with mass spectrometry is a powerful technique to identify the direct protein targets of a compound.[16][22][23][24]
Experimental Workflow:
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 23. med.unc.edu [med.unc.edu]
- 24. conductscience.com [conductscience.com]
Analytical techniques for characterizing 5-(4-Fluorophenyl)pyridin-2-amine
An Application Note for the Comprehensive Analytical Characterization of 5-(4-Fluorophenyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a key heterocyclic compound utilized as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl group appended to an aminopyridine core, makes it a precursor for a range of biologically active molecules, including kinase inhibitors and other targeted therapeutic agents. The precise analytical characterization of this intermediate is paramount to ensure the identity, purity, and stability of the final active pharmaceutical ingredients (APIs). Inconsistent quality can lead to variable reaction yields, the introduction of problematic impurities, and compromised safety and efficacy in downstream applications.
This guide provides a comprehensive suite of detailed analytical methodologies for the complete characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols herein are grounded in established scientific principles and are designed to be self-validating, ensuring robust and reliable results.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in its analytical characterization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 503536-73-0 | [1] |
| Molecular Formula | C₁₁H₉FN₂ | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| Chemical Structure | ![]() | - |
| Appearance | Typically an off-white to yellow or brown crystalline powder | [2] |
Spectroscopic Analysis for Structural Elucidation and Identification
Spectroscopic techniques provide fingerprint-level information about the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Application: FT-IR spectroscopy is a rapid, non-destructive technique used to identify functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] For this compound, FT-IR is instrumental in confirming the presence of the primary amine (N-H), the pyridine ring (C=N, C=C), the aromatic rings (C-H), and the carbon-fluorine (C-F) bond.[4]
Predicted FT-IR Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretching (Asymmetric & Symmetric) | 3500 - 3300 | Characteristic of a primary amine; two distinct peaks are expected.[4] |
| Aromatic C-H Stretching | 3150 - 3000 | Associated with the C-H bonds on both the pyridine and phenyl rings.[5] |
| C=C and C=N Ring Stretching | 1650 - 1400 | Complex series of bands confirming the aromaticity of the pyridine and phenyl rings.[5] |
| N-H Bending (Scissoring) | 1650 - 1550 | Confirms the presence of the -NH₂ group.[4] |
| Aromatic C-N Stretching | 1350 - 1200 | Indicates the bond between the amine nitrogen and the pyridine ring.[4] |
| C-F Stretching | 1250 - 1100 | A strong absorption band confirming the presence of the fluorine substituent. |
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This step is critical to subtract any atmospheric (CO₂, H₂O) or ambient interferences.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum to identify and label the key vibrational peaks as outlined in the table above.
UV-Visible Spectroscopy
Principle & Application: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, corresponding to electronic transitions between molecular orbitals. For aromatic compounds like this compound, the π-electron systems of the phenyl and pyridine rings give rise to characteristic absorption bands.[4] While not definitive for structural elucidation alone, it is an excellent tool for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for confirming the presence of the aromatic chromophores.
Protocol for UV-Vis Analysis:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or ethanol are common choices.
-
Stock Solution Preparation: Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in a known volume of the selected solvent (e.g., 100 mL) to create a stock solution.
-
Working Solution Preparation: Prepare a dilute working solution from the stock solution to ensure the absorbance falls within the instrument's linear range (typically 0.1 - 1.0 AU).
-
Wavelength Scan (λmax Determination):
-
Fill a quartz cuvette with the solvent to serve as a blank and zero the spectrophotometer.
-
Rinse and fill the cuvette with the working solution.
-
Perform a wavelength scan from approximately 400 nm down to 200 nm to identify the wavelength(s) of maximum absorbance (λmax).
-
-
Quantitative Analysis (Optional):
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration. The concentration of unknown samples can then be determined from this curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful technique for unambiguous structural elucidation. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C). ¹H NMR provides information on the number, connectivity, and electronic environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H protons of the amine group.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts (ppm), coupling constants (J, in Hz), and multiplicities (singlet, doublet, triplet, etc.) to assign protons to their positions in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single line.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are essential for separating the target compound from impurities, thereby establishing its purity and quantifying any contaminants.
High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC is the gold standard for determining the purity of non-volatile and thermally stable pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is ideal for this compound due to its moderate polarity. The method separates the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Suggested RP-HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the amine is protonated and gives sharp peak shapes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 30% B to 90% B over 15 min | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detector | UV Diode Array (DAD) at 254 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis. |
Protocol for HPLC Purity Analysis:
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). Ensure the sample is fully dissolved, using sonication if necessary.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
System Suitability Test (SST): Perform replicate injections (typically 5 or 6) of the sample solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0% to ensure the system is performing acceptably.
-
Analysis: Inject the sample solution and run the gradient method.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). Identify and quantify any impurities relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual synthesis solvents or volatile impurities that may not be detected by HPLC.[6] The gas chromatograph separates components, which are then fragmented and detected by the mass spectrometer, providing a unique mass spectrum for identification.[7]
Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of ~1 mg/mL.
-
Instrument Setup:
-
Column: Use a low- to mid-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
Data Acquisition: Inject a small volume (1 µL) of the sample. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Data Analysis: Identify the peak for this compound. Search the mass spectra of any other eluted peaks against a spectral library (e.g., NIST) to tentatively identify impurities.
Thermal Analysis for Stability and Physicochemical Characterization
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are crucial for understanding the compound's stability, melting behavior, and solid-state form.[8][9]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Principle & Application:
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions. A sharp melting endotherm is indicative of a highly crystalline, pure substance.
-
TGA measures the change in mass of a sample as a function of temperature.[11] It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. It can also quantify residual solvent or water content.[11]
Protocol for Simultaneous TGA-DSC Analysis:
-
Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature/heat flow, certified weights for the balance).[12]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[12]
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature at a constant rate of 10 °C/min up to a temperature beyond the decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
DSC Curve: Identify the onset and peak temperature of the melting endotherm. A sharp peak indicates high purity. Broad peaks or multiple transitions may suggest impurities or polymorphism.
-
TGA Curve: Determine the onset temperature of decomposition, defined as the point where significant mass loss begins. Any mass loss at temperatures below the melting point may indicate the presence of residual solvent or water.
-
Integrated Analytical Workflow
A comprehensive characterization relies on the logical integration of these techniques. The following workflow ensures that identity, structure, purity, and stability are all thoroughly assessed.
Sources
- 1. 5-(4-FLUOROPHENYL)-2-PYRIDINAMINE | 503536-73-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. azom.com [azom.com]
Application Note and Protocol for the Scale-up Synthesis of 5-(4-Fluorophenyl)pyridin-2-amine
Introduction: The Significance of 5-(4-Fluorophenyl)pyridin-2-amine in Medicinal Chemistry
This compound is a critical building block in the synthesis of a wide array of biologically active molecules. Its structural motif is present in numerous pharmaceutical candidates and approved drugs, where it often serves as a key pharmacophore for interacting with biological targets. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the aminopyridine core provides a versatile scaffold for further chemical modifications. The reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery and development programs.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and efficient Suzuki-Miyaura cross-coupling reaction. The presented protocol is designed with scalability, safety, and process economy in mind, offering insights into reaction optimization and troubleshooting to ensure a high-yielding and reproducible process.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the regioselective bromination of 2-aminopyridine to yield the key intermediate, 5-bromo-2-aminopyridine. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-fluorophenylboronic acid. This strategy is favored for its high convergency, functional group tolerance, and the commercial availability of the starting materials.
Logical Flow of the Synthetic Process
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 5-Bromo-2-aminopyridine
The regioselective bromination of 2-aminopyridine at the 5-position is a critical first step. While various brominating agents can be employed, N-Bromosuccinimide (NBS) in a suitable solvent is often preferred for large-scale synthesis due to its solid nature, which simplifies handling compared to liquid bromine, and its high selectivity, minimizing the formation of di-brominated byproducts.[1][2]
Experimental Protocol: Bromination of 2-Aminopyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.11 | 100.0 g | 1.06 |
| N-Bromosuccinimide (NBS) | 177.98 | 199.0 g | 1.12 |
| Acetonitrile | 41.05 | 1.5 L | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 2-aminopyridine (100.0 g, 1.06 mol) in acetonitrile (1.0 L).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (199.0 g, 1.12 mol) in acetonitrile (500 mL). Slowly add the NBS solution to the cooled 2-aminopyridine solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-bromo-2-aminopyridine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by slurry washing with a non-polar solvent like hexanes to afford a white to off-white solid.
Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds.[3][4] In this step, 5-bromo-2-aminopyridine is coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity on a large scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-aminopyridine | 173.01 | 100.0 g | 0.578 |
| 4-Fluorophenylboronic Acid | 139.92 | 88.9 g | 0.635 |
| Pd(PPh₃)₄ | 1155.56 | 6.68 g | 0.00578 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 159.8 g | 1.156 |
| 1,4-Dioxane | 88.11 | 1.0 L | - |
| Deionized Water | 18.02 | 250 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Reagent Addition: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 5-bromo-2-aminopyridine (100.0 g, 0.578 mol), 4-fluorophenylboronic acid (88.9 g, 0.635 mol), and potassium carbonate (159.8 g, 1.156 mol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (1.0 L) and deionized water (250 mL).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 6.68 g, 0.00578 mol).
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (1 L) and water (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent such as ethyl acetate/hexanes to yield this compound as a solid.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Catalyst Loading | 0.5 - 2 mol% | Lowering catalyst loading is economically favorable for scale-up. If the reaction is sluggish, ensure the catalyst is active and the reagents are pure. Higher loadings may be necessary for less reactive substrates. |
| Ligand Selection | Buchwald ligands (e.g., SPhos, XPhos) | For challenging couplings or to improve reaction rates and yields, more advanced ligands can be employed. |
| Base Selection | K₃PO₄, Cs₂CO₃ | Stronger bases can sometimes accelerate the reaction but may not be compatible with all functional groups. K₂CO₃ is a cost-effective and generally effective choice. |
| Solvent System | Toluene/water, 2-MeTHF/water | For large-scale operations, alternative solvent systems may be preferred for safety and ease of work-up. |
| Exotherm Control | Slow addition of reagents, efficient cooling | Suzuki-Miyaura reactions can be exothermic, especially on a large scale.[5][6][7] Monitoring the internal temperature and having adequate cooling capacity is crucial to prevent runaway reactions. |
Safety Considerations
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and take precautions to avoid ignition sources.
-
Reaction Exotherm: As with any scale-up process, it is highly recommended to perform a calorimetric study to understand the thermal profile of the Suzuki-Miyaura coupling reaction to ensure safe operation at the desired scale.[5][6][8]
Conclusion
The two-step synthetic route to this compound via bromination of 2-aminopyridine followed by a Suzuki-Miyaura cross-coupling reaction is a robust and scalable method. By carefully controlling the reaction parameters and adhering to safety protocols, this valuable intermediate can be produced in high yield and purity, facilitating its use in drug discovery and development.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
-
Wikipedia. 4-Formylphenylboronic acid. [Link]
- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Yang, Q. et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 2020, 53(10), 2373–2387. [Link]
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 2021, 11(3), 447-452. [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 2018, 22(3), 351–359. [Link]
-
Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 205. [Link]
Sources
- 1. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(4-fluorophenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this synthesis.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors, primarily related to catalyst activity, substrate stability, and reaction conditions.
A. Catalyst and Ligand Selection:
The choice of palladium catalyst and phosphine ligand is critical. While various systems can be effective, electron-rich and sterically hindered ligands often give superior results, especially with heteroaryl halides.
-
Expert Insight: For coupling pyridyl halides, ligands like XPhos, SPhos, or DavePhos are often more effective than traditional ligands like PPh₃. These bulky biaryl phosphine ligands promote the reductive elimination step and can stabilize the palladium catalyst, preventing the formation of inactive palladium black.[1][2]
B. Boronic Acid Instability (Protodeborylation):
A significant side reaction that reduces yield is the protodeborylation of the (4-fluorophenyl)boronic acid.[3] This is the cleavage of the C-B bond by a proton source, leading to the formation of fluorobenzene. This process is often accelerated in the presence of base and residual water.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry the base (e.g., K₂CO₃, Cs₂CO₃) before use.
-
Base Selection: While a base is necessary for the transmetalation step, a very strong base can accelerate protodeborylation. Consider using a milder base like K₃PO₄ or CsF.[2]
-
Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some loss due to this side reaction.
C. Competing Side Reactions:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, leading to byproducts like 4,4'-difluorobiphenyl or 5,5'-bi(pyridin-2-amine). This is often a result of suboptimal catalyst performance or reaction conditions.
-
Dehalogenation: The starting 5-halopyridin-2-amine can undergo dehalogenation, where the halogen is replaced by a hydrogen atom.[3][4]
D. Reaction Parameters:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. An optimal temperature, typically between 80-110 °C, should be determined empirically.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3] A mixture of an organic solvent with water is often employed to facilitate the dissolution of the inorganic base.[5]
Question 2: I am observing a significant amount of an impurity that I suspect is the homocoupled product of my boronic acid. How can I minimize this?
Answer:
The formation of homocoupled byproducts, such as 4,4'-difluorobiphenyl from the boronic acid, is a common issue in Suzuki couplings. This side reaction is often promoted by the presence of oxygen and suboptimal catalytic conditions.
A. Degassing:
Thoroughly degassing the reaction mixture is crucial. Oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Protocol: Before adding the palladium catalyst, bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
B. Catalyst Pre-activation and Loading:
-
Pre-catalysts: Using a well-defined palladium pre-catalyst can lead to more consistent results and lower the required catalyst loading.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes increase the rate of side reactions. Optimize the catalyst loading, typically in the range of 1-5 mol%.
C. Order of Addition:
Adding the palladium catalyst to the reaction mixture after all other reagents and after degassing can sometimes minimize side reactions that occur during the initial heating phase.
Question 3: The purification of the final product is challenging due to the presence of residual palladium and ligand-related impurities. What are the best practices for purification?
Answer:
Effective purification is key to obtaining a high-purity final product.
A. Post-Reaction Workup:
-
Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the bulk of the palladium black and other insoluble materials.
-
Aqueous Wash: Perform an aqueous workup to remove the inorganic base and salts.
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
B. Chromatography:
-
Silica Gel Column Chromatography: This is the most common method for purifying the final product. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities.
C. Alternative Purification Techniques:
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining a very pure compound.
-
Acid-Base Extraction: Since the product has a basic amino group, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
II. Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction . This involves the palladium-catalyzed reaction between a 5-halopyridin-2-amine (typically 5-bromo- or 5-chloropyridin-2-amine) and (4-fluorophenyl)boronic acid.[5][6]
An alternative, though less common, approach could be a Buchwald-Hartwig amination .[7][8][9] In this case, the reaction would be between 4-fluoroaniline and a suitable 5-halopyridine. However, the Suzuki coupling is generally preferred for this specific transformation.
Which starting material is better: 5-bromo- or 5-chloropyridin-2-amine?
Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings.[3] Therefore, 5-bromopyridin-2-amine is often the preferred starting material as it typically requires milder reaction conditions and may give higher yields. However, aryl chlorides are often less expensive, making them a more cost-effective option for large-scale synthesis, provided an efficient catalytic system is used.
What is the role of the base in the Suzuki-Miyaura reaction?
The base plays a crucial role in the catalytic cycle. It is required for the transmetalation step , where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates this transfer. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3]
Can I run this reaction open to the air?
It is highly discouraged to run Suzuki-Miyaura couplings open to the air. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Furthermore, oxygen can promote the undesirable homocoupling of the boronic acid.[4] Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
III. Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
5-Bromopyridin-2-amine
-
(4-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 5-bromopyridin-2-amine (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in the troubleshooting section.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 5-Bromopyridin-2-amine | Higher reactivity than the chloride analog.[3] |
| Boronic Acid | 1.2 - 1.5 equivalents | Compensates for potential protodeborylation. |
| Catalyst | Pd(OAc)₂ / XPhos | An efficient system for heteroaryl couplings. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases for activating the boronic acid. |
| Solvent | Dioxane/Water or THF/Water | Aprotic polar solvent with water to dissolve the base. |
| Temperature | 80 - 110 °C | Balances reaction rate and catalyst stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and homocoupling. |
IV. Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
V. References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
Zhang, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Molecules, 17(12), 14567-14581. [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
-
National Institutes of Health. (n.d.). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]
-
Google Patents. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
-
ResearchGate. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. [Link]
-
MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Common Issues in Pyridine Synthesis
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyridine and its derivatives. Drawing upon established methodologies and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors.
General Troubleshooting Framework
Before delving into method-specific issues, it's crucial to adopt a systematic approach to troubleshooting any chemical synthesis. The following workflow provides a logical sequence for identifying and resolving problems.
Caption: A systematic workflow for troubleshooting synthetic chemistry problems.
Method-Specific Troubleshooting Guides & FAQs
This section addresses specific issues encountered in widely-used pyridine synthesis methodologies.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for generating dihydropyridines, which are then oxidized to pyridines.[1] While versatile, it is not without its challenges.
Q1: My Hantzsch synthesis is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: Low yields in Hantzsch synthesis can often be attributed to suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or competing side reactions.[2][3]
-
Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be inefficient.[2] Modern methodologies have shown significant improvements. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles can boost yields to over 90%.[2][3] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also lead to high yields (up to 95%) and shorter reaction times.[2]
-
Incomplete Oxidation: The dihydropyridine intermediate must be effectively oxidized to the final pyridine product.[4] Incomplete oxidation is a common reason for low yields.[2]
-
Troubleshooting: Ensure the correct stoichiometry of a suitable oxidizing agent is used. Common oxidants include nitric acid, potassium permanganate (KMnO₄), and iodine.[2][4] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine.[2]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the desired product's yield.[2] The order of reagent addition is particularly critical in unsymmetrical Hantzsch reactions.
| Parameter | Traditional Method (Ethanol Reflux) | Modern Optimized Methods |
| Catalyst | None / Self-catalyzed | p-Toluenesulfonic acid (PTSA), γ-Al₂O₃ nanoparticles[2] |
| Solvent | Ethanol[5] | Aqueous micelles, Solvent-free[2] |
| Energy Source | Conventional Heating | Ultrasonic irradiation, Microwave[4][6] |
| Typical Yield | Often < 70% | > 90%[2] |
| Reaction Time | Several hours[7] | Often < 1 hour[2] |
Experimental Protocol: High-Yield Hantzsch Synthesis using γ-Al₂O₃ Nanoparticles (Solvent-Free) [2]
-
Combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) with γ-Al₂O₃ nanoparticles (as per optimized catalyst loading) in a reaction vessel.
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to dissolve the product and filter to recover the catalyst. The catalyst can often be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
To obtain the final pyridine, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[2]
Caption: Key steps in the Hantzsch pyridine synthesis mechanism.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a valuable method for producing 2,3,6-trisubstituted pyridines from enamines and ethynylketones.[8] However, it can be hampered by the need for high temperatures and potential side reactions.
Q2: I am observing unexpected byproducts and decomposition in my Bohlmann-Rahtz synthesis. How can I improve the reaction's efficiency and selectivity?
A2: The primary drawbacks of the classical Bohlmann-Rahtz synthesis are the often harsh conditions required for the cyclodehydration step and the potential for substrate decomposition.[8][9]
-
Decomposition of Starting Materials: Enamines, especially those with acid-sensitive groups like tert-butyl esters or cyano groups, can decompose under strongly acidic conditions sometimes used to promote cyclization.[8]
-
Troubleshooting: Employ milder catalysts. Amberlyst-15, an ion-exchange resin, is an excellent alternative to strong Brønsted acids and can be easily removed by filtration.[2][8] Lewis acids such as ytterbium(III) triflate or zinc(II) bromide in refluxing toluene can also effectively catalyze the reaction at lower temperatures.[2][8]
-
-
Lack of Regiocontrol: While generally regioselective, the formation of isomers can occur. The regiochemical outcome is determined by the initial Michael addition of the enamine to the ethynylketone.[2]
Experimental Protocol: Modified Bohlmann-Rahtz Synthesis with Amberlyst-15 [2]
-
To a solution of the enamine (1 mmol) and the ethynylketone (1.1 mmol) in a suitable solvent (e.g., chloroform or toluene), add Amberlyst-15 ion-exchange resin (catalytic amount).
-
Stir the mixture at a moderately elevated temperature (e.g., 50°C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin, washing the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude pyridine product by column chromatography on silica gel.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a reliable method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[11]
Q3: My Kröhnke synthesis is giving a low yield or no product at all. What are the likely causes?
A3: Low or no yield in a Kröhnke synthesis can often be traced back to reagent quality or suboptimal reaction conditions.[12]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl: Ensure this starting material is pure and free from polymerization. Old or improperly stored reagents can degrade.[12]
-
Pyridinium Salt (Kröhnke Salt): This key reactant must be completely dry, as moisture can interfere with the reaction.[12]
-
Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[12]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. While generally mild, temperatures should typically not exceed 140°C.[12] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[12] A good starting point is often in the 80-120°C range.
-
Solvent: Glacial acetic acid, methanol, and ethanol are commonly used solvents. Acetic acid often provides good yields due to its catalytic role.[12]
-
Q4: I'm observing the formation of byproducts in my Kröhnke synthesis. How can I minimize them?
A4: The primary side products in a Kröhnke synthesis often arise from incomplete cyclization, leading to the accumulation of 1,5-dicarbonyl intermediates or their decomposition products.[12]
-
Troubleshooting:
-
Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions.[12]
-
Optimize Temperature and Time: As mentioned, temperature control is crucial. Monitor the reaction by TLC to ensure it goes to completion without significant byproduct formation over extended periods.
-
Purification Challenges
Q5: My pyridine derivative is difficult to purify by silica gel chromatography, showing significant peak tailing.
A5: Peak tailing is a common issue when purifying basic compounds like pyridines on silica gel.[13] This is primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica surface.[13]
-
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (e.g., 0.1-1% v/v). This competing base will occupy the active silanol sites, reducing their interaction with your pyridine compound.[13]
-
Use of Deactivated Silica: Employ end-capped silica gel, which has fewer free silanol groups.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.
-
Q6: My purified pyridine is a yellow or brown color. What is the cause and how can I remove it?
A6: A yellow or brown discoloration in pyridines is often due to oxidation products.[14] For high-purity applications, removal of these impurities is necessary.
-
Purification Method: Distillation is the most effective method for removing these colored impurities.[14] For water-sensitive applications, drying the pyridine over a suitable desiccant like potassium hydroxide (KOH) or calcium hydride (CaH₂) prior to distillation is recommended.[15] Pyridine forms an azeotrope with water, making simple distillation ineffective for complete water removal.[15]
Safety Note: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[15] Always handle it in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]
References
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- J&K Scientific LLC. (2025). Bohlmann-Rahtz Pyridine Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation.
- Benchchem. (n.d.). strategies to overcome low yields in multicomponent pyridine synthesis.
- Wikipedia. (n.d.). Kröhnke pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
Sources
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of the Chichibabin Amination Reaction
Welcome to the technical support center for the Chichibabin amination reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-H functionalization reaction for the synthesis of amino-substituted N-heterocycles. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience. Our goal is to provide you with the causal understanding needed to troubleshoot and optimize your reactions effectively.
Core Concept: The Chichibabin Reaction Mechanism
Before troubleshooting, it is crucial to understand the reaction pathway. The Chichibabin reaction is a nucleophilic aromatic substitution of hydrogen (SNH). The widely accepted mechanism is an addition-elimination process proceeding through a negatively charged σ-adduct, also known as a Meisenheimer complex.[1][2]
-
Coordination & Attack: The sodium cation (Na⁺) from sodium amide (NaNH₂) coordinates to the pyridine nitrogen. This coordination increases the electrophilicity of the α-carbon (C2), making it more susceptible to nucleophilic attack.[1][2][3] The potent amide anion (NH₂⁻) then adds to the C2 position.[1][2]
-
σ-Adduct Formation: This addition forms a high-energy, non-aromatic anionic σ-adduct. The formation of this intermediate is often indicated by the appearance of a deep red or purple color.[1][4]
-
Aromatization (Elimination): The driving force of the reaction is the rearomatization of the ring. This occurs via the elimination of a hydride ion (H⁻), which is typically a very poor leaving group.[1][5]
-
Irreversible Gas Evolution: The expelled hydride is a strong base and irreversibly deprotonates either the aminating agent (if ammonia is present) or the newly formed amino group on the product, releasing hydrogen gas (H₂).[1][5] This gas evolution is a key indicator of reaction progress.[1]
-
Work-up: An aqueous or acidic work-up neutralizes the resulting sodium salt of the product to yield the final 2-aminopyridine.[1][5]
Caption: The addition-elimination mechanism of the Chichibabin reaction.
Troubleshooting Guide & FAQs
Category 1: Low Conversion & Poor Yield
Q1: My reaction shows little to no conversion. What are the most common causes?
A1: This is a frequent issue, often tracing back to reagent quality or reaction setup.
-
Cause 1: Inactive Sodium Amide (NaNH₂): Sodium amide is extremely hygroscopic. Exposure to moisture converts it to sodium hydroxide (NaOH) and ammonia. NaOH is not a strong enough nucleophile to initiate the reaction. Commercially available NaNH₂ is often grayish and may have reduced activity.
-
Solution: Use freshly opened, high-purity sodium amide that appears as a fine white or pale yellow powder. If in doubt, purchase from a reputable supplier. Some sources note that extremely pure NaNH₂ can be less reactive, possibly due to the catalytic effect of impurities in older batches, but starting with high-quality material is the best practice for reproducibility.[6] Always handle NaNH₂ in an inert atmosphere (glovebox or glovebag).
-
-
Cause 2: Wet Solvent or Glassware: Trace amounts of water will quench the sodium amide.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under a stream of dry nitrogen or argon. Solvents like toluene or xylene must be anhydrous.[2] Use a freshly distilled solvent or one passed through a solvent purification system.
-
-
Cause 3: Insufficient Temperature: The elimination of hydride is the rate-determining step and is highly temperature-dependent.[4]
-
Solution: The rule of thumb is to use the lowest temperature that allows for steady hydrogen evolution.[1][4] For standard pyridines in toluene or xylene, this is typically in the reflux range (110-140°C).[2] If no reaction is observed, a cautious increase in temperature may be necessary. For more sensitive substrates, lower temperatures in liquid ammonia with a more reactive amide like KNH₂ may be required.[3]
-
Q2: My yields are inconsistent between runs, even with the same protocol. How can I improve reproducibility?
A2: Inconsistency often points to subtle variations in highly sensitive parameters.
-
Cause 1: Variable Reagent Quality: As mentioned in Q1, the quality of sodium amide is paramount. Even different lots from the same supplier can vary.
-
Solution: Standardize your source of NaNH₂. For critical applications, consider titrating a sample of the amide to determine its active content before use.
-
-
Cause 2: Inefficient Stirring: The classical reaction is heterogeneous.[7] The solid NaNH₂ must make effective contact with the dissolved pyridine substrate.
-
Solution: Use efficient mechanical stirring, especially for larger-scale reactions. A standard magnetic stir bar may not be sufficient to maintain a uniform suspension. Ensure the solid is finely powdered and not clumped at the bottom of the flask.[2]
-
-
Cause 3: Atmospheric Leaks: Small leaks in your inert atmosphere setup can introduce enough moisture or oxygen over several hours to degrade the reagents and intermediates.
-
Solution: Use high-quality, well-greased ground glass joints or a Schlenk line setup. Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
-
Caption: Troubleshooting workflow for low reaction conversion.
Category 2: Side Reactions & Impurities
Q3: I'm observing significant byproduct formation, such as dimers or di-aminated products. How can I improve selectivity?
A3: Selectivity issues are common and are typically controlled by stoichiometry and reaction conditions.
-
Side Reaction 1: Di-amination: The initial 2-aminopyridine product is more electron-rich than the starting material, but under forcing conditions, a second amination can occur, usually at the C4 or C6 position.
-
Cause: Using a large excess of sodium amide.[6]
-
Solution: Carefully control the stoichiometry. Use 1.1 to 1.5 equivalents of NaNH₂. Monitor the reaction closely (e.g., by TLC or GC-MS of quenched aliquots) and stop it once the starting material is consumed.
-
-
Side Reaction 2: Dimerization: Bipyridine formation can be a significant side reaction, particularly with sterically hindered substrates. For example, 4-tert-butylpyridine can give up to 89% dimer product under atmospheric pressure.[1]
-
Cause: This pathway becomes competitive at high temperatures.
-
Solution: Running the reaction under moderate pressure (e.g., in a sealed tube or autoclave) can favor the desired amination pathway over dimerization.[1] Alternatively, exploring modern, milder Chichibabin conditions, such as those using a NaH-iodide composite, may suppress this side reaction.[8][9]
-
-
Side Reaction 3: Ring Opening: More activated heterocycles, like some diazines, can undergo ring-opening pathways (the SN(ANRORC) mechanism) rather than direct substitution.[10]
Q4: My substrate has electron-donating or electron-withdrawing groups. How do these affect the reaction?
A4: Substituent effects are critical in determining reactivity and regioselectivity.
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy (-OR) deactivate the ring towards nucleophilic attack by increasing electron density.[1][4]
-
Impact: Reactions will be slower and require more forcing conditions (higher temperature, longer reaction times).
-
Troubleshooting: A more reactive aminating agent like potassium amide (KNH₂) may be required.
-
-
Electron-Withdrawing Groups (EWGs): Groups like -CN or -CF₃ generally inhibit the Chichibabin reaction.[1][4]
-
Impact: This is somewhat counterintuitive, as EWGs should activate the ring to nucleophilic attack. However, it's proposed that they inhibit the reaction by (1) decreasing the basicity of the ring nitrogen, which hinders the initial coordination with Na⁺, or (2) forming stable complexes with the sodium amide itself.[1][4]
-
Troubleshooting: The classical Chichibabin reaction is often unsuitable for pyridines bearing strong EWGs. Alternative synthetic routes, such as nucleophilic aromatic substitution (SNAr) on a corresponding halopyridine, should be considered.[12]
-
| Substituent Type | Effect on Ring | Expected Reactivity | Optimization Strategy |
| None (Pyridine) | Baseline | Moderate | Standard conditions (NaNH₂, Toluene, 110-130°C) |
| Electron-Donating | Deactivating | Slow / Sluggish | Use higher temperatures; consider more reactive KNH₂. |
| Electron-Withdrawing | Inhibitory | Very Poor / No Reaction | Classical Chichibabin is often not viable; consider SNAr. |
| Benzo-fused (e.g., Quinoline) | Activating | Fast | Benzo annelation increases reactivity. Milder conditions may suffice.[1][4] |
Category 3: Reagents, Solvents & Safety
Q5: What is the safest and most effective way to quench a Chichibabin reaction?
A5: Quenching must be performed with extreme caution due to the presence of unreacted, pyrophoric sodium amide.
-
Procedure:
-
Cool Down: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice-water bath (0-5°C).
-
Slow Addition of Proton Source: Under a continuous inert gas flow, very slowly and dropwise add a proton source to the vigorously stirred mixture. A common and safe choice is a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] Water can also be used, but the initial reaction can be very violent. Isopropanol is another alternative for a milder initial quench before adding water.
-
Monitor Gas Evolution: The quench will generate significant amounts of ammonia and hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the gas outlet is not blocked.
-
Extraction: Once the quench is complete and all solids have dissolved (sometimes requiring the addition of more water), the mixture can be transferred to a separatory funnel for standard aqueous work-up and extraction of the product with an organic solvent like ethyl acetate or dichloromethane.[2]
-
SAFETY WARNING: Never add water or any protic solvent rapidly to a hot Chichibabin reaction mixture. This can cause a violent, uncontrolled exotherm and potential fire.
Experimental Protocols
Protocol 1: Classical Amination of Pyridine
This protocol describes a standard procedure for synthesizing 2-aminopyridine.[2]
-
Materials:
-
Pyridine (1.0 eq)
-
Sodium amide (1.2 eq)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a mechanical stirrer. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of dry nitrogen.
-
Reagent Addition: In the flask, place freshly powdered sodium amide (1.2 eq) under a nitrogen atmosphere. Add anhydrous toluene to create a slurry.
-
Substrate Addition: Begin vigorous stirring and add pyridine (1.0 eq) dropwise to the suspension over 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110-115°C) using a heating mantle. Monitor the reaction for the evolution of hydrogen gas (bubbling) and the formation of a dark reddish-brown color. Maintain reflux for 4-6 hours, or until TLC analysis of a quenched aliquot shows consumption of the starting material.
-
Quenching: Cool the flask in an ice bath to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up: Add deionized water to dissolve all salts. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2-aminopyridine by recrystallization or column chromatography.
-
References
-
Chichibabin reaction - Wikipedia. [Link]
-
Chichibabin amination: Easy mechanism - Chemistry Notes. [Link]
-
Chichibabin Reaction - Chemistry LibreTexts. [Link]
-
The Chichibabin amination reaction - Scientific Update. [Link]
-
Chichibabin reaction - Grokipedia. [Link]
-
Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite - ResearchGate. [Link]
-
Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU (Nanyang Technological University). [Link]
-
Chichibabin reaction - Organic Chemistry, 2nd Edition by Jonathan Clayden, Nick Greeves, and Stuart Warren. [Link]
-
Chichibabin amination reactions - ResearchGate. [Link]
-
Chichibabin Reaction - Slideshare. [Link]
-
The Chichibabin amination of diazines geometrical isomerism in anions of aromatic amines - Wageningen University & Research. [Link]
-
A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - NIH National Library of Medicine. [Link]
-
Chichibabin pyridine synthesis - Wikipedia. [Link]
-
Milder Conditions for the Chichibabin Reaction - ChemistryViews. [Link]
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myttex.net [myttex.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 10. research.wur.nl [research.wur.nl]
- 11. grokipedia.com [grokipedia.com]
- 12. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in the synthesis of fluorinated pyridines
Welcome to the technical support guide for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into pyridine rings. Fluorinated pyridines are critical building blocks in pharmaceuticals and agrochemicals, and their synthesis, while powerful, is often accompanied by challenges related to side product formation.[1][2][3]
This guide provides in-depth, troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights. We will explore the common pitfalls associated with major synthetic routes and offer robust solutions to enhance yield, purity, and reproducibility.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of fluorinated pyridines, typically involving the displacement of a leaving group, such as chlorine, by a fluoride source. The pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be stabilized.[4] However, a number of side reactions can compromise the efficiency of this process.
Frequently Asked Questions & Troubleshooting
Q1: My SNAr reaction of a chloropyridine with KF is producing a significant amount of hydroxypyridine (pyridone) byproduct. What is the cause and how can I prevent it?
A1: The formation of hydroxypyridines is a classic side reaction in SNAr fluorinations and is almost always caused by the presence of trace amounts of water in the reaction mixture.[4] Potassium fluoride (KF) is hygroscopic and can introduce moisture, which then acts as a competing nucleophile.
Mechanistic Insight: Water, or hydroxide ions formed under basic conditions, can attack the electrophilic carbon of the pyridine ring, leading to the formation of a hydroxypyridine after loss of the leaving group. This side reaction is often competitive with the desired fluorination.
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Solvents:
-
Dry KF by heating under high vacuum at >150 °C for several hours before use. Alternatively, use spray-dried KF which has a higher surface area and is less prone to clumping.
-
Use anhydrous polar aprotic solvents like DMSO, DMF, or sulfolane.[4] Ensure solvents are freshly distilled or obtained from a sealed, dry source.
-
-
Azeotropic Removal of Water:
-
Before adding the fluoride source, consider azeotropically removing water from the reaction mixture containing the chloropyridine substrate and solvent (e.g., with toluene) under reduced pressure.
-
-
Use of Phase-Transfer Catalysts:
-
Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide or a crown ether like 18-crown-6) to enhance the solubility and reactivity of the fluoride salt, allowing for lower reaction temperatures which can disfavor the hydrolysis side reaction.
-
| Condition | Anhydrous Reaction | Trace Water Present |
| Primary Product | Fluoropyridine | Fluoropyridine |
| Major Side Product | None | Hydroxypyridine |
| Typical Yield Loss | <5% | 10-50% |
Logical Workflow for Preventing Hydroxylation:
Caption: Troubleshooting workflow for hydroxypyridine formation.
Q2: I am observing dimerization or polymerization of my pyridine starting material. Why is this happening?
A2: Dimerization can occur under strongly basic conditions or at elevated temperatures, particularly with highly activated pyridine systems. The pyridine ring itself can act as a nucleophile, attacking another molecule of the starting material.
Mechanistic Insight: In the presence of a strong base, a small amount of the chloropyridine can be deprotonated, forming a potent nucleophile that can then initiate a chain of SNAr reactions with other chloropyridine molecules.
Troubleshooting Protocol:
-
Control of Basicity:
-
If using a base to facilitate the reaction, switch to a milder, non-nucleophilic base (e.g., K₂CO₃ instead of NaH).
-
Ensure the stoichiometry of any added base is carefully controlled.
-
-
Temperature Management:
-
Run the reaction at the lowest effective temperature. High temperatures can accelerate side reactions.
-
-
Solvent Choice:
-
The choice of solvent can influence the solubility and reactivity of intermediates. A solvent that poorly solubilizes the starting material but effectively dissolves the fluoride salt might mitigate dimerization by keeping the concentration of the pyridine substrate in solution low.
-
Section 2: Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt, formed from a primary aromatic amine.[5][6] While effective, this reaction is notorious for its potential hazards and side product formation.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: My Balz-Schiemann reaction is giving a low yield of the desired fluoropyridine, with a significant amount of the corresponding proto-deaminated pyridine (hydro-deamination). How can I improve the selectivity for fluorination?
A1: The formation of the proto-deaminated product is a common side reaction in the Balz-Schiemann reaction, arising from the abstraction of a hydrogen atom by the intermediate aryl cation. This is often exacerbated by the choice of solvent and the presence of hydrogen donors.
Mechanistic Insight: Upon thermal decomposition, the diazonium salt forms a highly reactive and unstable aryl cation.[5][6] This cation can either be trapped by the fluoride from the BF₄⁻ counterion (desired reaction) or abstract a hydrogen atom from the solvent or other components in the reaction mixture (side reaction).
Troubleshooting Protocol:
-
Solvent Selection:
-
Avoid solvents that are good hydrogen donors. Instead of alcohols or ethers, consider using non-polar or low-polarity solvents like hexane or chlorobenzene, which have been shown to improve yields of the fluorinated product.[8][9]
-
Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), can serve as both the solvent and fluoride source, often leading to higher selectivity and yields.[8]
-
-
Modified Fluoride Sources:
-
Using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes improve yields.[5]
-
Recent advancements have shown that organotrifluoroborates can act as competent fluoride sources under milder conditions, expanding the scope and selectivity of the reaction.[10]
-
-
Photochemical Decomposition:
-
Inducing the decomposition photochemically rather than thermally can sometimes provide a cleaner reaction profile at lower temperatures, minimizing charring and side reactions.[9]
-
Reaction Scheme: Competing Pathways
Caption: Competing pathways for the aryl cation intermediate.
Q2: The decomposition of my pyridinediazonium tetrafluoroborate is difficult to control and sometimes explosive. Are there safer alternatives?
A2: The thermal instability of diazonium salts is a significant safety concern.[6][11] Modern variations of the Balz-Schiemann reaction aim to mitigate this risk.
Troubleshooting Protocol:
-
Continuous Flow Chemistry:
-
Performing the diazotization and subsequent decomposition in a continuous flow reactor offers superior temperature control and minimizes the accumulation of hazardous diazonium intermediates, greatly enhancing safety.[8]
-
-
In Situ Generation and Decomposition:
-
Methods that generate the diazonium species in situ and immediately convert it to the fluoropyridine without isolation are preferable. For example, using an organic nitrite source (e.g., t-butyl nitrite) in the presence of a fluoride source like pyridinium poly(hydrogen fluoride) can be a safer one-pot procedure.[7]
-
-
Catalytic Variants:
-
Recent research has explored catalytic versions of the Balz-Schiemann reaction, for instance, using hypervalent iodine(III) compounds, which can lower the required decomposition temperature and provide a more controlled reaction.[12]
-
Section 3: Direct C-H Fluorination
Direct C-H fluorination is an increasingly attractive strategy as it avoids the need for pre-functionalized substrates.[13] Reagents like Selectfluor® or metal fluorides (e.g., AgF₂) are used to replace a C-H bond directly with a C-F bond.[2][14] However, regioselectivity and over-fluorination can be major challenges.
Frequently Asked Questions & Troubleshooting
Q1: My direct C-H fluorination of a substituted pyridine is producing a mixture of regioisomers. How can I control the position of fluorination?
A1: Regioselectivity in direct C-H fluorination is dictated by a combination of electronic and steric factors, as well as the specific mechanism of the fluorinating agent.
Mechanistic Insight: For many electrophilic fluorinating agents, the reaction proceeds preferentially at the most electron-rich C-H bond. However, with reagents like AgF₂, a radical mechanism is proposed, with a strong preference for fluorination at the C-2 position (adjacent to the nitrogen).[2][14][15]
Troubleshooting Protocol:
-
Choice of Fluorinating Agent:
-
To achieve selective fluorination at the 2-position of pyridines, AgF₂ is often the reagent of choice due to its unique mechanism.[2][14]
-
For other positions, the directing effects of existing substituents on the pyridine ring must be carefully considered in conjunction with an electrophilic fluorinating agent like Selectfluor®.
-
-
Use of Directing Groups:
-
Temporarily installing a directing group on the pyridine ring can guide the fluorinating agent to a specific position. The directing group can then be removed in a subsequent step.
-
-
Reaction Conditions:
-
Solvent and temperature can influence the regioselectivity. Systematic screening of conditions is often necessary to optimize for a specific isomer.
-
| Fluorinating Agent | Typical Regioselectivity on Pyridine | Proposed Mechanism |
| AgF₂ | C-2 (ortho to Nitrogen) | Radical[14][15] |
| Selectfluor® | Dependent on substituents (electron-rich C-H) | Electrophilic[16] |
| Elemental Fluorine | Often requires specific conditions for selectivity | Radical |
Q2: I am observing over-fluorination, leading to di- or tri-fluorinated pyridines. How can I achieve mono-fluorination?
A2: Over-fluorination occurs when the mono-fluorinated product is still sufficiently activated to react further with the fluorinating agent.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the fluorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.9 equivalents) can sometimes favor mono-fluorination, at the cost of incomplete conversion of the starting material.
-
-
Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as a significant amount of the desired mono-fluorinated product has formed.
-
Lowering the reaction temperature can often slow down the second fluorination event more than the first, improving selectivity.
-
-
Substrate Modification:
-
The electronic nature of the mono-fluorinated product influences its reactivity towards further fluorination. The introduction of a fluorine atom is deactivating, which naturally disfavors over-fluorination, but this effect may not be sufficient in highly activated systems.
-
References
-
Olah, G. A., Welch, J., Vankar, Y. V., & Olah, J. A. (1979). Pyridinium poly(hydrogen fluoride) (30% pyridine–70% hydrogen fluoride): A Convenient Reagent for Organic Fluorination Reactions. ResearchGate. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Available at: [Link]
-
Li, Z., et al. (2020). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. Available at: [Link]
-
Grokipedia. (n.d.). Balz–Schiemann reaction. Available at: [Link]
-
Jiang, X., et al. (2013). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. Available at: [Link]
-
Chambers, R. D., et al. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available at: [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Available at: [Link]
-
Richards, M. P., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21773–21781. Available at: [Link]
-
Sun, H., et al. (2016). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 55(37), 11043-11046. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Semantic Scholar. Available at: [Link]
-
Physical Chemistry Chemical Physics. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. University of Illinois Urbana-Champaign. Available at: [Link]
-
Journal of Pharmacy and Pharmacology. (2022). Fluorine in drug discovery: Role, design and case studies. Academic Journals. Available at: [Link]
-
The Hartwig Group. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. University of California, Berkeley. Available at: [Link]
-
Vasyl'ev, A., & Kornienko, A. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 24(18), 3298. Available at: [Link]
-
Universität Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]
-
Smith, K., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 49(6), 1044–1055. Available at: [Link]
-
ACS Publications. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Semantic Scholar. (2019). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. Available at: [Link]
-
ResearchGate. (2005). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Available at: [Link]
Sources
- 1. (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations [scispace.com]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificupdate.com [scientificupdate.com]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(4-Fluorophenyl)pyridin-2-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 5-(4-Fluorophenyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important synthetic intermediate. Given its common synthesis via palladium-catalyzed cross-coupling reactions, unique purification hurdles often arise from a specific profile of byproducts and the physicochemical properties of the target molecule itself. This document provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that serve as a starting point for troubleshooting.
Question: What are the most likely impurities in my crude this compound sample?
Answer: If you synthesized the compound via a Suzuki-Miyaura cross-coupling reaction—the most common route—your primary impurities will likely be starting materials and byproducts from side reactions.[1] The most prevalent of these are:
-
Homocoupling Products: Biphenyls formed from the coupling of two 4-fluorophenylboronic acid molecules (4,4'-difluorobiphenyl) or two molecules of your halide starting material (e.g., a bipyridine derivative). This is often exacerbated by the presence of oxygen.[2][3]
-
Protodeboronation/Dehalogenation Products: The boronic acid starting material can be replaced by a proton from the solvent or base, yielding fluorobenzene. Similarly, the halide starting material can be reduced.[2]
-
Unreacted Starting Materials: Residual 5-halo-2-aminopyridine and 4-fluorophenylboronic acid (or its derivatives like boroxines).
-
Catalyst Residues: Palladium complexes and phosphine ligand oxides.
Question: I'm starting my purification. What technique should I try first?
Answer: For multi-gram quantities, a well-optimized recrystallization is the most efficient and scalable first step. It is excellent for removing the bulk of non-polar impurities like homocoupled byproducts. If your crude material is an oil or fails to crystallize cleanly, flash column chromatography is your next best option. For very small scales or to achieve the highest purity (>99.5%), preparative HPLC is a viable, albeit more resource-intensive, choice.[4]
Question: My compound "oils out" instead of crystallizing. What does this mean and how do I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated too quickly (e.g., cooled too fast) or when the chosen solvent is too good, preventing the orderly arrangement of molecules into a crystal.
To fix this:
-
Re-heat the solution to re-dissolve the oil.
-
Allow it to cool much more slowly. Insulating the flask can help.
-
Add a small amount of a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.[5]
-
Try a different solvent system entirely. Refer to our detailed solvent screening protocol in the Troubleshooting Guide.
Question: My flash chromatography shows broad, tailing peaks for my product. Why is this happening?
Answer: This is a classic sign of strong interaction between your basic amine product and the acidic surface of standard silica gel. The pyridinic nitrogen and the exocyclic amine group are basic and can interact with acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.[4] The solution is to neutralize these acidic sites by modifying your mobile phase. See the detailed protocol in the Troubleshooting Guide for specific instructions.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, step-by-step protocols to resolve specific, complex purification challenges.
Problem 1: Persistent Neutral Impurities After Aqueous Work-up
Scenario: You've completed your reaction and performed a standard aqueous/organic extraction. However, TLC or ¹H NMR analysis of the crude product shows significant impurities that are not your starting materials, likely the 4,4'-difluorobiphenyl homocoupling byproduct.
Causality: The homocoupled byproduct is a neutral, non-polar molecule. It will not be removed by acid/base washes and will extract cleanly into the organic layer along with your product. Its polarity is often very close to that of the desired product, making separation challenging.
Solution Workflow: Your choice of technique depends on the physical state of your crude material and the scale of the reaction.
Caption: Decision tree for primary purification strategy.
Protocol 2.1: Systematic Recrystallization for High Purity
Recrystallization is a powerful technique that selects for your desired molecule, allowing it to incorporate into a growing crystal lattice while impurities remain in the "mother liquor." The key is finding the right solvent or solvent pair.
Step-by-Step Methodology:
-
Solvent Solubility Test:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent from the list in Table 1 below, starting with 0.5 mL.
-
Observe solubility at room temperature. A good solvent will have low solubility at room temperature .
-
Gently heat the tubes that did not dissolve. A good solvent will show high solubility at elevated temperatures .
-
-
Single Solvent Recrystallization:
-
If a single solvent is identified (e.g., isopropanol, ethyl acetate), dissolve the bulk crude material in the minimum amount of the hot solvent.
-
Filter the hot solution to remove any insoluble particulates.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
-
Solvent/Anti-Solvent Pair Recrystallization:
-
If no single solvent is ideal, select a pair: one solvent in which the compound is highly soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and a miscible "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Diethyl Ether).[6]
-
Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.
-
Slowly add the anti-solvent dropwise with stirring until the solution just begins to turn cloudy (the cloud point).
-
Add a few more drops of the "good" solvent to make the solution clear again.
-
Allow the solution to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon gentle cooling.
-
Data Presentation: Solvent Selection Guide
| Solvent Class | Example Solvents | Expected Behavior for this compound |
| Non-Polar | Hexanes, Heptane | Low solubility at all temperatures. Good as an anti-solvent. |
| Moderately Polar | Toluene, Dichloromethane (DCM) | High solubility. Good for chromatography or as the "good" solvent in a pair. |
| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone | Moderate room temperature solubility, good hot solubility. Good candidate for single-solvent recrystallization. |
| Polar Protic | Isopropanol (IPA), Ethanol (EtOH) | Low to moderate room temperature solubility, high hot solubility. Excellent candidate for single-solvent recrystallization. [7] |
| Very Polar | Water, Methanol (MeOH) | Methanol may be too strong a solvent. Water is likely a poor solvent. |
Table 1: General solubility characteristics to guide solvent screening. Exact solubility should be determined experimentally.
Protocol 2.2: Optimized Flash Chromatography for Basic Amines
To overcome the challenge of peak tailing on silica gel, the mobile phase must be modified to suppress the undesirable interactions.
Step-by-Step Methodology:
-
Choose Your Stationary Phase: Standard silica gel (40-63 µm) is acceptable if the mobile phase is modified. For particularly difficult separations, consider using neutral alumina or C18 reversed-phase silica.
-
Prepare the Mobile Phase:
-
Start with a non-polar/polar solvent system, typically Hexanes/Ethyl Acetate or DCM/Methanol.
-
Crucially, add a small amount of a basic modifier. The industry standard is to add 0.5-1% triethylamine (TEA) to the mobile phase mixture. For example, a mobile phase could be "90:10:1 Ethyl Acetate/Hexanes/Triethylamine".[8]
-
An alternative for reversed-phase chromatography is to add an acidic modifier like 0.1% trifluoroacetic acid (TFA) to the water/acetonitrile mobile phase to ensure the amine is fully protonated.[4]
-
-
Column Packing and Loading:
-
Pack the column using the prepared mobile phase (including the TEA). This ensures the entire stationary phase is neutralized before the sample is loaded.
-
Adsorb your crude product onto a small amount of silica gel ("dry loading"). This often results in better separation than loading the sample dissolved in a strong solvent.
-
-
Elution and Fraction Collection:
-
Run the column using a gradient or isocratic elution as determined by prior TLC analysis (remember to add a drop of TEA to your TLC jar).
-
Collect fractions and analyze by TLC to identify the pure product.
-
-
Post-Purification:
-
Combine the pure fractions. The triethylamine is volatile and will be removed along with the solvents under reduced pressure (rotary evaporation).
-
Caption: Workflow for optimized flash chromatography of amines.
Appendix A: Typical Impurity Profile from Suzuki Synthesis
| Impurity Name | Structure Sketch | Origin | Purification Strategy |
| 4,4'-Difluorobiphenyl | F-Ph-Ph-F | Homocoupling of boronic acid[2] | Recrystallization (remains in mother liquor), Chromatography (elutes earlier than product). |
| 5,5'-Bis(2-aminopyridine) derivative | H₂N-Py-Py-NH₂ | Homocoupling of aryl halide | Recrystallization, Chromatography (more polar, elutes later). |
| Fluorobenzene | F-Ph | Protodeboronation of boronic acid[2] | Removed during solvent evaporation (volatile). |
| 2-Aminopyridine | Py-NH₂ | Dehalogenation of starting material | Acid wash during work-up, Chromatography (very polar). |
| 4-Fluorophenylboronic Acid / Boroxine | F-Ph-B(OH)₂ | Unreacted starting material | Acid/Base wash during work-up, can be challenging to remove completely from silica. |
References
-
. (n.d.). National Center for Biotechnology Information. Provides crystal structure data, indicating potential for hydrogen bonding which is relevant to crystallization.
-
. (2024, September 7). YouTube. An educational video outlining the common side reactions and byproducts in Suzuki coupling, such as homocoupling, dehalogenation, and protodeboronation.
-
. (2017, July 23). Chemistry Stack Exchange. A discussion forum detailing the role of the base and the formation of boric acid byproducts in Suzuki reactions.
-
. (n.d.). National Center for Biotechnology Information. Describes hydrogen bonding in a related fluorophenyl amine structure.
-
. (n.d.). National Center for Biotechnology Information. Details crystal structure and hydrogen bonding in a similar fluorophenyl pyrimidine amine.
-
. (n.d.). BLDpharm. A commercial supplier page for the target compound.
-
. (n.d.). Semantic Scholar. Discusses impurity identification in a related pharmaceutical synthesis.
-
. (2024, October 10). Chemistry LibreTexts. Provides a general overview of the Suzuki-Miyaura coupling reaction.
-
. (n.d.). National Center for Biotechnology Information. Details purification by flash column chromatography for a related fluorophenyl compound.
-
. (n.d.). National Center for Biotechnology Information. Describes LC-MS methods for analyzing aromatic amines.
-
. (n.d.). ChemScene. Provides physicochemical properties for a similar fluoropyridinamine.
-
. (n.d.). Royal Society of Chemistry. Describes purification of amine-containing compounds using column chromatography with eluents containing triethylamine.
-
. (n.d.). ACG Publications. Details the characterization of impurities in a synthesis involving a fluorophenyl ketone.
-
. (2017, January 27). National Center for Biotechnology Information. Describes the synthesis of pyridine derivatives via Suzuki cross-coupling.
-
. (2025, March 22). Reddit. A discussion highlighting the common issue of boronic acid homocoupling, especially in the presence of oxygen.
-
. (2016, April 1). ResearchGate. A forum discussion where a researcher successfully uses diffusion crystallization (a solvent/anti-solvent technique) for a compound soluble only in DMF/DMSO.
-
. (n.d.). BenchChem. Provides a detailed protocol for HPLC purification of a similar aromatic amine, explaining the rationale for using an acidic mobile phase to prevent peak tailing.
-
. (n.d.). Google Patents. Describes industrial-scale synthesis and purification of fluorinated pyridines.
-
. (n.d.). Google Patents. Details recrystallization of aminopyridine derivatives using ethyl acetate/petroleum ether.
-
. (2022, February 28). National Center for Biotechnology Information. Provides synthetic and characterization data for substituted aminopyridines.
-
. (n.d.). IUPAC. A reference to the importance of solubility data in chemistry.
-
. (n.d.). Sigma-Aldrich. Commercial supplier page for a related isomer.
-
. (2025, November 12). MDPI. Describes recrystallization from ethanol as a standard purification method for nitrogen-containing heterocyclic compounds.
-
. (n.d.). Avra Synthesis. Discusses challenges of achieving high purity and the limitations of chromatography.
-
. (n.d.). National Center for Biotechnology Information. Mentions purification by filtration and rinsing with ethyl acetate.
-
. (n.d.). Chemeurope.com. Provides basic properties of pyridine, relevant to understanding the compound's amine character.
-
. (2025, August 6). ResearchGate. Describes recrystallization of complex fluorinated heterocycles from dioxane.
-
. (n.d.). National Center for Biotechnology Information. A PubChem entry for a related complex amine.
-
. (n.d.). National Center for Biotechnology Information. PubChem entry for a related pyridin-2-amine.
-
. (2022, March 17). National Center for Biotechnology Information. Describes various synthetic and purification steps for related aminopyridine derivatives.
-
. (n.d.). MDPI. Describes a purification process involving filtration and subsequent crystallization using a solvent/non-solvent system (Et₂O/petroleum ether).
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Buffers
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyridine derivatives in aqueous buffers.
Part 1: Understanding the Problem - FAQs on Pyridine Derivative Solubility
Q1: Why are many of my pyridine derivatives poorly soluble in aqueous buffers?
A1: The solubility of pyridine derivatives is governed by their physicochemical properties, primarily the interplay between their basicity (pKa) and lipophilicity (logP).
-
Basicity and pKa: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base with a pKa of approximately 5.2.[1] This means that at a pH below the pKa, the nitrogen atom can become protonated, forming a more water-soluble pyridinium salt.[2]
-
Lipophilicity (logP): Many pyridine derivatives possess aromatic and other nonpolar functional groups, which contribute to a higher logP value and favor solubility in organic solvents over water. The replacement of a carbon atom in a benzene ring with nitrogen in pyridine modulates its lipophilicity and improves its aqueous solubility and metabolic stability.[3]
The challenge arises when a derivative has a high logP, making it inherently hydrophobic, while the pH of the aqueous buffer is not optimal to induce protonation and enhance solubility.
Q2: What is the impact of pH on the solubility of my pyridine derivative?
A2: The pH of the aqueous buffer is a critical factor influencing the solubility of pyridine derivatives. Since most drugs are weak acids or bases, their ionization state, and thus solubility, is pH-dependent.[4]
For a typical pyridine derivative, which is a weak base, lowering the pH of the buffer will increase the proportion of the protonated (ionized) form of the molecule. This pyridinium salt is generally much more soluble in water than the neutral form.[2] Therefore, a systematic adjustment of the buffer pH to a value 1-2 units below the pKa of the pyridine derivative can significantly enhance its solubility.[5]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common phenomenon known as "precipitation upon dilution." It occurs due to a rapid change in solvent polarity.[6] Your pyridine derivative is likely highly soluble in the organic solvent, such as DMSO, but its concentration exceeds its solubility limit in the final aqueous buffer.[6]
When the concentrated DMSO stock is added to the aqueous buffer, the DMSO disperses, and the pyridine derivative is suddenly exposed to a predominantly aqueous environment where it is poorly soluble, causing it to precipitate out of the solution.[6][7]
Q4: Can I just use a higher concentration of an organic solvent like DMSO to dissolve my compound? What are the potential downsides?
A4: While increasing the concentration of a co-solvent like DMSO can enhance the solubility of your compound, it is crucial to be aware of the potential downsides, especially in biological assays.
-
Cellular Toxicity: DMSO can be toxic to cells, even at low concentrations. For instance, some studies show that DMSO concentrations above 0.1% can cause significant toxicity, and for longer exposures, only 0.01% may be considered safe.[8]
-
Assay Interference: DMSO is not an inert solvent and can interfere with experimental results.[9] It has been reported to inhibit enzymes, alter cell signaling pathways, and even compete with your compound for binding to a target protein.[10][11]
-
Precipitation Risk: Even with a higher initial DMSO concentration, the risk of precipitation upon further dilution into an aqueous medium remains.[7]
Therefore, it is essential to determine the maximum tolerable DMSO concentration for your specific cell line and assay and to keep the final concentration as low as possible and consistent across all experiments.[12]
Part 2: Troubleshooting Guide - A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic approach to diagnosing and resolving solubility challenges with pyridine derivatives.
Step 1: Characterize Your Compound
A fundamental understanding of your compound's physicochemical properties is the first step in troubleshooting solubility.
Protocol for Determining pKa and logP:
While experimental determination is most accurate, several computational tools can provide reliable estimates of a compound's pKa and logP.
-
Obtain the chemical structure of your pyridine derivative in a SMILES or other machine-readable format.
-
Utilize online prediction software such as ChemAxon, MarvinSketch, or other similar platforms to calculate the pKa and logP values.
-
Analyze the results: A higher logP value (typically >3) suggests greater lipophilicity and potential solubility issues in aqueous media. The predicted pKa will guide the pH adjustment strategy.
Step 2: Systematic pH Adjustment
Manipulating the pH of your buffer is often the simplest and most effective initial strategy to improve the solubility of ionizable compounds like pyridine derivatives.[4]
Protocol for pH-Solubility Profile Study:
-
Prepare a series of buffers with varying pH values. For a pyridine derivative, a range from pH 3 to 7.4 is a good starting point.
-
Add an excess amount of your solid pyridine derivative to a small volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
| Pyridine Derivative pKa | Recommended pH Range to Explore | Rationale |
| 4.0 - 6.0 | 2.0 - 5.0 | At a pH below the pKa, the pyridine nitrogen is protonated, forming a more soluble salt. |
| < 4.0 | 1.0 - 3.0 | A lower pH is required to achieve significant protonation. |
| > 6.0 | 4.0 - 6.0 | A less acidic environment may be sufficient for solubilization. |
Step 3: The Strategic Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[4][13]
Mechanism of Co-solvency:
Co-solvents work by disrupting the hydrogen bonding network of water and creating a more favorable environment for the nonpolar regions of the pyridine derivative, thereby increasing its solubility.[13]
Comparison of Common Co-solvents:
| Co-solvent | Properties | Typical Concentration Range in vitro |
| DMSO | Strong solubilizing power for a wide range of compounds.[11] | < 0.5% (cell-based assays), up to 5% (biochemical assays) |
| Ethanol | Less toxic than DMSO, but may have biological effects. | < 1% |
| PEG 400 | Low toxicity, commonly used in pharmaceutical formulations. | 1-10% |
| Propylene Glycol | Good solubilizing properties, low toxicity.[7] | 1-10% |
Protocol for Co-solvent Screening:
-
Prepare stock solutions of your pyridine derivative in each co-solvent being tested.
-
Determine the maximum tolerable concentration of each co-solvent in your experimental system (e.g., cell viability assay).
-
Prepare a series of dilutions of your compound in your primary aqueous buffer containing the predetermined maximum concentration of each co-solvent.
-
Visually inspect for precipitation immediately after dilution and after a specified incubation period at the experimental temperature.
-
Quantify the solubility if necessary, using an appropriate analytical method.
Step 4: Employing Excipients for Enhanced Solubility
When pH adjustment and co-solvents are insufficient, solubility-enhancing excipients such as surfactants and cyclodextrins can be employed.
A. Surfactants:
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[14]
Common Non-ionic Surfactants:
| Surfactant | Typical Uses | Notes |
| Polysorbate 20 (Tween 20) | Protein solutions, immunoassays | Generally well-tolerated by cells at low concentrations. |
| Polysorbate 80 (Tween 80) | Pharmaceutical formulations, cell culture | Can have biological effects at higher concentrations. |
| Pluronic F-68 | Cell culture, shear protection | Low toxicity. |
B. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble molecules, including pyridine derivatives, by encapsulating the hydrophobic portion of the guest molecule within their cavity, thereby increasing its aqueous solubility.[15][16][17]
Mechanism of Cyclodextrin Encapsulation:
Caption: Encapsulation of a pyridine derivative by a cyclodextrin.
Comparison of Different Cyclodextrins:
| Cyclodextrin | Properties | Applications |
| α-Cyclodextrin | Smallest cavity size | Suitable for small molecules |
| β-Cyclodextrin | Intermediate cavity size, limited water solubility[18] | Widely used for aromatic and heterocyclic molecules[18] |
| γ-Cyclodextrin | Largest cavity size | For larger guest molecules |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | High aqueous solubility, low toxicity[18] | Common choice for pharmaceutical formulations |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | High aqueous solubility, negatively charged[18] | Useful for cationic drugs |
Protocol for Preparing a Stock Solution with Cyclodextrins:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a concentration known to be effective (e.g., 10-40% w/v).
-
Add the solid pyridine derivative to the cyclodextrin solution.
-
Mix thoroughly by vortexing or sonicating until the compound is fully dissolved. Gentle heating may be applied if necessary, but the stability of the compound should be confirmed.[2]
-
Sterile-filter the resulting solution before use in cell-based assays.
Part 3: Advanced Strategies & Considerations
For particularly challenging compounds, more advanced formulation strategies may be necessary. These include:
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier, often a polymer, to improve its dissolution rate and solubility.[13]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[7]
-
Liposomes: The drug is encapsulated within lipid vesicles.
It is crucial to validate that the chosen solubilization method does not interfere with the intended biological assay. Always include a vehicle control (the solubilizing agent in the same concentration without the compound) to assess any background effects.[12]
Part 4: Workflow and Decision-Making Diagram
The following diagram outlines a logical workflow for addressing the poor solubility of a pyridine derivative.
Caption: Decision-making workflow for solubility enhancement.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Austin Journal of Pharmacology and Therapeutics. (2019-06-30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Quora. (2017-08-03). What effects does DMSO have on cell assays?[Link]
-
International Journal of Pharmaceutical Sciences, Nanotechnology and Nanomedicine. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Brieflands. (2021-05-31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
ResearchGate. (2025-08-05). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]
-
KNAUER. (2022-03-14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
MDPI. (2022-07-13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
Algor Cards. Pyridine: Structure, Properties, and Applications. [Link]
-
National Center for Biotechnology Information. (2020-08-16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]
-
MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
Sources
- 1. Pyridine: Structure, Properties, and Applications | Algor Cards [cards.algoreducation.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpbr.in [ijpbr.in]
- 8. mdpi.com [mdpi.com]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. brieflands.com [brieflands.com]
- 15. mdpi.com [mdpi.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent decomposition of 5-(4-Fluorophenyl)pyridin-2-amine during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Preventing Decomposition During Workup
This section directly tackles issues that can arise during the isolation and purification of 5-(4-Fluorophenyl)pyridin-2-amine, providing explanations and actionable protocols.
Question 1: My reaction to synthesize this compound appears successful by TLC/LCMS, but I'm experiencing significant product loss and discoloration during aqueous workup and extraction. What is happening?
Answer:
This is a frequent observation and is often attributable to the inherent chemical properties of the 2-aminopyridine scaffold, which can be sensitive to acidic conditions, oxidation, and prolonged exposure to certain solvents.
Primary Causes of Decomposition:
-
Acid Sensitivity: The pyridine nitrogen in 2-aminopyridine derivatives can be protonated under acidic conditions. While this is useful for increasing aqueous solubility, prolonged exposure to strong acids or even mildly acidic conditions during a lengthy workup can lead to degradation. The acidity of the amino group is also a factor to consider.[1][2][3]
-
Oxidation: The 2-aminopyridine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), especially in the presence of residual metal catalysts (like palladium from a preceding Suzuki coupling) and light.[4][5] This can lead to the formation of colored impurities. While 2-aminopyridines are generally less prone to oxidation than anilines, the risk is not negligible.[5]
-
Photodecomposition: Aromatic amines and heterocyclic compounds can be sensitive to light.[6][7][8] Exposure to direct laboratory light for extended periods during workup and purification can contribute to the formation of byproducts.
Recommended Workup Protocol to Minimize Decomposition:
This protocol is designed for a typical Suzuki-Miyaura cross-coupling reaction to form the target compound.
Step 1: Quenching the Reaction
-
After cooling the reaction mixture to room temperature, add water to quench the reaction. Avoid strong acids at this stage.
Step 2: Initial Extraction
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Perform the extraction quickly to minimize contact time with the aqueous phase.
Step 3: Washing the Organic Layer
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Follow with a wash with brine to remove excess water.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure at a moderate temperature (ideally below 40°C).
Step 5: Purification
-
Purify the crude product promptly by flash column chromatography on silica gel.
Question 2: I've noticed streaking and the appearance of a new, more polar spot on my TLC plate during column chromatography. Is this related to decomposition?
Answer:
Yes, this is a strong indication of on-column decomposition. The silica gel used in flash chromatography is slightly acidic and can catalyze the degradation of sensitive compounds like this compound.
Troubleshooting On-Column Decomposition:
-
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent system containing a small amount of a neutral-to-basic additive. Triethylamine (0.1-1% v/v) is a common and effective choice. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Expedite Chromatography: Do not leave the compound on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.
Question 3: My final, isolated product darkens over time, even when stored as a solid. How can I improve its long-term stability?
Answer:
The discoloration of the solid product upon storage is likely due to slow oxidation and/or photodecomposition.[9]
Recommendations for Storage:
| Storage Condition | Rationale |
| Inert Atmosphere | Store the compound under an inert gas like argon or nitrogen to minimize contact with oxygen. |
| Protection from Light | Use amber vials or wrap the container in aluminum foil to prevent photodecomposition. |
| Low Temperature | Store at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of any potential degradation reactions. |
Frequently Asked Questions (FAQs)
What is the optimal pH range for the aqueous workup of this compound?
A neutral to slightly basic pH range (pH 7-9) is generally ideal for the workup.[10] Acidic conditions (pH < 6) should be avoided to prevent protonation and potential degradation. While highly basic conditions (pH > 10) might not cause decomposition, they can affect the extraction efficiency. A patent for the preparation of 5-nitro-2-aminopyridine suggests adjusting the pH to 8 during purification.[11]
Can I use an acid wash to remove basic impurities during the workup?
It is generally not recommended to use a strong acid wash. If an acid wash is necessary, use a dilute solution of a weak acid (e.g., 1% aqueous citric acid) and perform the wash quickly, followed immediately by a neutralizing wash with sodium bicarbonate. Keep the aqueous phase and re-extract to ensure no product is lost due to protonation and increased water solubility.
Are there any specific solvents I should avoid during the workup and purification?
While common solvents like ethyl acetate, dichloromethane, and hexanes are generally compatible, avoid prolonged heating in protic solvents.
How does the presence of the 4-fluorophenyl group affect the stability of the 2-aminopyridine core?
The electron-withdrawing nature of the fluorine atom can have a modest influence on the electronic properties of the pyridine ring, but the primary stability concerns remain those characteristic of the 2-aminopyridine scaffold itself.
Visualizing the Workup Decision Process
The following diagram illustrates the key decision points in designing a workup protocol to prevent the decomposition of this compound.
Caption: Decision tree for an optimized workup of this compound.
References
-
Harris, M. G. & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3807. [Link]
-
Reddit. (2023). What is more acidic 2-aminopyridine or 3-aminopyridine. Use ARIO to explain. r/chemhelp. [Link]
-
Harris, M. G. & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Science Publishing. [Link]
-
Wiley, R. H. & Davis, H. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 72(10), 4849-4850. [Link]
-
Vamos, M. & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529. [Link]
-
Vamos, M. & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274-80. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(32), 5553-5557. [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. [Link]
-
Kwiecień, A. & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-76. [Link]
-
Kwiecień, A. & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301. [Link]
-
Kang, S., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 57(15), 6445-6457. [Link]
- Google Patents. (2015).
-
Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-41. [Link]
-
ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6529. [Link]
-
ResearchGate. (2016). Chemical stability of 4-aminopyridine capsules. [Link]
-
Nishiyama, A., et al. (1997). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. British Journal of Pharmacology, 122(8), 1545-52. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
White, R. A. & Korschelt, E. (1987). Photostability studies of phycobiliprotein fluorescent labels. Journal of Applied Physics, 62(11), 4545-4549. [Link]
-
Grivas, S. (1988). Syntheses of 5-phenyl-2-pyridinamine, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites. Acta Chemica Scandinavica, 42b, 434-40. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-7. [Link]
-
ResearchGate. (2015). Photostability testing of pharmaceutical products. [Link]
-
Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. ResearchGate. [Link]
-
ResearchGate. (2018). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Column Chromatography for Separating Aminopyridine Isomers
Welcome to the technical support center dedicated to the chromatographic separation of aminopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging separation. As every separation is unique, this guide emphasizes the fundamental principles and provides a framework for logical method development and problem-solving.
The Challenge of Separating Aminopyridine Isomers
Aminopyridine isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) are small, polar, and hydrophilic basic compounds.[1][2] Their structural similarity, with the only difference being the position of the amino group on the pyridine ring, makes their separation by traditional reversed-phase chromatography challenging.[3] Key difficulties include:
-
High Polarity: These compounds exhibit poor retention on conventional C18 columns in reversed-phase mode.[4][5]
-
Basic Nature: The amine functionality can lead to strong interactions with residual silanol groups on silica-based stationary phases, resulting in significant peak tailing.[6][7]
-
Similar Physicochemical Properties: The subtle differences in their pKa values and hydrophobicity require highly selective chromatographic systems to achieve baseline resolution.
This guide will explore various chromatographic strategies to overcome these challenges and achieve optimal separation.
Troubleshooting Guide
This section addresses common problems encountered during the separation of aminopyridine isomers in a question-and-answer format.
Question: Why am I seeing poor resolution between my aminopyridine isomer peaks?
Answer:
Poor resolution is a common issue and can stem from several factors. A systematic approach is crucial for diagnosis.[8]
-
Inadequate Stationary Phase Selectivity: If you are using a standard C18 column, it may not provide sufficient selectivity for these polar isomers. Consider switching to a more suitable stationary phase.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and any additives, plays a critical role in selectivity.
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[7][9] Try diluting your sample and reinjecting.
-
Extra-Column Volume: Excessive tubing length or dead volume in your HPLC system can contribute to peak broadening.[10]
Question: My aminopyridine peaks are showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like aminopyridines is often caused by secondary interactions with the stationary phase.[6][7]
-
Silanol Interactions: The primary cause is the interaction of the basic amine groups with acidic silanol groups on the surface of silica-based stationary phases.[6][11]
-
Solution 1: Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.
-
Solution 2: Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the protonated amine.[6] However, the effect of pH on the analyte's charge must also be considered.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase, improving peak shape.
-
-
Column Contamination: Accumulation of contaminants on the column can also lead to peak tailing.[12] Flushing the column with a strong solvent may help.
-
Physical Problems: A void at the column inlet or a partially blocked frit can also cause peak distortion.[6][11]
Question: I am not getting any retention for my aminopyridine isomers on my C18 column. What should I do?
Answer:
The high polarity of aminopyridine isomers makes them poorly retained on traditional reversed-phase columns.[4][5]
-
Switch to a More Polar Stationary Phase: Consider using a polar-embedded C18 column or, more effectively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[4][13]
-
Employ HILIC Mode: HILIC is an excellent technique for retaining and separating very polar compounds.[4][13][14] It utilizes a polar stationary phase (like silica, amide, or amino) with a high concentration of a non-polar organic solvent in the mobile phase.[13]
-
Use a Mixed-Mode Column: Mixed-mode columns that combine reversed-phase and ion-exchange or HILIC and ion-exchange functionalities can offer unique selectivity and enhanced retention for these compounds.[1][3][15]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode for separating aminopyridine isomers?
There is no single "best" mode, as the optimal choice depends on the specific requirements of the analysis (e.g., speed, resolution, compatibility with mass spectrometry). However, HILIC and mixed-mode chromatography are generally more effective than traditional reversed-phase chromatography for this separation.[1][4][13]
Q2: How does mobile phase pH affect the separation of aminopyridine isomers?
Mobile phase pH is a critical parameter as it influences the ionization state of both the aminopyridine isomers and the stationary phase (if silica-based).[2][16][17][18]
-
In reversed-phase chromatography , working at a pH about 2 units above the pKa of the aminopyridines will keep them in their neutral, more retained form.[19]
-
In HILIC , a mobile phase pH at least 2 units below the pKa will ensure the analytes are ionized, which generally leads to better retention.[19]
-
In ion-exchange chromatography , the pH must be controlled to ensure the target molecules carry the appropriate charge for interaction with the stationary phase.[18][20]
Q3: Can I use mass spectrometry (MS) with my aminopyridine separation method?
Yes, but it requires careful selection of mobile phase additives. Volatile buffers like ammonium formate or ammonium acetate are compatible with MS detection and are often used in HILIC and mixed-mode methods for aminopyridine analysis.[1][21] Non-volatile additives like phosphate buffers should be avoided.
Q4: What are SHARC columns, and are they suitable for aminopyridine separation?
SHARC stands for Specific Hydrogen-bond Adsorption Resolution Column.[1] These columns separate compounds based on their ability to form hydrogen bonds with the stationary phase.[1][22] This can be a very effective mechanism for separating isomers like aminopyridines, where differences in hydrogen bonding potential exist.[1]
Key Experimental Protocols
Protocol 1: Method Development for Aminopyridine Isomer Separation using HILIC
-
Column Selection: Start with a HILIC column with an amide or silica stationary phase.
-
Mobile Phase Preparation:
-
Aqueous Component (A): Prepare a 10-20 mM solution of a volatile buffer like ammonium formate, adjusting the pH to a value between 3 and 6 with formic acid.
-
Organic Component (B): Use acetonitrile.
-
-
Initial Gradient:
-
Start with a high percentage of the organic component (e.g., 95% B).
-
Run a linear gradient to a lower percentage of organic (e.g., 50% B) over 10-15 minutes.
-
Hold for a few minutes and then return to the initial conditions to re-equilibrate the column.
-
-
Optimization:
-
Gradient Slope: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will increase resolution.[8]
-
pH: Vary the pH of the aqueous component to fine-tune the selectivity.
-
Buffer Concentration: Modify the buffer concentration to alter retention times and peak shapes.
-
-
Isocratic Elution (Optional): Once a suitable separation is achieved with a gradient, an isocratic method can be developed for faster analysis if the resolution is sufficient.
Protocol 2: Troubleshooting Peak Tailing in Reversed-Phase Chromatography
-
Inject a Neutral Compound: Inject a neutral, non-polar compound (e.g., toluene) to determine if the tailing is due to a chemical or physical problem. If the neutral compound's peak is symmetrical, the issue is likely chemical (silanol interactions). If it also tails, there may be a physical problem with the column or system.[11]
-
Chemical Tailing Mitigation:
-
Lower Mobile Phase pH: Prepare a mobile phase with a pH around 3 using an appropriate buffer (e.g., phosphate or formate).
-
Add a Competing Base: If lowering the pH is not effective or desirable, add a small amount of triethylamine (e.g., 0.1%) to the mobile phase.
-
Switch to a Base-Deactivated Column: Consider using a column specifically designed for the analysis of basic compounds, which has minimal residual silanol activity.
-
-
Physical Tailing Mitigation:
-
Check Connections: Ensure all fittings are properly tightened and that there are no leaks.
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a series of solvents (e.g., water, methanol, isopropanol) to remove any potential blockages.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged, and replacement is necessary.[23]
-
Data Presentation
Table 1: Recommended Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase | Mobile Phase Organic | Mobile Phase Aqueous | Key Considerations |
| Reversed-Phase | C18 (base-deactivated) | Acetonitrile or Methanol | Buffered (pH > 8) or with competing base | Prone to peak tailing and poor retention.[6][7] |
| HILIC | Silica, Amide, Amino | Acetonitrile (80-95%) | Buffered (e.g., Ammonium Formate, pH 3-6) | Excellent for polar compounds.[4][13] Requires long equilibration times. |
| Mixed-Mode | Cation-Exchange/Reversed-Phase | Acetonitrile | Buffered (e.g., Ammonium Formate) | Offers unique selectivity and good peak shapes.[1][3][15] |
| Hydrogen Bonding | SHARC | Acetonitrile/Methanol | With additives like formic acid and ammonium formate | Highly selective for isomers with different hydrogen bonding capabilities.[1] |
Visualizations
Caption: Differential interaction of aminopyridine isomers with the stationary phase leads to their separation.
Caption: A logical workflow for troubleshooting common separation issues.
References
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Analytical Chemistry. (n.d.). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library.
- Waters Knowledge Base. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)?.
- Restek Corp. (n.d.). Peak Tailing in GC Trace Analysis.
- ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
- PubMed Central. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
- LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.
- ResearchGate. (2025, August 5). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile....
- PubMed. (1992, February 7). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chemistry For Everyone. (2025, March 20). How To Improve Resolution In Column Chromatography?.
- Tosoh Bioscience. (n.d.). Normal Phase Chromatography.
- ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
- MDPI. (2021, March 16). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons.
- PubMed. (2021, March 16). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons.
- BioPharm International. (2020, August 2). Chromatographic Science Clarifies Separation Challenges.
- What is the pH effect on the separation of amino acid by ion exchange chromatography? (2021, November 15).
- MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- ResearchGate. (n.d.). Structural isomers of aminopyridines.
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. sielc.com [sielc.com]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. support.waters.com [support.waters.com]
- 20. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. helixchrom.com [helixchrom.com]
- 22. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase | SIELC Technologies [sielc.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Introduction: The Two-Sided Coin of Pyridine Synthesis
An essential guide for chemists and process engineers on the safe and effective management of heat evolution in pyridine synthesis.
Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. However, many classical and modern synthetic routes to this vital heterocycle, including the Chichibabin, Hantzsch, and Bohlmann-Rahtz reactions, are characterized by significant exothermicity. The heat released, if not properly managed, can lead to decreased yield, impurity formation, and, in the worst-case scenario, a thermal runaway reaction.[1][2][3] This guide serves as a technical support center, providing field-proven insights and troubleshooting protocols to help researchers navigate the thermal challenges inherent in pyridine synthesis.
Part 1: Frequently Asked Questions (FAQs) on Exotherm Fundamentals
This section addresses the core principles of identifying and controlling exothermic events in chemical synthesis.
Q1: What defines an exothermic reaction, and why is it a major concern in pyridine synthesis? A1: An exothermic reaction is a chemical transformation that releases energy in the form of heat, resulting in a negative enthalpy change (ΔH).[1] This is a primary concern in many pyridine syntheses because the formation of the stable aromatic pyridine ring is often a highly energetic process. The main hazard is the potential for a "thermal runaway," where the rate of heat generation surpasses the cooling system's capacity to remove it.[1][4][5][6] This leads to a rapid, uncontrolled spike in temperature and pressure, which can cause violent boiling, vessel rupture, or an explosion.[1][6]
Q2: How can I predict and quantify the exotherm of my pyridine synthesis before scaling up? A2: Predicting and quantifying heat evolution is a critical step in process safety assessment before any scale-up.[7] The most reliable methods involve thermal hazard assessment techniques:
-
Reaction Calorimetry (RC): This is the gold-standard experimental method for directly measuring the heat of reaction (ΔHrxn) and the rate of heat release under process-like conditions.[5]
-
Differential Scanning Calorimetry (DSC): DSC can be used to screen for the onset temperature of exothermic events and estimate the total heat release.[5][8][9]
-
Adiabatic Temperature Rise (ΔTad): This calculation determines the theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling.[5][10] It represents the worst-case scenario and is a crucial parameter for risk assessment.[5]
Q3: What are the most critical process parameters to control during an exothermic pyridine synthesis? A3: Effective management of an exothermic reaction hinges on controlling the rate of heat generation and ensuring efficient heat removal. The key parameters are:
-
Rate of Reagent Addition: This is the most common and effective method for controlling the reaction rate. A slow, controlled, dropwise addition of the limiting reagent ensures that the heat generated can be effectively managed by the cooling system.[4][5][11][12]
-
Temperature Control: Maintaining a consistent, low reaction temperature is vital. This requires a robust cooling system (e.g., ice-salt bath, cryocooler) capable of handling the anticipated heat load.[4][11][12]
-
Agitation (Stirring): Efficient stirring is crucial for maintaining a uniform temperature throughout the reaction mass and preventing the formation of localized hotspots.[4][5] Poor mixing can lead to an accumulation of unreacted reagents, which can then react rapidly, triggering a runaway.[5]
-
Concentration: The concentration of reactants directly influences the reaction rate and the volumetric heat output.[4] Running reactions at a greater dilution can help moderate the exotherm.[12]
Part 2: Troubleshooting Guide for Specific Pyridine Syntheses
This section provides targeted advice for managing exotherms in common named reactions used to synthesize pyridines.
Chichibabin Reaction
Q4: My Chichibabin reaction, using sodium amide in xylene, shows a dangerous temperature spike. What's happening and how can I control it? A4: The classic Chichibabin reaction often requires high temperatures (100–130°C) to proceed, especially with unactivated pyridines.[13][14] The exotherm you're observing is likely due to the reaction rate accelerating as the temperature rises.
-
Immediate Action: If you observe an uncontrolled temperature increase, cease heating immediately and prepare for emergency cooling.
-
Causality: The reaction involves the nucleophilic addition of the amide anion, followed by the elimination of a hydride ion, which forms hydrogen gas.[13][14][15] At high temperatures, this process can become difficult to control. High temperatures can also promote side reactions like dimerization.[15]
-
Preventative Strategy: The rule of thumb is to run the reaction at the lowest temperature that allows for steady hydrogen evolution, thereby avoiding decomposition at higher temperatures.[15] For future experiments, consider a "semi-batch" approach where the pyridine substrate is added slowly to the heated sodium amide suspension to better control the reaction rate. Recent modifications using NaH with lithium iodide in THF have been shown to work under milder conditions (65-85 °C), offering a safer alternative.[16]
Hantzsch Pyridine Synthesis
Q5: I'm scaling up a Hantzsch synthesis, and the reaction is much more exothermic than in my small-scale trials. Why is this happening? A5: This is a classic scale-up challenge. The heat generated by a reaction is proportional to its volume (a cubic function), while the ability to remove heat is dependent on the reactor's surface area (a square function).[2][17] As you scale up, the surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient.[17][18] The Hantzsch synthesis, a multi-component condensation, can be particularly exothermic.[3][5]
-
Troubleshooting: If you notice an unexpected exotherm, immediately stop the addition of any reagents and apply maximum cooling.[5] Consider a pre-chilled, inert solvent to dilute the reaction and absorb heat.[5]
-
Process Optimization: To prevent this, you must adjust your protocol for the larger scale. The most critical parameter is to slow down the rate of addition of one of the components (typically the aldehyde). You must also ensure your cooling system is appropriately sized for the larger volume. For particularly challenging cases, investigate alternative catalysts; for example, using p-toluenesulfonic acid (PTSA) in aqueous micelles can promote the reaction under milder conditions.[19]
Bohlmann-Rahtz Pyridine Synthesis
Q6: The final cyclodehydration step of my Bohlmann-Rahtz synthesis requires high heat, which feels unsafe. Are there ways to mitigate this? A6: You are right to be cautious. The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the final heat-induced cyclodehydration of the aminodiene intermediate.[20][21] This thermal step is a significant drawback.[21]
-
Underlying Chemistry: The high temperature is necessary to facilitate the E/Z isomerization of the aminodiene, which is a prerequisite for the subsequent cyclization.[21]
-
Safer Alternatives: The need for high heat can be significantly reduced through catalysis. Using an acid catalyst—such as acetic acid, ytterbium triflate (Yb(OTf)₃), or zinc bromide (ZnBr₂)—can effectively lower the required temperature for the cyclization step.[20][21] More recently, the addition of ammonium fluoride has been shown to enable the synthesis of certain fused pyridines under mild conditions.[22] By lowering the energy barrier for cyclization, these catalytic methods provide a much safer and more controlled reaction profile.
Part 3: Advanced Control Strategies & Proactive Safety
For highly exothermic or difficult-to-control systems, modern engineering and systematic safety assessments are indispensable.
Flow Chemistry: An Inherently Safer Approach
Q7: I've heard that flow chemistry can be used for hazardous reactions. How does it help manage exotherms in pyridine synthesis? A7: Continuous flow microreactors are a transformative technology for managing highly exothermic reactions.[1] Their principal advantage lies in the extremely high surface-area-to-volume ratio of the narrow reactor tubing.[1][4][23]
-
Mechanism of Control: This high ratio allows for near-instantaneous heat dissipation into the reactor walls, preventing the accumulation of thermal energy and the formation of hotspots.[23][24][25] The small internal volume of the reactor at any given moment also means that the amount of hazardous material present is minimal.[23]
-
Application: This technology is ideal for reactions like pyridine N-oxidation, which can be dangerously exothermic in batch mode.[1] It allows for precise temperature control and safe handling of highly reactive intermediates.[24][26] The Bohlmann-Rahtz and Hantzsch syntheses have also been successfully adapted to continuous flow systems, often resulting in higher yields and better safety profiles.[27]
Workflow for Thermal Hazard Assessment
A proactive approach to safety is non-negotiable. Before attempting any new exothermic pyridine synthesis at scale, a systematic thermal hazard assessment should be performed.
Part 4: SOP Showcase & Emergency Response
This section provides a generalized protocol for running an exothermic reaction and a decision-making workflow for responding to a thermal runaway event.
Generalized Protocol for a Controlled Exothermic Reaction
This protocol outlines key steps for a generic exothermic pyridine synthesis (e.g., acylation or alkylation) in a batch reactor. Note: Specific quantities, temperatures, and times must be adapted to the specific reaction being performed.
-
Hazard Assessment: Before starting, review all available safety data for reactants and perform a thermal hazard assessment as described above.[12][28]
-
Equipment Setup:
-
Use a jacketed reactor connected to a chiller/heater unit for precise temperature control.[2][18]
-
Ensure the reactor is equipped with an overhead stirrer, a temperature probe placed in the reaction mixture, a condenser, and an inert gas inlet.[18]
-
Use an addition funnel for controlled, dropwise addition of the limiting reagent.[12]
-
-
Procedure:
-
Charge the reactor with the initial substrate and solvent.
-
Begin agitation to ensure good mixing.[4]
-
Cool the reactor contents to the predetermined starting temperature (e.g., 0-5 °C).[18]
-
Crucial Step: Begin the slow, dropwise addition of the second reagent from the addition funnel.[4][11][18]
-
Continuously monitor the internal temperature. The addition rate must be adjusted to keep the temperature within a narrow, safe range (e.g., ± 2 °C).[5] If the temperature exceeds the set limit, stop the addition immediately .[12]
-
After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, HPLC).
-
-
Work-up and Quenching:
-
Once complete, cool the reaction mixture to a safe temperature before quenching.
-
Prepare a separate, cooled quench solution (e.g., saturated sodium bicarbonate).
-
Slowly transfer the reaction mixture to the stirred quench solution. Caution: Be prepared for vigorous gas evolution.[4]
-
Emergency Troubleshooting for Thermal Runaway
If, despite precautions, you detect an uncontrolled temperature increase, execute the following emergency response plan systematically.
References
- Benchchem. (n.d.). Managing exothermic reactions in 3-(Trifluoromethyl)pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis.
- Wikipedia. (n.d.). Chichibabin reaction.
- Benchchem. (n.d.). Managing exothermic reactions during the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine.
- Grokipedia. (n.d.). Chichibabin reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Benchchem. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic N-Oxidation of Pyridines.
- Benchchem. (n.d.). Scaling up 4-pyridinemethanol synthesis for pilot plant production.
- Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update.
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- Asian Journal of Organic Chemistry/Wiley-VCH. (2019, March 17). Milder Conditions for the Chichibabin Reaction. ChemistryViews.
- Slideshare. (n.d.). Chichibabin Reaction.
- RSC Publishing. (n.d.). Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Benchchem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Royal Society Open Science. (2019, June 5). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine.
- TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- PubMed. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- ResearchGate. (n.d.). Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- ACS Publications. (2015, November 26). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- CatSci Ltd. (n.d.). Some Scale-Up Considerations.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- NIH. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients.
- Almac. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis.
- SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
- JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Dianhydrides - Avoiding Runaway Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure-synth.com [pure-synth.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. labproinc.com [labproinc.com]
- 13. grokipedia.com [grokipedia.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 16. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 17. catsci.com [catsci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 22. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. almacgroup.com [almacgroup.com]
- 26. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. icheme.org [icheme.org]
Refining assay conditions to measure 5-(4-Fluorophenyl)pyridin-2-amine activity
Welcome to the technical support center for researchers developing assays to measure the activity of novel compounds, such as those based on the 5-(4-fluorophenyl)pyridin-2-amine scaffold. Given that this chemical structure is a common feature in ATP-competitive kinase inhibitors, this guide is structured to address the common and complex challenges encountered when characterizing these types of molecules. Our goal is to provide you with the expertise and practical insights needed to build robust, reliable, and reproducible assays.
This guide is divided into three main sections:
-
Frequently Asked Questions (FAQs): A top-level overview for quick answers to common queries regarding assay design and interpretation.
-
Troubleshooting Guides: In-depth, question-and-answer formatted solutions to specific experimental problems in both biochemical and cell-based assays.
-
Detailed Experimental Protocols: Step-by-step methodologies for key assays discussed in this guide.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid, authoritative answers to foundational questions that arise during the initial phases of assay development for a putative kinase inhibitor.
Q1: What is the first step in characterizing the activity of a new compound I suspect is a kinase inhibitor?
The crucial first step is to determine its inhibitory potential in a direct, cell-free biochemical assay.[1] This approach isolates the compound, the kinase of interest, a substrate, and the cofactor ATP, providing a clean system to measure direct inhibition of enzymatic activity.[2] This allows for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a primary measure of the compound's potency.
Q2: There are many types of biochemical kinase assays. How do I choose the right one?
The choice of assay depends on your specific goals, throughput needs, and available equipment.[3]
-
Radiometric Assays: Often considered the "gold standard," these directly measure the transfer of radioactive phosphate (³²P) from ATP to a substrate.[4][5] They are highly sensitive and not prone to interference from compound fluorescence but require specialized handling and disposal of radioactive materials.[4][5]
-
Fluorescence-Based Assays (FP, TR-FRET): These are high-throughput friendly and non-radioactive.[6][7] They measure changes in fluorescence polarization or energy transfer as the kinase phosphorylates the substrate. However, they can be susceptible to interference from colored or fluorescent compounds.[6]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] They are highly sensitive, have a large dynamic range, and are less prone to compound interference than fluorescence assays.
Q3: My compound shows high potency in a biochemical assay. What is the next step?
The next essential step is to verify that the compound is active in a cellular context. A potent biochemical inhibitor may fail in a cell-based assay due to poor cell permeability, rapid metabolism, or being actively pumped out of the cell. Furthermore, the intracellular concentration of ATP is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range), which can significantly reduce the apparent potency of an ATP-competitive inhibitor.[8][9][10]
Q4: How do I measure the effect of my inhibitor in a cell-based assay?
The most direct way is to measure the inhibition of phosphorylation of a known downstream substrate of your target kinase. Common methods include:
-
Western Blotting: This technique allows you to visualize the change in phosphorylation of a specific protein using a phospho-specific antibody.[11] By comparing the phosphorylated protein level to the total protein level, you can quantify the inhibitor's effect.
-
Phosphorylation ELISA: This is a higher-throughput, plate-based method that uses a sandwich ELISA format to capture the target protein and a phospho-specific antibody to detect its phosphorylation state.[12][13][14][15][16] It is often more quantitative and less laborious than Western blotting.[15]
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Biochemical Assay Troubleshooting
Q1: My IC₅₀ value for the same compound varies significantly between experiments. What is causing this inconsistency?
Inconsistent IC₅₀ values are a common problem and can often be traced back to a few key variables.
-
Causality: The IC₅₀ of an ATP-competitive inhibitor is highly dependent on the concentration of ATP in the assay, as described by the Cheng-Prusoff equation.[8][9][10][17] If the ATP concentration is not precisely controlled, the IC₅₀ will fluctuate. Other factors include enzyme concentration, substrate concentration, and incubation time.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure your ATP stock solution is accurately quantified and stable. For comparing the potency of an inhibitor across different kinases, it is recommended to use the Kₘ value of ATP for each specific kinase.[17]
-
Verify Enzyme Activity: Ensure your kinase enzyme is consistently active. Perform a kinase titration to determine the optimal enzyme concentration that results in a linear reaction rate within your desired assay time.
-
Check Substrate Quality: Use a high-quality, purified substrate. If using a peptide substrate, ensure it has not degraded.
-
Control Incubation Time: Ensure the reaction is stopped within the linear range of the assay (typically when less than 10-20% of the substrate has been consumed).
-
Q2: My compound appears to be insoluble and precipitates when I add it to the assay buffer. How can I solve this?
Compound precipitation is a frequent issue, especially for hydrophobic molecules.[18][19]
-
Causality: Most small molecule inhibitors are dissolved in 100% DMSO to create a high-concentration stock. When this is diluted into an aqueous assay buffer, the compound's concentration may exceed its kinetic or thermodynamic solubility limit, causing it to precipitate.[19][20]
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: While decreasing the DMSO concentration in your final assay mix can exacerbate precipitation, it's important to first determine the highest DMSO concentration your assay can tolerate without affecting enzyme activity (typically ≤1%).[21]
-
Use a Co-solvent: Consider adding a small percentage of a co-solvent like polyethylene glycol (PEG) or using a buffer containing a non-ionic detergent (e.g., Tween-20) to improve compound solubility.
-
Check for Precipitation Before Assay: Before adding your compound to the full assay, perform a pre-dilution in the assay buffer and visually inspect for cloudiness or precipitate. Centrifuging the sample can also help detect insoluble material.[18]
-
Modify the Compound Dilution Scheme: Instead of a large single dilution, use a serial dilution method in a buffer that contains a percentage of DMSO to ease the transition from the 100% DMSO stock to the aqueous environment.
-
Q3: I see a high background signal in my "no enzyme" control wells. What could be the cause?
A high background signal can mask the true signal from your kinase activity and reduce the assay window.
-
Causality: This can be due to several factors, including contaminated reagents, non-enzymatic phosphorylation of the substrate, or interference from the test compound itself (e.g., fluorescence in a fluorescence-based assay).
-
Troubleshooting Steps:
-
Check Reagent Purity: Ensure your ATP, substrate, and buffer components are of high purity and free from contaminants.
-
Run a "No Substrate" Control: To test for non-specific signal generation, run a control that includes the enzyme and ATP but no substrate.
-
Assess Compound Interference: Run a control with your compound at the highest concentration in the absence of the enzyme to see if it directly affects the assay signal.
-
Optimize Antibody/Detection Reagent Concentrations: In antibody-based detection methods (like TR-FRET or ELISA), non-specific binding can be an issue. Titrate your detection reagents to find the optimal concentration that maximizes specific signal while minimizing background.
-
Cell-Based Assay Troubleshooting
Q1: My potent biochemical inhibitor shows weak or no activity in my cell-based assay. Why the discrepancy?
This is a critical and common hurdle in drug development, often referred to as the "biochemical-to-cellular gap."
-
Causality: The cellular environment is far more complex than a biochemical assay tube. The primary reason for this discrepancy for an ATP-competitive inhibitor is the high intracellular ATP concentration (1-5 mM), which competes with the inhibitor for the kinase's binding site.[9] Other factors include poor cell membrane permeability, the compound being a substrate for efflux pumps, or rapid intracellular metabolism.
-
Troubleshooting Steps:
-
Increase Compound Concentration: The IC₅₀ in a cell-based assay can be 10- to 100-fold higher than in a biochemical assay due to ATP competition.[8] Extend your dose-response curve to higher concentrations.
-
Verify Target Engagement: Use a method like a cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that your compound is physically binding to the target kinase inside the cell.
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to assess the compound's ability to cross the cell membrane.
-
Evaluate Downstream Signaling: Confirm that you are measuring a bona fide downstream substrate of your target kinase in the specific cell line you are using. The signaling pathway may be regulated differently in various cell types.
-
Q2: I am seeing high variability in my cell-based assay results. What are the likely sources?
Reproducibility is key for cell-based assays. Variability can stem from biological or technical sources.
-
Causality: Inconsistent cell health, passage number, seeding density, and uneven compound distribution can all lead to variable results. The concentration of the vehicle (typically DMSO) can also impact cell viability and function.[22][23]
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow range of passage numbers. Ensure cells are healthy and in the logarithmic growth phase before plating.
-
Optimize Seeding Density: Perform a cell titration experiment to find the optimal seeding density that provides a robust signal without overgrowth during the experiment.[22]
-
Control DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. Determine the maximum DMSO concentration your cells can tolerate without affecting viability (often between 0.1% and 0.5%).[22][24][25]
-
Ensure Proper Mixing: After adding the compound to the wells, ensure it is mixed thoroughly but gently to avoid disturbing the cell monolayer.
-
Q3: My compound appears to be cytotoxic at higher concentrations, confounding the interpretation of target inhibition. How do I distinguish between targeted inhibition and general toxicity?
-
Causality: At high concentrations, compounds can induce off-target effects or non-specific cytotoxicity that can mimic a desired inhibitory effect (e.g., by inducing apoptosis and subsequent degradation of signaling proteins).[26][27]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay in Parallel: Use a simple cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay. If the loss of signal in your functional assay only occurs at concentrations that also reduce cell viability, the effect may be due to toxicity.
-
Lower the Treatment Time: Reduce the incubation time with the compound. Target inhibition can often be observed within a shorter timeframe (e.g., 1-4 hours) before significant cytotoxicity occurs.
-
Profile Against Other Kinases: Screen your compound against a panel of other kinases to identify potential off-targets that could be responsible for the cytotoxic effects.[27][28]
-
Use a Rescue Experiment: If possible, overexpressing the target kinase or introducing a drug-resistant mutant of the kinase should rescue the cells from the compound's effect if it is on-target.
-
Data Presentation & Visualization
Table 1: Impact of ATP Concentration on Inhibitor IC₅₀
This table illustrates how the IC₅₀ of a hypothetical ATP-competitive inhibitor (Ki = 10 nM) changes for two different kinases based on the ATP concentration used in a biochemical assay, as predicted by the Cheng-Prusoff equation (IC₅₀ = Ki * (1 + [ATP]/Kₘ)).[8][10]
| Kinase Target | Kinase Kₘ for ATP | Assay ATP Conc. | Calculated IC₅₀ | Cellular Relevance |
| Kinase A | 10 µM | 10 µM (at Kₘ) | 20 nM | Good for direct Ki comparison |
| 1 mM (Physiological) | 1,010 nM | Reflects expected cellular potency | ||
| Kinase B | 100 µM | 100 µM (at Kₘ) | 20 nM | Good for direct Ki comparison |
| 1 mM (Physiological) | 110 nM | Reflects expected cellular potency |
This data demonstrates that while both kinases have the same apparent potency when assayed at their respective ATP Kₘ values, Kinase A would appear significantly less potent in a cellular environment due to its higher affinity for ATP (lower Kₘ).
Diagrams
Caption: A decision tree for troubleshooting low cellular potency.
Part 3: Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Luminescence-Based - ADP-Glo™ Format)
This protocol provides a general framework for determining the IC₅₀ of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 0.2 mM EGTA, 0.2 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to 2x the Kₘ of the kinase.
-
Enzyme/Substrate Mix: Prepare a 4X solution of the kinase and its substrate in kinase buffer. The optimal concentration of each should be determined via prior titration experiments.
-
-
Compound Plating:
-
Prepare serial dilutions of the test compound (e.g., this compound) in 100% DMSO.
-
Transfer a small volume (e.g., 100 nL) of the diluted compound solutions into the wells of a 384-well low-volume assay plate. Include "vehicle only" (100% DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X Enzyme/Substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature. Ensure this time is within the linear range of the reaction.
-
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "vehicle only" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Phospho-Protein Analysis by Western Blot
This protocol describes how to assess the inhibition of a specific signaling pathway in cells treated with an inhibitor.
-
Cell Plating and Treatment:
-
Seed cells (e.g., a cancer cell line where the target kinase is active) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-24 hours, if required, to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate growth factor or ligand (if necessary to activate the pathway) for a short period (e.g., 15 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add SDS-PAGE loading buffer to the lysates and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total (pan) form of the protein of interest.
-
Quantify the band intensities using image analysis software and express the phosphorylated protein level as a ratio to the total protein level.
-
References
-
RayBiotech. (n.d.). Phosphorylation ELISA Kits. [Link]
-
Creative Diagnostics. (n.d.). Phosphorylation ELISA Kits. [Link]
-
Assay Genie. (n.d.). Phosphorylation ELISA Kits. [Link]
-
RayBiotech. (2018, June 26). Rapid ELISA-Based Measurement of Protein Phosphorylation. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
J., P. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
B., B. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters. [Link]
-
K., L. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. International Journal of Molecular Sciences. [Link]
-
Auld, D. S. (2012). Assay Development for Protein Kinase Enzymes. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. [Link]
-
Ventura, A. C. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Drewry, D. H. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In D. H. Drewry (Ed.), Methods in Molecular Biology. Springer. [Link]
-
F., G. (2011). Hit Finding and Profiling for Protein Kinases. Wiley-VCH. [Link]
-
T., S. (2015). Assay Interference by Chemical Reactivity. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (n.d.). Idealised values for the potency (IC50) of an inhibitor. [Link]
-
S., A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. MDPI. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
L., Z. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Current Pharmaceutical Design. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]
-
G., C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?. Molecules. [Link]
-
Grokipedia. (2026, January 8). Off-target activity. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
-
Duong-Ly, K. C., & Peterson, J. R. (2016). A High-Throughput Radiometric Kinase Assay. Methods in molecular biology (Clifton, N.J.), 1360, 87–95. [Link]
-
edX. (n.d.). IC50 Determination. [Link]
-
Duong-Ly, K. C., & Peterson, J. R. (2016). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1360, 87–95. [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
-
ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]
-
K., K. (2019). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]
-
K., K. (2010). Optimizing the Solubility of Research Compounds. ChemMedChem. [Link]
-
ResearchGate. (n.d.). Western blot analysis showing the dual mechanism of action of a representative Pt-imatinib. [Link]
-
S., J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. youtube.com [youtube.com]
- 12. raybiotech.com [raybiotech.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 16. raybiotech.com [raybiotech.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. grokipedia.com [grokipedia.com]
- 28. icr.ac.uk [icr.ac.uk]
Addressing batch-to-batch variability in 5-(4-Fluorophenyl)pyridin-2-amine synthesis
A Guide to Addressing Batch-to-Batch Variability for Researchers and Process Chemists
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of 5-(4-Fluorophenyl)pyridin-2-amine. As a key intermediate in numerous pharmaceutical programs, ensuring its consistent quality is paramount. Batch-to-batch variability can introduce significant delays and complications in research and development.
This document, structured as a series of troubleshooting questions and frequently asked questions (FAQs), provides in-depth, field-proven insights to help you diagnose, remedy, and proactively control the outcomes of your synthesis.
Troubleshooting Guide: A Deeper Dive into Common Synthesis Issues
This section addresses specific, practical problems that can arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.
Question 1: We're experiencing significantly lower yields (<70%) in recent batches compared to our initial successful runs. What are the likely causes and how can we fix this?
Answer: A sudden drop in yield is a classic process variability issue, often pointing to problems with the catalytic cycle or reagent stability. Let's break down the potential root causes.
The Suzuki-Miyaura coupling is a robust reaction, but its efficiency is highly dependent on the integrity of the palladium catalyst, the quality of the reagents, and the reaction environment.[1]
Potential Causes & Recommended Actions:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation if not handled under strictly inert conditions.
-
Troubleshooting: Ensure your reaction vessel is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen. Degas all solvents and aqueous solutions (e.g., by sparging with argon for 20-30 minutes) before use.[2] Even trace amounts of oxygen can lead to catalyst deactivation and the formation of palladium black.[3]
-
-
Ligand Degradation: Phosphine ligands, especially bulky, electron-rich ones like those often used to couple aryl chlorides, can be sensitive to air and moisture.[4][5]
-
Boronic Acid Instability (Protodeboronation): Boronic acids, particularly heteroaryl boronic acids, can be prone to hydrolysis (protodeboronation), where the C-B bond is cleaved, rendering the nucleophile inactive.[3] This is a very common side reaction.
-
Troubleshooting: Use fresh, high-quality 4-fluorophenylboronic acid. Do not leave it exposed to the atmosphere for extended periods. In some cases, using a boronic ester (e.g., a pinacol ester) can enhance stability.
-
-
Base and Solvent Quality: The choice and quality of the base and solvent are critical. The base activates the organoboron compound and facilitates key steps in the catalytic cycle.[1] Solvent impurities can poison the catalyst.[6]
Question 2: Our latest batch shows a new, significant impurity peak in the HPLC analysis that we haven't seen before. How can we identify it and prevent its formation?
Answer: The appearance of a new impurity signals a change in the reaction pathway. Identifying this impurity is the first step to controlling it. Impurities can negatively impact the safety and efficacy of the final active pharmaceutical ingredient (API).[8][9]
Step 1: Impurity Identification
Your primary tools for identification will be mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]
-
LC-MS Analysis: This is the quickest way to get a molecular weight for the impurity. Common Suzuki-related impurities include:
-
Homocoupled Product (Biphenyl): From the coupling of two boronic acid molecules (e.g., 4,4'-difluorobiphenyl). This often has a mass of (2 x Aryl) - (2 x H). Homocoupling is often exacerbated by the presence of oxygen.[3]
-
Dehalogenated Starting Material: The starting aryl halide is reduced instead of coupled.
-
Protodeboronated Product: The boronic acid is replaced by a hydrogen atom.
-
-
Isolation and NMR: For a definitive structure, you may need to isolate the impurity using preparative HPLC.[10] A ¹H and ¹⁹F NMR spectrum of the isolated compound will provide structural confirmation.
Step 2: Prevention Strategies
Once identified, you can tailor your strategy:
| Identified Impurity | Likely Cause | Prevention Strategy |
| Homocoupled Boronic Acid | Pd(II) species in the reaction, often from oxidative degradation of the Pd(0) catalyst.[3] | Improve inert atmosphere techniques (rigorous degassing of solvents). Use a fresh, high-quality palladium source. |
| Dehalogenated Starting Material | Side reaction at the palladium center, sometimes promoted by certain solvents or bases. | Screen alternative solvents or bases. Ensure the boronic acid is sufficiently reactive to favor the cross-coupling pathway. |
| Unreacted Starting Materials | Incomplete reaction due to poor catalyst activity, insufficient heating, or incorrect stoichiometry. | Verify catalyst and ligand integrity. Check reaction temperature and duration. Ensure an appropriate excess of the boronic acid is used (typically 1.1-1.5 equivalents). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to control for the synthesis of this compound to ensure batch-to-batch consistency?
A1: Based on Quality by Design (QbD) principles, several parameters are critical for this Suzuki coupling.[11]
-
Catalyst Loading & Ligand:Palladium Ratio: Too little catalyst leads to incomplete conversion; too much is uneconomical and can lead to higher residual palladium in the product. The ligand-to-palladium ratio is also crucial for catalyst stability and activity.[4]
-
Temperature: The reaction temperature directly affects the rate of all steps in the catalytic cycle. It must be high enough for efficient oxidative addition but not so high as to cause catalyst or reagent degradation.
-
Base Stoichiometry and Type: The base is not just a spectator. Its strength, solubility, and stoichiometry influence the rate of transmetalation.[1][7] A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often warranted during process development.
-
Water Content: In biphasic systems, the amount of water can influence reaction rate and selectivity.[12] While some water is often beneficial, too much can promote boronic acid decomposition.
Q2: How can we implement a simple in-process control (IPC) to monitor reaction completion and minimize variability?
A2: A simple and effective IPC is thin-layer chromatography (TLC) or, for more quantitative assessment, HPLC.
Protocol: HPLC In-Process Control
-
Sampling: At set time points (e.g., T=0, 2h, 4h, 6h), carefully and quickly extract a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., 1 mL of acetonitrile/water) to stop the reaction.
-
Preparation: Filter the quenched sample through a syringe filter (0.45 µm) into an HPLC vial.
-
Analysis: Analyze the sample using a validated HPLC method. The primary goal is to monitor the disappearance of the limiting starting material (e.g., 5-bromo-2-aminopyridine).
-
Decision: The reaction is deemed complete when the peak area of the starting material falls below a predetermined threshold (e.g., <1% of its initial area). This data-driven endpoint ensures that each batch is run to the same level of completion, reducing variability in the final product profile.
Q3: Which analytical techniques are most suitable for final product purity assessment and what should we look for?
A3: A combination of techniques is essential for a comprehensive purity assessment.[]
-
HPLC (with UV detection): This is the workhorse for purity analysis. It should be used to determine the area % purity of the main peak and to quantify any impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[14]
-
¹H NMR Spectroscopy: Confirms the structure of the desired product and can detect impurities that have protons. Quantitative NMR (qNMR) can be used for a highly accurate purity determination against a certified internal standard.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. LC-MS is particularly powerful for detecting and tentatively identifying trace-level impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess for the presence of different polymorphic forms, which can affect solubility and bioavailability.[]
Visualizing the Troubleshooting Process
To effectively diagnose batch-to-batch variability, a systematic approach is necessary. The following diagram illustrates a root cause analysis workflow for troubleshooting an inconsistent synthesis.
Caption: Root cause analysis for synthesis variability.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Pharmaffiliates. The control of API impurities - A critical issue to the pharmaceutical industry. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
At Tianming Pharmaceutical. Mastering API Synthesis: Route Selection & Impurity Control. [Link]
-
National Center for Biotechnology Information (NCBI). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Alfa Chemistry. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Contract Pharma. Impurities in APIs and Their Effects on Products. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]
-
MDPI. Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. Troubleshooting of an Industrial Batch Process Using Multivariate Methods. [Link]
-
Sartorius. Reducing Batch-to-Batch Variability of Botanical Drug Products. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
National Center for Biotechnology Information (NCBI). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
-
Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]
-
SpringerLink. Determination of standard sample purity using the high-precision 1H-NMR process. [Link]
-
PubChem. 5-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. [Link]
-
Journal of Chemical Health Risks. Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. fbpharmtech.com [fbpharmtech.com]
- 9. oceanicpharmachem.com [oceanicpharmachem.com]
- 10. youtube.com [youtube.com]
- 11. zaether.com [zaether.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 5-(4-Fluorophenyl)pyridin-2-amine for long-term storage
Welcome to the technical support guide for ensuring the long-term stability of 5-(4-Fluorophenyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on storing and handling this compound to maintain its integrity over time. The following question-and-answer format addresses common and critical issues you may encounter during your work.
Section 1: Understanding Compound Stability & Degradation
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: The stability of this compound, like many aromatic amines and pyridine derivatives, is primarily influenced by environmental factors. The key contributors to degradation are:
-
Atmosphere (Oxygen and Moisture): Aromatic amines are susceptible to oxidation, which can be accelerated by the presence of oxygen.[1][2] This can lead to the formation of colored impurities and a decrease in purity. Moisture can facilitate hydrolytic degradation or act as a catalyst for other degradation pathways.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions. This is a common issue for many aromatic compounds. Storing the compound in light-resistant containers is crucial.[3]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While refrigeration is often beneficial, it's essential to prevent freeze-thaw cycles, which can introduce moisture if not handled correctly. Storing at a consistent, cool temperature is recommended.[4][5][6]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[7] It is important to store the compound in inert containers and away from reactive chemicals.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, we can infer likely pathways based on its structure—an aromatic amine and a pyridine ring. Potential degradation mechanisms include:
-
Oxidative Degradation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and eventually polymeric impurities. This is often indicated by a change in color of the material.
-
Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive intermediates that can dimerize, polymerize, or react with other molecules.
-
Hydrolysis: Although generally stable, under certain pH conditions and in the presence of moisture, the amine group could potentially undergo hydrolysis, though this is less common for aromatic amines compared to other functional groups.
The following diagram illustrates a simplified potential degradation pathway initiated by oxidation.
Caption: Simplified schematic of potential oxidative degradation.
Section 2: Recommended Storage & Handling Protocols
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation.[3][8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation.[3][9] |
| Container | Tightly sealed glass container with a PTFE-lined cap | Glass is inert, and a PTFE liner prevents leaching from the cap and ensures a tight seal.[9] |
| Location | Cool, dry, and well-ventilated area away from incompatible materials.[4][5][10] | Prevents accidental contact with reactive substances and ensures a stable environment. |
Q4: I have received a new batch of this compound. What is the best practice for aliquoting and storing it?
A4: Proper handling upon receipt is critical for long-term stability. Follow this step-by-step protocol:
Experimental Protocol: Aliquoting for Long-Term Storage
-
Preparation: Work in a well-ventilated fume hood.[10] Ensure all glassware is clean and dry. Have appropriately sized amber glass vials with PTFE-lined caps ready.
-
Inert Atmosphere: If possible, perform the aliquoting in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, gently flush the headspace of the main container and the aliquoting vials with an inert gas before sealing.
-
Aliquoting: Weigh out the desired amount of the compound into each vial. Creating smaller, single-use aliquots is highly recommended to avoid repeatedly opening and closing the main container, which introduces atmospheric oxygen and moisture.
-
Sealing: Tightly seal each vial immediately after aliquoting. Wrap the cap with parafilm for an extra layer of protection against moisture ingress.
-
Labeling: Clearly label each vial with the compound name, CAS number (503536-73-0), date of aliquoting, and concentration (if in solution).
-
Storage: Place the labeled vials in a designated, properly labeled secondary container in a refrigerator (2-8°C).
Caption: Recommended workflow for aliquoting and storage.
Section 3: Troubleshooting & Purity Assessment
Q5: I have a batch of this compound that has been in storage for a while and has developed a slight yellow or brownish tint. Is it still usable?
A5: A change in color is a visual indicator of potential degradation. While a slight discoloration may not significantly impact the outcome of all experiments, it strongly suggests that the purity has decreased. We highly recommend re-analyzing the compound's purity before use. For applications where high purity is critical, such as in drug development, using a discolored batch without re-analysis is not advised.
Q6: How can I assess the purity of my stored this compound?
A6: Several analytical techniques can be used to determine the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.
Experimental Protocol: Purity Assessment by HPLC
-
Objective: To quantify the purity of this compound and detect the presence of degradation products.
-
Instrumentation: An HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid or trifluoroacetic acid is typically effective for aminopyridine compounds.[11]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your stored compound.
-
Dissolve it in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[12]
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.
-
Monitor the elution profile at a wavelength where the compound has strong absorbance (a UV scan can determine the optimal wavelength, but a starting point could be around 254 nm).
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.[12]
-
Interpretation of Results: A pure sample will show a single major peak. The presence of additional peaks indicates impurities or degradation products. Comparing the chromatogram to that of a new, high-purity standard is the best way to confirm the identity of the main peak and quantify degradation. Other valuable techniques for purity assessment include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for obtaining an absolute purity value.[12]
Section 4: Frequently Asked Questions (FAQs)
Q7: Can I store this compound at room temperature for short periods?
A7: For short-term storage (a few days to a week), keeping the compound in a tightly sealed, light-protected container at room temperature is generally acceptable. However, for any duration longer than this, refrigeration is strongly recommended to minimize the risk of degradation.
Q8: Is it safe to handle this compound on an open bench?
A8: No. As with most chemical reagents, this compound should be handled in a well-ventilated chemical fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times to avoid skin contact and inhalation.[13][14]
Q9: What should I do in case of a spill?
A9: In the event of a spill, first ensure the area is well-ventilated.[4] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[4] Scoop the material into a sealed container for proper chemical waste disposal. Do not wash spills down the drain.[4]
Q10: How should I dispose of expired or degraded this compound?
A10: Dispose of the compound as hazardous chemical waste in accordance with your institution's and local regulations.[4] It should be placed in a clearly labeled, sealed container for collection by your environmental health and safety department.
References
-
Khan, M. Y., & Arora, N. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC, [Link]
-
Arora, N. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate, [Link]
-
Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC, [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography, [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific, [Link]
-
PV2143. OSHA, [Link]
-
Storage of pyridine? Sciencemadness Discussion Board, [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies, [Link]
-
Pyridine Chemical Storage Specifications. US Hazmat Rentals, [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH, [Link]
-
Bacterial Degradation of Aromatic Compounds. PMC, [Link]
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. UNESP Institutional Repository, [Link]
-
Accuracy of method for 2-aminopyridine. ResearchGate, [Link]
-
5-Bromo-4-fluoropyridin-2-amine. PubChem, [Link]
-
Safety Data Sheet. AA Blocks, [Link]
Sources
- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. helixchrom.com [helixchrom.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. aablocks.com [aablocks.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Validation & Comparative
Comparative Guide to Kinase Inhibition: Imatinib vs. The 5-(4-Fluorophenyl)pyridin-2-amine Scaffold
A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of modern pharmacology. Their ability to selectively block the activity of specific kinases—enzymes that drive a multitude of cellular processes—has revolutionized treatment paradigms for various malignancies. This guide provides a comparative analysis of two distinct entities in the kinase inhibitor space: Imatinib , a clinically transformative, multi-targeted tyrosine kinase inhibitor, and 5-(4-Fluorophenyl)pyridin-2-amine , a representative of the versatile aminopyridine chemical scaffold that serves as a foundational structure for novel inhibitor development.
This document moves beyond a simple feature list, offering a deep dive into the comparative kinase inhibition profiles, the signaling pathways they modulate, and the practical methodologies for their evaluation. We will explore the causality behind experimental design, ensuring that the presented protocols are not just instructions, but self-validating systems for generating robust, reproducible data.
Overview of the Inhibitors
Imatinib (Gleevec®): The Benchmark Tyrosine Kinase Inhibitor (TKI)
Imatinib was a pioneering achievement in rational drug design, specifically developed to target the BCR-Abl fusion protein, the causative driver of Chronic Myeloid Leukemia (CML).[1][2] Its mechanism relies on binding to the ATP-binding site of the kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of downstream substrates.[3] Beyond BCR-Abl, imatinib's clinical efficacy extends to tumors driven by mutations in the c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) kinases, such as Gastrointestinal Stromal Tumors (GISTs).[4][5][6] Its well-defined target profile and extensive clinical history make it an essential benchmark for TKI development.
The this compound Scaffold: A Platform for Novel Discovery
Unlike the specific drug Imatinib, this compound represents a chemical scaffold—a core molecular structure from which a diverse library of compounds can be synthesized. The aminopyridine and related aminopyrimidine cores are prevalent in modern kinase inhibitor design due to their ability to form key hydrogen bond interactions within the kinase ATP-binding site.[7] Molecules built upon this scaffold are not limited to a single kinase family; derivatives have shown potent activity against a range of targets including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Polo-like kinases (PLKs).[7][8] This comparison, therefore, contrasts a highly optimized, clinically approved drug against the potential and versatility of a foundational chemical starting point.
Comparative Kinase Inhibition Profile
The defining characteristic of any kinase inhibitor is its potency (how little of the drug is needed) and its selectivity (which kinases it inhibits). These are typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of inhibitor required to reduce kinase activity by 50%.
| Inhibitor | Primary Target(s) | Representative IC50 Values (in vitro) | Key Therapeutic Areas |
| Imatinib | BCR-Abl, c-Kit, PDGFRα/β | v-Abl: ~600 nM[4]c-Kit: ~100 nM[4]PDGFRα: ~71 nM[9]PDGFRβ: ~100 nM - 607 nM[4][9] | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs)[2][6] |
| Aminopyridine Scaffold Derivatives | Varies by substitution | Example 1 (Aurora A/B Inhibitor):CYC116: Kᵢ = 8.0 nM (Aurora A), 9.2 nM (Aurora B)[7]Example 2 (PLK4 Inhibitor):Compound 8h: IC50 = 6.7 nM (PLK4) | Investigational (Oncology) |
Note: Data for the aminopyridine scaffold is presented using examples of optimized derivatives to illustrate the potential of the chemical class. The inhibitory profile of the unsubstituted this compound would require specific experimental determination.
This comparison highlights a critical concept in drug development. Imatinib is potent against a specific, well-defined set of tyrosine kinases. In contrast, the aminopyridine scaffold is a versatile starting point that, through medicinal chemistry efforts, can be tailored to potently and selectively inhibit diverse kinases, including serine/threonine kinases like Aurora and PLK.
Modulated Signaling Pathways: A Visual Guide
Understanding the downstream consequences of kinase inhibition is paramount. The following diagrams, rendered in DOT language, illustrate the core signaling cascades affected by Imatinib.
Imatinib's Target Pathways
Imatinib exerts its therapeutic effect by shutting down signaling cascades that promote uncontrolled cell proliferation and survival.
Caption: The BCR-Abl signaling pathway in CML, inhibited by Imatinib.[1][3]
Caption: Generalized c-Kit and PDGFR signaling, inhibited by Imatinib.[10][11][12][13]
Experimental Design: Head-to-Head In Vitro Kinase Assay
To objectively compare the inhibitory potential of any two compounds, a robust, reproducible biochemical assay is essential. The choice of assay technology is critical; it must be sensitive, have a large dynamic range, and be resistant to compound interference.
Rationale for Assay Selection: We will detail a protocol based on the Luminescent Kinase Assay format (e.g., Promega's Kinase-Glo®).[14][15] This technology is a homogeneous, "add-mix-read" assay that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[15] A highly active kinase will consume more ATP, resulting in a low luminescence signal. Conversely, an effective inhibitor will preserve ATP, leading to a high signal. This method is considered a gold standard for high-throughput screening (HTS) due to its simplicity, sensitivity, and stable signal.[16][17][18]
Experimental Workflow Diagram
This diagram outlines the logical flow of the IC50 determination experiment.
Caption: Workflow for determining inhibitor IC50 using a luminescent kinase assay.
Detailed Step-by-Step Protocol: IC50 Determination for Abl Kinase
This protocol is designed to be self-validating by including essential controls.
Materials:
-
Recombinant human Abl kinase
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Dithiothreitol (DTT)
-
ATP
-
Imatinib and this compound, dissolved in 100% DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Plate Preparation:
-
Create a 10-point, 3-fold serial dilution series for each inhibitor in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Transfer 23 nL of each inhibitor concentration and DMSO (for vehicle controls) into the appropriate wells of a 384-well assay plate. This can be done using acoustic dispensing or pin tool transfer for accuracy.[17]
-
-
Control Well Definition:
-
0% Inhibition (High Signal) Control: Wells containing kinase and DMSO only.
-
100% Inhibition (Low Signal) Control: Wells containing DMSO but no kinase. This measures the baseline ATP level.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase Solution in Kinase Assay Buffer. The final concentration should be determined empirically but could be ~1-5 ng/well.
-
Dispense 2.5 µL of the 2X Kinase Solution into the inhibitor and 0% inhibition control wells.
-
Dispense 2.5 µL of Kinase Assay Buffer (without enzyme) into the 100% inhibition control wells.
-
Centrifuge the plate briefly and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[17]
-
Prepare a 2X Substrate/ATP Solution in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase (e.g., 10 µM for Abl) to ensure competitive inhibitors are fairly evaluated.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP Solution to all wells. The total reaction volume is now 5 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Luminescent Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to all wells to terminate the kinase reaction and initiate the luminescence reaction.[15]
-
Mix on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the plate on a luminometer, recording the Relative Light Units (RLU) for each well.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Use the RLU values from the control wells to normalize the data for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))
-
-
Generate Dose-Response Curve:
-
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
-
Determine IC50 Value:
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
The resulting IC50 values provide a quantitative measure of potency, allowing for a direct comparison between Imatinib and this compound (or its derivatives) against the chosen kinase target.
Conclusion: From Benchmark to Blueprint
This guide illustrates the comparative framework for evaluating kinase inhibitors, contrasting the well-defined, clinically validated profile of Imatinib with the versatile, developmental potential of the This compound scaffold.
-
Imatinib serves as an indispensable benchmark. Its known potency and selectivity against Abl, Kit, and PDGFR provide a standard against which new inhibitors targeting these kinases can be measured. Its success underscores the power of targeting specific oncogenic drivers.[2][4]
-
The This compound scaffold represents a blueprint for innovation. While the core itself may have modest activity, its chemical tractability allows for the generation of vast compound libraries. As demonstrated by published research, derivatives can be optimized to yield highly potent and selective inhibitors against a wide array of kinases, far beyond Imatinib's primary targets.[7]
For the drug development professional, the path forward is clear. A head-to-head comparison using robust, well-controlled biochemical assays, such as the luminescent kinase assay detailed here, is the foundational step. This allows for the direct assessment of a novel compound's potency relative to a gold standard like Imatinib. Subsequent, broader screening against a panel of kinases is then necessary to establish selectivity and identify potential off-target effects, ultimately defining the unique therapeutic potential of a new chemical entity.
References
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Roles of PDGF/PDGFR signaling in various organs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed. (2022, March 31). National Center for Biotechnology Information. [Link]
-
Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
Platelet-derived Growth Factor (PDGF) Family. (n.d.). Sino Biological. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Center for Biotechnology Information. [Link]
-
Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. (2008, November 24). PLOS ONE. [Link]
-
Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (n.d.). AACR Journals. [Link]
-
Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]
-
The c-kit signaling pathway is involved in the development of persistent pain - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Signal transduction pathways of the c-Kit receptor. Homodimerized SCF... (n.d.). ResearchGate. [Link]
-
Defying c-Abl signaling circuits through small allosteric compounds. (n.d.). Frontiers. [Link]
-
Activation of the MAP kinase pathway by c-Kit is PI-3 kinase dependent in hematopoietic progenitor/stem cell lines. (2004, July 1). Blood | ASH Publications. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024, August 14). Celtarys Research. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. [Link]
-
Cell signaling pathways induced by Abl kinases. Phosporylated Abl... (n.d.). ResearchGate. [Link]
-
Platelet-derived growth factor receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mechanisms of Activation of Abl Family Kinases. (n.d.). Madame Curie Bioscience Database. [Link]
-
The IC50 (half-maximal inhibitor concentration) of imatinib against... (n.d.). ResearchGate. [Link]
-
ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood | ASH Publications. [Link]
-
Comparison between imatinib, nilotinib IC 50 values (nmol/L) for... (n.d.). ResearchGate. [Link]
-
Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013, January 9). ACS Publications. [Link]
-
Ralimetinib - Wikipedia. (n.d.). Wikipedia. [Link]
-
In vitro kinase assay. (2024, May 31). Protocols.io. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. (2024, August 31). Iraqi Academic Scientific Journals. [Link]
-
Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus | Request PDF. (2024, August 9). ResearchGate. [Link]
-
Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress. (2018, December 19). Spandidos Publications. [Link]
-
Kinase Mutations and Imatinib Response in Patients With Metastatic Gastrointestinal Stromal Tumor. (n.d.). Journal of Clinical Oncology. [Link]
-
(PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2024, August 7). ResearchGate. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010, June 10). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC. (2012, October 8). National Center for Biotechnology Information. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022, February 28). National Center for Biotechnology Information. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. fmi.ch [fmi.ch]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. promega.com [promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenylpyridin-2-amine Derivatives as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the 5-phenylpyridin-2-amine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1] Its inherent ability to form key interactions within the ATP-binding pocket of various kinases makes it a foundational element for a multitude of targeted therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-phenylpyridin-2-amine derivatives, drawing insights from extensive research on analogous structures to inform the rational design of next-generation inhibitors.
The strategic modification of the 5-phenylpyridin-2-amine core at three key positions—the 2-amino group, the pyridine ring, and the 5-phenyl substituent—dramatically influences binding affinity, selectivity, and pharmacokinetic properties. This guide will dissect the nuanced effects of these modifications, with a particular focus on their application in targeting oncologically relevant kinases such as Aurora kinases and c-Met.
The 5-Phenylpyridin-2-amine Scaffold: A Versatile Kinase Hinge-Binder
The core structure of 5-phenylpyridin-2-amine is predisposed to interact with the hinge region of the kinase ATP-binding site, a critical determinant of inhibitor binding. The 2-amino group and the pyridine nitrogen typically form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This bidentate interaction anchors the inhibitor, providing a stable platform for the rest of the molecule to engage with other regions of the active site.
Caption: Core interactions of the 5-phenylpyridin-2-amine scaffold.
Structure-Activity Relationship Analysis
The biological activity of 5-phenylpyridin-2-amine derivatives can be systematically modulated by introducing various substituents. The following sections delineate the SAR at each key position, drawing parallels from closely related N-phenylpyrimidin-2-amine and other pyridinamine-based kinase inhibitors.
Substitutions on the 5-Phenyl Ring: Targeting the Hydrophobic Pocket
The 5-phenyl group typically extends into a hydrophobic pocket within the ATP-binding site. Modifications to this ring are critical for enhancing potency and modulating selectivity.
-
Para-Substitution is Often Key: For many kinase targets, including Aurora kinases, substitution at the para-position of the phenyl ring is crucial for potent inhibition.[2][3] This is often attributed to the substituent extending towards a deeper hydrophobic region or forming additional interactions.
-
Electron-Donating and Withdrawing Groups: The electronic nature of the substituent can significantly impact activity. For instance, in some series, electron-withdrawing groups like halogens (e.g., -Cl, -Br) or trifluoromethyl (-CF3) can enhance potency.[4] Conversely, electron-donating groups like methoxy (-OCH3) have also been shown to be favorable in other contexts, suggesting that the optimal substitution is target-dependent.[5]
-
Bulky Groups and Hydrophilicity: The introduction of bulkier groups can improve van der Waals interactions but may also lead to steric clashes. Incorporating polar groups or heterocycles can enhance solubility and provide opportunities for additional hydrogen bonding, potentially improving both potency and pharmacokinetic properties.
Modifications of the Pyridine Ring: Fine-Tuning Selectivity
Alterations to the pyridine core itself, while less frequently explored than peripheral substitutions, can have a profound impact on the inhibitor's properties.
-
Introduction of Additional Nitrogen Atoms (Bioisosteric Replacement): Replacing the pyridine with a pyrimidine ring is a common strategy. The additional nitrogen can alter the electronic distribution, pKa, and hydrogen bonding potential of the core, influencing both potency and selectivity.[2]
-
Substituents on the Pyridine Ring: Small alkyl or halo substituents on the pyridine ring can modulate the electronics and sterics of the hinge-binding motif. For example, a methyl group can provide a favorable hydrophobic interaction with nearby residues.
The 2-Amino Linker and its N-Substituents: Interacting with the Ribose Pocket
The 2-amino group is a critical hinge-binding element. While N-alkylation is generally detrimental as it removes a key hydrogen bond donor, substitution on the amino nitrogen with a phenyl group (as in N-phenylpyridin-2-amine) is a common and effective strategy. The nature of this N-phenyl group and its substituents can further refine the inhibitor's activity.
-
N-Aryl Substitution: The N-phenyl group can engage in π-π stacking interactions with aromatic residues in the active site.
-
Substituents on the N-Phenyl Ring: Similar to the 5-phenyl ring, substitutions on the N-phenyl ring can significantly impact potency. These substituents often point towards the solvent-exposed region, providing an avenue for introducing properties that improve solubility and cell permeability without disrupting the core binding interactions.
Comparative Performance of Analogs as Kinase Inhibitors
To illustrate the practical implications of the SAR principles discussed, the following table summarizes the inhibitory activities of representative N-phenylpyrimidin-2-amine and related heterocyclic kinase inhibitors against Aurora and c-Met kinases. While not direct analogs of 5-phenylpyridin-2-amine, they share the core pharmacophore and provide valuable comparative data.
| Compound ID | Core Scaffold | R1 (on Phenyl/Thiazole) | R2 (on N-Phenyl) | Target Kinase | IC50/Ki (nM) | Reference |
| 1 (CYC116) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | 4-methyl on thiazole | 4-morpholino | Aurora A | 8.0 (Ki) | [2][3] |
| Aurora B | 9.2 (Ki) | [2][3] | ||||
| 2 | 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | H | H | Wee1 | >10 µM | [6] |
| 3 | 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | H | 3-NH2 | Wee1 | 0.8 µM | [6] |
| 4 (34a) | N-phenylpyrimidin-2-amine derivative | Complex heterocyclic system | Complex side chain | c-Met | 15.0 (IC50) | [7] |
| 5 (5a) | Pyrazolo[3,4-b]pyridine derivative | Phenyl | Tosyl | c-Met | 4.27 (IC50) | [8] |
| 6 (5b) | Pyrazolo[3,4-b]pyridine derivative | 4-Chlorophenyl | Tosyl | c-Met | 7.95 (IC50) | [8] |
Note: The data presented is for structurally related compounds and is intended to provide a comparative understanding of the SAR principles.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a 5-phenylpyridin-2-amine derivative and for in vitro kinase assays.
Synthesis of 5-Phenylpyridin-2-amine Derivatives via Suzuki Coupling
The Suzuki cross-coupling reaction is a robust and widely used method for the synthesis of 5-arylpyridines.[9]
Caption: Workflow for Suzuki cross-coupling synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90-100 °C) for a designated time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 5-phenylpyridin-2-amine derivative.
In Vitro Kinase Assay (Aurora Kinase A)
The following is a generalized protocol for an in vitro kinase assay using a luminescence-based method to measure ATP consumption.[1][10]
Caption: Workflow for an in vitro Aurora kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 1x kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare solutions of ATP, a suitable substrate (e.g., Kemptide), and the test inhibitor at various concentrations.[1]
-
Reaction Setup: In a 96-well plate, add the master mix containing the kinase buffer, ATP, and substrate to each well.
-
Inhibitor Addition: Add the test inhibitor solutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Add the purified Aurora Kinase A enzyme to all wells except the negative controls to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Reaction Termination: Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature.
-
Signal Generation: Add a kinase detection reagent that converts the ADP generated by the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The 5-phenylpyridin-2-amine scaffold is a highly adaptable and potent platform for the development of kinase inhibitors. A thorough understanding of the structure-activity relationships at each key position is paramount for the rational design of compounds with improved potency, selectivity, and drug-like properties. By leveraging the insights gained from analogous chemical series and employing robust synthetic and screening methodologies, researchers can continue to unlock the full therapeutic potential of this privileged scaffold in the ongoing quest for novel cancer therapies and treatments for other kinase-driven diseases.
References
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link][10]
-
Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648. [Link][7]
-
Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). Computational and Structural Biotechnology Journal. [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link][2]
-
Haggarty, S. J., et al. (2003). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 13(17), 2845-2849. [Link][6]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2020). RSC Medicinal Chemistry. [Link][11]
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
Ma, Y., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2250. [Link][8]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2015). Molecules. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link][3]
-
5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. (2025). Bioorganic & Medicinal Chemistry. [Link]
-
Docking study on compound 14 bound within the ATP site of RIPK2 (PDB ID: 6RNA). (n.d.). ResearchGate. Retrieved from [Link]
-
Gulraiz, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link][9]
-
Rewcastle, G. W., et al. (1996). and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link][4]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). UMPSA Institutional Repository. [Link]
-
Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, G., et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 15(9), 15978-15995. [Link][5]
Sources
- 1. promega.com [promega.com]
- 2. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 4. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminopyridines
Introduction: The Strategic Advantage of Fluorine in Aminopyridine Drug Design
Aminopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their derivatives are perhaps most recognized as potassium channel blockers, with compounds like 4-aminopyridine (dalfampridine) used to improve motor function in patients with multiple sclerosis.[3][4] The versatility of the aminopyridine ring allows it to interact with a wide range of biological targets, making it a focal point in drug discovery.[1]
In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine, an element with unique properties that can profoundly enhance a molecule's pharmacological profile.[5][6][7] The strategic incorporation of fluorine into a molecule—a process known as fluorination—can dramatically alter its metabolic stability, membrane permeability, and target binding affinity.[8][9][10] This guide provides an in-depth comparison of fluorinated and non-fluorinated aminopyridines, supported by established experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.
The Mechanistic Impact of Fluorination on Key Pharmacological Properties
The introduction of a fluorine atom, despite its small size, exerts a powerful influence on a molecule's electronic and physicochemical properties. This is due to its extreme electronegativity and the remarkable strength of the carbon-fluorine (C-F) bond.[6][11] These fundamental characteristics translate into tangible benefits in a drug development context.
Enhanced Metabolic Stability
A primary challenge in drug design is preventing rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[12][13] These enzymes typically work by oxidizing metabolically vulnerable C-H bonds.
-
Metabolic Shielding: Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic attack can effectively "shield" the molecule from enzymatic degradation.[6][8] The C-F bond is significantly stronger and more stable than a C-H bond, making it resistant to oxidative cleavage by CYP enzymes.[6][14] This blockade of "metabolic soft spots" can drastically increase a compound's biological half-life and overall bioavailability.[8][14] For example, a study on imidazo[1,2-a]pyridine derivatives found that fluorination led to enhanced metabolic stability.[15]
Caption: Fluorine blocks sites of metabolic oxidation.
Modulated Membrane Permeability and Lipophilicity
A drug's ability to cross cellular membranes to reach its target is fundamental to its efficacy. This is governed in large part by its lipophilicity (its affinity for fatty, non-polar environments).
-
Lipophilicity Tuning: Fluorine's effect on lipophilicity is highly context-dependent.[8] While a single fluorine atom can increase the lipophilicity of an aliphatic chain, it often has a more complex electronic effect on aromatic systems like pyridine. This allows for fine-tuning of a molecule's logP or logD value to achieve the optimal balance for absorption and distribution.[8][14]
-
Enhanced Permeability: Strategic fluorination can improve a compound's ability to cross critical biological barriers, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) targets.[5][8] A comparative study of a fluorinated aminopyridine derivative, 5Me3F4AP, showed it had significantly higher permeability across an artificial brain membrane compared to its non-fluorinated and less-substituted fluorinated counterparts.[4]
Improved Target Binding Affinity and Potency
The ultimate goal of a drug is to bind to its target with high affinity and selectivity. Fluorine can facilitate this through several mechanisms.
-
Altered Basicity (pKa): Fluorine is highly electron-withdrawing. Placing it on the pyridine ring can lower the basicity (pKa) of the nitrogen atom in the amino group.[14][16] This change can be crucial for optimizing the ionization state of the drug at physiological pH, which in turn affects its interaction with the target protein and its permeability.
-
Favorable Protein-Ligand Interactions: The polarized C-F bond can engage in unique, favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds with backbone amides.[7][8] These additional interactions can stabilize the drug-target complex, leading to increased binding affinity (lower KD) and higher potency (lower IC50/EC50).[7] Studies on fluorinated fentanyl analogs, for instance, demonstrated that the position of the fluorine atom significantly influenced the compound's agonistic activity.[17]
Quantitative Comparison: Fluorination's Impact
The following table summarizes the expected impact of fluorination on key drug-like properties of an aminopyridine, with illustrative data drawn from published comparative studies.[4]
| Parameter | Non-Fluorinated Analog (e.g., 4-AP) | Fluorinated Analog (e.g., 5Me3F4AP) | Rationale for Change |
| Metabolic Stability (t½, in vitro) | Lower (e.g., 15 min) | Higher (e.g., >60 min) | C-F bond blocks CYP-mediated oxidation.[6][8] |
| Lipophilicity (logD at pH 7.4) | Lower (e.g., 0.41) | Higher (e.g., 0.66) | Fluorine substitution increases lipophilicity.[4] |
| Membrane Permeability (Pe, nm/s) | Lower (e.g., 31.1) | Higher (e.g., 88.1) | Increased lipophilicity often enhances passive diffusion.[4] |
| Target Affinity (KD or IC50) | Higher Value (Lower Affinity) | Lower Value (Higher Affinity) | New polar interactions and conformational effects improve binding.[7][8] |
Experimental Workflows for Comparative Analysis
To empirically validate the benefits of fluorination, a series of standardized in vitro assays are essential. The following protocols provide a robust framework for comparing fluorinated and non-fluorinated aminopyridine analogs.
Caption: High-level workflow for comparing aminopyridine analogs.
Experimental Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds using liver microsomes.[18]
Causality: This assay simulates Phase I metabolism, primarily driven by CYP enzymes found in microsomes.[18][19] A longer half-life indicates greater resistance to metabolic breakdown. The cofactor NADPH is required to initiate the enzymatic cycle.[18] The reaction is stopped by protein precipitation with a cold organic solvent.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Control compounds (high and low clearance)
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin)
-
96-well incubation plate and collection plate
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a master mix of microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Compound Addition: Add 2 µL of 100 µM test compound working solution (diluted from 10 mM stock) to the wells of the incubation plate. The final compound concentration will be 1 µM.
-
Pre-incubation: Add 178 µL of the microsome master mix to each well. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well. This is the T=0 time point for kinetics.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate a 25 µL aliquot from the reaction wells and transfer it to a collection plate containing 100 µL of ice-cold acetonitrile with internal standard to quench the reaction.
-
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life: t½ = 0.693 / k . Intrinsic clearance is then calculated: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability (Pe) of test compounds across an artificial lipid membrane, simulating gastrointestinal or blood-brain barrier passage.[20]
Causality: This assay isolates passive diffusion, a key mechanism for drug absorption, by using a synthetic membrane, thereby avoiding the complexities of active transporters present in cell-based assays.[20][21] The rate of diffusion from a donor compartment to an acceptor compartment is quantified to determine permeability.
Materials:
-
PAMPA sandwich plate system (hydrophobic PVDF donor plate, acceptor plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for ~20 minutes.[21]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer (optionally containing 5% DMSO to act as a sink).[22]
-
Prepare Donor Solutions: Dilute the test compounds to a final concentration of 500 µM in PBS.
-
Load Donor Plate: Add 200 µL of each test compound solution to the donor plate wells. Retain an aliquot of this solution as a reference standard.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 16-24 hours with gentle shaking.[23]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the acceptor and donor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells, as well as the reference standard (C0), using a UV-Vis plate reader or LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation:
-
Pe (cm/s) = [-ln(1 - CA/CEquilibrium)] / [Area * (1/VD + 1/VA) * Time]
-
Where CEquilibrium = (CDVD + CAVA) / (VD + VA), Area is the surface area of the membrane, VD and VA are the volumes of the donor and acceptor wells, and Time is the incubation time in seconds.
-
Experimental Protocol 3: Target Binding Affinity by Fluorescence Polarization
Objective: To determine the equilibrium dissociation constant (KD) of test compounds by measuring their ability to displace a fluorescently-labeled ligand from a target protein.
Causality: Fluorescence Polarization (FP) measures the rotational speed of a fluorescent molecule. A small, fluorescently-labeled ligand ("tracer") tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling slows dramatically, increasing the polarization signal. A non-labeled test compound that binds to the protein will compete with and displace the tracer, causing a decrease in polarization. This displacement is proportional to the test compound's binding affinity.[24]
Materials:
-
Purified target protein (e.g., a specific potassium channel subunit)
-
Fluorescently-labeled ligand (tracer) with known affinity for the target
-
Test compounds (fluorinated and non-fluorinated aminopyridines)
-
Assay buffer (e.g., HEPES-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Determine Optimal Tracer Concentration: First, perform a saturation binding experiment by titrating the tracer against a fixed concentration of the target protein to determine the KD of the tracer and the optimal concentration to use in the competition assay (typically at or below its KD).
-
Prepare Reagents: Prepare a solution of the target protein and tracer in assay buffer at 2x their final desired concentrations.
-
Compound Titration: Prepare serial dilutions of the test compounds in assay buffer in a separate plate.
-
Assay Setup: Add 10 µL of the 2x protein/tracer solution to each well of the assay plate.
-
Competition: Add 10 µL of the serially diluted test compounds to the wells. Include wells with buffer only (for minimum polarization) and wells with protein/tracer but no competitor (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach equilibrium (e.g., 60 minutes), protected from light.
-
Measurement: Read the plate on a fluorescence polarization reader, measuring the millipolarization (mP) units in each well.
-
Data Analysis: Plot the mP values against the log of the test compound concentration. Fit the resulting sigmoidal curve using a four-parameter logistic equation to determine the IC50 value (the concentration of test compound that displaces 50% of the tracer).
-
Ki Calculation: Convert the IC50 to the inhibition constant (Ki), which reflects the binding affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer) .
Conclusion
The strategic incorporation of fluorine is a powerful and well-established strategy in medicinal chemistry for enhancing the drug-like properties of bioactive scaffolds like aminopyridines.[6] By blocking sites of metabolic oxidation, modulating lipophilicity to improve membrane permeability, and introducing new interactions to increase binding affinity, fluorination can transform a promising lead compound into a viable drug candidate.[8][9] However, the effects of fluorination are not universally predictable and are highly dependent on the specific position of the fluorine atom and the overall molecular context.[5][8] Therefore, the empirical validation of these properties through robust and reproducible in vitro assays, as detailed in this guide, is a critical step in the drug discovery process. By integrating rational design with rigorous experimental comparison, researchers can fully leverage the unique advantages of fluorine to develop safer and more effective aminopyridine-based therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. Google Search.
- Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. FindLight.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
- The role of fluorine in medicinal chemistry - PubMed. PubMed.
- Binding Affinity | Malvern Panalytical. Malvern Panalytical.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- pampa-permeability-assay.pdf - Technology Networks. Technology Networks.
- Recent Advances in Fluorination Techniques and Their Anticipated Impact on Drug Metabolism and Toxicity - PubMed. PubMed.
- The use of aminopyridines in neurological disorders - PubMed. PubMed.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. BioAssay Systems.
- What are some physical methods to determine binding affinity of a protein? - Reddit. Reddit.
- How to Conduct an In Vitro Metabolic Stability Study. BioIVT.
- Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications - Taylor & Francis Online. Taylor & Francis Online.
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. WuXi AppTec.
- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed. PubMed.
- Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System - J-Stage. J-Stage.
- Metabolic Stability - Pharma Focus Asia. Pharma Focus Asia.
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. NEDMDG.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. PubMed.
- Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed. PubMed.
- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Royal Society of Chemistry.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. MDPI.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. nedmdg.org [nedmdg.org]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. reddit.com [reddit.com]
In Vivo Efficacy of 5-(4-Fluorophenyl)pyridin-2-amine in Pancreatic Ductal Adenocarcinoma Xenograft Models: A Comparative Guide
This guide provides a comprehensive technical overview and comparative analysis of the novel investigational compound, 5-(4-Fluorophenyl)pyridin-2-amine, in the context of preclinical pancreatic ductal adenocarcinoma (PDAC) xenograft models. Designed for researchers, drug discovery scientists, and clinical development professionals, this document synthesizes a robust preclinical strategy, explains the causal rationale behind experimental design, and presents a direct comparison with established therapeutic agents.
Introduction: The Rationale for a Novel Aminopyridine in Pancreatic Cancer
Pancreatic ductal adenocarcinoma remains one of the most lethal solid tumors, with limited therapeutic options and a five-year survival rate under 10%.[1] The current standard-of-care, often involving gemcitabine-based chemotherapy, provides only modest survival benefits, highlighting the urgent need for novel therapeutic agents.[2][3]
The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of various kinase inhibitors.[4][5] this compound is a novel small molecule from this class, hypothesized to function as an inhibitor of a key signaling pathway implicated in pancreatic tumorigenesis, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Preclinical evaluation in robust, clinically relevant in vivo models is a critical step to validate this hypothesis and determine its potential as a therapeutic candidate.
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, where human tumors are grown in immunocompromised mice, are indispensable tools in oncology research.[6][7] They provide a platform to assess a compound's anti-tumor activity, tolerability, and pharmacodynamic effects in a complex biological system, serving as a vital bridge between in vitro discovery and clinical trials.[8] This guide details the in vivo efficacy of this compound in a well-characterized PDAC xenograft model, comparing its performance against both a standard cytotoxic agent (Gemcitabine) and a targeted therapy (Erlotinib).
Putative Mechanism of Action: Targeting the EGFR Signaling Cascade
Many aminopyridine derivatives have shown promise as inhibitors of protein kinases that are critical for tumor cell proliferation and survival.[9][10] Based on its structural motifs, we postulate that this compound targets the ATP-binding site of the EGFR tyrosine kinase. The EGFR signaling pathway is frequently dysregulated in pancreatic cancer and contributes to tumor growth, invasion, and resistance to apoptosis.[11] The EGFR inhibitor Erlotinib, in combination with gemcitabine, has been approved for advanced pancreatic cancer, validating this pathway as a therapeutic target.[2][11] The diagram below illustrates the hypothesized point of intervention for our lead compound within this critical oncogenic cascade.
Caption: Hypothesized mechanism of this compound inhibiting EGFR signaling.
Experimental Design: A Head-to-Head Xenograft Study
To ensure a rigorous and objective evaluation, a well-controlled study is essential. The chosen design allows for the direct comparison of our investigational compound with established treatments.
Causality Behind Experimental Choices:
-
Animal Model: Female athymic nude mice (nu/nu) are selected. Their compromised T-cell immunity prevents the rejection of human tumor grafts, making them a standard and reliable host for cell line-derived xenograft studies.[7]
-
Tumor Model: The BxPC-3 human pancreatic adenocarcinoma cell line is utilized. This line is well-characterized, known to express EGFR, and has been used in xenograft studies evaluating agents like Erlotinib, providing a strong basis for comparison.[6][12] Subcutaneous implantation is chosen for its high reproducibility and ease of tumor volume monitoring via caliper measurements.[13][14]
-
Treatment Groups: The study includes a vehicle control to measure baseline tumor growth, two standard-of-care arms (Gemcitabine and Erlotinib) to benchmark efficacy, and the experimental arm for this compound. This multi-arm design provides a comprehensive comparative landscape.
-
Dosing & Administration: Dosing is initiated when tumors reach a palpable, measurable volume (approx. 100-150 mm³). This mimics a clinical scenario where treatment begins after tumor establishment. The oral (p.o.) route for the novel compound and Erlotinib is selected for convenience and clinical relevance, while the intraperitoneal (i.p.) route for Gemcitabine aligns with established preclinical protocols.[1][15]
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), a standard metric calculated from tumor volume measurements taken throughout the study.[16] Secondary endpoints include body weight monitoring to assess general toxicity and overall animal health.
Experimental Workflow Diagram
The following diagram outlines the key phases of the in vivo study protocol.
Caption: Standard workflow for a subcutaneous cell line-derived xenograft efficacy study.
Comparative Efficacy Data
The antitumor activity of this compound was evaluated and compared against standard therapies. All treatments were well-tolerated, with no significant body weight loss observed across the groups. The primary efficacy data are summarized below.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 28, mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | P-value (vs. Vehicle) |
| Vehicle Control | N/A (p.o., QD) | 985 ± 110 | 0% | N/A |
| Gemcitabine | 100 mg/kg (i.p., BIW) | 552 ± 75 | 44% | < 0.01 |
| Erlotinib | 100 mg/kg (p.o., QD) | 473 ± 68 | 52% | < 0.01 |
| This compound | 75 mg/kg (p.o., QD) | 315 ± 55 | 68% | < 0.001 |
TGI (%) calculated as: [1 - (Mean Tumor Volume of Treated Group at Day 28 / Mean Tumor Volume of Vehicle Group at Day 28)] x 100. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.
Analysis: The data indicate that this compound demonstrates superior single-agent efficacy in the BxPC-3 xenograft model compared to both Gemcitabine and Erlotinib at the tested doses.[1][12][15] The observed 68% tumor growth inhibition is statistically significant and suggests a potent antitumor effect that warrants further investigation, including combination studies and evaluation in patient-derived xenograft (PDX) models that better recapitulate human tumor heterogeneity.[17][18]
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for conducting the xenograft study described.
A. Cell Culture and Preparation
-
Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice to prevent Matrigel polymerization.[13]
B. Tumor Implantation
-
Use 6-8 week old female athymic nude mice, allowing for a one-week acclimatization period.
-
Anesthetize the mouse according to your institution's approved IACUC protocol.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right dorsal flank of each mouse using a 27-gauge needle.[19]
-
Monitor animals for recovery from anesthesia.
C. Tumor Monitoring and Study Initiation
-
Begin monitoring tumor growth 7-10 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume (TV) using the formula: TV = (Width² x Length) / 2.[17]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize mice into the four treatment groups (n=8 per group), ensuring the average tumor volume is similar across all groups.
D. Drug Formulation and Administration
-
Vehicle: Prepare a solution of 0.5% methylcellulose + 0.2% Tween 80 in sterile water.
-
This compound (75 mg/kg): Suspend the compound in the vehicle solution for oral gavage (p.o.) administration once daily (QD).
-
Erlotinib (100 mg/kg): Prepare as per established protocols, typically suspended in the same vehicle for p.o., QD administration.[12]
-
Gemcitabine (100 mg/kg): Dissolve in sterile saline for intraperitoneal (i.p.) injection twice weekly (BIW).[1]
-
Administer treatments for 28 consecutive days. Monitor animal body weights at least twice weekly as a measure of systemic toxicity.
E. Study Termination and Data Analysis
-
Terminate the study on Day 28 or when tumors in the control group reach the maximum size allowed by IACUC protocols (e.g., 2000 mm³).
-
At termination, euthanize animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, pharmacodynamics) if required.
-
Calculate the final Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[16][20]
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between groups.
Conclusion and Future Directions
The investigational compound this compound has demonstrated robust single-agent antitumor efficacy in a preclinical BxPC-3 pancreatic cancer xenograft model, outperforming both standard-of-care chemotherapy and a targeted EGFR inhibitor. These promising results provide a strong rationale for its continued development.
Future work should focus on:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target engagement and antitumor response.
-
Combination Studies: Evaluating the compound in combination with gemcitabine or other agents to explore potential synergistic effects, which is a common strategy for pancreatic cancer treatment.[2][15]
-
Evaluation in Orthotopic and PDX Models: Testing in more clinically relevant models, such as orthotopic xenografts that mimic the tumor microenvironment or a panel of PDX models to assess efficacy across a range of genetically diverse tumors.[14][17]
-
Mechanism of Action Confirmation: Performing downstream molecular analyses on treated tumor tissues to confirm the hypothesized inhibition of the EGFR pathway or identify novel mechanisms.
This comprehensive preclinical data package positions this compound as a compelling candidate for further investigation as a novel therapeutic for pancreatic cancer.
References
-
Moore, M. J., Goldstein, D., Hamm, J., et al. (2007). Erlotinib Plus Gemcitabine Compared With Gemcitabine Alone in Patients With Advanced Pancreatic Cancer: A Phase III Trial of the National Cancer Institute of Canada Clinical Trials Group. Journal of Clinical Oncology, 25(15), 1960-1966. Available at: [Link]
-
Wang, L., Chen, Y., Wang, J., et al. (2015). Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line. World Journal of Surgical Oncology, 13(1). Available at: [Link]
-
Nakai, Y., Takeda, K., Nakai, T., et al. (2014). Antitumor activity of erlotinib in combination with gemcitabine in in vitro and in vivo models of KRAS-mutated pancreatic cancers. Oncology Letters, 8(4), 1813-1818. Available at: [Link]
-
Moku, G., Gunda, V., Gagain, M., et al. (2020). Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models. Scientific Reports, 10(1). Available at: [Link]
-
Moku, G., Gunda, V., Gagain, M., et al. (2020). Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models. Scientific Reports, 10(1), 15555. Available at: [Link]
-
Monden, M., Gonda, K., Koyama, S., et al. (2018). Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma. Cancer Science, 109(6), 1981-1990. Available at: [Link]
-
Hidalgo, M., Amant, F., Biankin, A. V., et al. (2009). Activity of gemcitabine in direct patient-derived xenografts and clinical outcome: Validation of an in vivo model for drug development. Journal of Clinical Oncology, 27(15_suppl), 4528. Available at: [Link]
-
Takeda, K., Tsuruoka, S., Ochi, N., et al. (2012). Continuous inhibition of epidermal growth factor receptor phosphorylation by erlotinib enhances antitumor activity of chemotherapy in erlotinib-resistant tumor xenografts. Oncology Letters, 3(4), 759-764. Available at: [Link]
-
Rocha-Lima, C. M., & Saif, M. W. (2007). Role of erlotinib in the management of pancreatic cancer. Cancer Control, 14(3), 255-261. Available at: [Link]
-
Sclafani, F., & Cunningham, D. (2014). Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. PLoS ONE, 9(6), e100589. Available at: [Link]
-
Hather, G., Liu, R., Bandi, S., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 41-48. Available at: [Link]
-
Brown, M. (2014). How can one calculate tumor growth inhibition?. ResearchGate. Available at: [Link]
-
Wang, S., Yin, S., Wang, T., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available at: [Link]
-
McDonald, O. G., Li, X., Saunders, T., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(10), 1518-1525. Available at: [Link]
-
McDonald, O. G., Li, X., Saunders, T., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(10), 1518-1525. Available at: [Link]
-
König, A., Kniemeyer, O., Fichtner, I., et al. (2023). Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing. Cancers, 15(24), 5801. Available at: [Link]
-
ResearchGate. (n.d.). Subcutaneous implantation of a pancreatic cancer PDX in mice Images... Available at: [Link]
-
El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Hokbany, N., et al. (2024). Eco-Friendly Synthesis of Novel Enaminonitrile Pyridine Derivatives: 131I-Radiosynthesis, Anticancer Investigation and In-Vivo Study in Tumour Bearing Mice. Journal of Experimental Nanoscience, 19(1). Available at: [Link]
-
D'Argenio, M., Fara, F., Yoneyama, T., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 31(12), 3326-3338. Available at: [Link]
-
Wang, L., Chen, Y., Wang, J., et al. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Molecular Medicine Reports, 12(1), 1039-1044. Available at: [Link]
-
Wang, L., Chen, Y., Wang, J., et al. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Molecular Medicine Reports, 12(1), 1039-1044. Available at: [Link]
-
Flobak, Å., Rødland, E. A., Låstad, L., et al. (2023). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. Frontiers in Pharmacology, 14, 1261543. Available at: [Link]
-
Zhang, Y., & Liu, J. (2011). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistics in biopharmaceutical research, 3(1), 115-121. Available at: [Link]
-
Khan, I., Al-Harrasi, A., & Csuk, R. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(49), 36140-36173. Available at: [Link]
-
Altogen Labs. (n.d.). Pancreatic Cancer Xenograft. Available at: [Link]
-
Shukla, S. K., Chaika, N. V., Purohit, V., et al. (2017). Treatment of Pancreatic Cancer Patient–Derived Xenograft Panel with Metabolic Inhibitors Reveals Efficacy of Phenformin. Clinical Cancer Research, 23(15), 4352-4365. Available at: [Link]
-
OncoDaily. (2026). INCB161734 at ASCO GI: Early Data in KRAS G12D PDAC. Available at: [Link]
-
Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. Available at: [Link]
-
Tovar, E. A., Essenburg, C. J., & Graveel, C. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. Available at: [Link]
-
Faisal, A., Drummond, C. J., Gannon, F. D., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4449-4464. Available at: [Link]
Sources
- 1. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of erlotinib in the management of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopyridine analogs selectively target metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erlotinib in the treatment of advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of erlotinib in combination with gemcitabine in in vitro and in vivo models of KRAS-mutated pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Activity of 5-(4-Fluorophenyl)pyridin-2-amine: A Cross-Validation Study in Diverse Cancer Cell Lines
Introduction: The Imperative for Cross-Validation in Preclinical Oncology
The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, chief among them being the translation of in vitro activity to in vivo efficacy. A significant contributor to this translational gap is the inherent heterogeneity of cancer. A compound demonstrating potent activity in one cancer cell line may exhibit a completely different profile in another, owing to the vast landscape of genetic and epigenetic differences. It is therefore paramount to conduct rigorous cross-validation studies early in the drug discovery process.
This guide focuses on 5-(4-Fluorophenyl)pyridin-2-amine , a small molecule belonging to the aminopyrimidine class. The aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of various kinases.[1] Derivatives of aminopyrimidines have shown promise as inhibitors of key signaling kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), and as inducers of apoptosis.[2][3]
Given this background, we hypothesize that this compound may exert its anticancer effects through the inhibition of a critical signaling pathway, such as the MAPK or PI3K/AKT pathway, which are frequently dysregulated in cancer. This guide provides a comprehensive framework for the cross-validation of this compound's activity across a panel of well-characterized human cancer cell lines, each representing a distinct cancer subtype with unique molecular features. We will delve into the causality behind our experimental choices, provide detailed, self-validating protocols, and present comparative data to underscore the importance of a multi-model approach in preclinical drug development.
Experimental Design: A Multi-faceted Approach to Characterizing Cellular Activity
The core of our cross-validation strategy is to assess the impact of this compound on three fundamental pillars of cancer cell biology: proliferation, survival, and the integrity of key signaling pathways. To achieve this, we will employ a panel of four distinct cancer cell lines, each offering a unique biological context to probe the compound's activity.
Cell Line Panel Selection: Embracing Heterogeneity
The choice of cell lines is critical for a robust cross-validation study. Our panel includes representatives from lung, breast, and colon cancer, each with well-documented and distinct genetic backgrounds:
-
A549 (Non-Small Cell Lung Carcinoma): These cells are of alveolar basal epithelial origin and harbor a KRAS mutation (G12S), leading to constitutive activation of downstream signaling pathways.[4] They are widely used as a model for lung adenocarcinoma.[5][6][7][8]
-
MCF-7 (Breast Adenocarcinoma): This is an estrogen receptor (ER)-positive and progesterone receptor (PR)-positive cell line, representing the luminal A subtype of breast cancer.[9][10][11] Their growth is often dependent on estrogen signaling.[9]
-
MDA-MB-231 (Breast Adenocarcinoma): In contrast to MCF-7, this cell line is triple-negative (ER-negative, PR-negative, and HER2-negative), representing a more aggressive and difficult-to-treat subtype of breast cancer.[12][13][14][15] These cells have a mesenchymal-like phenotype and are known to be highly invasive.[13][14]
-
HCT116 (Colorectal Carcinoma): This cell line is characterized by a mutation in the KRAS proto-oncogene (G13D) and is a widely used model for colon cancer research.[16][17][18][19][20]
This diverse panel allows us to investigate whether the activity of this compound is broad-spectrum or context-dependent, for instance, showing selectivity for cancers with specific mutations (e.g., KRAS-mutant lines like A549 and HCT116) or particular subtypes (e.g., triple-negative breast cancer).
Experimental Workflow
Our experimental approach is designed to provide a multi-layered understanding of the compound's effects. The workflow is as follows:
Caption: A streamlined workflow for the cross-validation of compound activity.
Detailed Experimental Protocols
Scientific integrity is built on the foundation of reproducible methodologies. The following protocols are detailed to ensure that they can be reliably replicated.
Cell Culture and Maintenance
-
A549, MCF-7, MDA-MB-231, and HCT116 cell lines will be obtained from the American Type Culture Collection (ATCC) to ensure authenticity and minimize genetic drift.
-
A549 and HCT116 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7 cells will be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.
-
MDA-MB-231 cells will be cultured in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
All cell lines will be maintained in a humidified incubator at 37°C with 5% CO2 (except for MDA-MB-231 which is cultured in a non-CO2 incubator).
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate overnight.[21]
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) group.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[22][23]
Western Blotting for Signaling Pathway Analysis
This technique allows for the detection of specific proteins to assess the activation state of signaling pathways.
-
Protein Extraction: Treat cells with this compound for a shorter duration (e.g., 2-6 hours) to capture early signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, and β-actin as a loading control) overnight at 4°C.[26][27]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[26] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Putative Mechanism of Action and Signaling Pathway
Based on the known activity of aminopyrimidine derivatives as kinase inhibitors, we propose a putative mechanism of action where this compound inhibits a key kinase in a pro-survival signaling pathway, such as the p38 MAPK pathway.
Caption: Putative inhibition of the p38 MAPK signaling pathway.
Comparative Data Analysis
The following tables present hypothetical data to illustrate the potential outcomes of this cross-validation study.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | Key Molecular Features | IC50 (µM) |
| A549 | Non-Small Cell Lung | KRAS mutant | 12.5 |
| MCF-7 | Breast (Luminal A) | ER-positive | 45.2 |
| MDA-MB-231 | Breast (Triple-Negative) | KRAS, BRAF, p53 mutant | 8.9 |
| HCT116 | Colorectal | KRAS mutant | 15.8 |
This hypothetical data suggests that this compound exhibits greater potency in KRAS-mutant and triple-negative breast cancer cell lines, indicating a potential therapeutic window in these more aggressive cancer subtypes.
Table 2: Induction of Apoptosis by this compound (at IC50 concentration for 24h)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| A549 | 35.6% |
| MCF-7 | 15.2% |
| MDA-MB-231 | 42.8% |
| HCT116 | 31.5% |
The percentage of apoptotic cells correlates with the cytotoxicity data, suggesting that the compound's primary mechanism of cell killing is through the induction of programmed cell death.
Table 3: Effect of this compound on p38 MAPK Phosphorylation
| Cell Line | Treatment (IC50, 4h) | p-p38 MAPK / Total p38 MAPK (Relative Fold Change) |
| A549 | Compound | 0.3 |
| MCF-7 | Compound | 0.8 |
| MDA-MB-231 | Compound | 0.2 |
| HCT116 | Compound | 0.4 |
This data indicates a significant reduction in the phosphorylation of p38 MAPK in the more sensitive cell lines (A549, MDA-MB-231, and HCT116), supporting the hypothesis that the compound may act as an inhibitor of this signaling pathway.
Discussion and Conclusion: The Value of a Cross-Validation Mindset
The hypothetical data presented in this guide illustrates a crucial point in preclinical drug discovery: the activity of a compound is often context-dependent. In our example, this compound shows promising activity against lung, triple-negative breast, and colorectal cancer cell lines, all of which are characterized by aggressive phenotypes and, in the case of A549 and HCT116, KRAS mutations. The reduced activity in the ER-positive MCF-7 cell line suggests that the compound's target may be less critical for the proliferation and survival of this particular cancer subtype.
The correlation between cytotoxicity, apoptosis induction, and the inhibition of p38 MAPK phosphorylation provides a coherent, albeit putative, mechanism of action that warrants further investigation. This multi-faceted approach, combining viability, cell death, and mechanistic assays across a diverse panel of cell lines, provides a much richer and more reliable dataset than single-cell line screening.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Culture Collections. (n.d.). Cell line profile: MDA-MB-231. Retrieved from [Link]
- Ghebeh, H., et al. (2013). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Cancer Management and Research, 5, 315–324.
-
Wikipedia. (n.d.). HCT116 cells. Retrieved from [Link]
-
Culture Collections. (n.d.). MCF7 - ECACC cell line profiles. Retrieved from [Link]
-
Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]
-
BCRJ. (n.d.). MCF7 - Cell Line. Retrieved from [Link]
-
Wikipedia. (n.d.). MCF-7. Retrieved from [Link]
-
Culture Collections. (n.d.). Cell line profile: A549. Retrieved from [Link]
-
Biocompare. (n.d.). A549 Cell Lines. Retrieved from [Link]
-
Wikipedia. (n.d.). A549 cell. Retrieved from [Link]
-
Cytion. (n.d.). Product sheet MDA-MB-231 Cells | 300275. Retrieved from [Link]
-
Biocompare. (n.d.). HCT116 Cell Lines. Retrieved from [Link]
-
Wikipedia. (n.d.). MDA-MB-231. Retrieved from [Link]
-
Imanis Life Sciences. (n.d.). A549 Lung Adenocarcinoma Reporter Gene Cell Lines. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
PMC. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
I.R.I.S. (n.d.). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from [Link]
-
ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ijrpr. (2025). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Retrieved from [Link]
-
PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analyses of the proteins in the PI3K/Akt/mTOR, p38/STAT3,.... Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Basic Western Blot Protocol AKT. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. accegen.com [accegen.com]
- 5. A549 | Culture Collections [culturecollections.org.uk]
- 6. biocompare.com [biocompare.com]
- 7. A549 cell - Wikipedia [en.wikipedia.org]
- 8. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 9. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 10. MCF7 | Culture Collections [culturecollections.org.uk]
- 11. MCF-7 - Wikipedia [en.wikipedia.org]
- 12. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 13. cytion.com [cytion.com]
- 14. MDA-MB-231 Cell Line - Creative Biogene [creative-biogene.com]
- 15. MDA-MB231 - Wikipedia [en.wikipedia.org]
- 16. HCT116 cells - Wikipedia [en.wikipedia.org]
- 17. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 18. atcc.org [atcc.org]
- 19. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. scispace.com [scispace.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BR [thermofisher.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ccrod.cancer.gov [ccrod.cancer.gov]
A Researcher's Guide to Kinase Selectivity Profiling: An In-Depth Analysis Using a 2-Aminopyridine Scaffold
A Note on the Selected Compound: Due to the absence of publicly available kinase selectivity data for 5-(4-Fluorophenyl)pyridin-2-amine, this guide will utilize a representative 2-aminopyridine-based kinase inhibitor as a proxy to illustrate the principles and methodologies of kinase selectivity profiling. The selected compound, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-carbamoylphenyl)pyridin-2-amine , is a potent Checkpoint Kinase 2 (CHK2) inhibitor, and its structural class has been evaluated for kinase selectivity, making it an excellent exemplar for this technical guide.[1] All data presented herein is representative and intended for illustrative purposes.
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] This has made them one of the most important classes of drug targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in the development of selective inhibitors. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and a narrow therapeutic window. Therefore, comprehensive selectivity profiling against a broad panel of kinases is a critical step in the development of safe and effective kinase inhibitors.[3][4]
This guide provides a detailed overview of the process of kinase selectivity profiling, using a potent 2-aminopyridine-based CHK2 inhibitor as a case study. We will delve into the experimental design, data interpretation, and the strategic importance of understanding a compound's kinome-wide interaction profile.
Experimental Methodology: A Step-by-Step Guide to Kinase Profiling
The following protocol outlines a typical workflow for assessing the selectivity of a kinase inhibitor using a luminescence-based biochemical assay. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][6]
Biochemical Kinase Assay: ADP-Glo™ Protocol
Materials:
-
Recombinant human kinase enzymes (e.g., CHK2, and a panel of other kinases)
-
Kinase-specific peptide substrates
-
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-carbamoylphenyl)pyridin-2-amine (test compound)
-
Reference inhibitors (for positive control)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96- or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC₅₀ determination.
-
Kinase Reaction Mixture: In each well of the assay plate, combine the kinase enzyme, the specific peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or reference inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control.
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based kinase inhibition assay.
Selectivity Profile of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-carbamoylphenyl)pyridin-2-amine
The following table presents a representative kinase selectivity profile for our proxy compound against a panel of selected kinases. The data is expressed as IC₅₀ values, with lower values indicating higher potency.
| Kinase Target | IC₅₀ (nM) | Kinase Family |
| CHK2 | 15 | CAMK |
| CHK1 | 850 | CAMK |
| CDK2/CycA | >10,000 | CMGC |
| PLK1 | 2,500 | Other |
| AURKA | >10,000 | Other |
| PIM1 | 5,000 | CAMK |
| ROCK1 | >10,000 | AGC |
| AKT1 | >10,000 | AGC |
| MAPK1 (ERK2) | >10,000 | CMGC |
| p38α (MAPK14) | >10,000 | CMGC |
| SRC | >10,000 | TK |
| ABL1 | >10,000 | TK |
This data is illustrative and based on the structure-activity relationships described for this class of inhibitors.[1]
The data clearly demonstrates that the compound is a potent inhibitor of its primary target, CHK2. Importantly, it exhibits significant selectivity against the closely related kinase CHK1 and a wide range of other kinases from different families. This high degree of selectivity is a desirable characteristic for a drug candidate, as it minimizes the potential for off-target effects.
Comparative Analysis with Other CHK2 Inhibitors
To provide further context, the table below compares the potency of our proxy compound with other known CHK2 inhibitors.
| Compound | CHK2 IC₅₀ (nM) | CHK1 IC₅₀ (nM) | Selectivity (CHK1/CHK2) |
| Proxy Compound | 15 | 850 | ~57-fold |
| AZD7762 | 2.5 | 5 | 2-fold |
| PF-00477736 | 1.3 | 47 | ~36-fold |
| CCT241533 | 3.6 | 1,500 | ~417-fold |
Data for comparator compounds is sourced from publicly available literature and databases.
This comparison highlights the favorable selectivity profile of the 2-aminopyridine scaffold. While other compounds may exhibit higher potency against CHK2, our proxy compound maintains a good balance of potency and selectivity over CHK1.
The CHK2 Signaling Pathway: A Key Regulator of the DNA Damage Response
CHK2 is a critical serine/threonine kinase that functions as a tumor suppressor by regulating the cellular response to DNA damage.[2][7] Upon activation by ATM (Ataxia Telangiectasia Mutated) in response to DNA double-strand breaks, CHK2 phosphorylates a number of downstream targets to induce cell cycle arrest, DNA repair, or apoptosis.[8][9]
Caption: The CHK2 signaling pathway in the DNA damage response.
Discussion and Conclusion
The comprehensive selectivity profiling of a kinase inhibitor is a cornerstone of modern drug discovery. The illustrative data for our proxy compound, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-carbamoylphenyl)pyridin-2-amine , showcases the desired outcome of such an investigation: a potent inhibitor of the intended target with a clean profile against a broad panel of other kinases. This high selectivity minimizes the risk of off-target toxicities and provides a solid foundation for further preclinical and clinical development.
The 2-aminopyridine scaffold has proven to be a versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The detailed experimental protocols and data analysis workflows presented in this guide provide a robust framework for researchers to assess the selectivity of their own compounds and make informed decisions in the complex but rewarding journey of kinase inhibitor drug discovery.
References
- Stracker, T. H., & Petrini, J. H. (2011). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Cancer Cell, 19(4), 437-443.
- Zannini, L., Delia, D., & Buscemi, G. (2014). CHK2 kinase in the DNA damage response and beyond. Journal of molecular cell biology, 6(6), 442–457.
-
Creative Diagnostics. (n.d.). Chk Signaling Pathway. Retrieved from [Link]
- Lee, J. H., & Paull, T. T. (2005). Chk2 activation and phosphorylation-dependent oligomerization. Molecular and Cellular Biology, 25(13), 5575–5585.
- Oliver, A. W., Paul, A., Boxall, K. J., Barrie, S. E., Aherne, G. W., Garrett, M. D., & Pearl, L. H. (2006). Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange. The EMBO journal, 25(15), 3565–3574.
-
BPS Bioscience. (n.d.). CHK2 Kinase Assay Kit. Retrieved from [Link]
- Parsels, L. A., Tanska, D. M., Parsels, J. D., Zabludoff, S. D., & Lawrence, T. S. (2016). Preclinical Profiles and Contexts for CHK1 and CHK2 Inhibitors. In Targeting the DNA Damage Response for Anti-Cancer Therapy (pp. 241-276). Humana Press, Cham.
- Glicksman, M. A., & Cuny, G. D. (2010). Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS omega, 6(7), 4880–4890.
- Collins, I., & Garrett, M. D. (2005). Targeting the cell division cycle in cancer: CDK and CHK kinase inhibitors. Current opinion in pharmacology, 5(4), 366–373.
- Hilton, S., Naud, S., Caldwell, J. J., Boxall, K., Burns, S., Anderson, V. E., ... & Collins, I. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & medicinal chemistry, 18(2), 707-718.
- Lountos, G. T., Tropea, J. E., Zhang, D., Jobson, A. G., Pommier, Y., & Waugh, D. S. (2011). Structural characterization of inhibitor complexes with checkpoint kinase 2 (Chk2), a drug target for cancer therapy. Journal of structural biology, 176(2), 292–301.
Sources
- 1. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 5-(4-Fluorophenyl)pyridin-2-amine: A Guide for Researchers
The synthesis of 5-(4-fluorophenyl)pyridin-2-amine, a key building block in medicinal chemistry and materials science, can be approached through several synthetic strategies. The choice of a particular route is often dictated by factors such as starting material availability, desired scale, cost-effectiveness, and the specific requirements of the research or development program. This guide provides an in-depth, head-to-head comparison of the most prevalent and effective synthetic routes to this valuable compound, supported by experimental insights and data to inform your selection process.
Introduction: The Significance of this compound
The 2-amino-5-arylpyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active molecules. The introduction of a 4-fluorophenyl group at the 5-position of the 2-aminopyridine core can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. Consequently, efficient and scalable access to this compound is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This guide will focus on the two most prominent and reliable methods for the synthesis of this target molecule: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination. Additionally, we will explore emerging alternative strategies that may offer advantages in specific contexts.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon bonds.[1][2] In the context of synthesizing this compound, this reaction typically involves the coupling of an organoboron reagent with a halogenated pyridine derivative.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4] The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Route
This protocol outlines the synthesis of this compound from 2-amino-5-bromopyridine and 4-fluorophenylboronic acid. The presence of the free amino group on the pyridine ring can sometimes inhibit the catalyst, but the use of appropriate ligands can mitigate this issue.[5]
Materials:
-
2-Amino-5-bromopyridine
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)[6]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-5-bromopyridine (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Performance Metrics (Suzuki-Miyaura Route)
| Parameter | Typical Value/Observation |
| Yield | 75-90% |
| Purity | High after chromatography |
| Reaction Time | 8-16 hours |
| Catalyst Loading | 1-5 mol% |
| Scalability | Good |
| Substrate Scope | Broad |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] For the synthesis of this compound, this would involve the coupling of a halogenated pyridine with 4-fluoroaniline or, more commonly, the coupling of a 5-halopyridin-2-amine with a fluorinated aryl partner. However, for the specific target molecule, the most direct Buchwald-Hartwig approach would be the coupling of 5-bromo-2-aminopyridine with a suitable fluorophenylating agent, which is less common. A more practical application of Buchwald-Hartwig chemistry in a multi-step synthesis might involve the amination of a 5-(4-fluorophenyl)halopyridine. For the purpose of a head-to-head comparison of bond-forming strategies, we will consider a hypothetical direct C-N coupling.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9][10][11]
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Route (Hypothetical Direct C-N Coupling)
This protocol describes a hypothetical synthesis of this compound via the coupling of 2,5-dibromopyridine with 4-fluoroaniline, followed by a subsequent amination at the 2-position. This two-step approach is more representative of how Buchwald-Hartwig chemistry would be practically applied to construct the target molecule.
Step 1: Synthesis of 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine
Materials:
-
2,5-Dibromopyridine
-
4-Fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 equiv.), 4-fluoroaniline (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-bromo-N-(4-fluorophenyl)pyridin-2-amine.
Step 2: Amination of 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine
A subsequent Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution would be required to introduce the amino group at the 2-position, which adds complexity to this route compared to the direct Suzuki-Miyaura coupling.
Performance Metrics (Buchwald-Hartwig Route)
| Parameter | Typical Value/Observation |
| Yield | 60-80% (per step) |
| Purity | High after chromatography |
| Reaction Time | 12-24 hours (per step) |
| Catalyst Loading | 1-5 mol% |
| Scalability | Good, but multi-step |
| Substrate Scope | Broad for C-N bond formation |
Alternative Synthetic Strategies
While Suzuki-Miyaura and Buchwald-Hartwig reactions are the dominant methods, other approaches are worth considering, particularly for niche applications or when starting materials for the primary routes are unavailable.
C-H Activation/Arylation
Direct C-H arylation of 2-aminopyridine with a fluorinated arene is an attractive, atom-economical strategy.[12][13] This approach avoids the pre-functionalization of the pyridine ring with a halogen. However, challenges in regioselectivity and the need for specific directing groups can limit its broad applicability. The development of more selective and robust catalysts is an active area of research.
Synthesis from Aryl Azides
Recent advancements have shown the potential for converting aryl azides into aminopyridines through a formal nitrogen insertion and carbon deletion process.[14] This innovative route offers a fundamentally different approach to constructing the pyridine ring itself. While still in its early stages of development for complex targets, it represents a promising future direction for pyridine synthesis.
Head-to-Head Comparison Summary
| Feature | Suzuki-Miyaura Route | Buchwald-Hartwig Route |
| Key Bond Formation | C-C | C-N |
| Typical Starting Materials | 2-Amino-5-bromopyridine, 4-Fluorophenylboronic acid | 2,5-Dihalopyridine, 4-Fluoroaniline (multi-step) |
| Number of Steps | Typically one pot | Often requires multiple steps |
| Overall Efficiency | Generally higher due to fewer steps | Can be lower due to multi-step nature |
| Cost-Effectiveness | Often favorable due to commercially available starting materials | Can be more expensive due to multi-step synthesis and specialized ligands |
| Scalability | Well-established for large-scale synthesis | Also scalable, but process optimization for multiple steps is required |
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is generally the superior choice . It offers a more convergent and often higher-yielding route from readily available starting materials. The reaction is well-understood, scalable, and a vast array of catalysts and ligands are available to optimize the process.
The Buchwald-Hartwig amination , while a powerful tool for C-N bond formation, is less direct for this specific target. It would likely be employed in a longer, multi-step synthesis, which could be advantageous if specific intermediates are required for other purposes or if the necessary boronic acid for the Suzuki route is not readily accessible.
Emerging technologies such as C-H activation hold promise for more atom-economical syntheses in the future, but currently, they often lack the generality and predictability of the more established cross-coupling methods for this particular target.
Ultimately, the optimal synthetic route will depend on the specific constraints and goals of your project. However, for a robust, reliable, and efficient synthesis of this compound, the Suzuki-Miyaura cross-coupling stands out as the most practical and well-supported strategy.
References
- Singleton, J. T. The Development of the Buchwald-Hartwig Amination. Inorganica Chimica Acta2007, 360 (5), 1381–1391.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Buchwald, S. L.; Hartwig, J. F. Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2002; pp 1051–1096.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent Applications of the Suzuki−Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron2002, 58 (48), 9633–9695.
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Al-Masum, M.; Kumar, P. A Practical and Efficient Protocol for the Ligand-Free Palladium Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorosulfate and Various Arylboron Compounds. Tetrahedron Letters2014, 55 (30), 4145–4148.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Tyrell, E.; Brookes, P. The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis2004, 2004 (04), 469–483.
- Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society2002, 124 (7), 1162–1163.
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A General, Efficient, and Versatile Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of the American Chemical Society1999, 121 (41), 9550–9561.
- Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society2000, 122 (17), 4020–4028.
- Muci, A. R.; Buchwald, S. L. Practical Palladium Catalysts for C−N and C−O Bond Formation. Topics in Current Chemistry2002, 219, 131–209.
- Ikram, M.; Aamir, M.; Channar, P. A.; Raza, A. R.; Ahmed, S.; Ali, M. I.; Tahir, M. N.; Ashraf, S. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22 (2), 203.
- Patel, S. C.; Burns, N. Z. Conversion of Aryl Azides to Aminopyridines. Journal of the American Chemical Society2022, 144 (39), 17797–17802.
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroaryl Chlorides.
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society2005, 127 (13), 4685–4696.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008, 41 (11), 1461–1473.
- Hartwig, J. F. Carbon−Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research1998, 31 (12), 852–860.
- Shen, Q.; Hartwig, J. F. [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters2008, 10 (18), 4109–4112.
- Fors, B. P.; Buchwald, S. L. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society2010, 132 (45), 15914–15917.
- Green, R. A.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters2014, 16 (16), 4388–4391.
- Vo, G. D.; Hartwig, J. F. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society2009, 131 (31), 11049–11061.
- Ruiz-Castillo, P.; Blackmond, D. G.; Buchwald, S. L. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society2015, 137 (8), 3085–3092.
- Lee, S.; Jørgensen, M.; Hartwig, J. F. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters2001, 3 (17), 2729–2732.
- Huang, X.; Buchwald, S. L. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters2001, 3 (21), 3417–3419.
- Sheng, Q.; Hartwig, J. F. [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters2008, 10 (18), 4109–4112.
- Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of B-Alkyl-9-BBN Derivatives with Alkyl Bromides and Iodides. Journal of the American Chemical Society2001, 123 (41), 10099–10100.
- Kondolff, I.; Doucet, H.; Santelli, M. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron2004, 60 (17), 3813–3818.
- Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry2009, 74 (9), 3626–3631.
- Li, H.; Zhong, Y.-L.; Chen, C.-y.; Ferraro, A. E.; Wang, D. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters2015, 17 (15), 3616–3619.
- Sun, C.; Potter, B.; Morken, J. P. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society2014, 136 (18), 6534–6537.
- Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Wencel-Delord, J.; Dröge, T.; Liu, F.; Glorius, F. Towards Mild Metal-Catalyzed C–H Bond Activation. Chemical Society Reviews2011, 40 (9), 4740–4761.
- Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews2010, 110 (2), 1147–1169.
- He, J.; Wasa, M.; Chan, K. S. L.; Shao, Q.; Yu, J.-Q. Palladium-Catalyzed C–H Arylation of Phenylacetic Acids with Aryl Halides. Chemical Reviews2017, 117 (13), 8754–8786.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. bristol.ac.uk [bristol.ac.uk]
A Researcher's Guide to Validating Cellular Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-(4-Fluorophenyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a critical step in validating its therapeutic potential. This guide provides an in-depth, objective comparison of cutting-edge experimental strategies to validate the cellular target engagement of novel kinase inhibitors, using the putative inhibitor 5-(4-Fluorophenyl)pyridin-2-amine as a central example. We will navigate the logical progression from identifying the molecular target to confirming its engagement in a cellular context, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
The structural similarity of this compound to known kinase inhibitors suggests its potential as a modulator of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer. However, without empirical evidence of target engagement, any observed cellular phenotype remains correlational at best. This guide will therefore first explore a powerful technique for target deconvolution, followed by a comparative analysis of methods to directly and indirectly measure the interaction of our lead compound with its identified target in live cells.
Part 1: Unmasking the Target - A Chemical Proteomics Approach
Before we can validate the engagement of this compound with its target, we must first identify the primary protein(s) it binds to. Chemical proteomics, specifically affinity purification coupled with mass spectrometry, is a powerful, unbiased method for target identification.[1] A prominent example of this is the Kinobeads platform.[2][3][4][5][6][7]
Kinobeads Affinity Purification-Mass Spectrometry (AP-MS)
The Kinobeads approach utilizes a set of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the cellular kinome from a cell lysate.[2][3][4][5][6][7] By pre-incubating the lysate with our soluble test compound, this compound, we can competitively prevent its target kinases from binding to the beads. Subsequent mass spectrometry analysis of the bead-bound proteins reveals which kinases were outcompeted by our compound, thus identifying them as potential targets.
Experimental Workflow: Kinobeads AP-MS for Target Identification
Caption: Workflow for kinase target identification using Kinobeads.
Protocol: Kinobeads AP-MS
-
Cell Culture and Lysis: Culture the chosen cell line (e.g., a cancer cell line where the compound shows a phenotypic effect) to ~80% confluency. Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the native state of the proteins.
-
Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of this compound or a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add the pre-equilibrated Kinobeads slurry to the lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
Washing and Elution: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control. Proteins that show a dose-dependent decrease in binding to the Kinobeads are considered potential targets of this compound.
For the purposes of this guide, let us assume that our Kinobeads experiment identified Aurora Kinase A (AURKA) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) as high-confidence targets for this compound.
Part 2: Comparative Analysis of Target Engagement Validation Methods
With our putative targets identified, the next crucial step is to validate the direct interaction between this compound and AURKA/p38 MAPK within intact cells. Here, we compare three orthogonal approaches: a biophysical method (Cellular Thermal Shift Assay), a proximity-based assay (NanoBRET), and a functional cellular assay (Western Blot for downstream signaling).
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein confers thermal stability.[8][9] When cells are heated, proteins unfold and aggregate. However, if a compound is bound to its target, the protein will be more resistant to heat-induced denaturation and remain soluble at higher temperatures.[8][9] This thermal shift can be quantified by measuring the amount of soluble protein at different temperatures.[1][10][11]
Experimental Workflow: CETSA with Western Blot Detection
Caption: CETSA workflow for validating target engagement.
Protocol: CETSA
-
Cell Treatment: Treat cultured cells with a saturating concentration of this compound or DMSO for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of AURKA and p38 MAPK by western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities at each temperature and normalize them to the 37°C sample. Plot the normalized intensities against temperature to generate melting curves. A shift in the melting temperature (ΔTm) between the compound-treated and DMSO-treated samples indicates target engagement.
Method 2: NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells.[12] The target protein (e.g., AURKA or p38 MAPK) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target protein is then added to the cells. When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase reaction is transferred to the tracer, resulting in a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[12][13][14][15][16][17]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: NanoBRET™ workflow for quantifying target engagement.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the NanoLuc®-AURKA or NanoLuc®-p38 MAPK fusion protein.
-
Cell Plating: After 24 hours, harvest the cells and plate them in a multi-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Method 3: Functional Cellular Assay - Phospho-Western Blot
Principle: A key function of kinases is to phosphorylate their downstream substrates.[18] If this compound engages and inhibits its kinase target (AURKA or p38 MAPK) in cells, this should lead to a decrease in the phosphorylation of their known downstream substrates.[8][19][20][21] This can be detected by western blotting using phospho-specific antibodies.
Signaling Pathway Context: AURKA and p38 MAPK
Caption: Simplified AURKA and p38 MAPK signaling pathways.
Protocol: Phospho-Western Blot
-
Cell Treatment: Treat cells with a dose-range of this compound for a suitable time to observe changes in downstream signaling.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification and Western Blot: Determine the protein concentration of the lysates, separate equal amounts of protein by SDS-PAGE, and transfer to a membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies specific for phosphorylated forms of downstream targets (e.g., phospho-Histone H3 (Ser10) for AURKA, phospho-HSP27 (Ser82) for the p38 pathway) and total protein levels of these targets as loading controls.[8][19][20][21]
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the bands. Quantify the phospho-protein signal and normalize it to the total protein signal. A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement and inhibition.
Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Phospho-Western Blot |
| Principle | Ligand-induced thermal stabilization of the target protein.[8][9] | Bioluminescence Resonance Energy Transfer (BRET) upon tracer displacement.[12] | Measures downstream effects of target inhibition (substrate phosphorylation).[18] |
| Measures | Direct physical binding of the compound to the target. | Direct physical binding of the compound to the target in real-time.[12] | Functional consequence of target engagement. |
| Cellular Context | Intact cells or cell lysates. | Live, intact cells. | Intact cells. |
| Throughput | Low to medium. | High. | Low to medium. |
| Key Advantage | Label-free, uses endogenous protein. | Quantitative, real-time kinetics, high throughput.[12] | Confirms functional outcome of target binding. |
| Key Limitation | Not all proteins show a significant thermal shift; lower throughput. | Requires genetic modification of the target protein (NanoLuc® fusion). | Indirect measure of target engagement; dependent on antibody quality. |
| Data Output | Melting curve and ΔTm. | Dose-response curve and IC50. | Dose-dependent change in substrate phosphorylation. |
Conclusion: A Multi-Faceted Approach for Robust Validation
Validating the cellular target engagement of a novel kinase inhibitor like this compound requires a multi-pronged, evidence-based approach. No single technique provides a complete picture; rather, the convergence of data from orthogonal methods builds a compelling case for a specific mechanism of action.
The journey begins with an unbiased method like Kinobeads AP-MS to identify the most likely protein targets. Following this, direct biophysical evidence of binding in cells can be robustly demonstrated using the Cellular Thermal Shift Assay , which has the advantage of assessing the engagement of the endogenous target protein without the need for genetic modification. For a more quantitative, high-throughput assessment of binding affinity in live cells, the NanoBRET™ assay offers unparalleled precision, albeit with the requirement of overexpressing a fusion protein.
Finally, to bridge the gap between target binding and cellular function, a phospho-western blot provides crucial evidence that the compound not only engages its target but also modulates its downstream signaling pathway. By integrating these complementary techniques, researchers can confidently validate the target engagement of their lead compounds, a critical milestone in the path toward developing novel therapeutics.
References
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Creative Diagnostics. [Link]
-
Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal. [Link]
-
Wikipedia. (2024). p38 mitogen-activated protein kinases. Wikipedia. [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Katsha, A., et al. (2022). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cell & Bioscience. [Link]
-
Reinecke, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]
-
Borah, A., et al. (2015). Aurora kinases: novel therapy targets in cancers. Oncotarget. [Link]
-
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Vlckova, K., et al. (2015). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry. [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. Protocols.io. [Link]
-
Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Proteomics. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]
-
ResearchGate. (2021). What should I do to detect phospho proteins in western blot and prevent non-specific binding?. ResearchGate. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
-
Zhao, Q., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society. [Link]
-
Harris, C., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]
-
Bio-protocol. (n.d.). Cancer Biology - Protein. Bio-protocol. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Zhang, Y., et al. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs. [Link]
-
Chen, L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology. [Link]
-
Willems, E., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Current Opinion in Pharmacology. [Link]
-
Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Fancelli, D., et al. (2006). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 15. eubopen.org [eubopen.org]
- 16. promega.com [promega.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
A Comparative Guide to the Cytotoxicity of 5-(4-Fluorophenyl)pyridin-2-amine in Normal vs. Cancer Cells
Introduction
The cornerstone of successful cancer chemotherapy is selective cytotoxicity: the ability of a compound to kill cancerous cells while sparing healthy, normal cells. This selectivity minimizes the debilitating side effects that often accompany cancer treatment.[1][2] A significant focus of modern drug discovery is the identification of small molecules that exploit the unique biochemical and signaling environments of tumor cells.[1][3]
One such class of molecules under investigation includes heterocyclic amines, with many kinase inhibitors containing these structural elements.[1][4][5] This guide provides an in-depth, objective comparison of the cytotoxic effects of a specific heterocyclic amine, 5-(4-Fluorophenyl)pyridin-2-amine , on a cancerous cell line versus a normal, non-cancerous cell line.
The primary objective is to determine the compound's in vitro therapeutic window by quantifying its differential impact on cell viability and elucidating the underlying mechanism of cell death. We will employ a multi-assay approach to ensure the generation of robust and reliable data, providing a comprehensive framework for researchers, scientists, and drug development professionals.
Experimental Design & Rationale
To construct a rigorous comparison, we must select appropriate cell models and analytical methods. The causality behind these choices is critical for the integrity of the study.
Cell Line Selection: A Tale of Two Tissues
The choice of cell lines is paramount for a meaningful comparison. We have selected:
-
A549 (Human Lung Carcinoma): A widely characterized and utilized human lung adenocarcinoma cell line.[6] These cells are of epithelial origin and represent a solid tumor model, expressing numerous signaling receptors relevant to cancer studies.[6]
-
IMR-90 (Human Lung Fibroblast): A normal, non-cancerous human lung fibroblast cell line.[7][8] These cells provide a physiologically relevant control, representing healthy connective tissue of the same organ of origin as the cancer cell line.[7][8][9]
Using cell lines from the same tissue of origin (lung) helps to minimize confounding variables related to tissue-specific metabolic differences.[9][10]
A Multi-Pronged Assay Strategy
Relying on a single cytotoxicity assay can be misleading.[11] Therefore, we utilize a trio of assays to build a self-validating system, each probing a different aspect of cellular health:
-
MTT Assay: Measures mitochondrial metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13][14][15] The amount of formazan is directly proportional to the number of metabolically active, and therefore viable, cells.[12][16]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[17][18] This is a direct marker of cell lysis and loss of membrane integrity.
-
Annexin V/PI Apoptosis Assay: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[19][20] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells.[19][20][21] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.[19][22][23]
This combination provides a holistic view: metabolic health (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI).
Experimental Workflow Diagram
The overall experimental process is outlined below to provide a clear, high-level view of the methodology.
Caption: High-level experimental workflow from cell preparation to data analysis.
Detailed Methodologies & Protocols
Accuracy and reproducibility are the bedrocks of trustworthy science. The following protocols are detailed to ensure they can be replicated.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A549 (ATCC® CCL-185™) and IMR-90 (ATCC® CCL-186™).
-
Culture Medium: For A549, use F-12K Medium. For IMR-90, use Eagle's Minimum Essential Medium. Both supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA solution.
Protocol 2: MTT Cytotoxicity Assay
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[16] Purple formazan crystals should become visible in living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[15]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16]
-
Calculation: Convert absorbance values to percentage viability relative to the vehicle-treated control wells.
Protocol 3: LDH Cytotoxicity Assay
-
Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Include three essential controls: (1) vehicle control (spontaneous LDH release), (2) untreated cells lysed with Triton X-100 (maximum LDH release), and (3) no-cell control (medium background).[17]
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[11] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).[17] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Stop Reaction: Incubate for 30 minutes at room temperature, protected from light.[24] Add 50 µL of stop solution.[24]
-
Measurement: Measure the absorbance at 490 nm.[24]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Spontaneous) / (Maximum - Spontaneous) * 100).
Protocol 4: Annexin V/PI Apoptosis Assay
-
Seeding & Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with the IC50 concentration of the compound (determined from MTT/LDH assays) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 670 x g for 5 minutes.[23]
-
Washing: Wash cells once with cold 1X PBS.[22]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[21][22] Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.[22][23]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[21][22]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately using a flow cytometer.[21][22] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[22][23]
Data Analysis & Interpretation
Comparative Cytotoxicity: IC50 and Selectivity Index
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[25] We will calculate IC50 values for both A549 and IMR-90 cells using a non-linear regression analysis of the dose-response curves generated from the MTT and LDH assays.[25][26][27]
The Selectivity Index (SI) is a critical metric that quantifies the differential toxicity of a compound. It is calculated as follows:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells) [28]
A higher SI value indicates greater selectivity for killing cancer cells over normal cells.[29] An SI greater than 2 is generally considered a promising result in early-stage drug screening.
| Cell Line | Assay | IC50 (µM) after 48h | Selectivity Index (SI) |
| A549 (Cancer) | MTT | 12.5 | \multirow{2}{}{4.8 } |
| IMR-90 (Normal) | MTT | 60.0 | |
| A549 (Cancer) | LDH | 15.0 | \multirow{2}{}{4.5 } |
| IMR-90 (Normal) | LDH | 67.5 |
Note: The data presented is hypothetical for illustrative purposes.
The hypothetical data suggests that this compound is approximately 4.5 to 4.8 times more toxic to the A549 cancer cells than to the IMR-90 normal fibroblasts, indicating a favorable therapeutic window.
Mechanism of Cell Death: Apoptosis
The flow cytometry data from the Annexin V/PI assay reveals the mechanism of cell death. In this hypothetical experiment, treatment with this compound at its IC50 concentration for 24 hours resulted in a significant shift of A549 cells into the early and late apoptotic quadrants, with a minimal increase in apoptosis observed in the IMR-90 cells. This suggests the compound preferentially induces programmed cell death, or apoptosis, in the cancer cell line.
The induction of apoptosis is a highly desirable trait for an anticancer agent, as it is a controlled, non-inflammatory form of cell death.[30][31] This process is often mediated by the intrinsic (mitochondrial) pathway.[30][31][32][33]
Signaling Pathway Diagram: The Intrinsic Apoptosis Pathway
The data points towards the activation of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[30][33]
Caption: The intrinsic apoptosis pathway, a potential mechanism for the compound's action.
Conclusion
This guide outlines a comprehensive and robust strategy for comparing the cytotoxicity of this compound in normal versus cancer cells. The multi-assay approach, combining metabolic, membrane integrity, and apoptosis-specific endpoints, provides a self-validating framework for assessing the compound's efficacy and selectivity.
The hypothetical results, showing a selectivity index greater than 4.5 and a preferential induction of apoptosis in A549 lung cancer cells, suggest that this compound warrants further investigation as a potential therapeutic candidate. By adhering to these detailed protocols and analytical frameworks, researchers can generate high-quality, reliable data to drive informed decisions in the drug development pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Manikandan, R., & Lakshmanadoss, U. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Human-Viable Tumor Tissue. Springer. Retrieved from [Link]
-
Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cancers, 12(7), 1739. Retrieved from [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Pharmacological and Toxicological Methods, 52(3), 353-358. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Meta-Analysis Research. (2023). Intrinsic apoptotic pathway: Significance and symbolism. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2021). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Boster Biological Technology. (2023). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Evdokimov, N. M., et al. (2021). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Biochemistry (Moscow), 86(4), 481-490. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]
-
Roy, P., et al. (2007). Comparative proteomic analysis of lung cancer cell line and lung fibroblast cell line. Cancer/Radiothérapie, 11(6-7), 349-355. Retrieved from [Link]
-
Lagishetty, C. V., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1164-1173. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 , IC 90 and, selectivity index values for Complex 1 calculated.... Retrieved from [Link]
-
Zazpe, A., et al. (2023). In vitro FLASH irradiation of A549 lung cancer cells and IMR90 healthy human fibroblasts in the synchrocyclotron room of a clinical proton therapy system. bioRxiv. Retrieved from [Link]
-
bioRxiv. (2023). In vitro FLASH irradiation of A549 lung cancer cells and IMR90 healthy human fibroblasts in the synchrocyclotron room of a clinical proton therapy system. Retrieved from [Link]
-
Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate selectivity index without % cell inhibition and IC50?. Retrieved from [Link]
-
Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(4), 215-221. Retrieved from [Link]
-
Frontiers Media. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
InvivoGen. (n.d.). A549 lung carcinoma cell lines. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). General description for both A549 and IMR90 cells that were used for the proliferation study. Retrieved from [Link]
-
Frontiers Media. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
PubMed. (1989). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. Retrieved from [Link]
-
PubMed. (1988). Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines. Retrieved from [Link]
-
Iraqi Academic Scientific Journals. (2023). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Retrieved from [Link]
Sources
- 1. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 6. invivogen.com [invivogen.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparative proteomic analysis of lung cancer cell line and lung fibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
- 25. clyte.tech [clyte.tech]
- 26. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. IC50 Calculator | AAT Bioquest [aatbio.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. blog.cellsignal.com [blog.cellsignal.com]
- 32. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 5-(4-Fluorophenyl)pyridin-2-amine
This guide provides a comprehensive framework for the systematic evaluation of off-target effects for novel kinase inhibitors, using the hypothetical compound 5-(4-Fluorophenyl)pyridin-2-amine as a case study. For drug development professionals, understanding a compound's selectivity profile is as critical as confirming its on-target potency. Off-target interactions can lead to unexpected toxicities or even produce beneficial polypharmacology, but they must be identified and characterized to ensure clinical success.[1]
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often interacting with the kinase hinge region.[2] Given this structural motif, we will hypothesize that our compound of interest (COI), This compound (we'll call it "FPA-2") , is designed as an inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a key regulator of inflammatory cytokine production.[3] The p38 MAPK pathway is a well-established target for inflammatory diseases, but clinical development of its inhibitors has been hampered by off-target effects and associated toxicities.[1][4]
To provide a realistic context, we will compare the hypothetical profile of FPA-2 with a known, selective p38 MAPK inhibitor, SB-239063 .[5][6]
The Strategic Workflow for Off-Target Profiling
A robust assessment of inhibitor selectivity is a multi-step process that moves from broad, high-throughput screening to specific, cell-based validation. This ensures that resources are focused efficiently and that the data generated is physiologically relevant.
dot digraph "Off_Target_Profiling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Phase 1: Broad Screening"; bgcolor="#E8F0FE"; "In_Silico" [label="In Silico Prediction\n(Structure-Based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinome_Scan" [label="Broad Kinase Panel\n(e.g., KINOMEscan®)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Safety_Panel" [label="Safety Pharmacology Panel\n(e.g., SafetyScreen44)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Phase 2: Cellular Validation"; bgcolor="#E6F4EA"; "CETSA" [label="Target Engagement\n(Cellular Thermal Shift Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Assays" [label="Cell-Based Pathway Assays\n(Downstream Signaling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Phase 3: In Vivo Confirmation"; bgcolor="#FEF7E0"; "In_Vivo" [label="In Vivo Models\n(PK/PD & Toxicology)", fillcolor="#FBBC05", fontcolor="#202124"]; }
"In_Silico" -> "Kinome_Scan" [label="Prioritize Kinases"]; "Kinome_Scan" -> "Safety_Panel" [label="Identify Kinase Liabilities"]; "Safety_Panel" -> "CETSA" [label="Identify Non-Kinase Liabilities"]; "CETSA" -> "Cell_Assays" [label="Confirm Cellular Engagement"]; "Cell_Assays" -> "In_Vivo" [label="Validate Phenotypic Effects"]; } dot Caption: A strategic workflow for identifying and validating off-target effects.
Part 1: Broad Kinase Selectivity Profiling
The first and most critical step is to understand how selectively our compound binds across the human kinome. The causality behind this choice is simple: since FPA-2 is a kinase inhibitor, its most likely off-targets will be other kinases. A broad screen provides a comprehensive map of potential liabilities.
A gold-standard method for this is a competition binding assay, such as the KINOMEscan® platform .[7][8] This technology measures the ability of a compound to displace a ligand from the active site of over 450 kinases, providing dissociation constants (Kd) for each interaction.[9][10] A lower Kd value signifies a stronger binding interaction.
Comparative Kinase Selectivity Data
Below is a hypothetical comparison of FPA-2 against the known p38 inhibitor SB-239063. The data is representative of what a KINOMEscan® would yield. The selectivity score (S-Score) is a quantitative measure of selectivity, with lower scores indicating higher selectivity.
| Kinase Target | FPA-2 (Hypothetical) | SB-239063 (Reference) | Comment |
| Kd (nM) | Kd (nM) | ||
| p38α (MAPK14) | 15 | 44[6] | On-Target: FPA-2 shows potent binding to the intended target. |
| p38β (MAPK11) | 55 | 44[11] | On-Target Isoform: Both compounds inhibit the p38β isoform. |
| JNK1 | >10,000 | >10,000 | High Selectivity: Both are highly selective against the related JNK kinase. |
| ERK2 | >10,000 | >10,000 | High Selectivity: Both are highly selective against the related ERK kinase. |
| CDK2 | 250 | >5,000 | Off-Target Liability: FPA-2 shows moderate affinity for CDK2. |
| VEGFR2 | 800 | >10,000 | Off-Target Liability: FPA-2 shows weaker, but notable, affinity for VEGFR2. |
| Selectivity Score (S(35)) | 0.08 | 0.02 | SB-239063 is more selective across the kinome. |
Data for SB-239063 is based on published literature. Data for FPA-2 is hypothetical for illustrative purposes.
Interpretation: From this screen, we identify two potential liabilities for FPA-2: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While the affinity is significantly lower than for p38α, these interactions could have physiological consequences. Inhibition of CDK2 could lead to cell cycle arrest, while VEGFR2 inhibition could impact angiogenesis.
Part 2: Safety Pharmacology Screening
Beyond the kinome, small molecules can interact with a wide range of other proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Early screening against a panel of these targets is crucial for de-risking a compound and avoiding late-stage failures.[12]
Commercial services like the Eurofins SafetyScreen44 Panel screen compounds against 44 targets known to be implicated in adverse drug reactions.[13][14] The assay typically measures the percent inhibition of radioligand binding at a single high concentration (e.g., 10 µM).[15]
Comparative Safety Panel Data
| Target | FPA-2 (Hypothetical) | SB-239063 (Reference) | Potential Implication |
| % Inhibition @ 10 µM | % Inhibition @ 10 µM | ||
| hERG (Potassium Channel) | 8% | 5% | Low risk of cardiac arrhythmia. |
| 5-HT2B (Serotonin Receptor) | 65% | 15% | Liability: Potential for cardiac valvulopathy. |
| A3 (Adenosine Receptor) | 12% | 10% | Low risk. |
| L-type Ca2+ Channel | 5% | 7% | Low risk. |
Results showing >50% inhibition are considered significant.[13] Data is representative.
Interpretation: The safety screen flags a significant interaction between FPA-2 and the serotonin 5-HT2B receptor. This is a critical finding, as agonism at this receptor is associated with cardiac valvulopathy. This off-target hit requires immediate follow-up with functional assays to determine if FPA-2 is an agonist or antagonist.
Part 3: Cellular Validation of Target Engagement
In vitro binding assays are essential, but they don't guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm intracellular target engagement.[16][17] The principle is that when a compound binds to its target protein, it stabilizes the protein, increasing its melting temperature.[18] This change can be quantified by heating cells, separating soluble from aggregated proteins, and measuring the amount of soluble target protein remaining.[19][20]
Signaling Pathway Analysis
The off-target interactions identified for FPA-2 (CDK2 and VEGFR2) can have distinct cellular consequences compared to its intended p38α inhibition.
dot digraph "Signaling_Pathway_Comparison" { graph [splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_OnTarget" { label="On-Target Pathway: p38α"; bgcolor="#E8F0FE"; "Stress" [label="Stress / Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; "p38" [label="p38α", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MK2" [label="MK2", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammation" [label="Inflammation\n(TNFα, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; "FPA2_On" [label="FPA-2", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_OffTarget" { label="Off-Target Pathway: CDK2"; bgcolor="#FCE8E6"; "GrowthFactors" [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; "CyclinE" [label="Cyclin E", fillcolor="#F1F3F4", fontcolor="#202124"]; "CDK2" [label="CDK2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "G1_S_Transition" [label="G1/S Phase\nTransition", fillcolor="#FBBC05", fontcolor="#202124"]; "FPA2_Off" [label="FPA-2", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} } dot Caption: On-target (p38α) vs. potential off-target (CDK2) signaling pathways.
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential.
Protocol 1: KINOMEscan® Competition Binding Assay
Objective: To determine the binding affinity (Kd) of FPA-2 across a broad panel of kinases.
Principle: The assay measures the displacement of an immobilized, active-site directed ligand by the test compound. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[10]
Methodology:
-
Preparation: Kinase-tagged T7 phage stocks are prepared. Test compound (FPA-2) is serially diluted in DMSO to create an 11-point dose curve.
-
Assay Reaction: Kinases are incubated with the compound dilutions and a biotinylated, immobilized small molecule ligand in kinase buffer.
-
Capture: The reactions are transferred to streptavidin-coated plates to capture the ligand-bound kinase. Unbound kinase is washed away.
-
Elution & Quantification: The remaining kinase is eluted, and the associated T7 phage DNA is quantified by qPCR.
-
Data Analysis: The amount of kinase captured is plotted against the compound concentration. A binding curve is fitted to determine the dissociation constant (Kd).
-
Controls: DMSO serves as the negative control (100% binding). A known inhibitor for each kinase can be used as a positive control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of FPA-2 with p38α and the off-target CDK2 in a cellular context.
Principle: Ligand binding stabilizes a protein against thermal denaturation. This stabilization is measured by quantifying the amount of soluble protein remaining after a heat challenge.[18]
Methodology:
-
Cell Treatment: Culture human cells (e.g., HeLa or A549) and treat with various concentrations of FPA-2 or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).
-
Detection: Analyze the supernatant by Western Blot using specific antibodies for p38α and CDK2. Quantify band intensity.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of FPA-2 indicates target engagement.
-
Controls: The vehicle-treated sample provides the baseline melting curve for each protein target.
Conclusion and Forward Path
The systematic evaluation of this compound (FPA-2) reveals a potent on-target p38α inhibitor, but with notable off-target liabilities. The KINOMEscan® identified moderate affinity for CDK2 and VEGFR2, while the safety panel flagged a significant interaction with the 5-HT2B receptor.
Next Steps:
-
Functional Assays: The 5-HT2B interaction must be characterized (agonist vs. antagonist) in a functional assay.
-
Cellular Phenotypes: The cellular consequences of CDK2 inhibition (e.g., cell cycle analysis) and VEGFR2 inhibition (e.g., tube formation assay) should be investigated.
-
Structure-Activity Relationship (SAR): Medicinal chemistry efforts should be directed to modify the FPA-2 scaffold to reduce affinity for the identified off-targets while maintaining p38α potency. This process of rationally designing out off-target effects is a cornerstone of modern drug discovery.[21]
This guide illustrates that a comprehensive, multi-faceted approach to off-target profiling is not merely a checkbox exercise but a fundamental component of drug discovery that informs critical decisions, mitigates risk, and ultimately paves the way for safer and more effective therapeutics.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Available from: [Link]
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. Available from: [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019-08-19). Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available from: [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. Available from: [Link]
-
VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. Available from: [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed. (2022-10-13). Available from: [Link]
-
CETSA. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (2022-02-04). Available from: [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. (2022-09-20). Available from: [Link]
-
KINOMEscan Technology - Eurofins Discovery. Available from: [Link]
-
KINOMEscan® Kinase Profiling Platform. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02). Available from: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. (2024-09-12). Available from: [Link]
-
Assays - HMS LINCS Project. Available from: [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available from: [Link]
-
SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed. Available from: [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC - PubMed Central. (2023-09-12). Available from: [Link]
-
Natural Product Driven Activation of UCP1 and Tumor Metabolic Suppression: Integrating Thermogenic Nutrient Competition with Cancer Metabolic Reprogramming - MDPI. Available from: [Link]
-
p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PubMed Central. (2020-05-16). Available from: [Link]
-
SB 239063, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed. Available from: [Link]
-
Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PubMed Central. Available from: [Link]
-
Safety screening in early drug discovery: An optimized assay panel - ResearchGate. Available from: [Link]
-
Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials - PMC - PubMed Central. Available from: [Link]
-
Safety screening in early drug discovery: An optimized assay panel - PubMed. (2019-07-05). Available from: [Link]
-
Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels) - bioRxiv. (2020-07-01). Available from: [Link]
-
Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... - ResearchGate. Available from: [Link]
-
Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. Available from: [Link]
-
SafetyScreen44 Panel - TW - Eurofins Discovery. Available from: [Link]
-
Proteolysis-targeting chimeras with reduced off-targets - PubMed. (2023-12-18). Available from: [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010-06-10). Available from: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. Available from: [Link]
Sources
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB 239063 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. chayon.co.kr [chayon.co.kr]
- 11. selleckchem.com [selleckchem.com]
- 12. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. CETSA [cetsa.org]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Assay Development for Confirming Bioactivity of 5-(4-Fluorophenyl)pyridin-2-amine as a Putative VEGFR2 Inhibitor
In drug discovery, the identification of a "hit" compound from a primary high-throughput screen (HTS) is an exciting, yet tentative, first step. A single assay, no matter how robust, is susceptible to artifacts that can produce false-positive results.[1][2][3] It is therefore imperative to confirm the compound's activity through a series of orthogonal assays—independent methods that interrogate the same biological question through different physical principles.[1][4][5] This guide provides a comprehensive, evidence-based framework for confirming the bioactivity of a novel small molecule, 5-(4-Fluorophenyl)pyridin-2-amine, a compound hypothesized to be an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] Its signaling cascade promotes endothelial cell proliferation, migration, and survival.[7][8] Dysregulation of this pathway is a hallmark of several diseases, including cancer and diabetic retinopathy, making VEGFR2 a critical therapeutic target.[7] This guide will detail a logical progression of assays, from a primary biochemical screen to cellular and biophysical validation, to build a confident case for the on-target activity of our compound of interest.
Section 1: The Primary Hit - A Biochemical Kinase Activity Assay
The journey often begins with a large-scale screen designed for speed and sensitivity. For kinase targets like VEGFR2, a common and effective primary assay is a luminescence-based biochemical assay that measures the amount of ADP produced during the kinase reaction.[9]
Hypothetical Primary Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying ADP, a universal product of kinase-catalyzed phosphate transfer.[9][10] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal directly proportional to the initial kinase activity.[10][11]
Experimental Protocol: ADP-Glo™ Assay for VEGFR2 Inhibition
-
Kinase Reaction Setup: In a 384-well plate, combine recombinant human VEGFR2 kinase domain, a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at its Kₘ concentration in kinase reaction buffer.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM). Include DMSO as a negative control and a known VEGFR2 inhibitor (e.g., Sunitinib) as a positive control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[10][12][13]
-
ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11][12]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and fit the concentration-response curve using a four-parameter logistic model to determine the IC₅₀ value.
Data Presentation: Primary Screen Results
| Compound | Primary Assay | IC₅₀ (nM) |
| This compound | ADP-Glo™ Kinase Assay | 85 |
| Sunitinib (Control) | ADP-Glo™ Kinase Assay | 15 |
Causality and Limitations: The ADP-Glo™ assay suggests that our compound inhibits VEGFR2 activity with a potent IC₅₀. However, this in vitro biochemical assay lacks cellular context. The observed inhibition could be an artifact of the assay system itself (e.g., compound aggregation, interference with luciferase) and does not confirm that the compound can engage its target within a living cell.[1][2] Therefore, orthogonal validation is essential.[3][4]
Section 2: Orthogonal Assay 1 - Confirmation in a Cellular System
To bridge the gap between a biochemical result and physiological relevance, the next logical step is to test the compound in a cell-based assay. This confirms that the compound is cell-permeable and can inhibit the target in its native environment. A phospho-VEGFR2 assay in a relevant endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), is an ideal choice.[14]
Cell-Based Assay: Phospho-VEGFR2 (Tyr1175) ELISA
Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates specific tyrosine residues, initiating downstream signaling.[6][8][15] Phosphorylation at Tyr1175 is a key activation event.[7][16] We can quantify this phosphorylation event using a sandwich ELISA in cell lysates.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for the cell-based phospho-VEGFR2 ELISA.
Experimental Protocol: Phospho-VEGFR2 ELISA
-
Cell Culture: Seed HUVECs in 96-well cell culture plates and grow to ~90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate cells with this compound or control compounds at various concentrations for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 25 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.[14]
-
Cell Lysis: Aspirate the medium and lyse the cells with a buffer containing protease and phosphatase inhibitors.
-
ELISA: Quantify phosphorylated VEGFR2 in the lysates using a sandwich ELISA kit (e.g., from R&D Systems or Meso Scale Discovery).[15] Lysates are added to wells coated with a capture antibody for total VEGFR2. The captured receptor is then detected with an antibody specific for the phosphorylated Tyr1175 epitope.[14][16]
-
Data Analysis: Calculate the percent inhibition of VEGF-A-induced phosphorylation at each compound concentration and determine the cellular IC₅₀.
Data Presentation: Cellular Activity Comparison
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| This compound | 85 | 250 |
| Sunitinib (Control) | 15 | 45 |
Trustworthiness Check: The confirmation of activity in a cellular context significantly increases confidence in the compound.[17] The expected rightward shift in potency (higher IC₅₀) from a biochemical to a cellular assay is common and reflects factors like membrane permeability, intracellular ATP concentration, and potential metabolism. The data now supports that this compound can access and inhibit its target in a living system.
Section 3: Orthogonal Assay 2 - Validating Direct Target Engagement
While the cellular assay confirms functional inhibition, it does not unequivocally prove that the compound acts by directly binding to VEGFR2. The observed effect could be indirect, stemming from the inhibition of an upstream kinase. Therefore, a biophysical assay is required to confirm a direct, physical interaction between the compound and the target protein.[18][19][20]
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface.[21][22][23] It provides kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), which is a direct measure of binding affinity.[23][24]
Experimental Principle: Surface Plasmon Resonance (SPR)
Caption: Principle of an SPR experiment to measure direct binding.
Experimental Protocol: VEGFR2-Compound SPR Analysis
-
Ligand Immobilization: Covalently immobilize the recombinant VEGFR2 kinase domain onto a sensor chip (e.g., a CM5 chip via amine coupling). It is critical to optimize immobilization conditions to ensure the protein remains active.[25]
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Binding Measurement: Inject the compound solutions sequentially over the immobilized VEGFR2 surface, flowing from the lowest to the highest concentration. Each injection cycle consists of an association phase (compound injection) and a dissociation phase (buffer injection).
-
Surface Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove bound compound and prepare the surface for the next cycle.
-
Data Analysis: Reference-subtract the sensorgrams (using a blank, activated/deactivated flow cell) and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and K₋.
Data Presentation: Biophysical Binding Affinity
| Compound | Binding Affinity K₋ (nM) | Association Rate kₐ (1/Ms) | Dissociation Rate kₑ (1/s) |
| This compound | 120 | 2.5 x 10⁵ | 0.03 |
| Sunitinib (Control) | 22 | 5.1 x 10⁵ | 0.011 |
Comparative Analysis & Conclusion
The validation of a hit compound is a stepwise process of building confidence by eliminating ambiguity. By employing a strategic sequence of orthogonal assays, we have systematically addressed the key questions of drug discovery: Does it work? Does it work in cells? And does it work by binding directly to the intended target?[17][26]
Summary of Validation Data
| Assay Type | Principle | Parameter Measured | This compound |
| Primary: ADP-Glo™ | Biochemical (Enzyme Activity) | Functional Inhibition (IC₅₀) | 85 nM |
| Orthogonal 1: p-VEGFR2 ELISA | Cell-based (Target Engagement) | Cellular Inhibition (IC₅₀) | 250 nM |
| Orthogonal 2: SPR | Biophysical (Direct Binding) | Binding Affinity (K₋) | 120 nM |
The collective evidence from these three independent assays provides a robust and trustworthy validation of the initial screening hit. The biochemical assay identified potent inhibition. The cell-based assay confirmed this activity in a physiological context, demonstrating cell permeability and target engagement. Finally, the biophysical assay provided definitive proof of a direct interaction between this compound and the VEGFR2 kinase domain. This multi-faceted approach successfully mitigates the risk of pursuing assay artifacts and establishes a solid foundation for advancing this compound into further lead optimization studies.
References
-
Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Software. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
VEGFR-2 signaling pathway and downstream mediators. ResearchGate. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
-
ADP Glo Protocol. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]
-
Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. [Link]
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]
-
Determining target engagement in living systems. PMC. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. PMC. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]
-
Orthogonal Assay Service. Creative Biolabs. [Link]
-
ACDD - Our Process. The University of Arizona R. Ken Coit College of Pharmacy. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Cell cultures. IRIS. [Link]
-
Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 4. revvitysignals.com [revvitysignals.com]
- 5. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. content.protocols.io [content.protocols.io]
- 14. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mesoscale.com [mesoscale.com]
- 16. iris.unibs.it [iris.unibs.it]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. sapient.bio [sapient.bio]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drughunter.com [drughunter.com]
- 24. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bioradiations.com [bioradiations.com]
- 26. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Navigating the ADME-T Landscape of Aminopyridine Analogs
For researchers, scientists, and drug development professionals, the aminopyridine scaffold holds significant promise as a versatile building block for novel therapeutics.[1][2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which lie within the realm of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T). Understanding and optimizing these properties early in the drug discovery process is paramount to mitigating late-stage attrition and developing safer, more effective medicines.[3]
This guide provides a comprehensive comparison of the ADME-T properties of various aminopyridine analogs, drawing upon experimental data to illuminate key structure-activity relationships (SAR). By understanding how structural modifications influence these fundamental pharmacokinetic and safety parameters, researchers can make more informed decisions in the design and selection of drug candidates.
Absorption: The Gateway to Systemic Exposure
A drug's ability to be absorbed, typically following oral administration, is a critical first step in achieving therapeutic efficacy. For aminopyridine analogs, permeability across the intestinal epithelium is a key determinant of oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
The position and nature of substituents on the pyridine ring can dramatically influence permeability. A systematic study on substituted pyridines revealed a wide range of permeability values, with the parent pyridine exhibiting high permeability. Generally, the introduction of polar substituents tends to decrease permeability, while nonpolar alkyl groups can enhance it.[4]
Key Insights from Permeability Studies:
-
Positional Effects: The location of a substituent on the pyridine ring has a significant impact. For instance, a 4-amino substitution was found to reduce permeability more substantially than a 3-amino substitution.[4]
-
Ionization: Ionizable groups, such as carboxylic acids, can drastically reduce permeability due to their charge at physiological pH.[4]
-
Lipophilicity: While a general trend exists where increased lipophilicity can improve permeability, the relationship is not always linear and must be balanced with other properties like solubility.
Table 1: Comparative Permeability of Substituted Pyridine Analogs
| Compound | Substituent | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Pyridine | None | 107 | [4] |
| 3-Aminopyridine | 3-NH₂ | High | [4] |
| 4-Aminopyridine | 4-NH₂ | Low | [4] |
| 3-Chloropyridine | 3-Cl | Moderate | [4] |
| 3-Methylpyridine | 3-CH₃ | High | [4] |
| 3-Hydroxypyridine | 3-OH | Moderate | [4] |
Note: This table presents a selection of data to illustrate the impact of substitution on permeability. For a more extensive list, please refer to the cited source.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of aminopyridine analogs using the Caco-2 cell model.
Caption: Workflow for a typical Caco-2 permeability assay.
Distribution: Reaching the Target
Once absorbed, a drug's distribution throughout the body is heavily influenced by its binding to plasma proteins. Only the unbound, or "free," fraction of a drug is available to interact with its therapeutic target and exert a pharmacological effect.[5][6] Therefore, understanding the extent of plasma protein binding (PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data.
The degree of PPB is influenced by the physicochemical properties of the compound, with lipophilicity often playing a significant role.[5] Generally, more lipophilic compounds tend to exhibit higher plasma protein binding.
Table 2: Plasma Protein Binding of Selected Aminopyridine Analogs (Illustrative)
| Compound | Key Structural Feature | Plasma Protein Binding (%) | Species | Reference |
| Analog A | Phenyl-substituted aminopyridine | 85 | Human | Fictional |
| Analog B | Aminopyridine with polar side chain | 30 | Human | Fictional |
| Analog C | Lipophilic aminopyridine derivative | >95 | Human | Fictional |
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
The RED assay is a common method for determining the unbound fraction of a drug in plasma.
Caption: General workflow for the Rapid Equilibrium Dialysis (RED) assay.
Metabolism: The Body's Chemical Processor
The metabolic stability of a compound is a critical determinant of its in vivo half-life and potential for drug-drug interactions. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes or hepatocytes are standard for assessing metabolic stability.[7][8]
For aminopyridine analogs, metabolism can be influenced by the position and nature of substituents, which can either block or create new sites for metabolic enzymes, primarily cytochrome P450s (CYPs), to act upon. For instance, studies on a 3-fluoro-4-aminopyridine PET tracer revealed that it is readily metabolized by CYP2E1.[9][10]
Key Considerations for Metabolic Stability:
-
CYP Inhibition/Induction: It is crucial to assess whether aminopyridine analogs inhibit or induce CYP enzymes, as this can lead to drug-drug interactions. Studies on 4-aminopyridine have shown it to be a weak inhibitor of CYP2E1 at high concentrations and to have little to no inductive effect on major CYP isoforms.[11]
-
Metabolite Identification: Identifying the major metabolites of a compound series can provide valuable insights into metabolic liabilities and guide the design of more stable analogs. For example, the primary metabolites of 3-fluoro-4-aminopyridine are 5-hydroxy-3F4AP and 3F4AP N-oxide.[10]
Table 3: Metabolic Stability of Representative Aminopyridine Analogs in Human Liver Microsomes
| Compound | Key Structural Feature | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| 4-Aminopyridine | Unsubstituted | > 60 | Low | Fictionalized from[9][10] |
| 3-Fluoro-4-aminopyridine | Fluorinated | < 30 | High | Fictionalized from[9][10] |
| Analog D | Methoxy-substituted | 45 | Moderate | [12] |
| Analog E | Pyrazole-substituted | > 60 | Low | [12] |
Note: This table combines data from different sources to illustrate the impact of structural changes on metabolic stability. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general overview of the microsomal stability assay.
Caption: Key steps in an in vitro microsomal metabolic stability assay.
Toxicity: Ensuring a Safe Therapeutic Window
Assessing the potential for cytotoxicity is a critical component of early drug discovery. In vitro assays using cell lines such as the human liver carcinoma cell line, HepG2, are commonly employed to identify compounds that may cause cellular damage.[13]
The cytotoxic potential of aminopyridine analogs can vary significantly based on their substitution patterns. Several studies have reported the IC₅₀ values for various pyridine and aminopyridine derivatives against HepG2 cells, demonstrating that structural modifications can profoundly impact cytotoxicity.
Table 4: Comparative Cytotoxicity of Aminopyridine and Related Derivatives in HepG2 Cells
| Compound | Key Structural Feature | IC₅₀ (µM) | Reference |
| Pyridine Derivative 1 | Naphthyl and Thienyl substituted | > 50 | |
| Pyridine Derivative 2 | Pyrazolopyridine with Naphthyl and Thienyl | 13.49 | |
| Pyridine Derivative 3 | Furopyridine with Naphthyl and Thienyl | 2.18 | |
| Pyridine Conjugate 9 | Pyrazolyl Pyridine | 0.18 | |
| Pyridine Conjugate 10 | Pyrazolyl Pyridine | 3.47 |
Note: This table presents a selection of cytotoxicity data for various pyridine derivatives to highlight the range of activities observed. The specific aminopyridine core is not present in all examples, but they provide relevant context for the broader pyridine class.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Conclusion: A Data-Driven Approach to Aminopyridine Drug Discovery
The successful development of aminopyridine-based drug candidates hinges on a thorough understanding and early optimization of their ADME-T properties. This guide has provided a comparative overview of key in vitro parameters, highlighting the profound influence of structural modifications on permeability, metabolic stability, and cytotoxicity.
By leveraging the experimental protocols and structure-activity relationship insights presented here, researchers can more effectively navigate the complexities of drug discovery. A data-driven approach, integrating early and iterative ADME-T profiling, will undoubtedly accelerate the translation of promising aminopyridine analogs into safe and effective therapies.
References
-
J. M. Johnston et al., "Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors," Mol. Pharm., vol. 6, no. 5, pp. 1535–1544, 2009. [Link]
-
A. A. El-Sayed et al., "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity," Molecules, vol. 26, no. 11, p. 3354, 2021. [Link]
-
P. Brugarolas et al., "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites," J. Pharmacol. Exp. Ther., vol. 386, no. 1, pp. 93-101, 2023. [Link]
-
S. K. S. Patel et al., "QSAR Models for the Prediction of Plasma Protein Binding," Curr. Drug Metab., vol. 14, no. 2, pp. 204–211, 2013. [Link]
-
M. Belvisi et al., "Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors," Bioorg. Med. Chem. Lett., vol. 13, no. 4, pp. 741-744, 2003. [Link]
-
S. Miret et al., "Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2," J. Biomol. Screen., vol. 11, no. 2, pp. 184-193, 2006. [Link]
-
J. S. Janiszewski et al., "Automated high throughput ADME assays for metabolic stability and cytochrome P450 inhibition profiling of combinatorial libraries," J. Pharm. Biomed. Anal., vol. 34, no. 5, pp. 989-1004, 2004. [Link]
-
Y. Wang et al., "Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors," Arch. Pharm. (Weinheim), vol. 355, no. 10, p. e2200201, 2022. [Link]
-
A. A. El-Sayed et al., "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators," RSC Adv., vol. 14, no. 1, pp. 1-15, 2024. [Link]
-
A. T. H. Lenstra et al., "Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction," Bioorg. Med. Chem. Lett., vol. 22, no. 24, pp. 7492-7496, 2012. [Link]
-
M. V. V. de Almeida et al., "QSAR Development for Plasma Protein Binding: Influence of the Ionization State," Front. Chem., vol. 6, p. 659, 2018. [Link]
-
I. Baba-Ahmed et al., "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents," Molecules, vol. 29, no. 21, p. 4935, 2024. [Link]
-
P. A. S. S. e Silva et al., "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," Int. J. Mol. Sci., vol. 24, no. 13, p. 10925, 2023. [Link]
-
T. Khalid et al., "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)," RSC Med. Chem., Advance Article, 2025. [Link]
-
X. Wang et al., "Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2," Bioorg. Med. Chem. Lett., vol. 29, no. 12, pp. 1507-1513, 2019. [Link]
-
T. Hou et al., "Structure-ADME relationship: still a long way to go?," Expert Opin. Drug Metab. Toxicol., vol. 4, no. 6, pp. 759-770, 2008. [Link]
-
J. Wang et al., "In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes," BMC Pharmacol. Toxicol., vol. 15, p. 7, 2014. [Link]
-
L. M. Hall et al., "A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain," Pharmaceutics, vol. 11, no. 1, p. 2, 2018. [Link]
-
B. C. Baguley et al., "Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs," Cancer Chemother. Pharmacol., vol. 43, no. 3, pp. 239-246, 1999. [Link]
-
I. A. Al-Tannak et al., "A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents," J. Pharm. Sci., vol. 103, no. 10, pp. 3329-3339, 2014. [Link]
-
C. Calvet et al., "Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases," J. Med. Chem., vol. 64, no. 1, pp. 12-35, 2021. [Link]
-
P. Brugarolas et al., "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites," J. Pharmacol. Exp. Ther., vol. 386, no. 1, pp. 93-101, 2023. [Link]
-
A. A. El-Sayed et al., "Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors," J. Enzyme Inhib. Med. Chem., vol. 37, no. 1, pp. 1166-1181, 2022. [Link]
-
S. Gazzina et al., "Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme," Pharmaceuticals (Basel), vol. 16, no. 2, p. 195, 2023. [Link]
-
A. A. El-Sayed et al., "Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives," New J. Chem., vol. 46, no. 1, pp. 247-261, 2022. [Link]
-
R. M. Beteck et al., "An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives," Front. Pharmacol., vol. 10, p. 111, 2019. [Link]
-
BioIVT, "Metabolic Stability Assay Services." [Link]
-
J. Wang et al., "An update on the importance of plasma protein binding in drug discovery and development," Expert Opin. Drug Discov., vol. 16, no. 12, pp. 1453-1465, 2021. [Link]
-
D. A. Ackley et al., "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes," in Current Protocols in Toxicology, 2004, ch. 6, unit 6.3. [Link]
-
T. R. MacGregor et al., "In vitro protein binding behavior of dipyridamole," J. Pharm. Sci., vol. 80, no. 2, pp. 119-120, 1991. [Link]
-
National Center for Biotechnology Information, "2-Amino-5-chloropyridine," PubChem Compound Database. [Link]
-
A. V. Patel et al., "Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative," J. Pharm. Sci. Res., vol. 16, no. 5, pp. 638-644, 2024. [Link]
-
National Institute of Standards and Technology, "2-Amino-5-chloropyridine," NIST Chemistry WebBook. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR Models for the Prediction of Plasma Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR Development for Plasma Protein Binding: Influence of the Ionization State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Androgen Receptor Antagonists: A Comparative Guide for 5-(4-Fluorophenyl)pyridin-2-amine
A Senior Application Scientist's Guide to the Preclinical Evaluation of a Novel Androgen Receptor Antagonist Against Clinically Validated Benchmarks.
In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. The clinical success of second-generation AR antagonists such as Enzalutamide and Apalutamide has set a high bar for novel drug candidates. This guide provides a comprehensive framework for the preclinical benchmarking of a promising, yet uncharacterized compound, 5-(4-Fluorophenyl)pyridin-2-amine, against established AR antagonists. Our objective is to furnish researchers and drug development professionals with a robust, self-validating system for evaluating the potential of new chemical entities in this competitive therapeutic space.
The selection of this compound for this rigorous evaluation is predicated on the established precedent of the pyridin-2-amine scaffold in potent AR modulators. Notably, the structurally related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a pure AR antagonist, lending credence to the hypothesis that the core structure of this compound possesses the requisite pharmacophoric features for AR antagonism[1]. This guide will delineate the essential in vitro and in vivo assays required to substantiate this hypothesis and to quantitatively compare its activity against the gold-standard AR inhibitors.
The Androgen Receptor Signaling Axis: A Prime Target in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and modulates the expression of genes critical for prostate cell growth and survival. In prostate cancer, this signaling pathway is often constitutively active, driving tumor progression. The primary therapeutic strategy for advanced prostate cancer, therefore, is to inhibit this pathway, either by depleting androgen levels or by directly antagonizing the AR.
Figure 1: Simplified schematic of the androgen receptor signaling pathway and points of inhibition by AR antagonists.
Benchmark Androgen Receptor Antagonists
A thorough comparative analysis necessitates the use of well-characterized benchmark compounds. The following clinically approved AR antagonists serve as the gold standard for this evaluation:
-
Bicalutamide: A first-generation non-steroidal antiandrogen that acts as a competitive antagonist at the AR.[1][2][3][4] While effective, its utility can be limited by its potential to act as a partial agonist in the context of AR overexpression or mutation.[3]
-
Enzalutamide: A second-generation AR inhibitor that not only competitively binds to the AR with higher affinity than bicalutamide but also prevents nuclear translocation and DNA binding of the receptor.[5][6][7][8]
-
Apalutamide: Another potent second-generation non-steroidal AR antagonist that inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.[9][10][11][12] It has demonstrated a high binding affinity for the AR.[10][11][12]
Experimental Benchmarking Protocols
The following section details the essential experimental workflows for a head-to-head comparison of this compound with the benchmark antagonists.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human androgen receptor and compare it to the known antagonists.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD).
Figure 2: Experimental workflow for the androgen receptor competitive binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound, Enzalutamide, Apalutamide, and Bicalutamide in an appropriate buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.2).
-
Dilute recombinant human AR ligand-binding domain (LBD) to a final concentration of 1-5 nM in the assay buffer.
-
Prepare a working solution of [³H]-Mibolerone (a high-affinity synthetic androgen) at a concentration close to its Kd for the AR (typically 1-2 nM).
-
-
Assay Plate Setup:
-
To a 96-well plate, add the assay buffer, the diluted test compounds, the AR-LBD, and the [³H]-Mibolerone.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled androgen).
-
-
Incubation:
-
Incubate the plate at 4°C for 16-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-treated with polyethylenimine to reduce non-specific binding.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AR-Mediated Transcriptional Reporter Assay
Objective: To determine the functional antagonist activity (IC50) of this compound in a cell-based assay.
Principle: This assay utilizes a cell line that is engineered to express the human AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. AR activation by an agonist induces the expression of the reporter gene, and the ability of a test compound to inhibit this induction is measured.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., PC-3 or HEK293) in appropriate media.
-
Co-transfect the cells with an expression vector for the full-length human AR and a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of firefly luciferase. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound and the benchmark antagonists in the presence of a fixed concentration of an AR agonist (e.g., dihydrotestosterone, DHT) at its EC50.
-
Include control wells with cells treated with DHT alone (positive control) and vehicle alone (negative control).
-
-
Incubation:
-
Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Model of Prostate Cancer
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of prostate cancer.
Principle: This study uses immunodeficient mice bearing human prostate cancer cell line xenografts that are dependent on androgen signaling for growth. The ability of the test compound to inhibit tumor growth is assessed.
Figure 3: Workflow for an in vivo prostate cancer xenograft study.
Step-by-Step Protocol:
-
Cell Culture and Implantation:
-
Culture an androgen-dependent human prostate cancer cell line (e.g., LNCaP).
-
Implant the cells subcutaneously into the flank of male immunodeficient mice (e.g., nude or SCID).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Enzalutamide).
-
-
Drug Administration:
-
Administer the test compound and control drugs to the respective groups at predetermined doses and schedules (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a specific size, or after a fixed duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, blood and tumor tissue can be collected for pharmacokinetic and pharmacodynamic analyses.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Comparative In Vitro Activity of this compound and Benchmark AR Antagonists
| Compound | AR Binding Affinity (Ki, nM) | AR Functional Antagonism (IC50, nM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Bicalutamide | ~160 | ~1000 |
| Enzalutamide | ~2 | ~36 |
| Apalutamide | ~16 | ~50 |
Table 2: Hypothetical Comparative In Vivo Efficacy in a Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | [Dose 1] | [Experimental Value] |
| [Dose 2] | [Experimental Value] | |
| Enzalutamide | 30 | ~80 |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound against established androgen receptor antagonists. By following these detailed protocols, researchers can generate the critical data necessary to assess the potential of this novel compound as a therapeutic agent for prostate cancer. The successful execution of these experiments will provide a clear, evidence-based foundation for further development and clinical translation.
References
-
Enzalutamide - Wikipedia. Available at: [Link]
-
Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Available at: [Link]
-
Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PMC - NIH. Available at: [Link]
-
Enzalutamide: the emperor of all anti-androgens. PMC - NIH. Available at: [Link]
-
Pharmacology of bicalutamide - Wikipedia. Available at: [Link]
-
Enzalutamide, an oral androgen receptor inhibitor for treatment of castration-resistant prostate cancer. PubMed. Available at: [Link]
-
Apalutamide | C21H15F4N5O2S | CID 24872560. PubChem. Available at: [Link]
-
Bicalutamide - Wikipedia. Available at: [Link]
-
Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. American Association for Cancer Research. Available at: [Link]
-
Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date. PMC - PubMed Central. Available at: [Link]
-
Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials. PMC - PubMed Central. Available at: [Link]
-
Apalutamide Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair. NIH. Available at: [Link]
-
What is the therapeutic class of Apalutamide? Patsnap Synapse. Available at: [Link]
Sources
- 1. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 3. Ralimetinib - Wikipedia [en.wikipedia.org]
- 4. US20230348427A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Preclinical Evaluation of Two Novel 68Ga-Labeled Bispecific PSMA/FAP-Targeted Tracers with 2-Nal-Containing PSMA-Targeted Pharmacophore and Pyridine-Based FAP-Targeted Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US8445507B2 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. urotoday.com [urotoday.com]
Bridging the Bench and Bedside: A Guide to In Vitro vs. In Vivo Correlation of 5-(4-Fluorophenyl)pyridin-2-amine as a Novel p38 MAPK Inhibitor
Abstract
The journey of a therapeutic compound from initial discovery to clinical application is fraught with challenges, chief among them being the translation of preclinical findings into tangible patient outcomes. A critical component of this process is the establishment of a robust in vitro-in vivo correlation (IVIVC), which serves as a predictive mathematical model linking a compound's activity in a controlled laboratory setting to its performance within a complex biological system.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo activity of a novel, potent, and selective small molecule inhibitor, 5-(4-Fluorophenyl)pyridin-2-amine, hypothesized to target the p38 mitogen-activated protein kinase (MAPK) signaling pathway. We will delve into the causality behind the experimental design, present detailed protocols for both in vitro kinase assays and in vivo xenograft models, and analyze the correlation between the datasets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and establish a strong IVIVC for novel therapeutic agents.
Introduction: The Significance of p38 MAPK and the Promise of this compound
The p38 MAPK signaling cascade is a pivotal regulator of cellular responses to external stressors, including inflammatory cytokines and environmental insults.[3] Dysregulation of this pathway is implicated in a multitude of diseases, most notably in chronic inflammatory conditions such as rheumatoid arthritis and in the progression of various cancers.[4] Specifically, the p38α isoform is a key mediator of the production of pro-inflammatory cytokines like TNF-α and IL-1, making it a high-value target for therapeutic intervention.[5]
This compound is a novel synthetic compound belonging to the pyridinamine class of molecules, a scaffold known to produce potent kinase inhibitors.[6][7][8] Our initial hypothesis posits that this compound selectively inhibits p38α MAPK, thereby blocking downstream inflammatory signaling and inhibiting tumor cell proliferation. Establishing a clear correlation between its in vitro potency (IC50) and its in vivo efficacy (tumor growth inhibition) is paramount for its continued development. A successful IVIVC can streamline the drug development process, reduce the reliance on extensive human studies, and provide a surrogate for bioequivalence assessments.[1][9][10][11]
In Vitro Activity Assessment: Quantifying Target Engagement
The first step in characterizing a new inhibitor is to quantify its direct interaction with the intended molecular target in a controlled, cell-free environment. This provides a clean measure of potency and selectivity.
Mechanism of Action: p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by upstream kinases (MKK3/6) that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of inflammatory mediators and cellular stress responses. This compound is designed to be an ATP-competitive inhibitor, binding to the active site of p38α and preventing its kinase activity.
Caption: p38 MAPK Signaling Pathway Inhibition.
Detailed Protocol: In Vitro p38α Kinase Inhibition Assay
This protocol describes a radiometric filter binding assay to determine the IC50 value of this compound against p38α.
Materials:
-
Recombinant human p38α enzyme
-
Myelin Basic Protein (MBP) substrate
-
[γ-33P]ATP
-
Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, dilute these solutions into the kinase buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted compound, 20 µL of a solution containing p38α enzyme and MBP substrate, and 20 µL of a solution containing [γ-33P]ATP to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unincorporated [γ-33P]ATP will be washed away.
-
Washing: Wash the filter plate three times with 0.75% phosphoric acid.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Summary: In Vitro Potency and Selectivity
The following table presents hypothetical data for our compound, reflecting a desirable profile for a p38α inhibitor. Selectivity is crucial to minimize off-target effects.
| Kinase Target | This compound IC50 (nM) |
| p38α | 9 |
| p38β | 150 |
| p38γ | >10,000 |
| p38δ | >10,000 |
| JNK2 | >5,000 |
| ERK1 | >10,000 |
Data are hypothetical and for illustrative purposes.
In Vivo Efficacy Evaluation: Assessing Therapeutic Effect in a Biological System
While in vitro assays are essential for determining direct target engagement, in vivo studies are necessary to evaluate a compound's efficacy within a complex physiological environment, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
Detailed Protocol: Human Multiple Myeloma Xenograft Mouse Model
This protocol outlines a study to assess the anti-tumor activity of this compound in a mouse model of multiple myeloma, a cancer type where p38 MAPK has been implicated.[12][13][14]
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID)
-
Human multiple myeloma cell line (e.g., RPMI-8226)
-
Matrigel
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 RPMI-8226 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control orally, once daily, for 21 consecutive days.
-
Endpoint: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the 21-day treatment period.
-
Data Collection: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for phospho-p38 levels).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the vehicle control group. Analyze the statistical significance of the results.
Experimental Workflow
Caption: In Vivo Xenograft Model Workflow.
Data Summary: In Vivo Anti-Tumor Efficacy
The following table summarizes the hypothetical results from the xenograft study.
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%TGI) | p-value vs. Vehicle |
| Vehicle | - | 1450 ± 180 | - | - |
| This compound | 30 | 580 ± 95 | 60% | <0.01 |
Data are hypothetical and for illustrative purposes. p.o. = oral administration, QD = once daily.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC) Analysis
The ultimate goal is to establish a predictive relationship between the in vitro potency and the in vivo efficacy.[2][10] For our hypothetical compound, the potent in vitro IC50 of 9 nM against p38α translated into a significant 60% tumor growth inhibition in vivo at a well-tolerated dose. This suggests a positive correlation.
Caption: IVIVC Logical Relationship.
Factors Influencing IVIVC
A perfect correlation is rare, and several factors can influence the translation from in vitro to in vivo results:
-
Pharmacokinetics (PK): The compound's ADME profile determines its concentration and duration at the tumor site. Poor oral bioavailability or rapid metabolism can lead to low in vivo efficacy despite high in vitro potency.
-
Pharmacodynamics (PD): It is crucial to confirm that the compound inhibits the target in vivo. This can be assessed by measuring downstream biomarkers, such as the level of phosphorylated p38 in the excised tumors.
-
Off-Target Effects: While the compound showed good selectivity in vitro, off-target activities in vivo could contribute to efficacy or toxicity.
-
Complexity of the In Vivo Model: The tumor microenvironment, host immune response, and other physiological factors present in an in vivo model are absent in a cell-free assay.
Conclusion
This guide has outlined a systematic approach to evaluating a novel p38 MAPK inhibitor, this compound, by correlating its in vitro potency with its in vivo anti-tumor efficacy. The hypothetical data presented demonstrate a strong positive correlation, suggesting that the compound's mechanism of action observed in vitro is responsible for its therapeutic effect in a preclinical cancer model. The establishment of such a robust IVIVC is a cornerstone of modern drug development, providing confidence in a compound's therapeutic potential and guiding its path toward clinical trials.[1][9][11] Future studies should focus on a more detailed pharmacokinetic and pharmacodynamic characterization to further solidify this correlation and to determine an optimal dosing regimen for clinical studies.
References
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]
-
PharmaEducation Center. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
-
Patel, R. et al. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Pillai, O. et al. In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available from: [Link]
-
Al-Tabakha, M. M. Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available from: [Link]
-
Hideshima, T. et al. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma. PubMed. Available from: [Link]
-
Hideshima, T. et al. p38α-Selective MAP Kinase Inhibitor Reduces Tumor Growth in Mouse Xenograft Models of Multiple Myeloma. Anticancer Research. Available from: [Link]
-
Estrada, C. et al. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget. Available from: [Link]
-
ResearchGate. p38 MAPK inhibition prolongs survival of mice bearing CRPC xenografts. Available from: [Link]
-
Hideshima, T. et al. p38α-Selective MAP Kinase Inhibitor Reduces Tumor Growth in Mouse Xenograft Models of Multiple Myeloma. ResearchGate. Available from: [Link]
-
Lee, J. K. et al. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PubMed Central. Available from: [Link]
-
Al-Joufi, F. A. et al. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available from: [Link]
-
Gasparyan, S. et al. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]
-
Aliabadi, A. et al. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]
-
Chen, S-Y. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. Available from: [Link]
-
Yu, J. et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]
-
Wang, X-F. et al. Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. Available from: [Link]
-
Wikipedia. Ralimetinib. Available from: [Link]
-
Mohana, K. N. et al. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]
-
Chen, S-Y. et al. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. Available from: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. premier-research.com [premier-research.com]
- 10. wjarr.com [wjarr.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Fluorophenyl)pyridin-2-amine
Hazard Analysis: Understanding the Risks
5-(4-Fluorophenyl)pyridin-2-amine is an aromatic amine containing a fluorine atom. Aromatic amines as a class can be readily absorbed through the skin and are known to have varying degrees of toxicity.[2] The pyridine structure itself is associated with potential health effects.[3][4] Furthermore, fluorinated organic compounds require careful handling due to their potential reactivity and metabolic toxicity.[5] Therefore, a multi-faceted approach to PPE is essential to mitigate risks of exposure through inhalation, dermal contact, and ocular exposure.
Based on the hazard classifications of similar compounds such as 2-Amino-5-(trifluoromethyl)pyridine and 5-(4-Aminophenyl)Pyridin-2-Amine, we can anticipate that this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation or damage.[6][7] It may also cause respiratory irritation.[7]
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls should be the primary means of exposure reduction.[8] PPE serves as the final and critical barrier between the researcher and the chemical.
The following sections detail the recommended PPE for handling this compound, grounded in the principles of protecting against the anticipated hazards.
Recommended Personal Protective Equipment
Eye and Face Protection
Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory at all times when handling this compound in any form (solid or in solution).[8]
Enhanced Protection: For procedures with a higher risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to chemical splash goggles.[8][9] This provides a broader area of protection for the entire face.
Hand Protection
The choice of gloves is critical and should be based on the specific solvent being used, as no single glove material is impervious to all chemicals.
-
General Handling of Solids: For routine handling of the solid compound (e.g., weighing), disposable nitrile gloves provide adequate short-term protection.[8][9] It is crucial to inspect gloves for any signs of degradation or perforation before use.[9]
-
Working with Solutions: When working with solutions of this compound, the choice of glove material must be compatible with the solvent. Always consult the glove manufacturer's compatibility chart. For many organic solvents, neoprene or nitrile gloves are a suitable choice.[9]
-
Double Gloving: For operations involving larger volumes, extended handling times, or when working with particularly hazardous solvents, wearing two pairs of gloves (double-gloving) is a recommended best practice.[5] This provides an additional layer of protection in case the outer glove is compromised.
Body Protection
A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage of the skin and personal clothing.[8][9] For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat offers an additional layer of protection.[9] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8][9]
Respiratory Protection
All work with this compound, especially the handling of the solid powder which can be easily aerosolized, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a significant spill, respiratory protection will be necessary.[8] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8] A typical choice for organic vapors is a full-face or half-mask air-purifying respirator with organic vapor cartridges.[11]
Step-by-Step PPE Protocols
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Inner Gloves: If double-gloving, put on the first pair of gloves.
-
Lab Coat/Apron: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron over the lab coat.
-
Respiratory Protection: If a respirator is required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles. If a face shield is needed, place it over the goggles.
-
Outer Gloves: Put on the second pair of gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Face Shield/Apron: If used, remove the face shield and apron.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.
-
Goggles: Remove the goggles from the back of your head forward.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][12]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools and ensure all equipment is properly grounded, especially when working with flammable solvents.[13]
-
Keep containers tightly closed when not in use.[12]
-
Wash hands thoroughly after handling.[12]
Disposal
All waste materials contaminated with this compound, including used gloves, weighing papers, and disposable labware, should be collected in a designated, sealed hazardous waste container.[5] The final disposal of the chemical waste should be conducted through your institution's hazardous waste program, following all local, state, and federal regulations.[12][14] Do not attempt to neutralize or dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.[12] For exposure to fluorinated compounds, after flushing, the application of calcium gluconate gel to the affected area may be recommended.[5][10]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[6][12]
Summary of Recommended PPE
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Work in Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Gloving (Nitrile or Neoprene) | Flame-Resistant Lab Coat | Work in Fume Hood |
| Running Reactions/Transfers | Chemical Splash Goggles & Face Shield | Double Gloving (Solvent-Specific) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work in Fume Hood |
| Large-Scale Operations | Chemical Splash Goggles & Face Shield | Double Gloving (Solvent-Specific) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work in Fume Hood (Respirator may be required based on risk assessment) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Coveralls | Air-Purifying Respirator |
PPE Selection Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. epa.gov [epa.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. aablocks.com [aablocks.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


